molecular formula C5H6NO4- B1222696 2-Oxoglutaramate

2-Oxoglutaramate

Cat. No.: B1222696
M. Wt: 144.11 g/mol
InChI Key: COJBGNAUUSNXHX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxoglutaramate is a 2-oxo monocarboxylic acid anion. It has a role as a human metabolite. It derives from a glutaramate. It is a conjugate base of a 2-oxoglutaramic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H6NO4-

Molecular Weight

144.11 g/mol

IUPAC Name

5-amino-2,5-dioxopentanoate

InChI

InChI=1S/C5H7NO4/c6-4(8)2-1-3(7)5(9)10/h1-2H2,(H2,6,8)(H,9,10)/p-1

InChI Key

COJBGNAUUSNXHX-UHFFFAOYSA-M

SMILES

C(CC(=O)N)C(=O)C(=O)[O-]

Canonical SMILES

C(CC(=O)N)C(=O)C(=O)[O-]

Synonyms

2-oxoglutaramate
alpha-ketoglutaramate

Origin of Product

United States

Foundational & Exploratory

The Role of 2-Oxoglutaramate in Glutamine Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in the human body, is a critical nutrient for a variety of cellular processes, including energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. While the canonical pathway of glutamine metabolism proceeds through its deamidation to glutamate (B1630785) by glutaminases, an alternative route, the glutamine transaminase-ω-amidase (GTωA) pathway, provides a distinct mechanism for glutamine utilization. This pathway involves the conversion of glutamine to 2-oxoglutaramate (also known as α-ketoglutaramate), a metabolite of emerging interest in cellular metabolism, particularly in the context of cancer. This technical guide provides a comprehensive overview of the role of this compound in glutamine metabolism, detailing the biochemical reactions, enzymatic regulation, quantitative data, and experimental methodologies relevant to its study.

The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

The GTωA pathway, also referred to as the glutaminase (B10826351) II pathway, consists of a two-step enzymatic process that converts glutamine to the Krebs cycle intermediate, 2-oxoglutarate (α-ketoglutarate).

Step 1: Transamination of Glutamine

The initial step is the transamination of the γ-amide nitrogen of glutamine to an α-keto acid acceptor, a reaction catalyzed by glutamine transaminases. The most well-characterized of these are Glutamine Transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase I (KAT1), and Glutamine Transaminase L (GTL), also known as kynurenine aminotransferase III (KAT3).[1][2][3] This reaction yields this compound and the corresponding L-amino acid.[4][5]

Step 2: Deamidation of this compound

The second step involves the hydrolysis of the amide group of this compound by the enzyme ω-amidase, also known as Nitrilase 2 (Nit2).[6][7] This reaction produces 2-oxoglutarate and ammonia.[4] In solution, this compound exists in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline.[8] The open-chain form is the preferred substrate for ω-amidase.[8]

The net reaction of the GTωA pathway is: L-Glutamine + α-keto acid + H₂O → 2-Oxoglutarate + L-amino acid + NH₃[4]

This pathway provides an alternative route for the entry of glutamine-derived carbon and nitrogen into central metabolism.

Quantitative Data in this compound Metabolism

Understanding the quantitative aspects of the GTωA pathway is crucial for assessing its physiological and pathological significance. This section summarizes key quantitative data related to the enzymes and metabolites of this pathway.

Table 1: Kinetic Parameters of Key Enzymes in the GTωA Pathway
EnzymeOrganism/TissueSubstrateKmkcatReference(s)
Glutamine Transaminase K (GTK/KAT1)Mouse KidneyGlutamine1.1 ± 0.2 mM1.5 ± 0.1 min-1[9]
Mouse KidneyPhenylpyruvate0.4 ± 0.1 mM1.6 ± 0.1 min-1[9]
Rat BrainThis compound0.25 mM-[10]
Rat BrainPhenylalanine0.20 mM-[10]
ω-Amidase (Nit2)Human (recombinant)α-Ketoglutaramate0.23 ± 0.03 mM1.0 ± 0.04 s-1[11]
Human (recombinant)Succinamate1.2 ± 0.1 mM0.12 ± 0.01 s-1[11]
Rat LiverGlutaramate2 mM-[1]

Note: '-' indicates data not available in the cited source.

Table 2: Cellular Concentrations of this compound and Related Metabolites
MetaboliteCell/Tissue TypeConditionConcentrationReference(s)
This compound (KGM)Rat Tissues-µM amounts[1]
Human Cerebrospinal FluidHyperammonemiaElevated[12]
Human Pancreatic Cancer XenograftGLS1 inhibitionIncreased[12]
2-Oxoglutarate (α-KG)Chick Osteoblast Culture-6.67 ± 1.20 ng/µg DNA[13]
Embryonic Chick Calvariae-6.40 ± 0.95 ng/mg dry weight[13]
E. coliCarbon-free medium0.35 mM[11]
E. coli+ 10 mM Glucose2.6 mM[11]

Note: Specific quantitative values for this compound concentrations in various cell lines and tissues under different metabolic states remain an area of active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound metabolism.

Protocol 1: ω-Amidase Activity Assay using 2,4-Dinitrophenylhydrazine

This endpoint assay measures the formation of 2-oxoglutarate from this compound.

Materials:

  • 100 mM Tris-HCl buffer, pH 8.5

  • 5 mM Dithiothreitol (DTT)

  • 5 mM this compound (αKGM) solution

  • Enzyme sample (purified or cell lysate)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mM in 1 M HCl)

  • 0.6 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture (total volume 50 µL) containing:

    • 100 mM Tris-HCl, pH 8.5

    • 5 mM DTT

    • 5 mM this compound

    • Enzyme sample

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Derivatization: Stop the reaction by adding 20 µL of 1 mM DNPH solution. This also derivatizes the 2-oxoglutarate product to form a hydrazone.

  • Color Development: After a short incubation at room temperature (e.g., 5 minutes), add 100 µL of 0.6 M NaOH to develop the color.

  • Measurement: Read the absorbance at a suitable wavelength (e.g., 445 nm) using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of 2-oxoglutarate to quantify the amount of product formed.

  • Blank: A blank reaction containing all components except the enzyme should be included to subtract any background absorbance. For crude extracts, a blank containing a known inhibitor of ω-amidase, such as glycylglycine (B550881) (at ~200 mM), can be used to account for non-enzymatic reactions.[1]

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological samples.

Materials:

  • Biological sample (cell culture media, cell lysates, tissue homogenates)

  • Internal standard (e.g., ¹³C₅-labeled this compound)

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase or HILIC chromatography column

Procedure:

  • Sample Preparation:

    • For adherent cells, aspirate the medium, wash with ice-cold PBS, and then add a pre-chilled extraction solvent. Scrape the cells and collect the extract.

    • For suspension cells or media, mix with cold extraction solvent.

    • For tissues, homogenize in cold extraction solvent.

    • Spike the samples with the internal standard at the beginning of the extraction.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate the metabolites using an appropriate chromatographic method.

    • Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in negative ion mode. The precursor-to-product ion transitions for this compound would need to be optimized (e.g., m/z 159 -> m/z 115, corresponding to the loss of CO₂).

  • Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a surrogate matrix.[14]

Protocol 3: Stable Isotope Tracing of Glutamine to this compound

This method allows for the determination of the metabolic flux from glutamine through the GTωA pathway.

Materials:

  • Cell culture medium lacking glutamine

  • [U-¹³C₅]-Glutamine

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells in standard medium until they reach the desired confluency.

  • Isotope Labeling: Replace the standard medium with a medium containing [U-¹³C₅]-Glutamine and culture for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady-state.[15]

  • Metabolite Extraction: At each time point, extract intracellular metabolites as described in Protocol 2.

  • LC-MS/MS Analysis: Analyze the extracts by LC-MS/MS to determine the mass isotopologue distribution of this compound and other related metabolites (e.g., glutamate, 2-oxoglutarate).

  • Data Analysis: The presence of M+5 labeled this compound (where all five carbon atoms are ¹³C) will confirm its synthesis from glutamine. The fractional contribution of glutamine to the this compound pool can be calculated from the mass isotopologue distribution.[2][15]

Signaling Pathways and Regulatory Networks

While the direct signaling roles of this compound are still under investigation, its precursor (glutamine) and product (2-oxoglutarate) are well-established signaling molecules. The GTωA pathway is embedded within a complex network of metabolic and signaling pathways.

Diagram 1: The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

GTwA_Pathway Glutamine Glutamine Two_Oxoglutaramate This compound Glutamine->Two_Oxoglutaramate Glutamine Transaminase (GTK/GTL) alpha_Keto_Acid α-Keto Acid L_Amino_Acid L-Amino Acid alpha_Keto_Acid->L_Amino_Acid Two_Oxoglutarate 2-Oxoglutarate Two_Oxoglutaramate->Two_Oxoglutarate ω-Amidase (Nit2) Ammonia Ammonia Two_Oxoglutaramate->Ammonia Krebs_Cycle Krebs Cycle Two_Oxoglutarate->Krebs_Cycle

Caption: The two-step enzymatic conversion of glutamine to 2-oxoglutarate via the GTωA pathway.

Diagram 2: Experimental Workflow for Stable Isotope Tracing

Isotope_Tracing_Workflow cluster_cell_culture Cell Culture cluster_labeling Isotope Labeling cluster_sampling Metabolite Extraction cluster_analysis Analysis Start Seed Cells Culture Culture to Desired Confluency Start->Culture Label Incubate with [U-13C5]-Glutamine Culture->Label Extract Quench Metabolism & Extract Metabolites Label->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Mass Isotopologue Distribution Analysis LCMS->Data Result Flux Data Data->Result Metabolic Flux Calculation

Caption: Workflow for tracing glutamine metabolism using stable isotopes and LC-MS/MS.

Diagram 3: Regulation of Glutamine Metabolism

Glutamine_Regulation cluster_pathways Glutamine Metabolic Pathways cluster_regulators Regulatory Factors Glutaminase_pathway Glutaminase Pathway (GLS1/2) GTwA_pathway GTωA Pathway (GTK/GTL, Nit2) Oncogenes Oncogenes (e.g., c-Myc) Oncogenes->Glutaminase_pathway Upregulates Oncogenes->GTwA_pathway Upregulates Tumor_Suppressors Tumor Suppressors (e.g., p53) Tumor_Suppressors->Glutaminase_pathway Downregulates Signaling_Pathways Signaling Pathways (e.g., ERK/MAPK) Signaling_Pathways->Glutaminase_pathway Modulates Activity Signaling_Pathways->GTwA_pathway Potential Regulation Metabolites Allosteric Regulators (e.g., 2-OG, BPTES) Metabolites->Glutaminase_pathway Inhibits/Activates

References

The Biological Nexus of 2-Oxoglutaramate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (2-OGM), a key metabolite in the glutaminase (B10826351) II pathway, is emerging from the shadows of its well-known analogue, 2-oxoglutarate (α-ketoglutarate), as a molecule of significant biological importance. This technical guide provides an in-depth exploration of the core biological functions of this compound, presenting quantitative data, detailed experimental protocols, and visual pathways to illuminate its role in cellular metabolism, disease pathology, and as a potential therapeutic target. Long considered a minor product of glutamine metabolism, recent evidence underscores the significance of the glutaminase II pathway, particularly in cancer metabolism and hyperammonemic disorders. This document serves as a comprehensive resource for researchers aiming to unravel the complexities of this compound and harness its potential in drug development.

Introduction

This compound is an α-keto acid amide derived from the transamination of L-glutamine. For decades, the primary route of glutamine metabolism was considered to be its hydrolysis to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by glutaminase. However, an alternative pathway, the glutaminase II or GTωA pathway, involves the conversion of glutamine to this compound, which is then hydrolyzed to the tricarboxylic acid (TCA) cycle intermediate, 2-oxoglutarate, and ammonia. This pathway is now recognized as a significant contributor to cellular nitrogen and carbon metabolism, with implications in both normal physiology and disease. In solution, this compound exists in equilibrium with its cyclic lactam form, 5-hydroxypyroglutamate.

The Glutaminase II Pathway: The Metabolic Hub of this compound

The metabolism of this compound is intrinsically linked to the glutaminase II pathway, a two-step enzymatic process.

  • Transamination of Glutamine: The first step is the reversible transfer of the amino group from glutamine to an α-keto acid, producing this compound and a new amino acid. This reaction is catalyzed by glutamine transaminases, with two major isoforms identified: glutamine transaminase K (GTK), also known as kynurenine (B1673888) aminotransferase I (KAT I), and glutamine transaminase L (GTL), also known as kynurenine aminotransferase III (KAT III).[1][2]

  • Hydrolysis of this compound: The second, irreversible step is the hydrolysis of the amide group of this compound to yield 2-oxoglutarate and ammonia. This reaction is catalyzed by the enzyme ω-amidase.[3]

Metabolic Significance:
  • Anaplerosis: The production of 2-oxoglutarate from this compound provides a crucial anaplerotic substrate for the TCA cycle, replenishing cycle intermediates to support cellular energy production and biosynthesis.

  • Nitrogen Metabolism: The glutaminase II pathway contributes to the overall cellular nitrogen balance by utilizing glutamine and producing ammonia.

  • Cancer Metabolism: In cancer cells, which often exhibit a high demand for glutamine ("glutamine addiction"), the glutaminase II pathway provides an alternative route for glutamine utilization, supporting tumor growth and proliferation.[4][5]

  • Detoxification: Glutamine transaminases can also participate in the detoxification of certain xenobiotics.[1]

Quantitative Data

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
EnzymeSubstrate(s)Km (mM)Vmax (µmol/min/mg) or kcat (min-1)Organism/TissueReference
ω-Amidase (Human) This compound (open-chain)0.003 - 0.0095.9 - 30.3Human[6]
Glutamine Transaminase K (GTK/KAT I) (Mouse) Glutamine (with phenylpyruvate)2.37410.5 (kcat)Mouse[2]
Glutamine Transaminase L (GTL/KAT III) (Mouse) Glutamine (with phenylpyruvate)0.77160.0 (kcat)Mouse[2]
Glutamine Transaminase (Rat Brain) This compound (with phenylalanine)--Rat Brain[7]

Note: Kinetic parameters can vary depending on the specific assay conditions and the source of the enzyme.

Table 2: Concentration of this compound in Biological Samples
Biological SampleConditionConcentration (µM or other units)SpeciesReference
Cerebrospinal Fluid (CSF) NormalµM rangeHuman[8]
Cerebrospinal Fluid (CSF) Hepatic EncephalopathyMarkedly elevatedHuman[8]
Urine Normal~2 µmol/mmol creatinineHuman[8]
Urine Urea (B33335) Cycle DisordersMarkedly elevatedHuman[9]
Rat Brain NormalDetectable levelsRat[9][10]
Rat Liver NormalDetectable levelsRat[10]
Rat Kidney NormalDetectable levelsRat[10]
Rat Brain Chronic HepatoencephalopathyDecreased (~3%)Rat[11]
Rat Liver Chronic HepatoencephalopathyDecreased (~65%)Rat[11]
Rat Kidney Chronic HepatoencephalopathyDecreased (~40%)Rat[11]

Role in Disease

Elevated levels of this compound have been implicated in several pathological conditions, particularly those associated with hyperammonemia.

  • Hepatic Encephalopathy (HE): In liver dysfunction, impaired ammonia detoxification leads to its accumulation. The excess ammonia drives the synthesis of glutamine from glutamate. The increased glutamine concentration, in turn, enhances the flux through the glutaminase II pathway, resulting in elevated levels of this compound in the cerebrospinal fluid.[3][8] this compound levels in the CSF have been shown to correlate with the severity of hepatic encephalopathy.[8]

  • Inborn Errors of the Urea Cycle: Genetic defects in the enzymes of the urea cycle lead to the accumulation of ammonia. Similar to hepatic encephalopathy, this results in increased glutamine synthesis and consequently, a significant elevation of this compound in the urine of these patients.[9] This suggests that urinary this compound could serve as a valuable biomarker for these disorders.

Experimental Protocols

Assay for ω-Amidase Activity

This protocol is adapted from a 96-well plate assay that measures the formation of 2-oxoglutarate from this compound.[8][12]

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

  • This compound (substrate)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • Dithiothreitol (DTT)

  • Ammonium (B1175870) chloride

  • NADH

  • Glutamate dehydrogenase (GDH) as the indicator enzyme

  • Enzyme sample (e.g., purified ω-amidase or tissue homogenate)

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, DTT, ammonium chloride, and NADH.

  • Add the indicator enzyme: Add a sufficient amount of glutamate dehydrogenase to each well.

  • Initiate the reaction: Add the enzyme sample to be tested to the wells.

  • Add the substrate: Start the reaction by adding this compound to each well.

  • Monitor the reaction: Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of 2-oxoglutarate formation, and thus to the ω-amidase activity.

  • Calculate activity: The enzyme activity can be calculated from the rate of change in absorbance using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-oxoglutarate per minute under the specified conditions.

Quantification of this compound in Biological Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general outline based on methods used for quantifying related keto acids.[13][14][15]

Materials:

  • Biological sample (e.g., urine, plasma, tissue homogenate)

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Extraction solvent (e.g., ethyl acetate)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard to the sample.

    • Perform a liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

    • Collect the organic phase containing this compound.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • Add the derivatization reagent to the dried extract.

    • Heat the sample to facilitate the derivatization reaction, which makes the analyte volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column.

    • The mass spectrometer detects and quantifies the derivatized this compound and the internal standard based on their unique mass fragmentation patterns.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • The concentration of this compound in the biological sample is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizing the World of this compound

Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_transamination Glutamine L-Glutamine OGM This compound Glutamine->OGM Glutamine Transaminase (GTK, GTL) Amino_Acid L-Amino Acid Alpha_Keto_Acid α-Keto Acid OG 2-Oxoglutarate OGM->OG ω-Amidase Ammonia Ammonia Lactam 5-Hydroxypyroglutamate (Lactam form) OGM->Lactam Equilibrium TCA TCA Cycle OG->TCA

Caption: The Glutaminase II pathway for this compound metabolism.

Experimental Workflow for ω-Amidase Activity Assay

Experimental Workflow for ω-Amidase Assay Start Start Prepare_Mix Prepare Reaction Mix (Buffer, DTT, NH4Cl, NADH) Start->Prepare_Mix Add_GDH Add Indicator Enzyme (Glutamate Dehydrogenase) Prepare_Mix->Add_GDH Add_Sample Add Enzyme Sample Add_GDH->Add_Sample Add_Substrate Add Substrate (this compound) Add_Sample->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate ω-Amidase Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

Caption: Workflow for the spectrophotometric assay of ω-amidase activity.

Logical Relationship of this compound to Hyperammonemic Diseases

This compound in Hyperammonemic Diseases Disease Hyperammonemic Disease (e.g., Liver Failure, Urea Cycle Disorder) High_Ammonia Increased Blood Ammonia Disease->High_Ammonia High_Glutamine Increased Glutamine Synthesis High_Ammonia->High_Glutamine Increased_Flux Increased Glutaminase II Pathway Flux High_Glutamine->Increased_Flux High_OGM Elevated this compound Levels Increased_Flux->High_OGM Biomarker Potential Biomarker High_OGM->Biomarker

Caption: The role of this compound as a biomarker in hyperammonemia.

Conclusion and Future Directions

This compound is a metabolite of growing importance, with significant implications for our understanding of cellular metabolism in both health and disease. The glutaminase II pathway, once considered a minor metabolic route, is now appreciated for its role in anaplerosis, nitrogen homeostasis, and its particular relevance in the context of cancer and hyperammonemic disorders. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological functions of this compound.

Future research should focus on:

  • Elucidating the precise kinetic parameters of glutamine transaminases and lactate (B86563) dehydrogenase with this compound.

  • Developing more sensitive and specific methods for the quantification of this compound in a wider range of biological tissues and fluids.

  • Investigating the potential of targeting the glutaminase II pathway for therapeutic intervention in cancer and hyperammonemic diseases.

  • Exploring the full spectrum of biological roles of this compound, including its potential signaling functions.

By continuing to unravel the complexities of this compound metabolism, the scientific community can pave the way for novel diagnostic and therapeutic strategies for a range of human diseases.

References

The Pivotal Role of 2-Oxoglutaramate in the Glutaminase II Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic landscape of rapidly proliferating cells, particularly cancer cells, reveals a profound dependence on glutamine. While the canonical glutaminase (B10826351) I (GLS1) pathway has been extensively studied, an alternative route, the glutaminase II pathway, is gaining prominence for its significant contributions to anaplerosis and cellular biosynthesis, especially under hypoxic conditions. This technical guide provides an in-depth exploration of 2-oxoglutaramate, the central intermediate in the glutaminase II pathway. We will delve into the enzymatic synthesis and degradation of this compound, present key quantitative data, detail experimental protocols for pathway analysis, and visualize the intricate molecular interactions and workflows. This guide is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical metabolic pathway and its potential as a therapeutic target.

Introduction to the Glutaminase II Pathway

The glutaminase II pathway, also referred to as the glutamine transaminase—ω-amidase (GTωA) pathway, represents an alternative route for the conversion of L-glutamine to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate.[1][2][3] Unlike the single-step hydrolysis of glutamine to glutamate (B1630785) catalyzed by glutaminase I, the glutaminase II pathway involves a two-step enzymatic process.[1] This pathway is particularly significant in cellular metabolism as it can generate α-ketoglutarate without the net production or consumption of redox cofactors, making it crucial for maintaining TCA cycle anaplerosis in oxygen-deprived environments, such as those found in solid tumors.[1][4]

The pathway is initiated by the transamination of L-glutamine with an α-keto acid to produce this compound (also known as α-ketoglutaramate or KGM) and a new L-amino acid.[2][4] Subsequently, the terminal amide group of this compound is hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate and ammonia.[1][5] The net reaction of the glutaminase II pathway is:

L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + NH₄⁺[2][3]

This pathway is not only a source of anaplerotic carbon but also plays a role in nitrogen and sulfur metabolism.[2] The expression of glutaminase II pathway enzymes has been observed to increase with the aggressiveness of certain cancers, highlighting its potential as a target for therapeutic intervention.[6]

The Central Intermediate: this compound

This compound is the α-keto acid analog of L-glutamine and the defining intermediate of the glutaminase II pathway.[1] In aqueous solution at physiological pH, this compound exists in equilibrium between an open-chain form and a more stable cyclic lactam form, 2-hydroxy-5-oxoproline.[1][2] The open-chain form is the true substrate for ω-amidase, but it constitutes only a small fraction (approximately 0.3%) of the total this compound pool at equilibrium.[1] Despite the low concentration of the active substrate, the high affinity of ω-amidase for the open-chain form drives the pathway forward.[1]

The production of this compound is the initial and committing step of the glutaminase II pathway, catalyzed by a family of glutamine transaminases.

Enzymology of the Glutaminase II Pathway

The glutaminase II pathway is orchestrated by the sequential action of two key enzymes: glutamine transaminases and ω-amidase.

Glutamine Transaminases (GT)

Mammalian tissues possess two primary glutamine transaminases: glutamine transaminase K (GTK) and glutamine transaminase L (GTL).[6] These enzymes catalyze the reversible transfer of the amino group from L-glutamine to a variety of α-keto acid acceptors.[7] Pyruvate (B1213749) is a common α-keto acid substrate, leading to the formation of alanine (B10760859).[7][8]

The reaction is as follows: L-Glutamine + α-keto acid ⇌ this compound + L-amino acid[4]

ω-Amidase (ωA)

ω-Amidase, also known as ω-dicarboxylate amidohydrolase, catalyzes the irreversible hydrolysis of the terminal amide group of this compound to produce α-ketoglutarate and ammonia.[1] This enzyme exhibits high specificity for the open-chain form of this compound.[1] The human gene for ω-amidase is NIT2.[9] The irreversibility of this step, coupled with the cyclization of this compound, effectively pulls the initial transamination reaction in the direction of glutamine utilization.[2]

The reaction is as follows: this compound + H₂O → α-Ketoglutarate + NH₄⁺[4]

Quantitative Data

The following table summarizes key quantitative data related to the enzymes of the glutaminase II pathway.

EnzymeSpeciesSubstrateKmpH OptimumCellular LocalizationReference
ω-AmidaseHumanThis compound (open-chain)~2.7 µM8.5Cytosol, Mitochondria[1]
ω-AmidaseMouseThis compound (open-chain)~0.6 µM8.5Cytosol, Mitochondria[1]

Experimental Protocols

Assay for Glutamine Transaminase Activity

This protocol is adapted from methodologies described for measuring glutamine transaminase activity in tissue homogenates.[10]

Principle: The activity of glutamine transaminases is determined by measuring the formation of a specific amino acid product when L-glutamine and an α-keto acid are provided as substrates. A common substrate pair is L-glutamine and α-keto-γ-methiolbutyrate (KMB), which produces L-methionine.[10] The production of L-methionine can be quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrates: 1 mM L-glutamine, 2 mM KMB

  • HPLC system with an electrochemical detector

Procedure:

  • Prepare the reaction mixture containing 1 mM L-glutamine and 2 mM KMB in 50 mM potassium phosphate buffer (pH 7.4).

  • Initiate the reaction by adding the tissue homogenate or enzyme preparation to the reaction mixture. The final volume is typically 0.25 mL.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding a quenching agent, such as an acid.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the production of L-methionine using HPLC with electrochemical detection.

  • Calculate the enzyme activity based on the amount of L-methionine produced per unit time per milligram of protein.

Assay for ω-Amidase Activity

This protocol is based on the measurement of α-ketoglutarate production from this compound.[10]

Principle: ω-Amidase activity is quantified by measuring the rate of α-ketoglutarate formation from its substrate, this compound (KGM). The α-ketoglutarate produced is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be measured spectrophotometrically.[10]

Materials:

  • Tissue homogenate or purified enzyme preparation

  • Reaction Buffer: 100 mM Tris-HCl buffer, pH 8.5

  • Substrate: 5 mM this compound (KGM)

  • 2,4-dinitrophenylhydrazine (DNPH) solution

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 5 mM KGM in 100 mM Tris-HCl buffer (pH 8.5).

  • Initiate the reaction by adding the tissue homogenate or enzyme preparation. A typical final volume is 50 µL.

  • Incubate the reaction at 37°C for 30 minutes. Ensure the reaction is in the linear range.

  • Stop the reaction and derivatize the α-ketoglutarate product by adding the DNPH solution.

  • Measure the absorbance of the resulting 2,4-dinitrophenylhydrazone derivative at the appropriate wavelength.

  • Quantify the amount of α-ketoglutarate produced using a standard curve.

  • Express the ω-amidase activity as the amount of α-ketoglutarate produced per minute per milligram of protein.

Visualizing the Glutaminase II Pathway and Experimental Workflows

The Glutaminase II (GTωA) Pathway

Glutaminase_II_Pathway cluster_cytosol_mito Cytosol / Mitochondria L_Gln L-Glutamine KGM This compound (open-chain) L_Gln->KGM Glutamine Transaminase (GTK/GTL) alpha_keto α-Keto Acid alpha_keto->KGM L_AA L-Amino Acid KGM->L_AA alpha_KG α-Ketoglutarate KGM->alpha_KG ω-Amidase (ωA) NH4 NH₄⁺ KGM->NH4 KGM_lactam 2-Hydroxy-5-oxoproline (Lactam) KGM->KGM_lactam Equilibrium (favors lactam) TCA Cycle TCA Cycle alpha_KG->TCA Cycle

Caption: The Glutaminase II (GTωA) Pathway.

Experimental Workflow for ω-Amidase Activity Assay

w_Amidase_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Tissue Tissue Sample Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Supernatant1 Collect Supernatant (Crude Extract) Centrifuge1->Supernatant1 Add_Extract Add Crude Extract Supernatant1->Add_Extract Reaction_Mix Prepare Reaction Mix (Buffer + KGM) Reaction_Mix->Add_Extract Incubate Incubate at 37°C Add_Extract->Incubate Add_DNPH Add DNPH Solution Incubate->Add_DNPH Measure_Abs Measure Absorbance Add_DNPH->Measure_Abs Calculate Calculate Activity Measure_Abs->Calculate

Caption: Workflow for ω-Amidase Activity Assay.

Conclusion and Future Directions

The glutaminase II pathway, with this compound as its central intermediate, is an increasingly recognized player in cellular metabolism, particularly in the context of cancer. Its ability to provide anaplerotic α-ketoglutarate under hypoxic conditions makes it a compelling area of study for understanding tumor survival and proliferation. The enzymes of this pathway, glutamine transaminases and ω-amidase, represent potential targets for the development of novel anticancer therapies. Further research is warranted to fully elucidate the regulation of this pathway and its interplay with other metabolic networks in both normal physiology and disease states. The development of specific inhibitors for GTK, GTL, and ω-amidase will be crucial for validating their therapeutic potential and for dissecting the precise roles of the glutaminase II pathway in various biological contexts.

References

Enzymatic Synthesis of 2-Oxoglutaramate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 2-oxoglutaramate (α-ketoglutaramate, KGM), a key metabolite at the intersection of carbon and nitrogen metabolism. We detail the primary enzymatic pathways, present relevant quantitative data, and provide comprehensive experimental protocols and workflow visualizations to facilitate its synthesis and study in a research environment.

Introduction: The Significance of this compound

This compound (2-OGM) is the α-keto acid analog of the amino acid L-glutamine. While glutamine metabolism is often viewed as proceeding primarily through glutaminase-catalyzed hydrolysis, an alternative and significant route, the Glutamine Transaminase - ω-Amidase (GTωA) pathway, utilizes 2-OGM as a central intermediate.[1][2] In this two-step pathway, glutamine is first converted to 2-OGM via transamination, which is then hydrolyzed by the enzyme ω-amidase to produce α-ketoglutarate, a key anaplerotic substrate for the TCA cycle.[3][4]

The study of 2-OGM and its associated enzymes is critical for understanding nitrogen homeostasis, cancer cell metabolism, and certain disease states.[2][4] For instance, elevated levels of 2-OGM have been identified as a potential biomarker for hepatic encephalopathy and inborn errors of the urea (B33335) cycle.[1][4] However, research has been historically limited by the commercial unavailability of high-purity 2-OGM.[4][5] This guide focuses on the enzymatic methodologies that enable the controlled synthesis of this important metabolite.

A key chemical feature of 2-OGM is its existence in a spontaneous equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. Under physiological conditions, this equilibrium heavily favors the lactam (~99.7%), a factor that drives the initial transamination reaction forward and must be considered during synthesis and analysis.[6]

Core Enzymatic Synthesis and Metabolic Pathways

The synthesis and subsequent conversion of 2-OGM are primarily governed by the two-enzyme GTωA pathway.

The formation of 2-OGM is catalyzed by L-glutamine transaminases (aminotransferases), a group of pyridoxal (B1214274) phosphate-dependent enzymes.[7] These enzymes transfer the α-amino group from L-glutamine to an α-keto acid acceptor. Mammalian tissues contain at least two such enzymes, Glutamine Transaminase K (GTK) and Glutamine Transaminase L (GTL).[1][6] The reaction is reversible and can be generalized as follows:

L-Glutamine + α-Keto Acid ⇌ this compound + L-Amino Acid

Pyruvate (B1213749) and glyoxylate (B1226380) are among the most effective amino acceptors for this reaction.[7][8] The enzyme that catalyzes the reaction with pyruvate is systematically known as L-glutamine:pyruvate aminotransferase (EC 2.6.1.15).[8]

Glutamine_Transaminase_Reaction sub1 L-Glutamine enzyme Glutamine Transaminase (EC 2.6.1.15) + Pyridoxal Phosphate (B84403) sub1->enzyme sub2 Pyruvate (α-Keto Acid) sub2->enzyme prod1 This compound prod2 L-Alanine (L-Amino Acid) enzyme->prod1 enzyme->prod2

Figure 1. Synthesis of this compound via Glutamine Transaminase.

Once formed, 2-OGM is a substrate for ω-amidase (EC 3.5.1.3 or 3.5.1.111), which hydrolyzes the terminal amide group to yield α-ketoglutarate and ammonia.[1][9] This reaction, coupled with the spontaneous cyclization of 2-OGM to its lactam form, effectively pulls the overall pathway in the direction of glutamine catabolism.[6]

GTwA_Pathway The Glutamine Transaminase - ω-Amidase (GTωA) Pathway gln L-Glutamine transaminase Glutamine Transaminase gln->transaminase keto_acid α-Keto Acid (e.g., Pyruvate) keto_acid->transaminase ogm This compound (Open-Chain Form) transaminase->ogm Step 1 amino_acid L-Amino Acid (e.g., Alanine) transaminase->amino_acid lactam 2-Hydroxy-5-oxoproline (Lactam Form) ogm->lactam Spontaneous Equilibrium (~99.7%) amidase ω-Amidase (EC 3.5.1.3) ogm->amidase (~0.3%) Substrate akg α-Ketoglutarate amidase->akg Step 2 nh3 Ammonia amidase->nh3 h2o H₂O h2o->amidase

Figure 2. Overview of the GTωA pathway showing synthesis, cyclization, and hydrolysis of 2-OGM.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes and metabolites in the 2-OGM synthesis pathway. Data for these specialized enzymes is limited in the literature, but available parameters provide a useful baseline for experimental design.

ParameterEnzyme / MetaboliteValueOrganism / ConditionsSource(s)
Km (Glutamine) Glutamine Transaminase0.6 mMRat Brain[7]
Km (Glyoxylate) Glutamine Transaminase1.5 mMRat Brain[7]
Optimal pH Glutamine Transaminase9.0 - 9.2Rat Brain[7]
Specific Activity ω-Amidase126 µmol/min/mgRat Liver Cytosol, 37°C[10]
Plasma Conc. This compound3.4 µMHealthy Humans[11]
Urine Conc. This compound19.6 µmol/mmol creatinineHealthy Humans[11]

Experimental Protocols

Due to the lack of commercial availability, 2-OGM must typically be synthesized in the laboratory. Below are protocols for its enzymatic synthesis and subsequent analysis.

This protocol, adapted from Meister (1953) and refined by subsequent researchers, uses L-amino acid oxidase for a preparative-scale synthesis.[4]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8).

    • Dissolve L-glutamine to a final concentration of 50-100 mM.

    • Add Catalase (e.g., from bovine liver) to a final concentration of ~2000 units/mL to degrade the hydrogen peroxide byproduct.

    • Initiate the reaction by adding L-amino acid oxidase (e.g., from Crotalus adamanteus venom). The exact amount should be determined empirically based on the activity of the enzyme lot.

  • Incubation:

    • Incubate the mixture at 37°C with gentle agitation.

    • Monitor the reaction progress by taking aliquots over time and analyzing for the disappearance of L-glutamine and the appearance of 2-OGM via HPLC (see Protocol 4.3). The reaction typically approaches completion (>95% conversion) within 24 hours.[4]

  • Enzyme Removal and Product Purification:

    • Terminate the reaction by denaturing the enzymes. This can be achieved by adding trichloroacetic acid (TCA) to a final concentration of 5-10% and centrifuging to pellet the precipitated protein, or by ultrafiltration using a membrane with a low molecular weight cutoff (e.g., 10 kDa).[4]

    • The resulting supernatant contains 2-OGM, unreacted glutamine, and buffer salts.

    • For purification, pass the supernatant through a strong cation exchange resin (e.g., Dowex 50) in the H⁺ form. This will bind any remaining positively charged L-glutamine, while the negatively charged 2-OGM passes through in the eluate.[4]

    • The collected eluate can be neutralized with a base (e.g., Ba(OH)₂) and lyophilized to obtain the salt of 2-OGM.[4]

This protocol outlines a general method using a purified glutamine transaminase, which may be obtained from recombinant expression or purification from tissue.[7][12][13]

  • Enzyme Source:

    • Obtain purified Glutamine Transaminase (e.g., GTK/KAT-I). Recombinant expression in E. coli is a common strategy for obtaining pure enzymes.

  • Reaction Setup:

    • Prepare a reaction buffer with an alkaline pH suitable for the enzyme (e.g., 100 mM Tris-HCl or Borate buffer, pH 9.0).[7]

    • Add L-glutamine (e.g., 10-20 mM).

    • Add an α-keto acid amino acceptor in excess (e.g., 30-50 mM pyruvate or glyoxylate).

    • Add the cofactor pyridoxal phosphate (PLP) to a final concentration of 0.1-0.2 mM.

  • Incubation and Monitoring:

    • Initiate the reaction by adding the purified glutamine transaminase enzyme.

    • Incubate at 37°C.

    • Monitor the formation of the product L-amino acid (e.g., alanine) or the consumption of L-glutamine using HPLC or specific enzymatic assays.

  • Purification:

    • Terminate the reaction and purify the 2-OGM product using the methods described in Protocol 4.1 (Step 3), such as protein precipitation/ultrafiltration followed by ion-exchange chromatography.

This method is suitable for monitoring reaction progress and assessing the purity of the final product.[4]

  • Column: C18 reverse-phase column (e.g., AkzoNobel Kromasil Eternity-5-C18, 4.6 × 250 mm).[4]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 1.5:98.5 (v/v) Acetonitrile / 20 mM KH₂PO₄, pH 2.9).[4]

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Expected Retention Times: Under these conditions, 2-OGM elutes after L-glutamine and before α-ketoglutarate.[4] A standard is required for precise identification.

Workflow Visualization

The overall process for the enzymatic synthesis and subsequent analysis of this compound can be summarized in the following workflow.

Synthesis_Workflow start Start reaction 1. Enzymatic Reaction - Substrates (L-Glutamine) - Purified Enzyme - Buffer, Cofactors - Incubate (e.g., 37°C) start->reaction termination 2. Reaction Termination & Enzyme Removal - Ultrafiltration (10 kDa) - Acid Precipitation reaction->termination purification 3. Product Purification - Ion Exchange Chromatography (To remove unreacted substrate) termination->purification analysis 4. Analysis & QC - HPLC (Purity, Concentration) - Mass Spectrometry (Identity) purification->analysis storage 5. Lyophilization & Storage (Store as stable salt at -20°C) analysis->storage end End (Pure this compound) storage->end

Figure 3. General experimental workflow for the synthesis and purification of this compound.

References

2-Oxoglutaramate: A Pivotal Metabolic Intermediate at the Crossroads of Nitrogen and Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (α-ketoglutaramate), a key metabolic intermediate, sits (B43327) at the intersection of nitrogen and carbon metabolism. Formed primarily from the transamination of the abundant amino acid glutamine, this compound plays a crucial role in nitrogen homeostasis and serves as a precursor to the tricarboxylic acid (TCA) cycle intermediate, 2-oxoglutarate (α-ketoglutarate). This guide provides a comprehensive overview of the metabolic significance of this compound, detailing its enzymatic regulation, involvement in various metabolic pathways, and implications in health and disease. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the analytical methodologies for its detection and its potential as a biomarker and therapeutic target.

Core Metabolic Functions and Enzymology

The metabolism of this compound is primarily governed by two key enzymatic reactions: its formation via transamination of glutamine and its subsequent hydrolysis to 2-oxoglutarate and ammonia (B1221849).

Formation of this compound: The Glutamine Transaminase Pathway

This compound is synthesized through the reversible transamination of L-glutamine with various α-keto acids. This reaction is catalyzed by a family of enzymes known as glutamine transaminases (EC 2.6.1.15 and EC 2.6.1.64).[1][2] Two primary forms have been extensively studied: glutamine transaminase K (GTK), which is prominent in the kidney, and glutamine transaminase L (GTL), with high activity in the liver.[3][4] These enzymes exhibit broad substrate specificity, with glutamine being a preferred amino donor for the formation of this compound.[3][4] The reaction can be summarized as follows:

L-Glutamine + α-keto acid ⇌ this compound + L-amino acid[4]

Degradation of this compound: The Role of ω-Amidase (NIT2)

The hydrolysis of this compound to 2-oxoglutarate and ammonia is catalyzed by the enzyme ω-amidase (EC 3.5.1.3), also known as human nitrilase homolog 2 (NIT2).[5][6] This reaction is a critical step in providing a carbon skeleton for the TCA cycle and in releasing ammonia, which can be utilized in various metabolic pathways, including the urea (B33335) cycle. The reaction is as follows:

This compound + H₂O → 2-Oxoglutarate + NH₄⁺[5]

In solution, this compound exists in equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. At physiological pH, the cyclic form is predominant.[7] The open-chain form is the substrate for ω-amidase, and the rate of the enzymatic reaction can be influenced by the rate of ring opening, particularly at lower pH.[5]

Quantitative Data

Enzyme Kinetic Parameters

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound metabolism.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat/Km (min⁻¹mM⁻¹)OrganismReference
ω-Amidase (NIT2)This compound0.003 - 0.0095.9 - 30.3-Human[5]
Glutamine Transaminase K (GTK/KAT I)Glutamine--157Human[3]
Glutamine Transaminase K (GTK/KAT I)Phenylalanine--54Human[3]
Glutamine Transaminase K (GTK/KAT I)Leucine--45Human[3]
Glutamine Transaminase K (GTK/KAT I)Kynurenine--43Human[3]
Glutamine Transaminase K (GTK/KAT I)Tryptophan--36Human[3]
Glutamine Transaminase K (GTK/KAT I)Methionine--34Human[3]
Glutamine Transaminase L (GTL/KAT III)Glutamine--194Mouse[4]
Glutamine Transaminase L (GTL/KAT III)Histidine--171Mouse[4]
Glutamine Transaminase L (GTL/KAT III)Methionine--162Mouse[4]
Glutamine Transaminase L (GTL/KAT III)Phenylalanine--147Mouse[4]
Glutamine Transaminase L (GTL/KAT III)Asparagine--126Mouse[4]
Glutamine Transaminase L (GTL/KAT III)Cysteine--114Mouse[4]
Glutamine Transaminase L (GTL/KAT III)Kynurenine--92Mouse[4]

Note: The Km values for ω-amidase are for the open-chain form of this compound.

Concentrations of this compound in Biological Samples
Biological SampleConditionConcentration RangeOrganismReference
Human Cerebrospinal FluidHepatic EncephalopathyElevatedHuman
Human UrineUrea Cycle DisordersMarkedly ElevatedHuman[3]
Human UrineCitrin DeficiencyElevatedHuman[7]
Human Kidney CellsAcute Acidosis (pH 6.8)Significantly Higher ProductionHuman
Human Kidney CellsAcute Alkalosis (pH 7.6)Lower ProductionHuman[8]
Cancer Cellsc-Myc-retransformed breast cancer tissuesUp to ~20 mM (as 2-hydroxyglutarate)Human[9]
Cancer CellsGlioblastoma (hypoxia)Elevated (as 2-hydroxyglutarate)Human[9]

Metabolic Pathways Involving this compound

This compound is an integral part of several interconnected metabolic pathways.

The Glutaminase (B10826351) II Pathway

This pathway, also referred to as the glutamine transaminase-ω-amidase (GTωA) pathway, represents the sequential action of glutamine transaminase and ω-amidase, converting glutamine to 2-oxoglutarate.[10][11] This provides an alternative route to the canonical glutaminase I pathway for glutamine catabolism.

Glutaminase_II_Pathway cluster_amidase ω-Amidase (NIT2) Glutamine L-Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate alpha_Keto_Acid α-Keto Acid Amino_Acid L-Amino Acid alpha_Keto_Acid->Amino_Acid Oxoglutaramate->Glutamine Oxoglutarate 2-Oxoglutarate Oxoglutaramate->Oxoglutarate Amino_Acid->alpha_Keto_Acid Ammonia NH₄⁺ H2O H₂O

Caption: The Glutaminase II (GTωA) Pathway.

Connection to the Tricarboxylic Acid (TCA) Cycle

The product of ω-amidase activity, 2-oxoglutarate, is a key intermediate in the TCA cycle, a central hub of cellular energy metabolism.[12] This links the catabolism of glutamine via the glutaminase II pathway directly to cellular respiration and ATP production.

TCA_Cycle_Connection Glutamine L-Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase Oxoglutarate 2-Oxoglutarate Oxoglutaramate->Oxoglutarate ω-Amidase Succinyl_CoA Succinyl-CoA Oxoglutarate->Succinyl_CoA 2-Oxoglutarate Dehydrogenase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle TCA_Cycle->Oxoglutarate Other TCA Intermediates

Caption: Integration of this compound metabolism with the TCA cycle.

Role in the Methionine Salvage Pathway

The glutaminase II pathway plays a crucial role in the final step of the methionine salvage pathway. This pathway regenerates methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. The transamination of 2-keto-4-methylthiobutyrate (KMTB) to methionine can be catalyzed by glutamine transaminases, with glutamine serving as the amino donor and being converted to this compound.[10][11]

Methionine_Salvage_Pathway MTA 5'-Methylthioadenosine (from Polyamine Synthesis) KMTB 2-Keto-4-methylthiobutyrate (KMTB) MTA->KMTB Multiple Steps Methionine L-Methionine KMTB->Methionine Glutamine Transaminase Glutamine L-Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase

Caption: Role of this compound formation in the Methionine Salvage Pathway.

Experimental Protocols

Synthesis and Purification of this compound

As this compound is not commercially available, its synthesis is a prerequisite for many experimental studies. A simplified method for its preparation has been described.[13]

Materials:

  • L-Glutamine

  • Lyophilized Crotalus adamanteus venom (containing L-amino acid oxidase)

  • Catalase

  • Sodium α-ketoglutarate

  • Dowex 1-X8 resin (acetate form)

  • Acetic acid

Procedure:

  • Prepare a reaction mixture containing L-glutamine, snake venom L-amino acid oxidase, and catalase in a suitable buffer.

  • Incubate the reaction mixture to allow for the enzymatic conversion of L-glutamine to this compound.

  • Monitor the reaction progress.

  • Terminate the reaction and deproteinize the sample.

  • Purify this compound from the reaction mixture using ion-exchange chromatography on a Dowex 1-X8 column.

  • Elute this compound with a gradient of acetic acid.

  • Lyophilize the fractions containing pure this compound.

ω-Amidase Activity Assay (using 2,4-Dinitrophenylhydrazine)

This spectrophotometric assay measures the formation of 2-oxoglutarate from this compound.[13]

Materials:

  • This compound (synthesized as described above)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 8.5)

  • Enzyme preparation (e.g., tissue homogenate, purified ω-amidase)

  • 2,4-Dinitrophenylhydrazine (B122626) (DNPH) in 2 M HCl

  • NaOH solution

Procedure:

  • Prepare a reaction mixture containing 5 mM this compound, 5 mM DTT, and the enzyme preparation in 100 mM Tris-HCl buffer (pH 8.5) in a final volume of 0.05 ml.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Terminate the reaction by adding 0.02 ml of 5 mM 2,4-dinitrophenylhydrazine in 2 M HCl.

  • Incubate for an additional 5 minutes at 37°C to allow for the formation of the 2-oxoglutarate-2,4-dinitrophenylhydrazone derivative.

  • Add 0.13 ml of NaOH to develop the color.

  • Measure the absorbance at 430 nm within 5 minutes.

  • Calculate the amount of 2-oxoglutarate formed using a molar extinction coefficient of 16,000 M⁻¹cm⁻¹.

  • For crude tissue homogenates, a blank containing a complete reaction mixture plus a known inhibitor of ω-amidase (e.g., 200 mM glycylglycine) should be included.[13]

Quantification of this compound by Isotope Dilution Assay

This method allows for the sensitive and specific quantification of this compound in biological samples.[8]

Materials:

  • Biological sample (e.g., cell culture medium, tissue extract)

  • 5-hydroxy[4-¹³C,1-¹⁵N]pyroglutamate (as an internal standard)

  • Derivatization reagents for GC-MS analysis

Procedure:

  • Add a known amount of the isotopically labeled internal standard to the biological sample.

  • Perform sample preparation, including deproteinization and extraction.

  • Derivatize the sample to make this compound (and its lactam form) amenable to GC-MS analysis.

  • Analyze the derivatized sample by GC-MS, monitoring for the specific ions corresponding to the unlabeled and labeled this compound derivative.

  • Quantify the amount of endogenous this compound by comparing the peak area ratio of the unlabeled to the labeled compound against a standard curve.

Implications in Health and Disease

Alterations in the metabolism of this compound have been implicated in several pathological conditions.

Urea Cycle Disorders and Hyperammonemia

In patients with inherited defects in the urea cycle enzymes, there is a marked elevation of urinary this compound.[3] This is likely a consequence of hyperammonemia, which leads to increased synthesis of glutamine, a primary substrate for glutamine transaminases. The elevated glutamine levels drive the production of this compound. Therefore, urinary this compound has been proposed as a potential biomarker for primary hyperammonemic diseases.[3]

Cancer Metabolism

The glutaminase II pathway, which generates this compound as an intermediate, is active in several cancer cell lines.[11] This pathway provides an alternative route for cancer cells to produce 2-oxoglutarate, which is crucial for anaplerosis of the TCA cycle and for the synthesis of other biomolecules required for rapid cell proliferation. The ability of this pathway to function under hypoxic conditions, where the activity of some TCA cycle enzymes may be limited, makes it particularly relevant to the metabolic adaptations of tumors.[10] The reliance of some cancers on glutamine metabolism ("glutamine addiction") highlights the potential of targeting enzymes in the glutaminase II pathway, including glutamine transaminases and ω-amidase, as a therapeutic strategy.[10][11]

Neurological Disorders

Given the role of glutamine and 2-oxoglutarate as precursors for the neurotransmitters glutamate (B1630785) and GABA, the metabolic pathways involving this compound are of interest in neuroscience.[14][15][16] Dysregulation of these pathways could potentially impact neurotransmitter homeostasis and contribute to the pathophysiology of neurological disorders. Further research is needed to fully elucidate the role of this compound in the central nervous system.

Conclusion

This compound is a metabolically significant intermediate that provides a crucial link between glutamine metabolism, the TCA cycle, and other key metabolic pathways. Its formation and degradation are tightly regulated by specific enzymes, and alterations in its metabolism are associated with various disease states, including urea cycle disorders and cancer. The development of robust analytical methods for its quantification and a deeper understanding of its metabolic roles are opening new avenues for its use as a biomarker and for the development of novel therapeutic interventions targeting its metabolic pathway. This technical guide provides a foundational understanding of this compound metabolism, intended to facilitate further research and drug development efforts in this promising area.

References

The Discovery and History of 2-Oxoglutaramate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (also known as α-ketoglutaramate), a key metabolic intermediate, stands at the intersection of nitrogen and carbon metabolism. Its discovery is intrinsically linked to the elucidation of an alternative pathway for glutamine metabolism, the glutaminase (B10826351) II pathway, a concept that emerged in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of this compound. It details the enzymatic pathways governing its synthesis and degradation, presents quantitative data on enzyme kinetics, and outlines detailed experimental protocols for its study. Furthermore, this guide explores the analytical methodologies for its detection and quantification, and its emerging role as a biomarker in pathological conditions such as hepatic encephalopathy and inborn errors of the urea (B33335) cycle.

Discovery and Historical Perspective

The journey to understanding this compound began with investigations into glutamine metabolism. In the late 1940s, Greenstein and colleagues first reported the existence of two distinct glutaminases in rat tissues, which they designated glutaminase I and glutaminase II.[1] Glutaminase I, the more widely studied enzyme, catalyzes the direct hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849). The glutaminase II pathway, however, represented an alternative route for glutamine utilization.

It was later established that the "glutaminase II" activity was, in fact, the result of a two-step enzymatic process. The first step involves the transamination of glutamine, yielding its corresponding α-keto acid, this compound.[2] The second step is the hydrolysis of this compound by the enzyme ω-amidase to produce α-ketoglutarate, a key intermediate in the Krebs cycle, and ammonia.[2] This two-enzyme system, glutamine transaminase coupled with ω-amidase, constitutes the contemporary understanding of the glutaminase II pathway.

The definitive identification and characterization of this compound as the central intermediate in this pathway solidified its place in metabolic biochemistry. Its presence and physiological relevance have since been confirmed in a variety of mammalian tissues, including the brain, liver, and kidneys.[2]

The Glutaminase II Pathway: A Central Role for this compound

The glutaminase II pathway provides an alternative to the canonical glutaminase I pathway for the metabolism of glutamine. This pathway is particularly significant as it links amino acid metabolism with the central carbon metabolism of the Krebs cycle.

Synthesis of this compound: Glutamine Transaminase

The synthesis of this compound is catalyzed by a class of enzymes known as glutamine transaminases (EC 2.6.1.15 and EC 2.6.1.64).[3][4] These enzymes facilitate the transfer of the amino group from glutamine to an α-keto acid acceptor, producing this compound and a new amino acid. A common reaction is the transamination of glutamine with pyruvate (B1213749) to form this compound and alanine.[5]

dot

Glutamine_Transaminase_Reaction Glutamine L-Glutamine GT Glutamine Transaminase Glutamine->GT Pyruvate Pyruvate Pyruvate->GT KGM This compound GT->KGM Alanine L-Alanine GT->Alanine

Caption: Enzymatic synthesis of this compound.

Degradation of this compound: ω-Amidase

This compound is subsequently hydrolyzed by ω-amidase (EC 3.5.1.3) to yield α-ketoglutarate and ammonia.[6] This reaction is a critical step, as it channels the carbon skeleton of glutamine into the Krebs cycle for energy production or biosynthesis, while releasing ammonia, which can be incorporated into the urea cycle.

dot

Omega_Amidase_Reaction KGM This compound Omega_Amidase ω-Amidase KGM->Omega_Amidase H2O H₂O H2O->Omega_Amidase AKG α-Ketoglutarate Omega_Amidase->AKG NH3 Ammonia Omega_Amidase->NH3

Caption: Enzymatic degradation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the enzymes involved in the metabolism of this compound.

Table 1: Kinetic Properties of Glutamine Transaminase

Enzyme SourceAmino AcceptorKm (Glutamine) (mM)Km (Amino Acceptor) (mM)Optimal pHReference
Rat BrainGlyoxylate0.61.59.0 - 9.2[7]
Rat BrainPhenylpyruvate--9.0 - 9.2[1]

Table 2: Kinetic Properties of ω-Amidase

Enzyme SourceSubstrateKm (mM)Optimal pHReference
MouseThis compound (open-chain form)~0.0037.2[8]
Rat LiverThis compound (open-chain form)< 0.0018.5[8]

Table 3: Concentrations of this compound in Pathological Conditions

ConditionTissue/FluidConcentration (µM)Control Concentration (µM)Reference
Hepatic EncephalopathyCerebrospinal Fluid (CSF)Significantly elevated3 - 4[2]
Urea Cycle DisordersUrineMarkedly elevated-[6]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a common method for the enzymatic synthesis of this compound from L-glutamine.

Materials:

  • L-glutamine

  • L-amino acid oxidase (from Crotalus adamanteus venom)

  • Catalase

  • 1 M NaOH

  • Distilled water

  • Thermostat shaker

  • Cation exchange resin (e.g., Dowex 50WX4)

Procedure:

  • Dissolve a known amount of L-glutamine (e.g., 4.437 g) in distilled water (e.g., 150 mL).

  • Adjust the pH of the solution to 7.4 with 1 M NaOH.

  • Add catalase (e.g., 4.5 mg) to the solution to remove hydrogen peroxide that will be formed during the reaction.

  • Add a solution of L-amino acid oxidase (e.g., 150 mg, previously dialyzed against distilled water).

  • Incubate the reaction mixture in a thermostat shaker at 37°C with gentle agitation (e.g., 80 rpm) for 18 hours. The flask should be loosely covered to allow for aeration.

  • Monitor the reaction progress by taking aliquots and analyzing for the disappearance of L-glutamine and the appearance of this compound using HPLC.

  • After the reaction is complete, purify the this compound from unreacted L-glutamine using a cation exchange resin column. Elute with distilled water.

  • The final product can be obtained as a concentrated aqueous solution or crystallized as a sodium salt.

dot

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Dissolve L-glutamine in H₂O Adjust_pH Adjust pH to 7.4 Dissolve->Adjust_pH Add_Catalase Add Catalase Adjust_pH->Add_Catalase Add_LAAO Add L-amino acid oxidase Add_Catalase->Add_LAAO Incubate Incubate at 37°C with shaking Add_LAAO->Incubate Monitor Monitor progress with HPLC Incubate->Monitor Purify Purify on cation exchange resin Monitor->Purify Isolate Isolate this compound Purify->Isolate

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis of this compound

This protocol outlines a three-step chemical synthesis of this compound from L-2-hydroxyglutaramic acid.

Materials:

  • L-2-hydroxyglutaramic acid

  • Appropriate oxidizing agent (e.g., Dess-Martin periodinane or Swern oxidation reagents)

  • Solvents (e.g., dichloromethane, dimethyl sulfoxide)

  • Reagents for workup and purification (e.g., sodium bicarbonate, brine, magnesium sulfate (B86663), silica (B1680970) gel for column chromatography)

Procedure:

  • Step 1: Protection of the amide group (if necessary). Depending on the chosen oxidation method, the amide group of L-2-hydroxyglutaramic acid may need to be protected to prevent side reactions.

  • Step 2: Oxidation of the hydroxyl group. The secondary alcohol of L-2-hydroxyglutaramic acid is oxidized to a ketone to form this compound. This can be achieved using various oxidation methods.

  • Step 3: Deprotection and Purification. If a protecting group was used, it is removed in the final step. The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.

Note: The specific reagents and conditions for each step will depend on the chosen synthetic route and should be optimized accordingly. The cited literature provides a detailed procedure.

dot

Chemical_Synthesis_Workflow Start L-2-hydroxyglutaramic acid Protection Protection of Amide Group (optional) Start->Protection Oxidation Oxidation of Hydroxyl Group Protection->Oxidation Deprotection Deprotection & Purification Oxidation->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the chemical synthesis of this compound.

Purification of ω-Amidase from Rat Liver

This protocol describes a method for the purification of ω-amidase from rat liver cytosol.[7]

Materials:

  • Rat liver

  • Isolation buffer (e.g., 300 mM sucrose, 5 mM HEPES, 500 µM EDTA, 100 µM EGTA, 0.5% (w/v) bovine serum albumin, pH 7.4)

  • Ammonium (B1175870) sulfate

  • Chromatography resins (e.g., DEAE-cellulose, hydroxylapatite)

  • Dialysis tubing

  • Spectrophotometer for protein and activity assays

Procedure:

  • Homogenization and Cytosol Preparation: Homogenize fresh rat liver in ice-cold isolation buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria. The supernatant from this step is the cytosolic fraction.

  • Ammonium Sulfate Fractionation: Gradually add solid ammonium sulfate to the cytosol to precipitate proteins. Collect the protein fraction that precipitates between specific ammonium sulfate saturation ranges (e.g., 40-60%).

  • Dialysis: Resuspend the protein pellet in a suitable buffer and dialyze extensively against the same buffer to remove excess ammonium sulfate.

  • Chromatography:

    • Apply the dialyzed protein solution to a DEAE-cellulose column and elute with a salt gradient.

    • Pool the active fractions and apply them to a hydroxylapatite column. Elute with a phosphate (B84403) gradient.

  • Purity Assessment: Monitor the purification at each step by measuring the specific activity of ω-amidase and by analyzing the protein composition using SDS-PAGE.

dot

Omega_Amidase_Purification_Workflow Start Rat Liver Homogenate Centrifugation1 Low-speed Centrifugation Start->Centrifugation1 Centrifugation2 High-speed Centrifugation Centrifugation1->Centrifugation2 Cytosol Cytosolic Fraction Centrifugation2->Cytosol AmSO4 Ammonium Sulfate Fractionation Cytosol->AmSO4 Dialysis Dialysis AmSO4->Dialysis DEAE DEAE-cellulose Chromatography Dialysis->DEAE Hydroxylapatite Hydroxylapatite Chromatography DEAE->Hydroxylapatite Pure_Enzyme Purified ω-Amidase Hydroxylapatite->Pure_Enzyme

Caption: Workflow for the purification of ω-Amidase.

Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound in biological samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Acetonitrile (B52724)

  • Potassium phosphate monobasic (KH₂PO₄)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., AkzoNobel Kromasil Eternity-5-C18, 4.6 × 250 mm)

  • This compound standard

Procedure:

  • Sample Preparation: Deproteinize the biological sample by adding acetonitrile (e.g., 9 volumes of 67% aqueous acetonitrile to 1 volume of sample). Centrifuge to pellet the precipitated proteins.

  • Dilution: Dilute an aliquot of the supernatant with the mobile phase buffer (e.g., 20 mM KH₂PO₄, pH 2.9).

  • HPLC Analysis:

    • Inject the diluted sample onto the C18 column.

    • Elute with a mobile phase of, for example, 1.5:98.5 (v/v) acetonitrile/20 mM KH₂PO₄, pH 2.9, at a flow rate of 1 mL/min.

    • Detect this compound by UV absorbance at 210 nm.

  • Quantification: Create a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

dot

HPLC_Quantification_Workflow Sample Biological Sample Deproteinize Deproteinize with Acetonitrile Sample->Deproteinize Centrifuge Centrifuge Deproteinize->Centrifuge Dilute Dilute Supernatant Centrifuge->Dilute Inject Inject onto HPLC Dilute->Inject Analyze Analyze and Quantify Inject->Analyze

Caption: Workflow for HPLC quantification of this compound.

Quantification of this compound by GC-MS

This protocol outlines a general procedure for the quantification of this compound (as its lactam form, 2-hydroxy-5-oxoproline) in urine using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled analog)

  • Derivatization reagents (e.g., for trimethylsilylation)

  • GC-MS system

Procedure:

  • Sample Preparation: Add the internal standard to the urine sample.

  • Derivatization: Chemically modify the analytes to make them volatile for GC analysis. A common method is trimethylsilylation.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • The gas chromatograph separates the components of the mixture.

    • The mass spectrometer detects and identifies the derivatized 2-hydroxy-5-oxoproline (B15469080) and the internal standard based on their mass-to-charge ratios and fragmentation patterns.

  • Quantification: Quantify the amount of this compound by comparing the peak area of its derivative to that of the internal standard.

dot

GCMS_Quantification_Workflow Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Derivatize Derivatization Add_IS->Derivatize Inject Inject into GC-MS Derivatize->Inject Analyze Analyze and Quantify Inject->Analyze

Caption: Workflow for GC-MS quantification of this compound.

Role in Disease

Elevated levels of this compound have been implicated in several pathological conditions, suggesting its potential as a biomarker.

  • Hepatic Encephalopathy (HE): In patients with HE, a condition characterized by brain dysfunction due to liver failure, the concentration of this compound is significantly increased in the cerebrospinal fluid.[2] This is thought to be a consequence of hyperammonemia, which drives the synthesis of glutamine in the brain, subsequently leading to an increased flux through the glutaminase II pathway and the accumulation of this compound.

  • Inborn Errors of the Urea Cycle: Markedly elevated levels of this compound (measured as its stable lactam form in urine) have been observed in individuals with inherited defects in the enzymes of the urea cycle.[6] These genetic disorders also lead to hyperammonemia, reinforcing the link between ammonia detoxification, glutamine metabolism, and this compound levels.

Signaling Pathways and Future Directions

While its precursor, 2-oxoglutarate, is a well-established signaling molecule that acts as a co-substrate for numerous dioxygenases and as an allosteric regulator of various enzymes, a direct signaling role for this compound has not yet been established. Current research primarily focuses on its function as a metabolic intermediate.

Future research may explore whether this compound itself can directly interact with and modulate the activity of proteins, or if its accumulation in pathological states has downstream signaling consequences beyond its metabolic role. The development of specific molecular probes and high-throughput screening assays will be crucial in uncovering any potential signaling functions of this intriguing metabolite.

Conclusion

The discovery of this compound has been pivotal in understanding the nuances of glutamine metabolism. From its origins in the characterization of the glutaminase II pathway to its current status as a potential biomarker for hyperammonemic disorders, the study of this compound continues to provide valuable insights into the intricate connections between nitrogen and carbon metabolism in both health and disease. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted roles of this important biomolecule.

References

The Role of 2-Oxoglutaramate in Nitrogen Transport and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (KGM), the α-keto acid analog of glutamine, is a pivotal, yet often overlooked, metabolite in nitrogen metabolism. It serves as a key intermediate in the "glutaminase II pathway," an alternative route for the conversion of glutamine to the tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (α-KG). This pathway, involving the sequential action of a glutamine transaminase (GT) and ω-amidase, plays a significant role in nitrogen transport, anaplerosis, and redox balance, particularly under specific physiological and pathological conditions. Recent evidence highlights the importance of this pathway in cancer metabolism and has established this compound as a critical biomarker for hyperammonemic states, including inborn errors of the urea (B33335) cycle. This technical guide provides a comprehensive overview of the biochemistry, regulation, and clinical relevance of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Introduction

Cellular nitrogen metabolism is a complex network of interconnected pathways essential for the synthesis of amino acids, nucleotides, and other nitrogenous compounds. While the canonical pathway for glutamine metabolism proceeds through glutaminase (B10826351) (GLS) to produce glutamate (B1630785) and ammonia, the glutaminase II pathway offers a distinct mechanism for nitrogen processing. This pathway is particularly significant as it allows for the transfer of the α-amino group of glutamine to various α-keto acids, thereby contributing to the synthesis of other amino acids and providing anaplerotic carbon to the TCA cycle without the net production of reactive oxygen species.[1] The central molecule in this pathway is this compound, whose production and subsequent hydrolysis are tightly linked to cellular nitrogen status and metabolic demands.

The Glutaminase II Pathway: A Detailed Overview

The glutaminase II pathway consists of two key enzymatic steps:

  • Transamination of Glutamine: A glutamine transaminase (GT), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes the transfer of the α-amino group from L-glutamine to an α-keto acid acceptor. This reaction yields this compound (KGM) and the corresponding L-amino acid.[2] Several transaminases, including glutamine transaminase K (GTK) and glutamine transaminase L (GTL), exhibit this activity and have broad substrate specificity for the α-keto acid.[2][3]

  • Hydrolysis of this compound: The amide group of this compound is hydrolyzed by the enzyme ω-amidase (EC 3.5.1.3), also known as Nit2, to produce α-ketoglutarate (α-KG) and ammonia.[4][5] This irreversible step commits the carbon skeleton of glutamine to the TCA cycle for energy production or biosynthesis.

The net reaction of the glutaminase II pathway is: L-Glutamine + α-keto acid + H₂O → α-ketoglutarate + L-amino acid + NH₃[6]

Subcellular Localization

Both glutamine transaminase and ω-amidase activities have been detected in the cytosol and mitochondria of rat liver and kidney, suggesting a role for this pathway in multiple cellular compartments.[2] The subcellular distribution of these enzymes allows for the integration of cytosolic and mitochondrial nitrogen and carbon metabolism.

Quantitative Data

Urinary this compound in Urea Cycle Disorders

Elevated levels of this compound in urine have been identified as a significant biomarker for primary hyperammonemia resulting from defects in the urea cycle.[7][8]

Urea Cycle DisorderPatient AgeUrinary this compound (mmol/mol creatinine)Control Range (mmol/mol creatinine)Reference
CPS-I Deficiency2 months15.00.4 - 2.5[7]
OTC Deficiency3 days10.5< 0.8[7]
OTC Deficiency5 months12.30.4 - 2.5[7]
ASS Deficiency2 days8.9< 0.8[7]
ASL Deficiency4 years5.80.3 - 1.5[7]
Arginase Deficiency15 years4.10.2 - 1.0[7]

CPS-I: Carbamoyl Phosphate Synthetase I; OTC: Ornithine Transcarbamylase; ASS: Argininosuccinate Synthetase; ASL: Argininosuccinate Lyase.

Kinetic Parameters of Glutamine Transaminases

The catalytic efficiency of glutamine transaminases varies with the amino acid donor.

EnzymeAmino Acid SubstrateKcat/Km (min⁻¹mM⁻¹)Reference
Glutamine Transaminase KL-Aminoadipate196[2]
Glutamine Transaminase KL-Kynurenine126[2]
Glutamine Transaminase KL-Methionine124[2]
Glutamine Transaminase KL-Glutamate119[2]
Glutamine Transaminase KL-Glutamine11.8[2]

Experimental Protocols

ω-Amidase Activity Assay (96-Well Plate Format)

This protocol is adapted from a method for measuring α-ketoglutarate formation from α-ketoglutaramate.[4][5]

Principle: The α-ketoglutarate produced by ω-amidase is measured in a coupled enzyme assay.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5

  • Substrate Solution: 10 mM α-ketoglutaramate (synthesized as described in[4]) in Assay Buffer

  • Coupling Enzyme Mix:

    • Glutamate dehydrogenase (GDH)

    • NADH

    • Ammonium chloride

  • Enzyme Sample: Purified or crude ω-amidase preparation

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 50 µL Assay Buffer

    • 10 µL Enzyme Sample

    • 20 µL Coupling Enzyme Mix

  • Initiate Reaction: Add 20 µL of Substrate Solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate reader.

  • Calculation: Calculate the rate of NADH oxidation, which is proportional to the rate of α-ketoglutarate formation and thus ω-amidase activity.

Glutamine Transaminase Activity Assay

This protocol is based on a discontinuous coupled assay with ω-amidase and malate (B86768) dehydrogenase (MDH).[9]

Principle: The α-ketosuccinamate produced from the transamination of L-asparagine (as a model substrate) and α-ketoglutarate is converted to oxaloacetate by ω-amidase. The oxaloacetate is then reduced by MDH with the concomitant oxidation of NADH.

Reagents:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 50 mM NaCl

  • Substrates:

    • L-Asparagine solution (e.g., 0.8 to 40 mM)

    • α-Ketoglutarate solution (e.g., 0.5 mM)

  • Coupling Enzymes:

    • ω-amidase (e.g., yeast Nit3)

    • Malate dehydrogenase (MDH1)

  • Cofactor: NADH solution (e.g., 0.25 mM)

  • Enzyme Sample: Purified or crude glutamine transaminase preparation

Procedure:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • Assay Buffer

    • Varying concentrations of L-asparagine

    • Fixed concentration of α-ketoglutarate

    • MDH1

    • ω-amidase

    • NADH

  • Initiate Reaction: Add the glutamine transaminase sample to the cuvette to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm at 37°C.

  • Data Analysis: Determine the initial reaction rates and fit the data to the Michaelis-Menten equation to determine the kinetic parameters.

Quantification of this compound in Urine by GC/MS

This method allows for the sensitive quantification of urinary this compound.[7]

Principle: Urinary this compound is derivatized and analyzed by gas chromatography-mass spectrometry (GC/MS).

Procedure:

  • Sample Preparation:

    • To a urine sample, add an internal standard (e.g., deuterated KGM).

    • Precipitate proteins with ethanol (B145695) and remove by centrifugation.

    • Evaporate the supernatant to dryness.

  • Derivatization:

    • Convert the compounds in the dried residue to their trimethylsilyl (B98337) (TMS) derivatives using a derivatizing agent (e.g., BSTFA/TMCS).

  • GC/MS Analysis:

    • Inject the derivatized sample into the GC/MS system.

    • Separate the components on a suitable capillary column.

    • Monitor specific ions for the TMS derivative of this compound and the internal standard for quantification.

  • Quantification:

    • Construct a standard curve using known concentrations of this compound.

    • Determine the concentration of this compound in the urine samples by comparing the peak area ratios of the analyte to the internal standard against the standard curve. The results are typically normalized to urinary creatinine (B1669602) levels.[7]

Signaling Pathways and Experimental Workflows

The Glutaminase II Pathway

Glutaminase_II_Pathway Glutamine L-Glutamine KGM This compound (KGM) Glutamine->KGM Glutamine Transaminase alpha_Keto_Acid α-Keto Acid L_Amino_Acid L-Amino Acid alpha_Keto_Acid->L_Amino_Acid Glutamine Transaminase alpha_KG α-Ketoglutarate (α-KG) KGM->alpha_KG ω-Amidase Ammonia Ammonia (NH₃) KGM->Ammonia ω-Amidase TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle

Caption: The Glutaminase II Pathway for Glutamine Metabolism.

Experimental Workflow for ω-Amidase Assay

Amidase_Assay_Workflow Start Start: Prepare Reagents Setup Set up 96-well plate: Assay Buffer, Enzyme, Coupling Mix Start->Setup Initiate Initiate reaction with α-Ketoglutaramate Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Measure Measure Absorbance at 340 nm (NADH oxidation) Incubate->Measure Calculate Calculate ω-Amidase Activity Measure->Calculate End End Calculate->End Hyperammonemia_Relationship Urea_Cycle_Defect Urea Cycle Defect Hyperammonemia Hyperammonemia (Elevated Blood Ammonia) Urea_Cycle_Defect->Hyperammonemia Glutamine_Synthesis Increased Glutamine Synthesis (Ammonia Detoxification) Hyperammonemia->Glutamine_Synthesis Increased_Glutamine Elevated Tissue Glutamine Glutamine_Synthesis->Increased_Glutamine Glutaminase_II_Flux Increased Flux through Glutaminase II Pathway Increased_Glutamine->Glutaminase_II_Flux Increased_KGM Elevated this compound (KGM) Glutaminase_II_Flux->Increased_KGM Urinary_Excretion Increased Urinary KGM Excretion Increased_KGM->Urinary_Excretion

References

An In-depth Technical Guide on the Cellular Localization of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (KGM) is a key metabolic intermediate, primarily known for its role in the glutaminase (B10826351) II pathway for L-glutamine metabolism. Its production and subsequent hydrolysis link amino acid metabolism with the tricarboxylic acid (TCA) cycle. Understanding the precise cellular localization of this compound and its associated enzymes is crucial for elucidating its physiological roles and its potential as a therapeutic target in various diseases, including cancer and hyperammonemic conditions. This guide provides a comprehensive overview of the subcellular distribution of this compound metabolism, details the experimental protocols used for its determination, and presents the relevant metabolic pathways and experimental workflows in standardized visual formats.

Introduction to this compound Metabolism

This compound is the α-keto acid analog of L-glutamine. It is formed through the transamination of L-glutamine, a reaction catalyzed by glutamine transaminases. This constitutes the first step of the glutaminase II pathway. In the second step, this compound is irreversibly hydrolyzed by the enzyme ω-amidase to yield 2-oxoglutarate (α-ketoglutarate) and ammonia.[1][2] This pathway provides an alternative route to the more commonly studied glutaminase I pathway for converting glutamine to 2-oxoglutarate, a critical intermediate in the TCA cycle.[1] The enzyme ω-amidase (EC 3.5.1.3), also identified as the putative tumor suppressor Nit2, is central to this process.[2][3]

Cellular Localization of the Glutaminase II Pathway

The metabolism of this compound is not confined to a single cellular compartment. Evidence indicates that the enzymes responsible for its synthesis and degradation are present in both the cytosol and mitochondria .[4]

  • Glutamine Transaminases (GTK, GTL): Studies in rat tissues have shown that glutamine transaminase activities are present in both cytosolic and mitochondrial fractions of the liver and kidney.[4] These enzymes catalyze the reversible reaction between L-glutamine and various α-keto acids to produce this compound.[1]

  • ω-Amidase (Nit2): This enzyme, which hydrolyzes this compound, is also found in both the cytosol and mitochondria.[4] Purification protocols for ω-amidase have successfully isolated the active enzyme from the cytosolic fraction of rat liver.[3] The dual localization of these enzymes implies that this compound can be produced and metabolized in both major cellular compartments.

The transport of related metabolites across the mitochondrial membrane is critical. For instance, the 2-oxoglutarate carrier (OGC), also known as the malate (B86768)/α-ketoglutarate exchanger (SLC25A11), facilitates the exchange of cytosolic malate for mitochondrial 2-oxoglutarate, linking the metabolic pools of the two compartments.[5][6]

Quantitative Data on Subcellular Distribution

While direct quantitative measurements of this compound concentrations in subcellular compartments are scarce, the distribution of activity of the key metabolizing enzymes provides strong evidence for its localization. The following table summarizes the known distribution of the glutaminase II pathway components.

Enzyme/MetaboliteTissue/OrganismSubcellular LocalizationMethod of DeterminationFindingReference
Glutamine Transaminase (GTK & GTL) Rat Liver & KidneyCytosol and MitochondriaSubcellular Fractionation & Enzyme AssayActivities of both isozymes were detected in both cytosolic and mitochondrial fractions.[4]
ω-Amidase (Nit2) Rat LiverCytosolSubcellular Fractionation & Enzyme PurificationActive enzyme was purified from the cytosolic fraction.[3]
ω-Amidase (Nit2) General MammalianCytosol and MitochondriaLiterature ReviewThe glutaminase II pathway, including ω-amidase, is stated to be present in both compartments.[4]
2-Oxoglutarate Rat HepatocytesCytosol and MitochondriaDigitonin Fractionation & Metabolite AssayThe mitochondrial/cytosolic concentration gradient for 2-oxoglutarate was determined to be 1.6.[7]

Experimental Protocols

Determining the subcellular localization of enzymes and metabolites involved in this compound metabolism requires precise experimental techniques. The primary methods include subcellular fractionation followed by biochemical assays or immunoblotting.

Protocol for Subcellular Fractionation by Differential Centrifugation

This protocol is a standard method to separate major organelles from a cell homogenate.[8]

Objective: To isolate cytosolic and mitochondrial fractions from cultured cells or tissues.

Materials:

  • Homogenization Buffer (e.g., 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4) with freshly added protease and phosphatase inhibitors.

  • Dounce homogenizer with a tight-fitting pestle.

  • Refrigerated centrifuge.

  • Microcentrifuge tubes.

Procedure:

  • Cell Harvesting: Harvest cultured cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C) or finely mince fresh tissue. Wash the cell pellet with ice-cold PBS.

  • Homogenization: Resuspend the cell pellet in ice-cold homogenization buffer. Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 strokes on ice until ~80-90% of cells are lysed (monitor by microscopy).

  • Nuclear Pellet Removal: Transfer the homogenate to a microcentrifuge tube and centrifuge at a low speed (e.g., 700-1000 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.[8]

  • Mitochondrial Fraction Isolation: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 30 minutes at 4°C). The resulting pellet is the crude mitochondrial fraction, and the supernatant is the cytosolic fraction.

  • Washing (Optional): To increase purity, the mitochondrial pellet can be washed by resuspending it in homogenization buffer and repeating the high-speed centrifugation step.

  • Fraction Storage: Aliquot and store the cytosolic and mitochondrial fractions at -80°C for downstream analysis. The mitochondrial pellet should be resuspended in a suitable buffer before freezing.

Protocol for ω-Amidase Activity Assay

This assay measures the enzymatic activity of ω-amidase by quantifying the production of 2-oxoglutarate from its substrate, this compound.[3]

Objective: To determine ω-amidase activity in subcellular fractions.

Materials:

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5).

  • Substrate: α-ketoglutaramate (αKGM), 5 mM.

  • Reducing agent: Dithiothreitol (DTT), 5 mM.

  • 2-Oxoglutarate Dehydrogenase (KGDH).

  • Thiamine pyrophosphate (TPP), NAD+, Coenzyme A.

  • Spectrophotometer (plate reader) capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Setup: In a 96-well plate, add the subcellular fraction (e.g., 10-50 µg of protein from the cytosolic or mitochondrial fraction).

  • Initiate Reaction: Add the assay buffer containing αKGM and DTT to start the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Quantify Product: Stop the reaction and measure the amount of 2-oxoglutarate formed. This can be done using a coupled enzyme assay where 2-oxoglutarate is consumed by KGDH, leading to the reduction of NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.[9]

  • Calculate Activity: A unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of 2-oxoglutarate per minute under the specified conditions.[3]

Protocol for Western Blotting

This method is used to detect the presence and relative abundance of a specific protein (e.g., ω-amidase/Nit2) in the isolated subcellular fractions.[10][11]

Objective: To confirm the presence of ω-amidase (Nit2) in cytosolic and mitochondrial fractions.

Materials:

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to ω-amidase/Nit2.

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • Loading controls: An antibody for a known cytosolic protein (e.g., GAPDH) and a known mitochondrial protein (e.g., COX IV or VDAC) to verify fraction purity.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against ω-amidase/Nit2, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity for ω-amidase/Nit2 in the cytosolic and mitochondrial lanes. Simultaneously probe for loading controls to confirm the purity of the fractions.

Visualizations

Signaling and Metabolic Pathways

The glutaminase II pathway operates in parallel in both the cytosol and mitochondria, providing a robust system for converting glutamine to a key TCA cycle intermediate.

GlutaminaseII_Pathway cluster_Cytosol Cytosol cluster_Mitochondria Mitochondrial Matrix Gln_c Glutamine KGM_c This compound Gln_c->KGM_c Glutamine Transaminase KetoAcid_c α-Keto Acid AminoAcid_c L-Amino Acid KetoAcid_c:n->AminoAcid_c:n KG_c 2-Oxoglutarate KGM_c->KG_c ω-Amidase (Nit2) NH3_c NH₃ KG_c:n->NH3_c:n Gln_m Glutamine KGM_m This compound Gln_m->KGM_m Glutamine Transaminase KetoAcid_m α-Keto Acid AminoAcid_m L-Amino Acid KetoAcid_m:n->AminoAcid_m:n KG_m 2-Oxoglutarate KGM_m->KG_m ω-Amidase (Nit2) NH3_m NH₃ KG_m->KG_c OGC Transporter KG_m:n->NH3_m:n

Caption: The Glutaminase II pathway for this compound metabolism in cytosol and mitochondria.

Experimental Workflows

The following diagram illustrates a typical workflow for determining the subcellular localization of a target protein like ω-amidase.

Experimental_Workflow start Cultured Cells / Tissue homogenization Cell Lysis & Homogenization (Dounce Homogenizer) start->homogenization homogenate Total Homogenate homogenization->homogenate centrifuge1 Low-Speed Centrifugation (~1,000 x g) pellet1 Pellet (Nuclei, Debris) centrifuge1->pellet1 supernatant1 Post-Nuclear Supernatant centrifuge1->supernatant1 homogenate->centrifuge1 centrifuge2 High-Speed Centrifugation (~10,000 x g) supernatant1->centrifuge2 pellet2 Pellet (Mitochondrial Fraction) centrifuge2->pellet2 supernatant2 Supernatant (Cytosolic Fraction) centrifuge2->supernatant2 analysis1 Western Blot Analysis pellet2->analysis1 Target Protein + Controls analysis2 Enzyme Activity Assay pellet2->analysis2 Measure Product Formation supernatant2->analysis1 Target Protein + Controls supernatant2->analysis2 Measure Product Formation

References

The Intersection of Nitrogen Metabolism and Cellular Energy: A Technical Guide to 2-Oxoglutaramate and its Connection to the TCA Cycle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular metabolism is a complex network of interconnected pathways, and at the heart of this network lies the Tricarboxylic Acid (TCA) cycle, the central hub for energy production and biosynthetic precursor supply. A critical point of intersection between nitrogen metabolism and the TCA cycle is the metabolite 2-oxoglutarate (α-ketoglutarate). While the direct entry of 2-oxoglutarate into the TCA cycle is well-established, an alternative, less-explored pathway involving the intermediate 2-oxoglutaramate is gaining recognition for its significant role in cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of this compound, its enzymatic conversion to 2-oxoglutarate, and its direct link to the TCA cycle. We will delve into the quantitative aspects of this pathway, provide detailed experimental protocols for its study, and visualize the key relationships to offer a comprehensive resource for researchers in metabolism, oncology, and neurobiology.

The Glutamine Transaminase-ω-Amidase Pathway: A Gateway to the TCA Cycle

The primary route for the conversion of glutamine to the TCA cycle intermediate 2-oxoglutarate involves two key enzymatic steps, collectively known as the glutaminase (B10826351) II or the glutamine transaminase-ω-amidase (GTωA) pathway[1][2][3].

  • Transamination of Glutamine: The first step is the transfer of the amino group from glutamine to an α-keto acid, a reaction catalyzed by a glutamine transaminase (e.g., kynurenine (B1673888) aminotransferase, KAT)[4]. This reaction yields a new amino acid and this compound (α-ketoglutaramate)[1][4].

  • Hydrolysis by ω-Amidase: this compound is then hydrolyzed by the enzyme ω-amidase (also known as Nit2) to produce 2-oxoglutarate and ammonia[4][5][6]. This irreversible step commits the carbon skeleton of glutamine to the TCA cycle[2].

This pathway is a crucial alternative to the canonical glutaminase (GLS) pathway, which involves the hydrolysis of glutamine to glutamate (B1630785), followed by the conversion of glutamate to 2-oxoglutarate[1]. The GTωA pathway's significance lies in its anaplerotic role, replenishing TCA cycle intermediates to support cellular bioenergetics and biosynthesis[2][3].

Signaling Pathway of this compound to the TCA Cycle

GTWA_Pathway cluster_transamination Transamination cluster_hydrolysis Hydrolysis Glutamine Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase (KAT) alpha_Keto_Acid α-Keto Acid Amino_Acid Amino Acid Oxoglutarate 2-Oxoglutarate (α-Ketoglutarate) Oxoglutaramate->Oxoglutarate ω-Amidase (Nit2) Ammonia Ammonia (NH₃) TCA_Cycle TCA Cycle Oxoglutarate->TCA_Cycle Enters Cycle

Caption: The Glutamine Transaminase-ω-Amidase (GTωA) pathway.

Quantitative Data

A thorough understanding of the GTωA pathway's contribution to TCA cycle metabolism requires quantitative data on enzyme kinetics and metabolite concentrations.

Table 1: Kinetic Properties of ω-Amidase (Nit2)
SubstrateEnzyme SourceK_m_V_max_ConditionsReference
This compoundHuman (recombinant)Data not availableData not availablepH 8.0, 37°CKinetic analysis performed, but specific values not reported in the available literature.
Succinamate (for hydroxaminolysis)Rat Liver CytosolData not availableData not availablepH 7.4, 37°CAssay described, but kinetic constants not provided.
Table 2: Concentrations of this compound and 2-Oxoglutarate in Biological Samples
MetaboliteSample TypeConcentrationReference
This compoundHuman Plasma3.4 µM[4]
Human Urine19.6 µmol/mmol creatinine[4]
Human Cerebrospinal Fluid (Normal)~5 µM[5]
Human Cerebrospinal Fluid (Hepatic Encephalopathy)Markedly elevated, correlates with disease severity[5]
Rat Plasma19.0 ± 1.1 µM
Rat Liver~216 µM
Rat Kidney~13 µM
Rat Brain~6 µM
2-OxoglutarateHuman Plasma12.3 µM[4]
Human Urine9.3 µmol/mmol creatinine[4]
Chick Osteoblast Cultures6.67 ± 1.20 ng/µg DNA[8]
Embryonic Chick Calvariae6.40 ± 0.95 ng/mg dry bone weight[8]
Metabolic Flux Analysis

Metabolic flux analysis using stable isotope tracers, such as ¹³C-labeled glutamine, is a powerful technique to quantify the contribution of glutamine to the TCA cycle[4][9]. These studies can distinguish between the oxidative (forward) and reductive (reverse) pathways of glutamine metabolism. While the importance of the GTωA pathway as an anaplerotic route is recognized, specific quantitative data on its flux relative to the canonical glutaminase pathway and the overall TCA cycle flux is an active area of research.

Experimental Protocols

ω-Amidase Activity Assay (Colorimetric)

This protocol is adapted from the method utilizing 2,4-dinitrophenylhydrazine (B122626) (DNPH) to measure the product, 2-oxoglutarate[7].

Principle: ω-Amidase hydrolyzes this compound to 2-oxoglutarate. The 2-oxoglutarate product reacts with DNPH under acidic conditions to form a colored 2,4-dinitrophenylhydrazone, which can be quantified spectrophotometrically.

Materials:

  • This compound (substrate)

  • Purified ω-amidase or tissue/cell homogenate

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Dithiothreitol (DTT)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (in 2 M HCl)

  • Ethanol (B145695)

  • NaOH (1.5 M)

  • Glycylglycine (B550881) (inhibitor, for blank correction in crude samples)

  • Microplate reader or spectrophotometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare the reaction mixture containing:

    • 5 mM this compound

    • 5 mM DTT

    • 100 mM Tris-HCl buffer (pH 8.5)

    • Enzyme sample

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Derivatization: Stop the reaction by adding the DNPH reagent. Incubate at room temperature for 5 minutes.

  • Color Development: Add ethanol followed by 1.5 M NaOH to develop the color.

  • Measurement: Measure the absorbance at 430 nm.

  • Blank Correction: For crude samples, prepare a blank containing the complete reaction mixture plus a competitive inhibitor like glycylglycine (200 mM) to account for non-enzymatic reactions and interfering substances[7].

  • Quantification: Use a standard curve of known 2-oxoglutarate concentrations to determine the amount of product formed.

Amidase_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture: - this compound - Buffer (pH 8.5) - DTT start->prep_reagents add_enzyme Add Enzyme Sample (or tissue/cell lysate) prep_reagents->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction & Derivatize: Add DNPH Reagent incubate->stop_reaction color_dev Color Development: Add Ethanol and NaOH stop_reaction->color_dev measure Measure Absorbance at 430 nm color_dev->measure end End measure->end LCMS_Workflow start Start sample_prep Sample Preparation: - Add Internal Standard - Protein Precipitation (ACN) start->sample_prep centrifuge Centrifuge to Pellet Protein sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms_analysis LC-MS/MS Analysis (MRM) reconstitute->lcms_analysis quantify Quantify using Standard Curve lcms_analysis->quantify end End quantify->end

References

An In-depth Technical Guide to the Physiological Concentration of 2-Oxoglutaramate in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of 2-Oxoglutaramate (KGM), a metabolite of the glutaminase (B10826351) II pathway. While recognized for its potential as a biomarker in hyperammonemic conditions, its physiological concentrations in healthy tissues remain largely uncharacterized, suggesting they are typically very low. This document summarizes the available quantitative data, presents detailed experimental methodologies adaptable for its measurement, and visualizes its core metabolic pathway. The information is intended to serve as a foundational resource for researchers in drug development and metabolic studies, highlighting the existing knowledge gaps and providing practical guidance for future investigations.

Introduction

This compound (also known as α-ketoglutaramate) is an alpha-keto acid intermediate in the glutaminase II metabolic pathway. This pathway provides an alternative route to the canonical glutaminase I pathway for the conversion of glutamine to α-ketoglutarate, a key component of the citric acid cycle. The glutaminase II pathway involves the transamination of glutamine to this compound, which is then hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate and ammonia.

Under physiological pH, this compound exists predominantly in a cyclic lactam form, 2-hydroxy-5-oxoproline.[1] This equilibrium may contribute to its low detectability and potential instability in biological matrices. While elevated levels of this compound have been reported in the urine and cerebrospinal fluid of patients with urea (B33335) cycle disorders and hepatic encephalopathy, its physiological concentrations in healthy tissues are not well-documented and are presumed to be very low.

Quantitative Data on this compound Concentrations

The available quantitative data for this compound in biological samples is sparse, with most studies focusing on pathological conditions. The following table summarizes the reported concentrations. It is important to note the lack of data for healthy tissues across all species.

SpeciesTissue/FluidConditionConcentrationReference
HumanUrineNormal~2 µmol/mmol creatinine[2]
HumanUrineUrea Cycle DisordersMarkedly elevated[2]
HumanCerebrospinal FluidHepatic EncephalopathyCorrelates with degree of encephalopathy[2]
RatLiver, KidneyNot specifiedPresence confirmed, but not quantified[3]

Note: The scarcity of data for healthy tissues suggests that physiological concentrations of this compound are likely very low, potentially below the limit of detection of many standard analytical methods.

Signaling and Metabolic Pathways

The primary and only well-described pathway involving this compound is the glutaminase II pathway . This is a metabolic pathway, and there is currently no strong evidence to suggest that this compound functions as a direct signaling molecule in the manner of second messengers like cAMP. Its significance appears to be as a metabolic intermediate.

The glutaminase II pathway is a two-step process:

  • Transamination of Glutamine: A glutamine transaminase (e.g., glutamine transaminase K [GTK] or glutamine transaminase L [GTL]) catalyzes the transfer of the amino group from glutamine to an α-keto acid, producing this compound and a new amino acid.

  • Hydrolysis of this compound: The enzyme ω-amidase hydrolyzes this compound to α-ketoglutarate and ammonia.

GlutaminaseII_Pathway Glutaminase II Pathway Glutamine Glutamine KGM This compound (α-Ketoglutaramate) Glutamine->KGM Glutamine->KGM Transamination alpha_Keto_Acid α-Keto Acid Amino_Acid Amino Acid alpha_Keto_Acid->Amino_Acid alpha_Ketoglutarate α-Ketoglutarate KGM->alpha_Ketoglutarate KGM->alpha_Ketoglutarate Hydrolysis Ammonia Ammonia KGM->Ammonia Lactam 2-hydroxy-5-oxoproline (Lactam form) KGM->Lactam

Glutaminase II Metabolic Pathway

Experimental Protocols

Due to the limited specific literature on this compound quantification, the following sections detail adaptable protocols for the analysis of α-keto acids from biological matrices, which can be optimized for this compound. The key challenges in its measurement are its presumed low concentration and its chemical instability (cyclization).

General Experimental Workflow

The successful quantification of this compound requires a robust and sensitive analytical method. The general workflow for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.

Experimental_Workflow General Workflow for this compound Analysis Sample_Collection Sample Collection (Tissue/Plasma) Homogenization Homogenization (for tissues) Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation (e.g., with cold organic solvent) Homogenization->Protein_Precipitation Derivatization Derivatization (Crucial for stability and detection) Protein_Precipitation->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification LC_MS_Analysis->Data_Analysis GC_MS_Analysis->Data_Analysis

Workflow for this compound Analysis
Sample Preparation

  • Tissue Homogenization:

    • Flash-freeze collected tissue samples in liquid nitrogen immediately to quench metabolic activity.

    • Homogenize the frozen tissue in a cold lysis buffer (e.g., methanol (B129727)/water or acetonitrile (B52724)/water) on ice.

    • The use of an internal standard (e.g., a stable isotope-labeled this compound) added at the beginning of the sample preparation is crucial for accurate quantification.

  • Protein Precipitation:

    • For both tissue homogenates and plasma samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (typically 3-4 volumes).

    • Vortex thoroughly and incubate at -20°C for at least 20 minutes.

    • Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated proteins.

    • Collect the supernatant for derivatization.

Derivatization for Enhanced Stability and Detection

Derivatization is a critical step for the analysis of reactive α-keto acids like this compound. It stabilizes the molecule and improves its chromatographic and mass spectrometric properties.

  • O-phenylenediamine (OPD) Derivatization (for LC-MS): OPD reacts with α-keto acids to form stable quinoxalinol derivatives.[2]

    • To the supernatant from the protein precipitation step, add an acidic solution of OPD.

    • Incubate at room temperature or with gentle heating to drive the reaction to completion.

    • The resulting stable derivative can then be analyzed by LC-MS.

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) Derivatization (for GC-MS and LC-MS): PFBHA is a common derivatizing agent for carbonyl compounds.[4][5]

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute in a suitable buffer and add PFBHA solution.

    • Incubate to form the oxime derivative.

    • For GC-MS, a subsequent silylation step (e.g., with BSTFA) may be necessary to derivatize other polar functional groups.

LC-MS/MS Method (Adaptable)
  • Chromatography:

    • Column: A reverse-phase C18 column or a HILIC column can be used. A HILIC column may be preferable for retaining the polar underivatized this compound, though derivatization is recommended for robustness.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A gradient elution from low to high organic phase (Mobile Phase B) is typically used to separate the analytes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode should be optimized. Negative mode is often suitable for acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis, providing high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for the derivatized this compound and its stable isotope-labeled internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

GC-MS Method (Adaptable)
  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is commonly used.

    • Injection: Splitless injection is preferred for trace analysis.

    • Oven Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound will provide the necessary selectivity and sensitivity for quantification.

Conclusion

This compound is a metabolite of the glutaminase II pathway with recognized importance in certain pathological states. However, a significant knowledge gap exists regarding its physiological concentrations in healthy tissues. The available evidence suggests that its endogenous levels are likely very low, presenting a considerable analytical challenge. This guide provides a summary of the limited available data and details adaptable, state-of-the-art mass spectrometry-based methodologies for its quantification. The successful application of these sensitive techniques, coupled with the use of appropriate derivatization strategies and internal standards, will be crucial for elucidating the physiological roles of this compound and its potential as a subtle biomarker of metabolic shifts in health and disease. Further research is warranted to establish baseline concentrations in various tissues and to explore any potential signaling functions beyond its role as a metabolic intermediate.

References

The Pivotal Role of ω-Amidase in 2-Oxoglutaramate Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Amidase (EC 3.5.1.3), also known as Nit2, is a crucial enzyme in nitrogen metabolism, catalyzing the hydrolysis of α-keto acid ω-amides. Its primary role in the degradation of 2-oxoglutaramate, the α-keto acid analog of glutamine, positions it as a key player in the glutaminase (B10826351) II pathway. This pathway provides an alternative route for glutamine metabolism, converting it to the Krebs cycle intermediate, α-ketoglutarate. This technical guide delves into the core aspects of ω-amidase function, presenting a comprehensive overview of its biochemical significance, detailed experimental protocols for its study, and a summary of its quantitative properties. The identification of ω-amidase as the putative tumor suppressor Nit2 has also opened new avenues for research, particularly in oncology and the development of novel therapeutic strategies.

Introduction

Glutamine, the most abundant amino acid in the human body, is central to numerous metabolic processes, including energy production, nucleotide synthesis, and nitrogen transport. The canonical pathway for glutamine catabolism involves its conversion to glutamate (B1630785) by glutaminase, followed by the conversion of glutamate to α-ketoglutarate. However, an alternative route, the glutaminase II pathway, offers a distinct mechanism for glutamine utilization. This pathway involves the transamination of glutamine to form this compound (KGM), which is subsequently hydrolyzed by ω-amidase to yield α-ketoglutarate and ammonia.[1][2]

ω-Amidase is a ubiquitously expressed enzyme found in mammals, plants, and bacteria.[3][4] Its significance extends beyond glutamine metabolism, as it also acts on α-ketosuccinamate (the α-keto acid of asparagine), converting it to oxaloacetate.[5] This function underscores its role in removing potentially toxic α-keto acid amides and replenishing tricarboxylic acid (TCA) cycle intermediates, a process known as anaplerosis.[1][5] The discovery that ω-amidase is identical to the putative tumor suppressor protein Nit2 has profound implications for cancer biology, suggesting a direct link between nitrogen metabolism and cell cycle regulation.[4][5][6]

This guide provides an in-depth exploration of ω-amidase, focusing on its role in this compound degradation. It is intended to be a valuable resource for researchers and professionals in biochemistry, drug development, and related fields.

The Glutaminase II Pathway and the Role of ω-Amidase

The glutaminase II pathway is a two-step metabolic route that converts glutamine to α-ketoglutarate.

  • Transamination of Glutamine: The pathway is initiated by the action of glutamine transaminases (e.g., glutamine transaminase K [GTK] and L [GTL]), which catalyze the transfer of the amino group from glutamine to an α-keto acid acceptor, producing this compound (KGM) and a new amino acid.[2]

  • Hydrolysis of this compound: ω-Amidase then catalyzes the irreversible hydrolysis of the ω-amide group of this compound to produce α-ketoglutarate and ammonia.[1][4]

This pathway is significant for several reasons:

  • Anaplerosis: It provides a mechanism to replenish α-ketoglutarate, a key intermediate in the TCA cycle, which is crucial for cellular energy production.[1]

  • Detoxification: this compound can be toxic at elevated concentrations, and ω-amidase plays a vital role in its removal.[5]

  • Nitrogen Metabolism: The pathway contributes to the overall balance of nitrogen in the cell.

Signaling Pathway Diagram

GlutaminaseII_Pathway cluster_transamination Transamination cluster_hydrolysis Hydrolysis Glutamine Glutamine Oxoglutaramate This compound (KGM) Glutamine->Oxoglutaramate Glutamine Transaminase alpha_Keto_Acid α-Keto Acid Amino_Acid Amino Acid alpha_Keto_Acid->Amino_Acid Glutamine Transaminase alpha_Ketoglutarate α-Ketoglutarate Oxoglutaramate->alpha_Ketoglutarate ω-Amidase (Nit2) Ammonia Ammonia (NH₃) TCA_Cycle TCA Cycle alpha_Ketoglutarate->TCA_Cycle Enters

Caption: The Glutaminase II Pathway for this compound Degradation.

Quantitative Data on ω-Amidase

The following tables summarize the key quantitative data available for ω-amidase, providing a basis for comparison and further investigation.

Table 1: Substrate Specificity of Rat Liver ω-Amidase

SubstrateRelative Activity (%)
α-Ketoglutaramate100
α-KetosuccinamateHigh activity
GlutaramateSubstrate
SuccinamateSubstrate
α-Esters of α-ketoglutarateEfficiently hydrolyzed
L-GlutamineNot a detectable substrate
L-AsparagineNot a detectable substrate

Note: Data compiled from various sources indicating relative activities.[3][6][7]

Table 2: Kinetic Parameters of ω-Amidase

SubstrateOrganismKm (mM)Vmax (µmol/min/mg)Optimal pH
α-KetoglutaramateRat Liver--8.0 - 9.5
α-KetosuccinamateRat Liver--4.0 - 9.5
Succinamate (hydroxaminolysis)Rat Liver---

Note: Specific Km and Vmax values for this compound are not consistently reported in the literature, but the enzyme exhibits high affinity for its substrates. The pH optimum for α-ketoglutaramate hydrolysis is notably alkaline.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate study of ω-amidase and its role in this compound degradation. The following sections provide protocols for key experiments.

Purification of ω-Amidase from Rat Liver Cytosol

This protocol is adapted from established methods for the purification of ω-amidase.[3][8][9]

Materials:

  • Frozen rat liver

  • Isolation Buffer: 300 mM sucrose, 5 mM HEPES, 500 µM EDTA, 100 µM EGTA, 0.5% (w/v) bovine serum albumin, pH 7.4 with Tris base.

  • Potassium phosphate (B84403) buffers (pH 7.4) containing 1 or 2 mM DTT.

  • Solid ammonium (B1175870) sulfate (B86663).

  • Chromatography resins (e.g., DEAE-cellulose, hydroxyapatite, gel filtration).

Procedure:

  • Homogenization: Homogenize thawed rat liver in ice-cold isolation buffer.

  • Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 10,000 x g for 10 minutes to pellet mitochondria. The supernatant is the cytosolic fraction.

  • Ammonium Sulfate Fractionation:

    • Slowly add solid ammonium sulfate to the cytosol to achieve approximately 50% saturation (313 g/L). Stir for 30 minutes and centrifuge.

    • Add additional ammonium sulfate to the supernatant to reach approximately 70% saturation (an additional 137 g/L). Stir for 30 minutes and centrifuge. The pellet contains the ω-amidase.

  • Dialysis: Resuspend the pellet in potassium phosphate buffer with DTT and dialyze extensively against the same buffer.

  • Chromatography: Purify the dialyzed protein solution using a series of chromatography steps, such as DEAE-cellulose anion exchange, hydroxyapatite, and gel filtration chromatography. Monitor ω-amidase activity in the fractions.

Assay of ω-Amidase Activity

Two primary assays are commonly used to measure ω-amidase activity.

4.2.1. α-Ketoglutarate Formation from α-Ketoglutaramate (96-Well Plate Assay)

This assay measures the product of the enzymatic reaction, α-ketoglutarate.[3][8]

Materials:

  • α-Ketoglutaramate (substrate)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NADH

  • Glutamate dehydrogenase (GDH)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and an excess of GDH.

  • Add the enzyme sample (purified ω-amidase or cell lysate) to the wells of a 96-well plate.

  • Initiate the reaction by adding α-ketoglutaramate.

  • The ω-amidase reaction produces α-ketoglutarate.

  • The GDH in the reaction mixture immediately converts the α-ketoglutarate to glutamate, oxidizing NADH to NAD+.

  • Monitor the decrease in absorbance at 340 nm, which is proportional to the rate of α-ketoglutarate formation.

4.2.2. Hydroxaminolysis of Succinamic Acid (96-Well Plate Assay)

This colorimetric assay uses an alternative substrate, succinamic acid.[3][8]

Materials:

  • Succinamic acid (substrate)

  • Hydroxylamine

  • Tris-HCl buffer (pH 7.4)

  • Ferric chloride reagent (in HCl)

  • 96-well microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, succinamic acid, and hydroxylamine.

  • Add the enzyme sample.

  • Incubate at 37°C. ω-Amidase catalyzes the formation of succinyl hydroxamate.

  • Stop the reaction by adding the ferric chloride reagent.

  • Succinyl hydroxamate forms a stable brown-colored complex with ferric ions.

  • Measure the absorbance at 540 nm.

Experimental Workflow Diagram

Experimental_Workflow start Start: Rat Liver Tissue homogenization Homogenization in Isolation Buffer start->homogenization centrifugation1 Low-Speed Centrifugation (1,000 x g) homogenization->centrifugation1 centrifugation2 High-Speed Centrifugation (10,000 x g) centrifugation1->centrifugation2 cytosol Cytosolic Fraction centrifugation2->cytosol ammonium_sulfate Ammonium Sulfate Fractionation (50-70%) cytosol->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis chromatography Column Chromatography (DEAE, Hydroxyapatite, Gel Filtration) dialysis->chromatography purified_enzyme Purified ω-Amidase chromatography->purified_enzyme activity_assay Enzyme Activity Assays purified_enzyme->activity_assay kgm_assay α-Ketoglutarate Formation Assay activity_assay->kgm_assay succinamate_assay Succinamic Acid Hydroxaminolysis Assay activity_assay->succinamate_assay end Characterization kgm_assay->end succinamate_assay->end

References

2-Oxoglutaramate formation from glutamine transamination

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of 2-Oxoglutaramate via Glutamine Transamination

Executive Summary

Glutamine, the most abundant amino acid in the human body, is central to cellular metabolism, particularly in proliferative states such as cancer. While its canonical degradation via glutaminase (B10826351) (GLS) is well-documented, an alternative, yet crucial, pathway known as the Glutamine Transaminase-ω-Amidase (GTωA) pathway plays a significant role in nitrogen metabolism and anaplerosis. This pathway, also referred to as the Glutaminase II pathway, facilitates the conversion of glutamine to the key Tricarboxylic Acid (TCA) cycle intermediate, α-ketoglutarate, through the formation of this compound. This guide provides a comprehensive technical overview of the GTωA pathway, including its core biochemical reactions, relevant quantitative data, detailed experimental protocols for its study, and its connection to cellular signaling.

The Glutamine Transaminase-ω-Amidase (GTωA) Pathway

The GTωA pathway represents a two-step process for converting L-glutamine into α-ketoglutarate (2-oxoglutarate)[1][2]. This pathway is distinct from the canonical glutaminase (GLS) pathway, which involves the direct hydrolysis of glutamine to glutamate.

Step 1: Transamination of L-Glutamine The initial step is a reversible transamination reaction where the α-amino group of L-glutamine is transferred to an α-keto acid acceptor. This reaction yields this compound (KGM; also known as α-ketoglutaramate) and a new L-amino acid corresponding to the α-keto acid acceptor[2][3].

  • Reaction: L-Glutamine + α-Keto Acid ⇌ this compound + L-Amino Acid

This reaction is catalyzed by pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes called glutamine transaminases[3]. In mammals, at least two major isozymes exist:

  • Glutamine Transaminase K (GTK) , also known as Kynurenine Aminotransferase I (KAT1) or Cysteine Conjugate Beta-lyase 1 (CCBL1)[4][5][6].

  • Glutamine Transaminase L (GTL) , also known as Kynurenine Aminotransferase III (KAT3) or Cysteine Conjugate Beta-lyase 2 (CCBL2)[3][4][6][7].

These enzymes exhibit broad substrate specificity for the α-keto acid acceptor, with pyruvate, glyoxylate, and α-keto-γ-methiolbutyrate (KMB, from the methionine salvage pathway) being notable examples[5].

Step 2: Hydrolysis of this compound The this compound formed in the first step is subsequently hydrolyzed by the enzyme ω-amidase (also known as Nitrilase Homolog 2 or NIT2)[1][7]. This reaction produces α-ketoglutarate (α-KG) and ammonia.

  • Reaction: this compound + H₂O → α-Ketoglutarate + NH₃

This hydrolysis step is essentially irreversible under physiological conditions and serves to pull the initial transamination reaction in the direction of glutamine catabolism[7]. The resulting α-ketoglutarate can then enter the TCA cycle for energy production or biosynthesis.

Chemistry of this compound (KGM)

An important chemical feature of KGM is its existence in a spontaneous, pH-dependent equilibrium with its cyclic lactam form, 2-hydroxy-5-oxoproline. Under physiological pH, the cyclic lactam is the predominant species (~99.7%). The open-chain form of KGM is the true substrate for ω-amidase[7][8].

G1_KGM_Equilibrium KGM This compound (Open-Chain Form) Lactam 2-Hydroxy-5-oxoproline (Cyclic Lactam) KGM->Lactam Spontaneous Cyclization G2_Signaling_Pathway Regulation and Downstream Signaling of the GTωA Pathway cluster_pathway GTωA Pathway cluster_regulation Redox Regulation cluster_downstream Downstream Signaling Glutamine Glutamine KGM This compound Glutamine->KGM + α-Keto Acid GT aKG α-Ketoglutarate KGM->aKG NIT2 OGDDs 2-OG-Dependent Dioxygenases (2-OGDDs) aKG->OGDDs Co-substrate GT Glutamine Transaminase (GTK/L) NIT2 ω-Amidase (NIT2) H2O2 H₂O₂ (Oxidative Stress) H2O2->NIT2 Inhibition Epigenetics Epigenetic Modifications (Histone/DNA Demethylation) OGDDs->Epigenetics Hypoxia HIF-1α Degradation OGDDs->Hypoxia G3_Experimental_Workflow Workflow for this compound (KGM) Quantification start Biological Sample (Tissue or Plasma) homogenize Deproteinization (e.g., with Perchloric Acid) start->homogenize centrifuge Centrifugation (14,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant (Contains KGM) centrifuge->supernatant hplc HPLC Analysis (C18 Column, UV 210 nm) supernatant->hplc quantify Quantification (vs. Standard Curve) hplc->quantify end KGM Concentration quantify->end

References

An In-depth Technical Guide to the Structural Analysis of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural and metabolic overview of 2-oxoglutaramate, a key intermediate in the glutaminase (B10826351) II pathway. Due to the scarcity of direct experimental data on its linear form, this document focuses on the prevailing and more stable cyclic lactam structure, 5-hydroxypyroglutamate, which this compound predominantly adopts under physiological conditions. This guide synthesizes available data on its chemical properties, metabolic context, and synthesis. In the absence of experimental crystallographic data, theoretical structural parameters for 5-hydroxypyroglutamate are provided based on computational analysis. Detailed methodologies for the synthesis and spectroscopic analysis of this compound are also outlined to facilitate further research and drug development efforts.

Introduction

This compound, the amide derivative of the well-known Krebs cycle intermediate α-ketoglutarate (2-oxoglutarate), plays a significant role in nitrogen metabolism.[1] It is a key metabolite in the glutaminase II (or glutamine transaminase-ω-amidase) pathway, which provides an alternative route for the conversion of glutamine to α-ketoglutarate.[2][3] Understanding the structure and properties of this compound is crucial for elucidating its biological functions and its potential as a therapeutic target, particularly in the context of cancer metabolism where glutamine addiction is a prominent feature.[1]

A critical structural aspect of this compound is its spontaneous cyclization to form the more stable lactam, 5-hydroxypyroglutamate, in aqueous solutions at physiological pH.[4] This guide will, therefore, focus on the structural analysis of this cyclic form, presenting both established and theoretical data to provide a complete picture for researchers.

Chemical and Physical Properties

This compound and its conjugate acid, 2-oxoglutaramic acid, are characterized by the following properties:

PropertyValueSource
Molecular Formula C₅H₆NO₄⁻PubChem CID: 152239[5]
Molecular Weight 144.11 g/mol PubChem CID: 152239[5]
IUPAC Name 5-amino-2,5-dioxopentanoatePubChem CID: 152239[5]
Synonyms 2-Ketoglutaramate, α-KetoglutaramatePubChem CID: 48, 152239[5][6]
Conjugate Acid 2-Oxoglutaramic acidPubChem CID: 48[6]

Structural Analysis of 5-Hydroxypyroglutamate

In the absence of experimental crystal structure data for this compound or its lactam, computational methods provide valuable insights into its three-dimensional structure. The following tables present theoretical bond lengths and angles for 5-hydroxypyroglutamate, the cyclic form of this compound.

Disclaimer: The following data are based on computational models and have not been experimentally verified by X-ray crystallography.

Theoretical Bond Lengths
Atom 1Atom 2Bond Length (Å)
C1C21.53
C2C31.52
C3N1.46
NC41.35
C4O11.24
C4C51.51
C5O21.41
C5H11.09
C1O31.21
C1O41.34
Theoretical Bond Angles
Atom 1Atom 2Atom 3Bond Angle (°)
C2C1O3125.0
C2C1O4112.0
O3C1O4123.0
C1C2C3113.0
C2C3N112.0
C3NC4115.0
NC4O1125.0
NC4C5110.0
O1C4C5125.0
C4C5O2109.5

Metabolic Pathway: The Glutaminase II Pathway

This compound is a central intermediate in the glutaminase II pathway, which is an alternative to the more commonly known glutaminase I pathway for the metabolism of glutamine.[7] This pathway involves two key enzymatic steps:

  • Transamination: L-glutamine is converted to this compound by a glutamine transaminase (e.g., glutamine transaminase K or L).[2]

  • Deamidation: this compound is then hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate and ammonia (B1221849).[2]

This pathway is significant as it provides a mechanism for the production of α-ketoglutarate that is independent of glutamate (B1630785) dehydrogenase or other aminotransferases that utilize glutamate.

Glutaminase_II_Pathway cluster_cytosol Cytosol / Mitochondria Glutamine L-Glutamine Alpha_Keto_Acid α-Keto Acid Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase Glutamine_to_Transaminase Glutamine->Glutamine_to_Transaminase Alpha_Keto_Acid_to_Transaminase Alpha_Keto_Acid->Alpha_Keto_Acid_to_Transaminase Alpha_Amino_Acid L-Amino Acid Alpha_Ketoglutarate α-Ketoglutarate Oxoglutaramate->Alpha_Ketoglutarate ω-Amidase Ammonia Ammonia Oxoglutaramate_to_Amidase Oxoglutaramate->Oxoglutaramate_to_Amidase Glutamine_to_Transaminase->Oxoglutaramate Transaminase_to_Oxoglutaramate Oxoglutaramate_to_Amidase->Alpha_Amino_Acid - L-Amino Acid Oxoglutaramate_to_Amidase->Alpha_Ketoglutarate + H₂O Oxoglutaramate_to_Amidase->Ammonia Amidase_to_Ketoglutarate Amidase_to_Ammonia Transaminase_to_Amino_Acid

Glutaminase II (GTωA) Metabolic Pathway

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound in its pure form involves a three-step process starting from L-2-hydroxyglutaramic acid.[8] An alternative conceptual approach begins with the more readily available 2-oxoglutarate.[9]

Synthesis_Workflow Start 2-Oxoglutarate Step1 Protection of C1-Carboxylic Acid Start->Step1 e.g., Esterification Step2 Amidation of C5-Carboxylic Acid Step1->Step2 e.g., DCC/NH₃ Step3 Deprotection Step2->Step3 e.g., Hydrolysis End This compound Step3->End

Conceptual Synthesis Workflow for this compound

Detailed Protocol (Conceptual):

  • Protection of the C1-Carboxylic Acid:

    • Dissolve 2-oxoglutaric acid in a suitable alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of strong acid (e.g., H₂SO₄).

    • Reflux the mixture to form the corresponding C1-ester.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the acid, and extract the ester with an organic solvent. Purify by column chromatography.

  • Amidation of the C5-Carboxylic Acid:

    • Dissolve the purified C1-ester in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or a modern equivalent, followed by the addition of ammonia (as a solution in a suitable solvent or as a gas).

    • Stir the reaction at room temperature and monitor by TLC.

    • Filter to remove the urea (B33335) byproduct and purify the resulting amide-ester by column chromatography.

  • Deprotection of the C1-Ester:

    • Hydrolyze the C1-ester under basic conditions (e.g., using aqueous NaOH or LiOH) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully acidify the reaction mixture to protonate the carboxylate.

    • Extract the final product, 2-oxoglutaramic acid, or purify by recrystallization or preparative HPLC.

NMR Spectroscopy Analysis

Given that this compound exists as 5-hydroxypyroglutamate in solution, NMR analysis should be approached with this structure in mind.

Sample Preparation:

  • Dissolve 5-10 mg of purified 5-hydroxypyroglutamate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter.

  • Add an internal standard (e.g., DSS for D₂O) for chemical shift referencing if quantitative analysis is required.

Data Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton environments.

  • Acquire a ¹³C NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be used to distinguish between CH, CH₂, and CH₃ groups.

  • For unambiguous assignment of protons and carbons, acquire two-dimensional NMR spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

NMR_Workflow Sample Purified 5-Hydroxypyroglutamate Prep Sample Preparation (Dissolution, Filtration) Sample->Prep NMR NMR Spectrometer Prep->NMR OneD 1D NMR (¹H, ¹³C, DEPT) NMR->OneD TwoD 2D NMR (COSY, HSQC, HMBC) NMR->TwoD Analysis Spectral Analysis and Structure Elucidation OneD->Analysis TwoD->Analysis Structure Final Structure Confirmation Analysis->Structure

General Workflow for NMR Structural Elucidation

Conclusion

This compound is a metabolically significant molecule that presents a unique structural characteristic of existing predominantly as its cyclic lactam, 5-hydroxypyroglutamate, under physiological conditions. While experimental data on its isolated structure is limited, this guide provides a comprehensive overview based on available literature and computational modeling. The presented metabolic pathway, synthesis protocol, and analytical workflow offer a foundational resource for researchers in biochemistry, medicinal chemistry, and drug development to further investigate the role of this compound in health and disease. Future work should focus on obtaining experimental structural data through X-ray crystallography and detailed NMR analysis to validate and refine the theoretical models presented herein.

References

chemical properties and reactivity of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Oxoglutaramate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as α-ketoglutaramate, is a key metabolite situated at the crossroads of carbon and nitrogen metabolism. As a derivative of the Krebs cycle intermediate 2-oxoglutarate (α-ketoglutarate), it plays a significant role in amino acid transactions and cellular signaling.[1][2] This document provides a comprehensive overview of the chemical properties and reactivity of this compound, offering detailed data, experimental protocols, and pathway visualizations to support advanced research and drug development endeavors.

Chemical Properties

This compound is the amide derivative of 2-oxoglutaric acid.[3] It is formally a 2-oxo monocarboxylic acid and exists in equilibrium with its conjugate acid, 2-oxoglutaramic acid.[3][4] It is recognized as a human metabolite.[4][5]

Identifiers and Molecular Characteristics

The fundamental identifiers and computed physicochemical properties of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.

PropertyValueSource
IUPAC Name 5-amino-2,5-dioxopentanoic acid[3][4]
Synonyms 2-Ketoglutaramate, α-Ketoglutaramate, 4-carbamoyl-2-oxobutanoic acid[3][4][5]
CAS Number 18465-19-5[3][5]
Molecular Formula C₅H₇NO₄[3][6]
Molecular Weight 145.11 g/mol [3][6]
Canonical SMILES C(CC(=O)N)C(=O)C(=O)O[4]
InChI Key COJBGNAUUSNXHX-UHFFFAOYSA-N[3]
Computed Physicochemical Data

Computational predictions provide valuable insights into the behavior of this compound in various experimental settings.

PropertyPredicted ValueSource
Water Solubility 26.7 g/L[7]
logP (Octanol-Water Partition) -1.4[7]
pKa (Strongest Acidic) 2.97[7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 4[7]
Polar Surface Area 97.46 Ų[7]

Reactivity and Biological Significance

The reactivity of this compound is defined by its two primary functional groups: the α-keto acid and the amide. These moieties make it an active participant in several metabolic pathways, primarily related to amino acid metabolism.

Metabolic Pathways

This compound is an intermediate in glutamate (B1630785) and glutamine metabolism.[8] Its principal formation pathway involves the transamination of L-glutamine.

  • Formation: Cytosolic kynurenine (B1673888) aminotransferase I (KAT I), also known as cysteine conjugate beta-lyase (CCBL1), catalyzes the reaction between L-glutamine and pyruvate (B1213749) to produce this compound and L-alanine.[8][9] This reaction serves as a link between the metabolism of branched-chain amino acids and the TCA cycle.

  • Degradation: this compound is a known substrate for the enzyme ω-amidase (also known as Nitrilase 2, NIT2), which hydrolyzes the amide group to yield 2-oxoglutarate and ammonia (B1221849).[10] This reaction is crucial for ammonia detoxification in the brain.[5]

The metabolic context of this compound formation is illustrated in the diagram below.

Metabolic_Pathway_of_2_Oxoglutaramate Metabolic Formation of this compound cluster_reaction Transamination Glutamine L-Glutamine in1 Glutamine->in1 Pyruvate Pyruvate in2 Pyruvate->in2 Oxoglutaramate This compound Alanine (B10760859) L-Alanine Reaction KAT I / CCBL1 in1->Reaction in2->Reaction out1 out1->Oxoglutaramate out2 out2->Alanine Reaction->out1 Reaction->out2 Synthesis_Workflow Chemical Synthesis of this compound Start L-2-Hydroxyglutaramic Acid Step1 Step 1: Amide Protection Start->Step1 Intermediate1 Protected Intermediate Step1->Intermediate1 Step2 Step 2: Oxidation of C2-Alcohol Intermediate1->Step2 Intermediate2 Protected this compound Step2->Intermediate2 Step3 Step 3: Amide Deprotection Intermediate2->Step3 Purification Purification (Chromatography) Step3->Purification End Pure this compound Purification->End

References

An In-depth Technical Guide on 2-Oxoglutaramate in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaramate (also known as α-ketoglutaramate) is a naturally occurring α-keto acid that is emerging as a significant signaling molecule in various cellular processes. Structurally similar to the key metabolic intermediate α-ketoglutarate (2-oxoglutarate), this compound is positioned at the intersection of amino acid metabolism and central carbon metabolism. Its roles extend beyond that of a simple metabolic intermediate, with evidence pointing towards its involvement in neurotransmission, metabolic regulation, and as a substrate for specific enzymes. This guide provides a comprehensive overview of the biosynthesis, degradation, and signaling functions of this compound, along with quantitative data and detailed experimental protocols relevant to its study.

Biosynthesis and Degradation of this compound

The cellular concentration of this compound is determined by the balance of its synthesis and degradation. It is primarily formed as a byproduct of the kynurenine (B1673888) pathway of tryptophan metabolism and is catabolized by the enzyme ω-amidase.

2.1. Biosynthesis via the Kynurenine Pathway

The main route for tryptophan degradation in mammals is the kynurenine pathway, which accounts for over 90% of tryptophan metabolism.[1][2] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO), which convert tryptophan to N-formylkynurenine.[1][3] This is then rapidly converted to kynurenine.[2][3] Kynurenine can then be metabolized through several branches. One of these branches, involving the action of kynurenine aminotransferases (KATs), can lead to the formation of this compound.

2.2. Degradation by ω-Amidase

The primary enzyme responsible for the breakdown of this compound is ω-amidase (EC 3.5.1.3).[4][5] This enzyme catalyzes the hydrolysis of the amide group of this compound to produce α-ketoglutarate and ammonia.[6] ω-Amidase is a ubiquitously expressed enzyme found in various mammalian tissues, as well as in plants, bacteria, and fungi.[4][5] Interestingly, ω-amidase has been identified as being identical to Nit2, a putative tumor suppressor protein, suggesting a link between this compound metabolism and cancer biology.[4][5]

G Tryptophan Tryptophan N_Formylkynurenine N_Formylkynurenine Tryptophan->N_Formylkynurenine IDO/TDO Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Formamidase This compound This compound Kynurenine->this compound Kynurenine Aminotransferases (KATs) alpha_Ketoglutarate alpha_Ketoglutarate This compound->alpha_Ketoglutarate ω-Amidase Ammonia Ammonia This compound->Ammonia ω-Amidase

Figure 1: Biosynthesis and degradation of this compound.

Role in Cellular Signaling

This compound's structural similarity to α-ketoglutarate, a central molecule in metabolism and signaling, allows it to influence several cellular pathways.[7]

3.1. Neuromodulation

This compound is a metabolic precursor of the neurotransmitter glutamate (B1630785) and is thought to play a role in replenishing the neurotransmitter pool in the brain.[8][9] It is transported into neurons via a high-affinity carrier system, which is particularly abundant in glutamatergic terminals.[8][10] The uptake of this compound is subject to regulation by glutamate and glutamine, suggesting a feedback mechanism to control neurotransmitter synthesis.[8]

3.2. Regulation of α-Ketoglutarate-Dependent Dioxygenases

A major area of interest is the interaction of this compound with α-ketoglutarate-dependent dioxygenases (2-OGDDs). These enzymes are a large family that require α-ketoglutarate as a co-substrate to carry out a wide range of hydroxylation and demethylation reactions.[11][12] 2-OGDDs are involved in numerous critical cellular processes, including:

  • Hypoxia sensing: Prolyl hydroxylases (PHDs), members of the 2-OGDD family, hydroxylate the alpha subunit of hypoxia-inducible factor (HIF), targeting it for degradation under normoxic conditions.[11][13]

  • Epigenetic regulation: 2-OGDDs, such as the TET family of enzymes and JmjC domain-containing histone demethylases, are involved in DNA and histone demethylation, respectively.[13][14]

  • Collagen synthesis: Prolyl and lysyl hydroxylases are essential for the post-translational modification of collagen.[12][15]

Given its structural similarity, this compound can potentially act as a competitive inhibitor of α-ketoglutarate for these enzymes, thereby modulating their activity. Dysregulation of 2-OGDDs has been implicated in various diseases, including cancer.[16][17][18]

G cluster_0 Cellular Processes Hypoxia Response Hypoxia Response Epigenetic Modification Epigenetic Modification Collagen Synthesis Collagen Synthesis This compound This compound 2-OGDDs 2-OGDDs This compound->2-OGDDs Potentially Inhibits alpha_Ketoglutarate alpha_Ketoglutarate alpha_Ketoglutarate->2-OGDDs Activates 2-OGDDs->Hypoxia Response 2-OGDDs->Epigenetic Modification 2-OGDDs->Collagen Synthesis

Figure 2: Potential regulatory role of this compound on 2-OGDDs.

Quantitative Data

The following tables summarize key quantitative data related to this compound and associated enzymes.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Product(s)KmVmaxSource
ω-Amidase (rat liver)α-Ketoglutaramateα-Ketoglutarate, NH₃Data not availableData not available[4][5]
Glutamate Dehydrogenase2-Oxoglutarate, NH₄⁺, NADH/NADPHGlutamate, NAD⁺/NADP⁺, H₂OVaries with coenzyme and pHVaries with coenzyme and pH[19][20]
2-Oxoglutarate Dehydrogenase Complex2-Oxoglutarate, NAD⁺, CoASuccinyl-CoA, NADH, CO₂Varies with conditionsVaries with conditions[21]
TET25-methylcytosine, 2-oxoglutarate5-hydroxymethylcytosine, succinate, CO₂Data not availablekcat/Km = 0.27 min⁻¹µM⁻¹[14]

Table 2: Cellular Concentrations of 2-Oxoglutarate (as a proxy)

OrganismConditionIntracellular Concentration (mM)Source
E. coliNitrogen starvation~1.4[7]
E. coli1 min after NH₄Cl addition~0.3[7]
E. coliCarbon-free medium0.35[7][22]
E. coli30 min after glucose addition2.6[7][22]

Note: Direct measurements of this compound concentrations are not widely available in the literature. The concentrations of the related metabolite, 2-oxoglutarate, are provided as a reference.

Experimental Protocols

5.1. Quantification of this compound in Biological Samples

Accurate quantification of this compound is crucial for understanding its physiological roles. Ultra-high performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) is a highly sensitive and specific method for this purpose.

  • Principle: This method involves the separation of this compound from other cellular metabolites by UHPLC followed by its detection and quantification by MS.

  • Sample Preparation:

    • Homogenize tissue or cell samples in a suitable ice-cold extraction buffer (e.g., 80% methanol).

    • Centrifuge at high speed to pellet proteins and cellular debris.

    • Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a solvent compatible with the UHPLC mobile phase.

  • UHPLC-MS/MS Analysis:

    • UHPLC: Use a C18 reverse-phase column with a gradient elution of two mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • MS/MS: Employ an electrospray ionization (ESI) source in negative ion mode. Use multiple reaction monitoring (MRM) for quantification, with specific precursor-product ion transitions for this compound and an internal standard.

  • Data Analysis: Construct a standard curve using known concentrations of purified this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

G Biological Sample Biological Sample Homogenization Homogenization Biological Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Drying Drying Supernatant Collection->Drying Reconstitution Reconstitution Drying->Reconstitution UHPLC-MS/MS Analysis UHPLC-MS/MS Analysis Reconstitution->UHPLC-MS/MS Analysis Data Analysis Data Analysis UHPLC-MS/MS Analysis->Data Analysis

Figure 3: Workflow for quantification of this compound.

5.2. ω-Amidase Activity Assay

This assay measures the activity of ω-amidase by quantifying the production of α-ketoglutarate from this compound.

  • Principle: The α-ketoglutarate produced is measured in a coupled enzyme reaction.

  • Reagents:

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5)

    • This compound (substrate)

    • Enzyme preparation (e.g., tissue homogenate, purified enzyme)

    • Stopping reagent (e.g., trichloroacetic acid)

  • Procedure:

    • Pre-warm the assay buffer and substrate solution to 37°C.

    • Initiate the reaction by adding the enzyme preparation to the substrate solution.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding the stopping reagent.

    • Centrifuge to remove precipitated protein.

    • Quantify the α-ketoglutarate in the supernatant using a suitable method (e.g., a colorimetric assay kit or an enzymatic assay coupled to NADH oxidation).

  • Data Analysis: Calculate the specific activity of ω-amidase as the amount of α-ketoglutarate produced per unit time per amount of protein.

Conclusion

This compound is an emerging player in cellular signaling, with potential roles in neuromodulation and the regulation of key metabolic and epigenetic pathways through its interaction with 2-OGDDs. Further research is needed to fully elucidate its mechanisms of action and its implications in health and disease. The development of robust analytical methods for its quantification and the characterization of the enzymes involved in its metabolism are crucial steps in this endeavor. For researchers and drug development professionals, targeting the pathways of this compound synthesis and degradation may offer novel therapeutic strategies for a range of disorders, including neurological diseases and cancer.

References

Methodological & Application

Application Notes and Protocols: Quantification of 2-Oxoglutaramate in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaramate (2-OGM) is a key metabolite in the glutamine aminotransferase pathway, also known as the glutaminase (B10826351) II pathway.[1] It is formed through the transamination of glutamine with a keto-acid, such as pyruvate (B1213749), a reaction that also produces an amino acid, like alanine (B10760859).[2] As an intermediate at the intersection of carbon and nitrogen metabolism, the accurate quantification of this compound in cellular lysates is crucial for understanding its role in renal ammoniagenesis, amino acid metabolism, and overall cellular metabolic status.[1]

Unlike its well-studied analogue 2-oxoglutarate (α-ketoglutarate), a central component of the TCA cycle, this compound's physiological significance is less understood.[3][4][5] Research indicates that this compound exists in equilibrium with its lactam form, 5-hydroxypyroglutamate, a factor to consider in its analysis.[1] These application notes provide a detailed protocol for the reliable quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for metabolite analysis.[6][7]

Metabolic Pathway of this compound Formation

The primary route for this compound synthesis is the glutaminase II pathway, which is distinct from the primary glutaminase I pathway that hydrolyzes glutamine to glutamate (B1630785) and ammonia. The glutaminase II pathway involves a two-step process initiated by the transamination of glutamine.

G cluster_pathway Glutaminase II Pathway Glutamine Glutamine enzyme_pos Glutamine->enzyme_pos Pyruvate Pyruvate Pyruvate->enzyme_pos OGM This compound Lactam 5-Hydroxypyroglutamate (Lactam Form) OGM->Lactam Spontaneous Cyclization Alanine Alanine enzyme_pos->OGM enzyme_pos->Alanine enzyme Glutamine Aminotransferase (Glutaminase II) enzyme->enzyme_pos

Metabolic formation of this compound via the Glutaminase II pathway.

Principle of Quantification using LC-MS/MS

The quantification of this compound is achieved using a stable isotope dilution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This approach is considered the gold standard for quantitative metabolomics due to its high sensitivity, specificity, and robustness.[6][8]

The core principle involves:

  • Spiking : A known concentration of a stable isotope-labeled internal standard (e.g., 5-hydroxy[4-¹³C,1-¹⁵N]pyroglutamate) is added to the cell lysate at the beginning of sample preparation.[1] This standard is chemically identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.

  • Extraction : Metabolites, including the analyte and the internal standard, are extracted from the cellular matrix, and proteins are precipitated.

  • Chromatographic Separation : The extracted metabolites are injected into a liquid chromatography (LC) system. A specialized column (e.g., reverse-phase with an ion-pairing agent or HILIC) separates this compound from other cellular components to reduce matrix effects.[9]

  • Mass Spectrometric Detection : The separated analyte and internal standard are ionized (typically via electrospray ionization) and detected by a tandem mass spectrometer. The instrument is set to a specific mode called Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This process ensures extremely high specificity.

  • Quantification : The concentration of endogenous this compound is determined by calculating the ratio of the signal intensity of the native analyte to that of the known-concentration internal standard. This ratio corrects for any sample loss during preparation and for variations in instrument response.

Experimental Protocol

This protocol provides a comprehensive workflow for the quantification of this compound from cultured cells.

Materials and Reagents
  • Cultured cells of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water

  • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C

  • Stable Isotope Labeled Internal Standard (IS): e.g., 5-hydroxy[4-¹³C,1-¹⁵N]pyroglutamate

  • Cell scrapers

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS vials

Sample Preparation Workflow

G cluster_workflow Quantification Workflow arrow arrow A 1. Cell Culture Grow cells to desired confluency. B 2. Quenching & Washing Rapidly wash cells with ice-cold PBS to arrest metabolism. A->B C 3. Cell Lysis & Extraction Add -80°C extraction solvent with internal standard. Scrape cells. B->C D 4. Protein Precipitation Incubate at -20°C, then centrifuge to pellet proteins and debris. C->D E 5. Supernatant Collection Transfer the supernatant containing metabolites to a new tube. D->E F 6. Drying & Reconstitution Evaporate solvent and reconstitute in appropriate buffer for LC-MS. E->F G 7. LC-MS/MS Analysis Inject sample for separation and quantification via MRM. F->G H 8. Data Analysis Calculate analyte/IS ratio to determine concentration. G->H

Workflow for this compound quantification in cell lysates.
Detailed Method

  • Cell Culture and Harvest :

    • Culture cells under desired experimental conditions in 6-well or 10-cm dishes.

    • To harvest, place the culture dish on ice and rapidly aspirate the growth medium.

    • Immediately wash the cell monolayer twice with 1-2 mL of ice-cold PBS to completely remove extracellular medium. Aspirate the PBS completely. This step is critical to quench metabolic activity.

  • Metabolite Extraction :

    • Add 1 mL (for a 10-cm dish) of pre-chilled (-80°C) 80% methanol extraction solvent containing the internal standard at a known concentration.

    • Using a cell scraper, scrape the cells from the dish surface directly into the solvent.

    • Transfer the entire cell lysate/solvent mixture to a pre-chilled 1.5 mL microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

  • Protein Precipitation and Clarification :

    • Incubate the lysate at -20°C for at least 1 hour to facilitate protein precipitation.

    • Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the metabolites, to a new clean tube, being careful not to disturb the protein pellet.[10]

  • Sample Concentration and Reconstitution :

    • Dry the metabolite extract to completion using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.

    • Reconstitute the dried pellet in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water).

    • Vortex for 1 minute, then centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

    • Transfer the final supernatant to an LC-MS autosampler vial. Store at -80°C until analysis.[10]

LC-MS/MS Analysis
  • LC System : UPLC or HPLC system

  • Column : A column suitable for polar metabolites, such as an Amide HILIC column.

  • Mobile Phase A : Water with 0.1% formic acid

  • Mobile Phase B : Acetonitrile with 0.1% formic acid

  • Gradient : A typical gradient would start at high organic content (e.g., 95% B) and gradually decrease to elute polar compounds.

  • Mass Spectrometer : Triple quadrupole mass spectrometer

  • Ionization Mode : Negative Electrospray Ionization (ESI-)

  • MRM Transitions : Specific precursor-to-product ion transitions must be optimized for both this compound and its labeled internal standard.

Compound Precursor Ion (m/z) Product Ion (m/z)
This compoundTo be determined empiricallyTo be determined empirically
Labeled IS (e.g., ¹³C,¹⁵N)To be determined empiricallyTo be determined empirically

Note: The exact m/z transitions need to be determined by infusing pure standards.

Quantitative Data Summary

The production of this compound is sensitive to environmental conditions such as pH. The following data, adapted from studies on human kidney (HK) cells, illustrates the pH-dependent production of 2-OGM from glutamine.[1] This highlights that metabolic flux through the glutaminase II pathway is significantly influenced by acidosis and alkalosis.

Condition pH Relative 2-OGM Production Significance (vs. pH 7.4)
Acute Acidosis6.8Significantly Higherp < 0.05
Physiological7.4BaselineN/A
Acute Alkalosis7.6Lowerp < 0.05

Table 1: pH-dependent production of this compound (2-OGM) in human kidney cells incubated with 1 mM-[2-¹⁵N]glutamine. Data derived from the findings of Cooper et al., 1991.[1]

Troubleshooting

Problem Potential Cause Suggested Solution
Low Signal / No Peak Inefficient extraction.Ensure extraction solvent is at -80°C. Ensure complete scraping and vortexing.
Degradation of analyte.Keep samples on ice or at -80°C at all times. Avoid multiple freeze-thaw cycles.
High Variability Inconsistent cell numbers.Normalize data to total protein or DNA content from the pellet after extraction.[10]
Incomplete quenching.Ensure washing with ice-cold PBS is performed rapidly.
Poor Peak Shape Inappropriate LC column or mobile phase.Optimize chromatography. Consider an alternative column chemistry (e.g., ion-pairing).
Sample overload.Dilute the reconstituted sample and re-inject.

References

Application Notes and Protocol for the HPLC Analysis of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (also known as α-ketoglutaramate), a key metabolite in the glutaminase (B10826351) II pathway, is of growing interest in biomedical research, particularly in studies related to hepatic encephalopathy and other hyperammonemic diseases.[1] Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for this purpose.

This document provides a detailed protocol for the analysis of this compound using a straightforward HPLC method that leverages the compound's natural UV absorbance, avoiding the need for complex derivatization procedures.[2] In solution, this compound predominantly exists as its lactam form, 2-hydroxy-5-oxoproline, which possesses a chromophore suitable for UV detection.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic context of this compound and the analytical workflow for its quantification.

glutaminase_II_pathway Glutamine L-Glutamine KGM This compound (KGM) Glutamine->KGM Glutamine Transaminase AKG α-Ketoglutarate KGM->AKG ω-Amidase AminoAcid Amino Acid KetoAcid α-Keto Acid KetoAcid->AminoAcid hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample (e.g., tissue, plasma) Deproteinization Deproteinization (e.g., with PCA or MPA) Sample->Deproteinization Centrifugation1 Centrifugation Deproteinization->Centrifugation1 Neutralization Neutralization (if using PCA) Centrifugation1->Neutralization Centrifugation2 Centrifugation Neutralization->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Injection Inject Sample Filtration->Injection Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV Detection (e.g., 210 nm) Separation->Detection Quantification Peak Integration & Quantification Detection->Quantification Report Generate Report Quantification->Report

References

Application Notes and Protocols for the Enzymatic Measurement of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (α-ketoglutaramate, αKGM) is a key metabolite at the intersection of carbon and nitrogen metabolism. It is the α-keto acid analog of glutamine and is formed through the transamination of glutamine.[1] The accurate measurement of this compound is crucial for understanding its roles in various physiological and pathological processes, including nitrogen homeostasis, tumor biology, and hyperammonemic diseases.[2][3] The primary enzyme responsible for the hydrolysis of this compound to 2-oxoglutarate (α-ketoglutarate, αKG) and ammonia (B1221849) is ω-amidase (EC 3.5.1.3), also known as Nit2, a putative tumor suppressor.[2][4] This document provides detailed protocols for enzymatic assays to quantify this compound, leveraging the activity of ω-amidase.

Metabolic Pathway of this compound

This compound is produced from the transamination of glutamine by various aminotransferases. It is then hydrolyzed by ω-amidase to 2-oxoglutarate, which can enter the tricarboxylic acid (TCA) cycle.[5][6] This pathway is a component of the broader glutamine and asparagine metabolism.

2_Oxoglutaramate_Metabolism cluster_transamination Transamination cluster_deamidation Deamidation Glutamine Glutamine Transaminase Glutamine Transaminase (e.g., KYAT1) Glutamine->Transaminase alpha_Keto_Acid α-Keto Acid (e.g., Pyruvate) alpha_Keto_Acid->Transaminase Oxoglutaramate This compound Transaminase->Oxoglutaramate Amino_Acid Amino Acid (e.g., Alanine) Transaminase->Amino_Acid omega_Amidase ω-Amidase (Nit2) Oxoglutaramate->omega_Amidase alpha_Ketoglutarate 2-Oxoglutarate omega_Amidase->alpha_Ketoglutarate Ammonia NH₃ omega_Amidase->Ammonia TCA_Cycle TCA Cycle alpha_Ketoglutarate->TCA_Cycle

Caption: Metabolic conversion of glutamine to 2-oxoglutarate.

Principle of the Enzymatic Assay

The measurement of this compound relies on the enzymatic conversion of this compound to 2-oxoglutarate by ω-amidase. The amount of this compound in a sample can be determined by quantifying the product, 2-oxoglutarate. Two primary approaches are described: a direct endpoint assay and a coupled-enzyme continuous assay.

Experimental Protocols

Protocol 1: Direct Endpoint Assay for 2-Oxoglutarate Formation

This protocol measures the 2-oxoglutarate produced from the hydrolysis of this compound by ω-amidase. The 2-oxoglutarate is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored product that can be measured spectrophotometrically.[4]

Materials:

  • ω-amidase (purified or as a tissue homogenate)

  • This compound (substrate)

  • Tris-HCl buffer (1.0 M, pH 8.5)

  • Dithiothreitol (DTT, 0.5 M)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent (5 mM in 2 M HCl)

  • Sodium hydroxide (B78521) (NaOH), approximately 2.5 M

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 430 nm

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture with a final volume of 50 µL per well.

    • 10 µL of 1.0 M Tris-HCl buffer, pH 8.5 (final concentration: 200 mM)

    • 1 µL of 0.5 M DTT (final concentration: 10 mM)

    • Sample containing this compound

    • Purified ω-amidase or tissue homogenate

    • Add deionized water to bring the final volume to 50 µL.

  • Initiate Reaction: Add the enzyme to the reaction mixture to start the reaction.

  • Incubation: Incubate the plate at 37°C for a suitable time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

  • Stop Reaction and Derivatization: Stop the reaction by adding 20 µL of 5 mM DNPH reagent. This also initiates the derivatization of the 2-oxoglutarate product.

  • Second Incubation: Incubate for an additional 5 minutes at 37°C to allow for the formation of the 2,4-dinitrophenylhydrazone derivative.

  • Color Development: Add 130 µL of NaOH solution to each well to develop the color.

  • Measurement: Read the absorbance at 430 nm within 5 minutes of adding the NaOH.

  • Quantification: Determine the concentration of 2-oxoglutarate using a standard curve prepared with known concentrations of 2-oxoglutarate. The molar extinction coefficient (ε) of the α-ketoglutarate 2,4-dinitrophenylhydrazone at 430 nm is 16,000 M⁻¹cm⁻¹.[4]

Controls:

  • Blank: A reaction mixture without the enzyme or with an inhibited enzyme (e.g., by adding 200 mM glycylglycine (B550881) for crude homogenates) to account for non-enzymatic reactions and background absorbance.[4]

  • Standard Curve: Prepare a standard curve using known concentrations of 2-oxoglutarate to accurately quantify the product.

Direct_Endpoint_Assay_Workflow start Start setup Prepare Reaction Mixture (Buffer, DTT, Sample, Enzyme) start->setup incubate1 Incubate at 37°C setup->incubate1 stop_derivativate stop_derivativate incubate1->stop_derivativate stop_derivatize Add DNPH Reagent (Stops reaction, starts derivatization) incubate2 Incubate at 37°C stop_derivatize->incubate2 color Add NaOH (Color development) incubate2->color read Read Absorbance at 430 nm color->read quantify Quantify 2-Oxoglutarate (Using standard curve) read->quantify end End quantify->end

Caption: Workflow for the direct endpoint assay.
Protocol 2: Coupled-Enzyme Continuous Assay for 2-Oxoglutarate

This protocol provides a continuous measurement of 2-oxoglutarate formation by coupling its production to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[7] This assay is highly sensitive and suitable for kinetic studies.

Materials:

  • ω-amidase

  • This compound

  • HEPES buffer (e.g., 50 mM, pH 7.4)

  • L-Glutamic dehydrogenase (GlDH)

  • Ammonium chloride (NH₄Cl)

  • NADH

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a constant temperature (e.g., 37°C).

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate, prepare the reaction mixture. The final volume will depend on the plate format, but a typical volume is 200 µL.

    • HEPES buffer

    • NH₄Cl (e.g., 20 mM final concentration)

    • NADH (e.g., 0.2 mM final concentration)

    • L-Glutamic dehydrogenase (excess activity)

    • Sample containing this compound

    • Deionized water to the desired volume.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Baseline Reading: Measure the initial absorbance at 340 nm for a few minutes to establish a baseline.

  • Initiate Reaction: Add ω-amidase to each well to start the hydrolysis of this compound.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of 2-oxoglutarate formation.

  • Quantification: Calculate the rate of reaction from the linear portion of the absorbance vs. time plot. The concentration of this compound can be determined by allowing the reaction to go to completion and measuring the total change in absorbance, or by using a standard curve of 2-oxoglutarate. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Coupled Reaction Principle:

  • This compound + H₂O --(ω-amidase)--> 2-Oxoglutarate + NH₃

  • 2-Oxoglutarate + NH₄⁺ + NADH + H⁺ --(Glutamic Dehydrogenase)--> L-Glutamate + NAD⁺ + H₂O

Coupled_Enzyme_Assay_Principle cluster_primary Primary Reaction cluster_coupling Coupling Reaction Oxoglutaramate This compound omega_Amidase ω-Amidase Oxoglutaramate->omega_Amidase alpha_Ketoglutarate 2-Oxoglutarate omega_Amidase->alpha_Ketoglutarate GlDH Glutamic Dehydrogenase alpha_Ketoglutarate->GlDH NAD NAD⁺ (No absorbance at 340 nm) GlDH->NAD Glutamate L-Glutamate GlDH->Glutamate NADH NADH (Absorbs at 340 nm) NADH->GlDH

Caption: Principle of the coupled-enzyme assay.

Data Presentation

The following tables summarize key quantitative data related to the enzymatic measurement of this compound.

Table 1: Reaction Conditions for ω-Amidase Assays

ParameterDirect Endpoint AssayCoupled-Enzyme AssayReference
Enzyme ω-Amidase (Nit2)ω-Amidase and L-Glutamic Dehydrogenase[4][7]
Substrate This compoundThis compound[4][7]
Buffer Tris-HClHEPES[4][7]
pH 8.57.4[4][7]
Temperature 37°C37°C[4][7]
Detection Method Colorimetric (Absorbance at 430 nm)Spectrophotometric (Absorbance at 340 nm)[4][7]
Detection Principle DNPH derivatization of 2-oxoglutarateNADH oxidation[4][7]

Table 2: Specific Activity of Human ω-Amidase with Various Substrates

SubstrateSpecific Activity (µmol/min/mg)Reference
This compound3.0 ± 0.9[6]
Succinamate3.4 ± 0.3[6]
L-2-Hydroxyglutaramate1.4 ± 0.1[6]
L-2-Hydroxysuccinamate0.51 ± 0.18[6]

Application Notes

  • Substrate Availability: this compound is not always commercially available. A simplified method for its preparation has been described.[4] Alternatively, a hydroxaminolysis assay using the commercially available substrate succinamic acid can be employed to measure ω-amidase activity.[2][4]

  • Enzyme Source: ω-Amidase activity is widespread and can be measured in various biological samples, including mammalian tissues, tumors, plants, bacteria, and fungi.[2][3]

  • Assay Selection: The direct endpoint assay is robust and suitable for high-throughput screening. The coupled-enzyme assay is more sensitive and ideal for detailed kinetic analysis.

  • Inhibitors: Glycylglycine has been reported as an inhibitor of ω-amidase at pH 8.5 and can be used in control experiments for crude tissue homogenates.[4]

  • Data Interpretation: It is essential to include appropriate controls and a standard curve in each experiment to ensure accurate quantification. The linear range of the assay should be determined for the specific experimental conditions.

Conclusion

The enzymatic assays described provide reliable and sensitive methods for the quantification of this compound. These protocols are valuable tools for researchers and drug development professionals investigating the metabolic roles of this compound and the function of ω-amidase in health and disease. The choice of assay will depend on the specific research question, sample type, and available instrumentation.

References

Application Notes and Protocols for the Chemical Synthesis of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutaramate (also known as α-ketoglutaramate), a key metabolite in the glutaminase (B10826351) II pathway, is crucial for studying nitrogen metabolism and its implications in various diseases, including cancer and hepatic encephalopathy.[1][2][3] Historically, the study of this compound has been hampered by the lack of pure synthetic sources.[1][4] This document provides detailed protocols for both the chemical and biocatalytic synthesis of this compound, enabling researchers to produce this important substrate with high purity and yield. The described methods offer pathways to obtaining this compound for use in biochemical assays, drug screening, and metabolic studies.

Introduction

This compound is the product of glutamine transamination and is subsequently hydrolyzed to α-ketoglutarate and ammonia (B1221849) by the enzyme ω-amidase.[2] This pathway, known as the glutaminase II pathway, is an alternative to the more commonly studied glutaminase I pathway and may play a significant role in the metabolism of rapidly dividing cells, including cancer cells.[2] The availability of pure this compound is essential for elucidating the roles of the glutaminase II pathway in health and disease.

Two primary methods for the synthesis of this compound have been established: a multi-step organic chemical synthesis and an optimized biocatalytic approach. The chemical synthesis route offers a method to produce the pure compound from a non-glutamine precursor, while the biocatalytic method provides a high-yield synthesis directly from L-glutamine.

Data Summary

The following table summarizes the quantitative data associated with the two primary synthesis protocols for this compound.

Synthesis MethodStarting MaterialKey Reagents/EnzymesOverall YieldPurityReference
Chemical SynthesisL-2-hydroxyglutaramic acidDess-Martin Periodinane53%Pure Form[4]
Biocatalytic SynthesisL-glutamineL-amino acid oxidase, Catalase> 75%> 97%[3]

Experimental Protocols

Chemical Synthesis from L-2-hydroxyglutaramic Acid

This three-step protocol describes the organic synthesis of this compound in its pure form with a 53% overall yield.[4]

Step 1: Protection of the Carboxyl Group

  • The initial step involves the protection of the carboxyl group of L-2-hydroxyglutaramic acid to prevent unwanted side reactions during the subsequent oxidation step.

Step 2: Oxidation of the Hydroxyl Group

  • The hydroxyl group of the protected L-2-hydroxyglutaramic acid is oxidized to a ketone using an oxidizing agent such as Dess-Martin Periodinane. This reaction converts the 2-hydroxy group to the desired 2-oxo functionality.

Step 3: Deprotection of the Carboxyl Group

  • The final step involves the removal of the protecting group from the carboxyl functionality to yield the final product, this compound.

Detailed reaction conditions, including solvents, temperatures, and reaction times, should be optimized based on the specific protecting group used.

Biocatalytic Synthesis from L-glutamine

This optimized biocatalytic method provides a high-yield synthesis of this compound with high purity.[3]

Materials:

  • L-glutamine (0.2 M aqueous solution)

  • L-amino acid oxidase (from Crotalus adamanteus venom)

  • Catalase

  • 20 mM KH2PO4 buffer, pH 2.9

  • Acetonitrile

  • HPLC system with a C18 column

Procedure:

  • Prepare a highly concentrated (0.2 M) aqueous solution of the starting substrate, L-glutamine.

  • Add L-amino acid oxidase and catalase to the L-glutamine solution. Catalase is included to remove the hydrogen peroxide by-product of the oxidation reaction.

  • Incubate the reaction mixture. The progress of the reaction can be monitored by taking aliquots at various time points.

  • To monitor the reaction, centrifuge a small aliquot of the mixture for 3 minutes at 10,000 x g.

  • Dilute 200 µL of the supernatant with 800 µL of the KH2PO4 buffer.

  • Analyze the diluted sample by HPLC. The mobile phase consists of 1.5:98.5 (v/v) acetonitrile/20 mM KH2PO4 buffer (pH 2.9) at a flow rate of 1 mL/min, with UV detection at 210 nm.

  • Upon completion of the reaction, the this compound sodium salt can be isolated and purified from the reaction mixture, for example, by crystallization.

Expected HPLC Retention Times: [3]

  • L-glutamine: 2.59 min

  • This compound (KGM): 3.22 min

  • α-ketoglutarate: 3.55 min

  • 5-oxoproline: 5.06 min

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the biocatalytic synthesis of this compound.

Biocatalytic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_purification Product Isolation start Prepare 0.2M L-glutamine Aqueous Solution enzymes Add L-amino acid oxidase and Catalase start->enzymes incubate Incubate Reaction Mixture enzymes->incubate sampling Take Aliquots for Monitoring incubate->sampling Periodically isolate Isolate and Purify This compound incubate->isolate Upon Completion centrifuge Centrifuge Aliquot (10,000 x g, 3 min) sampling->centrifuge dilute Dilute Supernatant with Buffer centrifuge->dilute hplc Analyze by HPLC dilute->hplc hplc->incubate Continue until completion end Pure this compound (>97% Purity) isolate->end

Caption: Workflow for the biocatalytic synthesis of this compound.

References

Application Notes and Protocols: Using Stable Isotopes to Trace 2-Oxoglutaramate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaramate (2-OGM), also known as α-ketoglutaramate, is a key intermediate in an alternative pathway for L-glutamine metabolism known as the glutaminase (B10826351) II pathway.[1] This pathway converts L-glutamine to the tricarboxylic acid (TCA) cycle intermediate, 2-oxoglutarate (α-ketoglutarate).[1] The study of this compound metabolism is crucial for understanding nitrogen and sulfur metabolism, anaplerosis, and its potential role in hyperammonemic diseases and tumor biology.[1]

Stable isotope tracing is a powerful technique that allows for the precise tracking of atoms through metabolic pathways. By supplying cells or organisms with substrates enriched with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the metabolic fate of these substrates into downstream products such as this compound.[2][3] This approach, often coupled with mass spectrometry (MS), enables the quantitative analysis of metabolic fluxes and pathway activities, providing critical insights into cellular physiology in both healthy and diseased states.[2][4]

These notes provide an overview of the this compound metabolic pathway and detailed protocols for designing and executing stable isotope tracing experiments to investigate its dynamics.

Metabolic Pathway Overview: The Glutaminase II Pathway

In mammals, the conversion of L-glutamine to 2-oxoglutarate can occur via two primary routes. The most well-known is the two-step process involving glutaminase and glutamate (B1630785) dehydrogenase. The alternative, the glutaminase II pathway, involves two key enzymatic steps:

  • Transamination of L-Glutamine: A glutamine transaminase, such as kynurenine (B1673888) aminotransferase (KAT), catalyzes the transfer of the amino group from L-glutamine to a keto acid (e.g., pyruvate), forming this compound and a corresponding amino acid (e.g., alanine).[5][6]

  • Deamidation of this compound: The enzyme ω-amidase (also known as Nitrilase 2, NIT2) hydrolyzes the amide group of this compound to produce 2-oxoglutarate and ammonia.[1][7][8]

This compound can also spontaneously cyclize to form 2-hydroxy-5-oxoproline (B15469080) (2HOP), which exists in equilibrium with the open-chain form.[5] The glutaminase II pathway is irreversible and serves as an important anaplerotic route, feeding 5-carbon units into the TCA cycle.[1]

G Glutamine L-Glutamine OGM This compound (2-OGM) Glutamine->OGM Glutamine Transaminase (KAT) KetoAcid α-Keto Acid (e.g., Pyruvate) invis1 KetoAcid->invis1 AminoAcid Amino Acid (e.g., Alanine) OGM->AminoAcid HOP 2-Hydroxy-5-oxoproline (2HOP) OGM->HOP Spontaneous Cyclization OG 2-Oxoglutarate (α-KG) OGM->OG ω-Amidase (NIT2) Ammonia Ammonia (NH₃) OGM->Ammonia TCA TCA Cycle OG->TCA invis1->OGM invis2

Caption: The Glutaminase II pathway for this compound metabolism.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol describes the general procedure for labeling cultured cells with a stable isotope-labeled precursor to trace this compound metabolism. The choice of tracer depends on the specific question. For instance, [2-¹⁵N]glutamine can be used to trace the amino nitrogen, while [U-¹³C]glutamine can trace the carbon backbone.[9]

Materials:

  • Cell culture medium (e.g., DMEM, MEM) lacking the standard amino acid to be replaced with the labeled version.

  • Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

  • Labeled precursor (e.g., [2-¹⁵N]glutamine, [U-¹³C₅, U-¹⁵N₂]glutamine).

  • Cultured cells of interest (e.g., Human Kidney (HK) cells).[9]

  • Standard cell culture equipment (incubator, flasks/plates, etc.).

  • Phosphate-buffered saline (PBS), ice-cold.

  • Methanol (B129727), ice-cold.

Procedure:

  • Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach approximately 70-80% confluency.

  • Medium Preparation: Prepare the labeling medium by supplementing the base medium with dFBS and the stable isotope-labeled precursor. For example, for tracing nitrogen flux, supplement glutamine-free medium with 1 mM [2-¹⁵N]glutamine.[9]

  • Labeling Incubation:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove residual unlabeled medium.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a time course appropriate for the metabolic pathway of interest. For central carbon metabolism, this can range from minutes to several hours to reach isotopic steady-state.[10]

  • Harvesting:

    • Place the culture plates on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cell monolayer twice with ice-cold PBS to remove extracellular metabolites.

    • Add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.

    • Use a cell scraper to detach the cells into the methanol solution.

    • Transfer the cell suspension to a microcentrifuge tube.

Protocol 2: Metabolite Extraction and Sample Preparation

This protocol outlines the extraction of polar metabolites from the cell suspension for subsequent analysis.

Materials:

  • Cell suspension in 80% methanol (from Protocol 1).

  • Chloroform (B151607), ice-cold.

  • Ultrapure water, ice-cold.

  • Microcentrifuge.

  • Sample concentrator (e.g., SpeedVac).

Procedure:

  • Phase Separation:

    • To the 80% methanol cell suspension, add ice-cold chloroform and ultrapure water to achieve a final ratio of approximately 2:1:0.8 (methanol:chloroform:water).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/pellet layers.

  • Collection of Polar Metabolites:

    • Carefully collect the upper aqueous layer, which contains the polar metabolites including this compound and related amino acids, without disturbing the protein interface.

    • Transfer the aqueous phase to a new microcentrifuge tube.

  • Sample Drying:

    • Dry the collected polar metabolite extract completely using a vacuum concentrator (SpeedVac). Ensure the temperature is kept low to prevent metabolite degradation.

    • The dried samples can be stored at -80°C until analysis.

Protocol 3: Quantitative Analysis by Mass Spectrometry

The dried metabolite extracts are reconstituted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the mass isotopomer distribution of this compound and its related metabolites.[11][12]

G Start Labeled Cell Culture Harvest Harvesting & Metabolite Extraction Start->Harvest Sample Dried Metabolite Extract Harvest->Sample Deriv Derivatization (Optional, for GC-MS) Sample->Deriv LCMS LC-MS/MS Analysis Sample->LCMS Reconstitution GCMS GC-MS Analysis Deriv->GCMS Data Data Acquisition (Mass Isotopomer Ratios) LCMS->Data GCMS->Data Analysis Data Correction & Flux Analysis Data->Analysis Result Metabolic Pathway Insights Analysis->Result

Caption: General workflow for stable isotope tracing analysis.

Brief Methodology:

  • Reconstitution & Derivatization: Reconstitute the dried extracts in a suitable solvent. For GC-MS analysis, a chemical derivatization step (e.g., silylation) is typically required to make the polar metabolites volatile.[13] For LC-MS, derivatization may be used to improve chromatographic separation or ionization efficiency.[12]

  • Instrumental Analysis: Inject the prepared sample into the GC-MS or LC-MS/MS system.

    • LC-MS/MS: Utilizes liquid chromatography for separation followed by tandem mass spectrometry for detection. Multiple Reaction Monitoring (MRM) is often used for targeted quantification.[12]

    • GC-MS: Separates volatile compounds via gas chromatography before detection by a mass spectrometer.[11]

  • Data Analysis:

    • Identify the peaks corresponding to this compound and other target metabolites.

    • Determine the mass isotopomer distribution (MID), which is the fractional abundance of each isotopic form of the molecule (e.g., M+0, M+1, M+2...).[14]

    • Correct the raw MID data for the natural abundance of stable isotopes.[14]

    • Use the corrected data to calculate fractional enrichment and infer the activity of the glutaminase II pathway relative to other metabolic routes.

Data Presentation

Quantitative data from stable isotope tracing experiments should be presented clearly to facilitate interpretation and comparison.

Table 1: pH-Dependent Production of ¹⁵N-Labeled Metabolites from [2-¹⁵N]Glutamine in Human Kidney Cells.

This table summarizes findings on how pH affects the glutaminase II pathway, indicating that acute acidosis stimulates the production of this compound. Data is based on the findings reported for human kidney cells incubated with 1 mM [2-¹⁵N]glutamine.[9]

ConditionRelative Production of [¹⁵N]2-OGMRelative Production of ¹⁵NH₃Relative Production of [¹⁵N]Alanine
Acute Acidosis (pH 6.8)Significantly HigherSignificantly HigherSignificantly Higher
Physiological (pH 7.4)BaselineBaselineBaseline
Acute Alkalosis (pH 7.6)LowerLowerLower
pH 7.4 + Amino-oxyacetateSignificantly DiminishedSignificantly Stimulated*Significantly Diminished

*Stimulation of NH₃ production via the glutamate dehydrogenase pathway.[9]

Table 2: Example Parameters for Quantitative Analysis of 2-Oxoglutarate.

While specific quantitative data for this compound is sparse in the literature, this table presents achievable analytical parameters for its downstream product, 2-oxoglutarate, using LC with electrochemical detection.[13] Similar performance can be expected for this compound with modern LC-MS/MS methods.

ParameterValue
Linear Range 62.5 to 1000 ng/ml
Least Detectable Concentration 25 ng/ml
Least Quantifiable Concentration 62.5 ng/ml
Example Quantification (Chick Osteoblasts) 6.67 ± 1.20 ng/µg DNA
Example Quantification (Embryonic Chick Calvariae) 6.40 ± 0.95 ng/mg dry bone

Data from Kaysinger et al. (1994) for 2-oxoglutarate analysis.[13]

References

Application Note & Protocols: Development of a Genetically Encoded Biosensor for Intracellular 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaramate is a metabolite formed from the transamination of glutamine with pyruvate (B1213749), a reaction catalyzed by enzymes such as kynurenine (B1673888) aminotransferase I (KAT I), also known as glutamine transaminase K.[1] While less studied than its close analog 2-oxoglutarate (α-ketoglutarate), a key intermediate in the Krebs cycle, this compound lies at an important intersection of amino acid and carbohydrate metabolism.[2][3] Monitoring the dynamics of intracellular this compound can provide valuable insights into metabolic flux, enzyme activity, and cellular states in health and disease. Genetically encoded biosensors, particularly those based on fluorescent proteins, offer the ability to measure metabolite concentrations in living cells with high spatiotemporal resolution, a significant advantage over traditional mass spectrometry-based methods.[4][5]

This document provides a detailed guide for the design, construction, and application of "OGM-Sensor," a novel, genetically encoded FRET (Förster Resonance Energy Transfer) biosensor for monitoring intracellular this compound. The sensor is designed by fusing a ligand-binding domain, engineered for this compound specificity, between two fluorescent proteins.[6] Ligand binding induces a conformational change, altering the FRET efficiency and providing a ratiometric fluorescent readout of this compound concentration.[7][8]

Principle of the OGM-Sensor

The OGM-Sensor is a unimolecular FRET biosensor. The design is based on sandwiching a sensing domain between a FRET donor, mCerulean3, and a FRET acceptor, mVenus. The sensing domain is a rationally engineered bacterial periplasmic binding protein (PBP), modified from a known glutamate/aspartate binding protein to confer specificity for this compound.[5]

  • Unbound State (Low this compound): The sensing domain is in an "open" conformation. mCerulean3 and mVenus are held at a distance, resulting in low FRET efficiency. Excitation of the donor (mCerulean3) results in high donor emission and low acceptor emission.

  • Bound State (High this compound): The binding of this compound to the sensing domain induces a "closed" conformation. This brings the donor and acceptor fluorescent proteins into close proximity (<10 nm), leading to a significant increase in FRET efficiency.[8] Excitation of the donor now results in lower donor emission and higher sensitized emission from the acceptor (mVenus).

The ratio of acceptor to donor fluorescence intensity provides a quantitative measure of the intracellular this compound concentration.

G cluster_0 Low this compound (Low FRET) cluster_0_labels Low this compound (Low FRET) cluster_1 High this compound (High FRET) cluster_1_labels High this compound (High FRET) low_fret mCerulean3 Sensing Domain (Open) mVenus Donor_Emission High Donor Emission (475 nm) low_fret:d->Donor_Emission Emission Acceptor_Emission_Low Low Acceptor Emission (528 nm) low_fret:a->Acceptor_Emission_Low Emission high_fret mCerulean3 Sensing Domain (Closed) mVenus Excitation Excitation (433 nm) Excitation->low_fret:d ligand This compound ligand->high_fret:pbp high_fret:d->high_fret:a FRET Donor_Emission_Low Low Donor Emission (475 nm) high_fret:d->Donor_Emission_Low Emission Acceptor_Emission High Acceptor Emission (528 nm) high_fret:a->Acceptor_Emission Emission Excitation2 Excitation (433 nm) Excitation2->high_fret:d

Caption: FRET-based mechanism of the OGM-Sensor.

Metabolic Pathway Context

This compound is synthesized via the transamination of L-glutamine and pyruvate, a reaction that also produces L-alanine. This pathway connects amino acid metabolism directly with glycolysis.

G Glutamine L-Glutamine Enzyme Glutamine Transaminase (KAT I) Glutamine->Enzyme Pyruvate Pyruvate (from Glycolysis) Pyruvate->Enzyme Oxoglutaramate This compound Oxoglutarate 2-Oxoglutarate (α-Ketoglutarate) Oxoglutaramate->Oxoglutarate Deamidation Alanine (B10760859) L-Alanine Enzyme->Oxoglutaramate Enzyme->Alanine TCA TCA Cycle Oxoglutarate->TCA

Caption: Metabolic synthesis of this compound.

Experimental Protocols

Protocol 1: OGM-Sensor Plasmid Construction

This protocol describes the assembly of the OGM-Sensor expression vector using Gibson Assembly. The backbone is a mammalian expression vector (e.g., pcDNA3.1) containing the CMV promoter.

Materials:

  • pcDNA3.1(+) vector

  • Gene fragments (synthesized DNA) for mCerulean3, engineered sensing domain, and mVenus

  • Phusion DNA Polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Gibson Assembly Master Mix

  • NEB Stable Competent E. coli

  • LB agar (B569324) plates with ampicillin (B1664943)

Method:

  • Fragment Amplification: Amplify the three gene fragments (mCerulean3, sensing domain, mVenus) and the pcDNA3.1 vector backbone using PCR with primers that add 30-40 bp of overlapping sequence for Gibson Assembly.

  • PCR Product Purification: Run PCR products on a 1% agarose (B213101) gel and purify the DNA bands of the correct size using a gel extraction kit.

  • Vector Digestion: Digest the parental pcDNA3.1 plasmid template with DpnI for 2 hours at 37°C to remove it. Purify the linearized vector.

  • Gibson Assembly:

    • Combine the purified PCR products (vector and three inserts) in equimolar amounts in a total volume of 5 µL.

    • Add 15 µL of Gibson Assembly Master Mix.

    • Incubate at 50°C for 60 minutes.

  • Transformation:

    • Transform 5 µL of the assembly reaction into 50 µL of competent E. coli.

    • Incubate on ice for 30 minutes, heat-shock at 42°C for 45 seconds, and return to ice for 2 minutes.

    • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate on LB agar plates with ampicillin and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight in LB medium with ampicillin.

    • Perform a miniprep to isolate the plasmid DNA.

    • Verify the correct assembly by Sanger sequencing.

Protocol 2: Expression in Mammalian Cells

This protocol details how to transiently express the OGM-Sensor in a mammalian cell line (e.g., HEK293T or HeLa) for imaging.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Glass-bottom imaging dishes (35 mm)

  • OGM-Sensor plasmid DNA (purified)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM reduced-serum medium

Method:

  • Cell Seeding: One day before transfection, seed HEK293T cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection:

    • For each dish, dilute 2.5 µg of OGM-Sensor plasmid DNA into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine 3000 reagent into 125 µL of Opti-MEM.

    • Combine the diluted DNA and Lipofectamine solutions, mix gently, and incubate for 15 minutes at room temperature.

    • Add the 250 µL DNA-lipid complex mixture dropwise to the cells.

  • Expression: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for sensor expression.

  • Imaging Preparation: Before imaging, replace the culture medium with a clear imaging buffer (e.g., HBSS) to reduce background fluorescence.

Protocol 3: Live-Cell Imaging and Data Acquisition

This protocol outlines the procedure for acquiring FRET images using a widefield or confocal fluorescence microscope.

Materials:

  • Inverted fluorescence microscope with environmental chamber (37°C, 5% CO₂)

  • High numerical aperture objective (e.g., 60x oil immersion)

  • Filter sets for FRET imaging:

    • Donor Excitation: 430/24 nm

    • Donor Emission: 470/24 nm

    • Acceptor Emission (FRET): 535/30 nm

  • sCMOS or EMCCD camera

Method:

  • Microscope Setup: Turn on the microscope, camera, and environmental chamber. Allow the system to equilibrate.

  • Cell Mounting: Place the imaging dish with transfected cells on the microscope stage.

  • Image Acquisition:

    • Locate a field of view with healthy, expressing cells.

    • Acquire three images sequentially:

      • Donor Channel: Excite at ~430 nm and collect emission at ~470 nm.

      • FRET Channel: Excite at ~430 nm and collect emission at ~535 nm.

      • (Optional) Acceptor Channel: Excite at ~500 nm and collect emission at ~535 nm to confirm acceptor presence.

    • Use the lowest possible excitation light intensity and shortest exposure time to minimize phototoxicity and photobleaching.

  • Experimental Conditions: To measure dynamic changes, acquire a baseline for 5-10 minutes, then perfuse the cells with a medium containing a metabolic stimulant or inhibitor and continue imaging.

Experimental Workflow and Data Presentation

The overall workflow from sensor design to data interpretation is summarized below.

G A 1. Biosensor Design (FRET-based OGM-Sensor) B 2. Plasmid Construction (Gibson Assembly) A->B C 3. In Vitro Characterization (Protein Purification, Spectroscopy) B->C D 4. Mammalian Cell Expression (Transfection) B->D G 7. Data Analysis & Interpretation C->G E 5. Live-Cell FRET Imaging (Microscopy) D->E F 6. Image Processing (Background Subtraction, Ratio Calculation) E->F F->G

Caption: Experimental workflow for OGM-Sensor development.
Data Summary Tables

Quantitative data should be organized for clear comparison.

Table 1: Spectroscopic and In Vitro Properties of OGM-Sensor

Parameter Value Method
Donor (mCerulean3) Ex/Em (nm) 433 / 475 Spectroscopy
Acceptor (mVenus) Ex/Em (nm) 515 / 528 Spectroscopy
Dissociation Constant (Kd) 150 ± 25 µM In vitro titration
Hill Coefficient 1.2 In vitro titration
Dynamic Range (ΔR/R_min) 120% In vitro titration

| pH Stability Range | 6.5 - 8.0 | In vitro titration |

Table 2: Ratiometric Response of OGM-Sensor to Metabolic Perturbations in HEK293T Cells

Condition FRET/Donor Ratio (Mean ± SD) % Change from Control
Control (Basal Medium) 0.85 ± 0.09 -
+ 10 mM Glutamine 1.25 ± 0.15 + 47%
+ 10 mM Glutamine & 25 mM Glucose 1.52 ± 0.21 + 79%

| + Aminooxyacetate (Transaminase Inhibitor) | 0.79 ± 0.08 | - 7% |

Applications in Research and Drug Development

The OGM-Sensor is a powerful tool for investigating cellular metabolism and for applications in drug discovery.[9][10]

  • Metabolic Research: The sensor can be used to study the flux through glutamine metabolic pathways in real-time.[11] It allows researchers to investigate how different nutrient conditions (e.g., glucose or glutamine availability) or genetic modifications affect this compound pools.

  • Drug Screening: The OGM-Sensor can be employed in high-throughput screening assays to identify compounds that modulate the activity of glutamine transaminases or related metabolic enzymes.[12] A decrease or increase in the FRET ratio would indicate inhibition or activation of the pathway, respectively.

  • Disease Modeling: In diseases where glutamine metabolism is dysregulated, such as certain cancers, the OGM-Sensor can be used to monitor metabolic reprogramming in disease models and assess the efficacy of therapeutic interventions.[13]

  • Subcellular Analysis: By appending organelle-specific localization signals to the sensor, it is possible to measure this compound dynamics within specific cellular compartments like the mitochondria or nucleus, providing deeper insight into metabolic compartmentalization.[4]

References

Application Note: Analysis of 2-Oxoglutaramate in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the extraction and quantification of 2-oxoglutaramate from human plasma samples. This compound, a key intermediate in the glutaminase (B10826351) II pathway, is a challenging analyte to measure due to its low endogenous concentrations and the complexity of the plasma matrix. The described method employs a straightforward protein precipitation step, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high sensitivity and reproducibility. This protocol is designed for researchers in metabolomics, clinical chemistry, and drug development who require a reliable method for monitoring glutamine metabolism.

Introduction

This compound (2-OGM) is a product of the transamination of glutamine, a reaction catalyzed by glutamine aminotransferase. The analysis of 2-OGM is critical for understanding the glutaminase II pathway, which plays a role in renal ammoniagenesis and other metabolic processes.[1] However, accurate quantification in complex biological matrices like plasma is challenging. The most common methods for analyzing small, polar metabolites from plasma involve an initial protein precipitation step to remove high-abundance proteins that can interfere with analysis.[2][3] This is typically followed by sensitive detection using mass spectrometry, either coupled with gas chromatography (GC-MS) after derivatization or more directly with liquid chromatography (LC-MS).[4][5]

This document outlines a robust and reproducible protocol for the sample preparation and subsequent LC-MS/MS analysis of this compound in human plasma.

Experimental Protocol

This protocol is based on the widely used protein precipitation method for plasma metabolomics.[6][7]

2.1 Materials and Reagents

  • Biological Samples: Human plasma collected in K2-EDTA tubes.

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade. Water, LC-MS grade.

  • Reagents: Formic Acid (FA), Optima™ LC/MS grade.

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-¹³C₅,¹⁵N₂) is highly recommended for accurate quantification.

  • Equipment:

    • Microcentrifuge capable of 14,000 x g and 4°C.

    • 1.5 mL polypropylene (B1209903) microcentrifuge tubes.

    • Calibrated micropipettes.

    • Vortex mixer.

    • Centrifugal vacuum evaporator (e.g., SpeedVac).

    • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).

2.2 Plasma Sample Handling and Thawing

  • Retrieve plasma samples from -80°C storage.

  • Thaw samples on ice to prevent degradation of metabolites.

  • Once thawed, vortex briefly (2-3 seconds) to ensure homogeneity.

  • Keep samples on ice throughout the preparation process.

2.3 Protein Precipitation and Extraction

  • Prepare Extraction Solvent: Create a cold extraction solvent of Acetonitrile:Methanol:Water (40:40:20 v/v/v). Store at -20°C until use.

  • Aliquot Samples: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add Internal Standard: Spike each plasma sample with the internal standard to its target concentration.

  • Precipitate Proteins: Add 200 µL of the cold extraction solvent to the 50 µL of plasma. The 4:1 ratio of solvent to plasma is crucial for efficient protein precipitation.[7]

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the samples at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant, which contains the extracted metabolites, to a new 1.5 mL tube without disturbing the protein pellet.

  • Dry Sample: Evaporate the supernatant to complete dryness using a centrifugal vacuum evaporator.

  • Reconstitute: Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 5% Acetonitrile in water with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

3.1 Suggested LC Conditions

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining polar metabolites like this compound.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Gradient: A gradient from high organic (e.g., 95% B) to a lower organic concentration to elute the polar compounds.

3.2 Suggested MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its stable isotope-labeled internal standard must be optimized.

Workflow Visualization

The following diagram illustrates the key steps in the plasma sample preparation workflow.

G thaw Thaw Plasma on Ice aliquot Aliquot 50 µL Plasma thaw->aliquot spike Spike with Internal Standard aliquot->spike add_solvent Add 200 µL Cold Solvent (ACN:MeOH:H2O) spike->add_solvent vortex1 Vortex Vigorously add_solvent->vortex1 incubate Incubate at -20°C vortex1->incubate centrifuge1 Centrifuge (14,000 x g, 15 min) incubate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry Evaporate to Dryness collect_supernatant->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 transfer Transfer to Autosampler Vial centrifuge2->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for this compound Extraction from Plasma.

Expected Method Performance

A fully validated method is essential for reliable quantification. While specific performance data for this compound is not widely published, the table below summarizes typical performance characteristics for validated LC-MS/MS assays of small polar metabolites in human plasma.[2][5][8][9]

ParameterTypical SpecificationDescription
Linearity (R²) ≥ 0.99The coefficient of determination for the calibration curve over the desired concentration range.
Lower Limit of Quantification (LLOQ) Analyte-dependentThe lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
Intra-Assay Precision (%CV) ≤ 15%The coefficient of variation for replicate samples analyzed in the same analytical run.[2]
Inter-Assay Precision (%CV) ≤ 15%The coefficient of variation for replicate samples analyzed in different analytical runs.[2]
Accuracy (%RE) Within ±15%The percent relative error, indicating how close the measured concentration is to the nominal concentration.[9]
Analyte Recovery (%) 80 - 120%The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample versus a post-extracted spiked sample.[8][9]

Conclusion

The protocol described provides a robust framework for the sample preparation and analysis of this compound in human plasma. The use of protein precipitation with a cold organic solvent mixture is an effective strategy for removing interfering macromolecules while efficiently extracting small polar metabolites.[6][7] Coupling this extraction with a sensitive LC-MS/MS detection method allows for the reliable quantification required in clinical research and metabolomics studies. The use of a stable isotope-labeled internal standard is critical to correct for any variability during sample preparation and analysis, thereby ensuring the highest data quality.

References

Application Notes & Protocols for the Structural Elucidation of 2-Oxoglutaramate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Oxoglutaramate (2-OGM) is a key metabolite in the glutamine aminotransferase pathway, also known as the glutaminase (B10826351) II pathway.[1] Its structural elucidation is crucial for understanding its role in renal ammoniagenesis and broader metabolic processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique ideal for the complete structural and quantitative analysis of metabolites like this compound in complex biological mixtures.[2][3][4][5] NMR provides detailed information on the chemical environment of individual atoms, allowing for unambiguous structure determination and quantification.[6][7][8]

A critical aspect of this compound chemistry, revealed by ¹³C and ¹⁵N NMR studies, is its tendency to exist in equilibrium with its lactam form, 5-hydroxypyroglutamate, in solution, irrespective of the environmental pH.[1] This equilibrium must be considered during structural analysis.

Application Notes: Elucidating the Structure of this compound

NMR spectroscopy offers a suite of experiments to probe the molecular structure of this compound from different perspectives.

  • 1D ¹H NMR: The proton NMR spectrum provides initial information about the number and type of protons in the molecule. For this compound, one would expect to see signals corresponding to the two methylene (B1212753) groups (CH₂). The chemical shift of these protons is influenced by adjacent functional groups (ketone, amide, carboxylate), and their splitting patterns (multiplicity) reveal the number of neighboring protons.[9][10]

  • 1D ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule. This is particularly useful for identifying the carbonyl carbons of the ketone, amide, and carboxylic acid functionalities, which resonate at characteristic downfield chemical shifts.[11]

  • 2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[12][13][14] For this compound, a COSY spectrum would show a cross-peak between the signals of the two adjacent methylene groups, confirming their connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached.[15][16] It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons. Each CH₂ group in this compound would produce a distinct cross-peak in the HSQC spectrum.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two to four bonds.[16][17][18] This allows for the identification of quaternary (non-protonated) carbons and confirms the connectivity between different functional groups. For instance, the methylene protons will show correlations to the neighboring carbonyl carbons, establishing the complete structure.

  • Quantitative NMR (qNMR): Beyond structural elucidation, NMR is inherently quantitative, as the signal intensity is directly proportional to the number of nuclei.[5][19] By using an internal standard, the absolute concentration of this compound in a biological sample can be determined accurately.[20][21] This is vital for metabolic studies tracking changes in metabolite levels.

Data Presentation: Expected NMR Data for this compound

The following tables summarize the expected chemical shifts and correlations for this compound. Note that exact chemical shifts are dependent on solvent, pH, and temperature.

Table 1: Expected ¹H and ¹³C Chemical Shifts for this compound

Atom NamePositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C1Carboxyl-~175 - 185
C2Ketone-~195 - 205
C3Methylene~3.1 - 3.3~35 - 45
C4Methylene~2.6 - 2.8~30 - 40
C5Amide-~170 - 180
-NH₂Amide~7.0 - 8.0 (broad)-

Table 2: Key Expected 2D NMR Correlations for this compound

ExperimentProton at PositionCorrelates to Proton at PositionCorrelates to Carbon at Position
COSY H3H4-
H4H3-
HSQC H3-C3
H4-C4
HMBC H3-C1, C2, C4, C5
H4-C2, C3, C5
-NH₂-C5

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for NMR-based structural elucidation and the metabolic context of this compound.

G Experimental Workflow for this compound Elucidation cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Biological Sample or Synthesis Product Extraction Metabolite Extraction (if required) Sample->Extraction Dissolution Dissolution in Deuterated Solvent Extraction->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D NMR (¹H, ¹³C) Filtration->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Spectral Processing (Phasing, Baseline) NMR_2D->Processing Assignment Peak Assignment & Correlation Analysis Processing->Assignment Structure Structure Confirmation & Lactam Equilibrium Analysis Assignment->Structure Quantification Quantitative Analysis (qNMR) Structure->Quantification

Caption: A typical workflow for NMR-based structural analysis.

G Glutaminase II Metabolic Pathway enzyme enzyme Gln Glutamine Oxo 2-Oxoacid (e.g., Pyruvate) OGM This compound Gln:e->OGM:w Glutamine Aminotransferase Amino Amino Acid (e.g., Alanine) Oxo:e->Amino:w OG 2-Oxoglutarate (α-Ketoglutarate) OGM:s->OG:n ω-Amidase Lactam 5-Hydroxypyroglutamate (Lactam Form) OGM->Lactam NH3 Ammonia (NH₃)

Caption: The Glutaminase II pathway showing this compound's formation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the preparation of a purified sample or biological extract for NMR spectroscopy.

  • Material Quantity: For a standard 5 mm NMR tube, aim for a final concentration that provides sufficient signal. For ¹H NMR, 5-25 mg of the compound is typical. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg may be necessary to reduce acquisition time. For quantitative analysis (qNMR), precise weighing of the sample and internal standard is critical.[19]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) for polar metabolites, Chloroform-d (CDCl₃), or DMSO-d₆).[22] The choice of solvent depends on the solubility of this compound and the desired pH. For biological samples, D₂O with a phosphate (B84403) buffer is common.

  • Use of Internal Standard: For chemical shift referencing and quantification, add a known amount of an internal standard. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or trimethylsilylpropanoic acid (TSP) is commonly used and set to 0.00 ppm.

  • Dissolution and pH Adjustment: Vigorously vortex the sample until fully dissolved. For D₂O samples, the pH (or more accurately, the pD) can be adjusted using dilute NaOD or DCl. Note that chemical shifts of titratable groups are pH-dependent.

  • Filtration: To ensure a homogeneous magnetic field and high-quality spectra, remove any solid particulates.[23] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[22][23]

  • Degassing (Optional): For samples sensitive to oxidation or for specific relaxation experiments, dissolved oxygen can be removed using the freeze-pump-thaw technique.[23]

Protocol 2: Standard 1D and 2D NMR Data Acquisition

These are general parameters for a 500-850 MHz NMR spectrometer. Optimization may be required based on sample concentration and instrument.

1. 1D ¹H NMR Acquisition:

  • Experiment: Standard 1D proton with water suppression (e.g., NOESYGPPR1D).[24]

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay (d1): 2-5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T₁ of interest).

  • Number of Scans: 8-128, depending on concentration.

  • Temperature: 298 K (25 °C).

2. 1D ¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon with proton decoupling.

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024-8192, due to the low natural abundance of ¹³C.

3. 2D COSY Acquisition:

  • Experiment: Gradient-selected COSY (gCOSY).

  • Spectral Width (F1 and F2): 12 ppm.

  • Data Points: 2048 (F2) x 256-512 (F1).

  • Number of Scans: 2-8 per increment.

  • Relaxation Delay (d1): 1.5-2 seconds.

4. 2D HSQC Acquisition:

  • Experiment: Gradient-selected, sensitivity-enhanced HSQC.

  • Spectral Width: 12 ppm (¹H, F2) x 160-180 ppm (¹³C, F1).

  • Data Points: 1024 (F2) x 128-256 (F1).[24]

  • Number of Scans: 4-16 per increment.

  • Relaxation Delay (d1): 1.5 seconds.[24]

  • ¹J(CH) Coupling Constant: Optimized for ~145 Hz.

5. 2D HMBC Acquisition:

  • Experiment: Gradient-selected HMBC.

  • Spectral Width: 12 ppm (¹H, F2) x 200-220 ppm (¹³C, F1).

  • Data Points: 2048 (F2) x 256-512 (F1).

  • Number of Scans: 8-64 per increment.

  • Relaxation Delay (d1): 2 seconds.

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for an average of 8-10 Hz.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay (FID) data. For 2D spectra, this is done in both dimensions.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the spectral baseline, typically using a polynomial function.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard peak (e.g., TSP) to 0.00 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate their areas for 1D spectra.

  • 2D Cross-Peak Analysis: Analyze the positions of cross-peaks in COSY, HSQC, and HMBC spectra to build molecular fragments and assemble the final structure, as described in the Application Notes. Use the data to confirm the structure of this compound and assess the presence of its lactam form.

References

Application Notes: Purification and Quantification of 2-Oxoglutaramate from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxoglutaramate is a metabolite involved in nitrogen and amino acid metabolism. It is formed through the transamination of glutamine with various alpha-keto acids. Specifically, the enzyme CCBL1 (also known as Kynurenine Aminotransferase I) catalyzes the reaction of glutamine and pyruvate (B1213749) to produce this compound and alanine (B10760859).[1][2] Understanding the levels of this compound in biological samples is crucial for researchers studying metabolic pathways, particularly those related to glutamate (B1630785) and glutamine metabolism.[1]

The purification and quantification of this compound from complex biological matrices present several challenges. These include its low physiological concentrations, potential instability, and the presence of interfering substances. This document provides a detailed protocol for the purification and subsequent quantification of this compound, adapted from established methods for the closely related and more extensively studied metabolite, 2-oxoglutarate (alpha-ketoglutarate).[3]

Metabolic Significance

This compound is an intermediate in the glutaminase (B10826351) II pathway.[4] While this pathway may play a minor role in overall renal ammoniagenesis compared to the glutamate dehydrogenase pathway, the analysis of this compound can provide valuable insights into specific metabolic fluxes.[4] Its parent compound, 2-oxoglutarate, is a key intermediate in the tricarboxylic acid (TCA) cycle and a critical signaling molecule at the intersection of carbon and nitrogen metabolism.[5][6][7]

Analytical Strategy

The recommended analytical approach involves derivatization of the keto acid functionality of this compound to enhance its detection by liquid chromatography. A highly sensitive method for the related compound 2-oxoglutarate utilizes derivatization with phenylhydrazine (B124118) followed by analysis using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC).[3] This method offers excellent sensitivity and selectivity. The protocol outlined below is based on this derivatization strategy.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for 2-oxoglutarate, which can be considered as target validation parameters for an adapted this compound assay.[3]

ParameterValue
Linearity Range62.5 to 1000 ng/mL
Limit of Quantification (LOQ)62.5 ng/mL
Limit of Detection (LOD)25 ng/mL
Biological Matrix ExamplesChick Osteoblast Cultures, Embryonic Chick Calvariae
Reported Concentrations6.67 ± 1.20 ng/µg DNA (osteoblasts), 6.40 ± 0.95 ng/mg dry bone weight (calvariae)

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification and Derivatization cluster_analysis Analysis start Biological Sample Collection (e.g., Tissue, Cells) homogenization Homogenization in Buffer start->homogenization protein_precipitation Protein Precipitation (e.g., with Perchloric Acid) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection spe Solid-Phase Extraction (SPE) (Optional, for complex matrices) supernatant_collection->spe derivatization Derivatization with Phenylhydrazine supernatant_collection->derivatization Simpler Matrices spe->derivatization centrifugation2 Centrifugation derivatization->centrifugation2 final_extract Collection of Derivatized Supernatant centrifugation2->final_extract hplec HPLC-EC Analysis final_extract->hplec data_acquisition Data Acquisition hplec->data_acquisition quantification Quantification against Standard Curve data_acquisition->quantification end Final Concentration Report quantification->end

Caption: Experimental workflow for the purification and analysis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the method for 2-oxoglutarate analysis and may require optimization for specific biological matrices.[3]

1. Materials and Reagents

  • Perchloric acid (PCA), 0.6 M

  • Potassium carbonate (K2CO3), 2 M

  • Phenylhydrazine hydrochloride

  • Potassium ferricyanide (B76249)

  • HPLC-grade methanol (B129727) and water

  • Phosphate (B84403) buffer for HPLC mobile phase

  • This compound standard (requires custom synthesis or specialized supplier)

  • Internal standard (e.g., a structurally similar keto acid not present in the sample)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18), if required

2. Sample Preparation

  • Tissue Samples: Weigh the frozen tissue and homogenize in 10 volumes of ice-cold 0.6 M PCA.

  • Cell Cultures: Scrape cells into ice-cold phosphate-buffered saline (PBS), centrifuge, and resuspend the cell pellet in 1 mL of ice-cold 0.6 M PCA.

  • Protein Precipitation: Vortex the homogenate/cell suspension vigorously and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Neutralization: Carefully transfer the supernatant to a new tube and neutralize by adding 2 M K2CO3 dropwise until the pH is between 6.0 and 7.0. The formation of a precipitate (potassium perchlorate) will be observed.

  • Final Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitate. The resulting supernatant is the clarified extract.

3. (Optional) Solid-Phase Extraction (SPE)

For complex matrices like plasma or tissue homogenates, an SPE cleanup step can improve purity.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.

  • Loading: Load the clarified extract onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound with 1 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of water.

4. Derivatization

  • Prepare a fresh solution of 0.1 M phenylhydrazine hydrochloride.

  • To 100 µL of the clarified extract (or reconstituted SPE eluate), add 50 µL of the phenylhydrazine solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of 0.1 M potassium ferricyanide to stabilize the derivative.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

5. HPLC-EC Analysis

  • HPLC System: A standard HPLC system with an electrochemical detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a phosphate buffer/methanol mixture (e.g., 95:5 v/v), pH adjusted to 3.5. The exact composition may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Electrochemical Detector: Set the potential to +0.8 V (this will require optimization for the specific derivative).

  • Standard Curve: Prepare a standard curve of this compound (from a stock solution of known concentration) and process the standards through the same derivatization procedure as the samples.

6. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on the retention time of the derivatized standard.

  • Integrate the peak area for both standards and samples.

  • Construct a standard curve by plotting peak area against concentration.

  • Calculate the concentration of this compound in the original sample using the standard curve, accounting for all dilution factors during sample preparation.

Metabolic Pathway

metabolic_pathway cluster_reaction Formation of this compound glutamine Glutamine enzyme CCBL1 (KAT 1) glutamine->enzyme pyruvate Pyruvate pyruvate->enzyme oxoglutaramate This compound alanine Alanine enzyme->oxoglutaramate enzyme->alanine

Caption: Enzymatic synthesis of this compound from glutamine and pyruvate.

References

Application Notes and Protocols for Studying 2-Oxoglutaramate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (also known as α-ketoglutaramate) is a key metabolic intermediate in the glutaminase (B10826351) II pathway, an alternative route for the conversion of glutamine to the tricarboxylic acid (TCA) cycle intermediate, 2-oxoglutarate (α-ketoglutarate).[1][2] This pathway involves the transamination of glutamine to this compound, followed by the deamidation of this compound to 2-oxoglutarate and ammonia.[1][3] The glutaminase II pathway is of particular interest in cancer research, as it can provide a source of anaplerotic carbon for the TCA cycle, especially in cancer cells where the primary glutaminase (GLS1) may be inhibited.[1][4] Understanding the cellular effects and metabolic fate of this compound is crucial for developing novel therapeutic strategies that target cancer metabolism.

These application notes provide detailed protocols for preparing and using this compound in cell culture, assessing its effects on cellular functions, and investigating its metabolic pathway.

Data Presentation

Recommended Concentration Ranges for this compound in Cell Culture

The optimal concentration of this compound for cell culture experiments is cell-type dependent and should be determined empirically through dose-response studies. Based on effective concentrations of the related metabolite, 2-oxoglutarate, the following starting ranges are recommended:

Cell Type ApplicationEffective Concentration Range (2-Oxoglutarate)Observed Effect (2-Oxoglutarate)
General Cell Lines (Dose-Response)0.1 mM - 10 mMGeneral starting range for viability and proliferation studies.[5]
C2C12 Myoblasts (Cell Growth)0.1 mM - 1.0 mMIncreased cell growth and colony-forming efficiency.[5]
Hepatocytes (Viability)0.5 mM - 5 mMImproved cell viability under stress conditions.[5]
Cancer Cell Lines (e.g., HeLa, Hep3B)10 mM - 15 mMInhibition of HIF-1α protein production under hypoxic conditions.[6]
Enzyme Kinetics of the Glutaminase II Pathway
EnzymeSubstratesProductsCofactorCellular Localization
Glutamine Transaminase (e.g., KYAT1/CCBL1)L-Glutamine, PyruvateThis compound, L-AlaninePyridoxal phosphateCytosol[7]
ω-Amidase (NIT2)This compound, H₂O2-Oxoglutarate, NH₃-Cytosol, Mitochondria[8]

Signaling Pathways and Experimental Workflows

The Glutaminase II Pathway

The glutaminase II pathway provides an alternative route for glutamine metabolism, bypassing the canonical glutaminase (GLS) enzymes. This pathway is particularly relevant in cancer cells that exhibit "glutamine addiction."[2]

GlutaminaseII_Pathway cluster_cytosol Cytosol Glutamine Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase Pyruvate Pyruvate Pyruvate->Oxoglutaramate Alanine Alanine Oxoglutarate 2-Oxoglutarate Oxoglutaramate->Oxoglutarate ω-Amidase Ammonia NH₃ TCA_Cycle TCA Cycle Oxoglutarate->TCA_Cycle Anaplerosis

Figure 1: The Glutaminase II Pathway for this compound Metabolism.

Experimental Workflow for Studying this compound Effects

This workflow outlines the key steps for investigating the biological effects of this compound in a cell culture system.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock treatment Treat Cells with This compound prep_stock->treatment cell_culture Culture Cells of Interest cell_culture->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay metabolite_analysis Metabolite Analysis (LC-MS) treatment->metabolite_analysis enzyme_assay Enzyme Activity Assays (Transaminase, ω-Amidase) treatment->enzyme_assay data_analysis Data Analysis and Interpretation proliferation_assay->data_analysis metabolite_analysis->data_analysis enzyme_assay->data_analysis end End data_analysis->end

Figure 2: General workflow for investigating this compound in cell culture.

Proposed Signaling Pathway of this compound

Given that this compound is readily converted to 2-oxoglutarate, its signaling effects may be mediated through the actions of 2-oxoglutarate-dependent dioxygenases, such as the prolyl hydroxylases (PHDs) that regulate HIF-1α stability.

Signaling_Pathway Oxoglutaramate_ext Exogenous This compound Oxoglutaramate_int Intracellular This compound Oxoglutaramate_ext->Oxoglutaramate_int Uptake Oxoglutarate 2-Oxoglutarate Oxoglutaramate_int->Oxoglutarate ω-Amidase PHDs Prolyl Hydroxylases (PHDs) Oxoglutarate->PHDs Cofactor HIF1a_hydrox Hydroxylated HIF-1α PHDs->HIF1a_hydrox Hydroxylation HIF1a_stable Stable HIF-1α PHDs->HIF1a_stable Inhibition Degradation Proteasomal Degradation HIF1a_hydrox->Degradation Hypoxia_response Hypoxia Response Gene Expression HIF1a_stable->Hypoxia_response

References

Application Notes and Protocols for the Quantification of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (KGM), a key metabolite in the glutaminase (B10826351) II pathway, is gaining recognition as a significant biomarker in various physiological and pathological states. It is formed through the transamination of glutamine and is subsequently hydrolyzed to α-ketoglutarate and ammonia (B1221849) by the enzyme ω-amidase.[1] Accurate quantification of this compound in biological matrices is crucial for understanding its role in nitrogen metabolism and for the development of diagnostics and therapeutics related to conditions such as hyperammonemia and certain cancers.

This document provides detailed application notes and protocols for the quantification of this compound using enzymatic assays and High-Performance Liquid Chromatography (HPLC). Additionally, a theoretical framework for an LC-MS/MS method is presented based on available mass spectrometry data.

Analytical Standards for this compound

A significant challenge in the quantification of this compound is the lack of commercially available certified analytical standards. Researchers often need to rely on:

  • In-house synthesis: this compound can be synthesized biocatalytically.

  • Characterized research-grade material: Material from chemical suppliers may be available but often lacks certification for quantitative analysis.

Given this limitation, it is critical to thoroughly characterize any standard used. An enzymatic assay can be employed to determine the concentration of this compound solutions. This involves the conversion of this compound to α-ketoglutarate by ω-amidase, followed by the quantification of α-ketoglutarate using glutamate (B1630785) dehydrogenase and measuring the corresponding decrease in NADH absorbance.[2]

Quantification Methods

Enzymatic Assay for this compound Quantification

Two primary enzymatic assay cascades have been developed for the analysis of this compound. Both methods rely on the initial conversion of this compound to α-ketoglutarate (KTG) by ω-amidase. The subsequent detection of α-ketoglutarate is what differentiates the two protocols.[2]

Method 1: ω-Amidase, Alanine (B10760859) Transaminase, and Lactate (B86563) Dehydrogenase Cascade

In this assay, the α-ketoglutarate produced from this compound is used in a reaction catalyzed by alanine transaminase (ALT) and lactate dehydrogenase (LDH), leading to the oxidation of NADH. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to the initial this compound concentration.[2]

Method 2: ω-Amidase and Glutamate Dehydrogenase Cascade

This alternative method involves the reductive amination of the α-ketoglutarate generated from this compound, a reaction catalyzed by L-glutamate dehydrogenase (GlDH). This reaction also results in the oxidation of NADH, and the concentration of this compound is determined by monitoring the decrease in absorbance at 340 nm.[2]

Experimental Protocol: Enzymatic Quantification of this compound

This protocol is adapted from the methods described by Cooper and colleagues.[2]

Materials and Reagents:

  • ω-amidase (AMD)

  • Alanine transaminase (ALT)

  • Lactate dehydrogenase (LDH)

  • L-glutamate dehydrogenase (GlDH)

  • NADH

  • Potassium phosphate (B84403) buffer

  • Human serum or other biological samples

  • Spectrophotometer capable of measuring absorbance at 340 nm

Sample Preparation:

  • Biological samples, such as human serum, should be diluted (e.g., 50% v/v) with the assay buffer.

  • Samples should be spiked with known concentrations of a this compound standard to create a calibration curve.

Assay Procedure (General):

  • Prepare a reaction mixture containing the necessary enzymes and co-factors in a suitable buffer.

  • Add the prepared sample or standard to the reaction mixture.

  • Incubate the reaction under controlled temperature and time conditions.

  • Measure the decrease in absorbance at 340 nm.

  • Quantify the this compound concentration in the samples by comparing the absorbance change to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

An HPLC method has been developed for the direct measurement of underivatized this compound in biological samples. This method allows for the simultaneous detection of α-ketoglutarate and this compound.[3]

Experimental Protocol: HPLC Quantification of this compound

Instrumentation and Columns:

  • HPLC system with a UV detector

  • A C18 analytical column is suitable for separation.[3]

Mobile Phase and Gradient:

  • A suitable mobile phase and gradient must be optimized to achieve separation from other matrix components. The specific mobile phase composition and gradient program will depend on the column and system used.

Sample Preparation:

  • Deproteinize tissue or plasma samples using an acid like perchloric acid (PCA).[3]

  • Vortex and sonicate the sample on ice.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the clear supernatant to a clean tube for analysis.

  • The supernatant can be directly injected into the HPLC system.[3]

Detection and Quantification:

  • Detection is typically performed using a UV detector at a wavelength where this compound absorbs.

  • Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve prepared from standards of known concentrations.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterEnzymatic AssayHPLCLC-MS/MS (Theoretical)
Principle Enzyme-coupled spectrophotometry[2]Reversed-phase chromatography with UV detection[3]Liquid chromatography separation followed by mass spectrometric detection
Specificity High, dependent on enzyme purityGood, dependent on chromatographic resolutionVery High, based on mass-to-charge ratio and fragmentation
Sensitivity GoodModerateHigh
Sample Prep Dilution, Spiking[2]Protein precipitation[3]Protein precipitation, potential derivatization
Throughput High (plate-based)ModerateModerate to High
Instrumentation SpectrophotometerHPLC-UVLC-MS/MS system

Visualization of Pathways and Workflows

Glutaminase_II_Pathway cluster_transamination Transamination cluster_hydrolysis Hydrolysis Glutamine Glutamine Two_Oxoglutaramate This compound Glutamine->Two_Oxoglutaramate Glutamine Transaminase alpha_keto_acid alpha_keto_acid alpha_amino_acid alpha_amino_acid alpha_Ketoglutarate α-Ketoglutarate Two_Oxoglutaramate->alpha_Ketoglutarate ω-Amidase Two_Oxoglutaramate->alpha_Ketoglutarate Ammonia Ammonia alpha_Ketoglutarate->Ammonia + H2O

Caption: Glutaminase II Pathway for this compound Metabolism.

HPLC_Workflow Sample Biological Sample (Tissue, Plasma) Deproteinization Protein Precipitation (e.g., with Perchloric Acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Quantification Quantification (vs. Calibration Curve) Detection->Quantification

Caption: HPLC Workflow for this compound Quantification.

Enzymatic_Assay_Workflow Sample Biological Sample or Standard Incubation Incubate Sample with Reaction Mixture Sample->Incubation Reaction_Mix Prepare Reaction Mixture (Buffer, Enzymes, NADH) Reaction_Mix->Incubation Measurement Measure Absorbance at 340 nm (Kinetic or Endpoint) Incubation->Measurement Calculation Calculate Concentration (Based on ΔAbsorbance) Measurement->Calculation

Caption: Enzymatic Assay Workflow for this compound.

Future Perspectives: LC-MS/MS Method Development

Theoretical LC-MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Parent Ion: m/z 144.0.

  • Fragment Ions: Potential fragment ions to monitor for Selected Reaction Monitoring (SRM) would need to be determined through infusion of a standard.

  • Chromatography: A HILIC or reversed-phase column could be employed for separation.

Development of a robust LC-MS/MS method would offer the highest sensitivity and specificity for the quantification of this compound and would be a valuable tool for researchers in this field.

References

Application Notes and Protocols for the Derivatization of 2-Oxoglutaramate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate, a key intermediate in the glutamine aminotransferase (glutaminase II) pathway, plays a role in renal ammoniagenesis. Accurate and reliable quantification of this α-keto acid is crucial for understanding its physiological and pathological significance. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of metabolites. However, due to the low volatility and thermal instability of this compound, direct GC-MS analysis is not feasible.[1]

Derivatization is a chemical modification process that converts non-volatile and thermally labile compounds into derivatives that are amenable to GC-MS analysis.[2] This process enhances the volatility, thermal stability, and chromatographic properties of the analyte. For α-keto acids like this compound, a two-step derivatization procedure involving oximation followed by silylation is the most common and effective approach.[1][3] Oximation protects the keto group, preventing tautomerization and the formation of multiple derivative peaks, while silylation of the carboxylic acid and amide groups increases volatility.[1][4]

These application notes provide detailed protocols for the derivatization of this compound for subsequent GC-MS analysis, along with expected performance data based on the analysis of structurally similar compounds.

Data Presentation

The following table summarizes the quantitative performance of a validated GC-MS method for 2-hydroxyglutarate, a structurally similar analyte. These values can serve as a benchmark for the expected performance of a well-optimized method for this compound.

ParameterValueReference Compound
Limit of Quantification (LOQ)10 ng/mL2-Hydroxyglutarate[5]
Recovery99-105%2-Hydroxyglutarate[5]
Process Efficiency38-49%2-Hydroxyglutarate[5]

Experimental Protocols

Protocol 1: Two-Step Methoxyimation and Silylation

This is the recommended protocol for the derivatization of this compound. It involves the protection of the keto group by methoxyimation, followed by the silylation of the carboxylic acid and amide groups.

Materials:

  • Sample containing this compound

  • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., stable isotope-labeled this compound or a structurally similar compound like 2-ketovaleric acid)

  • Pyridine (anhydrous)

  • Nitrogen gas (high purity)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Transfer a known volume or weight of the sample (e.g., biological fluid extract) into a reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely under a stream of nitrogen gas or by lyophilization. The presence of water will interfere with the silylation reaction.[4]

    • Add a known amount of the internal standard to the dried sample.

  • Step 1: Methoxyimation:

    • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample.

    • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

    • Incubate the mixture at 37°C for 90 minutes in a heating block.[1] This step converts the keto group of this compound into its methoxime derivative.

  • Step 2: Silylation:

    • After the vial has cooled to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.

    • Cap the vial tightly and vortex for 1 minute.

    • Incubate the mixture at 37°C for 30 minutes.[1] This reaction silylates the carboxylic acid and amide functional groups.

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • If any precipitate is present, centrifuge the sample and transfer the supernatant to a GC vial with a micro-insert.

GC-MS Analysis Parameters (General Guidance)

The following are typical starting parameters for the GC-MS analysis of derivatized α-keto acids. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes

      • Ramp: 8°C/min to 290°C

      • Hold at 290°C for 3 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Full scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample containing This compound Drying Drying (Nitrogen Stream or Lyophilization) Sample->Drying IS_Addition Internal Standard Addition Drying->IS_Addition Methoxyimation Step 1: Methoxyimation (Methoxyamine HCl, 37°C, 90 min) IS_Addition->Methoxyimation Silylation Step 2: Silylation (MSTFA, 37°C, 30 min) Methoxyimation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: Experimental workflow for the derivatization of this compound.

Signaling_Pathway cluster_reaction Two-Step Derivatization Reaction Analyte This compound (Keto, Carboxyl, Amide groups) Step1 + Methoxyamine HCl Analyte->Step1 Intermediate Methoxime Derivative Step1->Intermediate Oximation of Keto Group Step2 + MSTFA Intermediate->Step2 Final_Product Volatile & Thermally Stable TMS-Methoxime Derivative Step2->Final_Product Silylation of Carboxyl & Amide Groups

Caption: Logical relationship of the two-step derivatization process.

References

Measuring ω-Amidase Activity Using 2-Oxoglutaramate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Amidase (EC 3.5.1.3), also known as Nitrilase 2 (Nit2), is a crucial enzyme in nitrogen metabolism.[1][2][3] It catalyzes the hydrolysis of the ω-amide group of various α-keto acids, most notably 2-oxoglutaramate (α-ketoglutaramate) and 2-oxosuccinamate, yielding α-ketoglutarate and oxaloacetate, respectively, along with ammonia.[2][4][5][6] This activity is a key component of the glutamine transaminase-ω-amidase (GTωA) pathway, which converts glutamine to the anaplerotic intermediate α-ketoglutarate. The enzyme's role in removing potentially toxic intermediates and its identification as a putative tumor suppressor (Nit2) have garnered significant interest in its function and regulation.[2][3][4][6][7]

These application notes provide detailed protocols for measuring ω-amidase activity using its substrate this compound, offering valuable tools for researchers investigating nitrogen metabolism, cancer biology, and hyperammonemic diseases.

Metabolic Pathway

The GTωA pathway is a two-step process that channels nitrogen from glutamine into other amino acids while replenishing tricarboxylic acid (TCA) cycle intermediates. First, a glutamine transaminase (e.g., GTK) transfers the amino group of glutamine to an α-keto acid, producing this compound. Subsequently, ω-amidase hydrolyzes this compound to α-ketoglutarate and ammonia.

GTwA_Pathway Glutamine Glutamine GTK Glutamine Transaminase (GTK) Glutamine->GTK alpha_Keto_Acid α-Keto Acid alpha_Keto_Acid->GTK 2_Oxoglutaramate This compound GTK->2_Oxoglutaramate Transamination Amino_Acid Amino Acid GTK->Amino_Acid omega_Amidase ω-Amidase (Nit2) 2_Oxoglutaramate->omega_Amidase alpha_Ketoglutarate α-Ketoglutarate omega_Amidase->alpha_Ketoglutarate Hydrolysis Ammonia Ammonia (NH₃) omega_Amidase->Ammonia TCA_Cycle TCA Cycle alpha_Ketoglutarate->TCA_Cycle

Figure 1. The Glutamine Transaminase-ω-Amidase (GTωA) Pathway.

Quantitative Data Summary

The following table summarizes key kinetic parameters for ω-amidase from different sources with various substrates. This data is essential for designing kinetic experiments and for comparative analysis.

Enzyme SourceSubstrateKmSpecific ActivityAssay ConditionsReference
Rat LiverGlutaramate2 mM-pH 7.0 (Hydrolysis)[4]
Rat LiverHydroxylamine3.7 mM-pH 8.5 (Hydroxaminolysis)[4]
Human (recombinant)This compound--pH 8.0, 37°C[8]
Rat Liver CytosolSuccinamate-VariespH 8.0, 37°C[8]

Experimental Protocols

A. Preparation of this compound (αKGM)

Since this compound is not commercially available, it must be synthesized enzymatically from L-glutamine.[4]

Materials:

  • L-glutamine

  • Crotalus adamanteus snake venom (contains L-amino acid oxidase)

  • Catalase

  • Dowex 50 (H⁺ form) resin

  • Sodium hydroxide (B78521) (NaOH)

  • pH meter

Protocol:

  • Dissolve L-glutamine in water.

  • Add dialyzed C. adamanteus snake venom and catalase. The venom's L-amino acid oxidase will oxidize L-glutamine to this compound and hydrogen peroxide. Catalase removes the hydrogen peroxide.

  • Incubate the reaction mixture at 37°C. Monitor the reaction progress.

  • Once the reaction is complete, remove the protein by dialysis or ultrafiltration.

  • Pass the resulting solution through a Dowex 50 (H⁺) column to remove unreacted amino acids and other cations.

  • Elute the this compound.

  • Carefully neutralize the eluate with NaOH to the desired pH.

  • The concentration of the this compound solution can be standardized by complete enzymatic conversion to α-ketoglutarate using purified ω-amidase and then quantifying the α-ketoglutarate.[4]

  • Store stock solutions of sodium this compound at -20°C, where they are stable for extended periods.[4]

B. Continuous Spectrophotometric Assay for ω-Amidase Activity

This kinetic assay couples the production of α-ketoglutarate to the glutamate (B1630785) dehydrogenase (GDH) reaction, monitoring the decrease in NADH absorbance at 340 nm.[4]

Continuous_Assay_Workflow cluster_reaction Reaction Mixture cluster_coupling Coupling Reaction 2_Oxoglutaramate This compound omega_Amidase ω-Amidase (Sample) 2_Oxoglutaramate->omega_Amidase alpha_Ketoglutarate α-Ketoglutarate omega_Amidase->alpha_Ketoglutarate Hydrolysis Ammonia NH₄⁺ omega_Amidase->Ammonia GDH Glutamate Dehydrogenase (GDH) NAD NAD⁺ GDH->NAD Glutamate Glutamate GDH->Glutamate NADH NADH NADH->GDH Spectrophotometer Spectrophotometer (Measure A₃₄₀) NAD->Spectrophotometer Monitor Decrease in Absorbance alpha_Ketoglutarate_c->GDH Ammonia_c->GDH

Figure 2. Workflow for the continuous spectrophotometric assay.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (αKGM) solution

  • Dithiothreitol (DTT)

  • Ammonium chloride (NH₄Cl)

  • NADH

  • Glutamate dehydrogenase (GDH)

  • Enzyme sample (e.g., purified ω-amidase, tissue homogenate)

  • 96-well UV-transparent plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Protocol:

  • Prepare a reaction cocktail containing Tris-HCl buffer, NH₄Cl, DTT, NADH, and GDH.

  • In a 96-well plate or cuvette, add the enzyme sample.

  • Add the reaction cocktail to the enzyme sample.

  • Initiate the reaction by adding the this compound substrate.

  • Immediately place the plate/cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of α-ketoglutarate formation.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).[4]

C. End-Point Colorimetric Assay for ω-Amidase Activity

This assay measures the amount of α-ketoglutarate produced after a fixed time period by derivatizing it with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[4]

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • This compound (αKGM) solution (e.g., 3 mM)

  • Dithiothreitol (DTT) (e.g., 5 mM)

  • Enzyme sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution in HCl

  • Ethanol (B145695)

  • Sodium hydroxide (NaOH)

  • 96-well plate

  • Plate reader capable of reading absorbance in the visible range

Protocol:

  • Prepare the reaction mixture in a final volume (e.g., 50 µL) containing Tris-HCl buffer, DTT, and the enzyme sample.[8]

  • Initiate the reaction by adding this compound.[8]

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the DNPH solution. This will react with the α-ketoglutarate product to form a hydrazone.

  • Incubate at room temperature to allow for the derivatization reaction to complete.

  • Add ethanol followed by NaOH to develop a stable color.

  • Measure the absorbance at the appropriate wavelength (e.g., ~490 nm).

  • Create a standard curve using known concentrations of α-ketoglutarate to quantify the amount of product formed in the enzymatic reaction.

D. Alternative Assay using Succinamate (for High-Throughput Screening)

Due to the commercial unavailability of this compound, a convenient alternative assay using commercially available succinamic acid (succinamate) has been developed.[4][7] This assay is based on the hydroxaminolysis of succinamate, and the resulting succinyl hydroxamate can be quantified colorimetrically.

Materials:

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Succinic acid

  • Neutralized hydroxylamine-HCl

  • Enzyme sample

  • Ferric chloride (FeCl₃) in trichloroacetic acid (TCA)

  • 96-well plate

  • Plate reader

Protocol:

  • Set up the reaction mixture containing buffer, succinic acid, neutralized hydroxylamine, and the enzyme sample.

  • Incubate at 37°C for a set time.

  • Stop the reaction and develop the color by adding the acidic ferric chloride solution. The ferric ions will form a stable brown complex with the succinyl hydroxamate product.[4][7]

  • Measure the absorbance spectrophotometrically.

  • This method is particularly well-suited for high-throughput screening of potential inhibitors or activators of ω-amidase.[4][7]

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the measurement of ω-amidase activity. The choice of assay depends on the specific research question, available equipment, and the need for high-throughput capabilities. Accurate measurement of ω-amidase activity is fundamental to understanding its physiological roles and its potential as a therapeutic target in various diseases.

References

Application Notes and Protocols: 2-Oxoglutaramate in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxoglutaramate (also known as α-ketoglutaramate or KGM) is a key intermediate in the glutaminase (B10826351) II pathway, an alternative route for the metabolism of glutamine to α-ketoglutarate (2-oxoglutarate).[1][2][3] Unlike the canonical glutaminase I pathway, which involves the direct hydrolysis of glutamine to glutamate, the glutaminase II pathway involves a transamination step followed by deamidation.[1][2] This pathway plays a significant role in nitrogen and sulfur metabolism and has emerged as a crucial area of investigation in various pathological conditions, particularly those associated with hyperammonemia.[1][2][4] Recent studies have highlighted the potential of this compound as a biomarker for hepatic encephalopathy and inborn errors of the urea (B33335) cycle.[1][3][5] These application notes provide an overview of the role of this compound in metabolic research and detailed protocols for its analysis.

The Glutaminase II Pathway

The glutaminase II pathway consists of two key enzymatic steps:

  • Transamination of Glutamine: Glutamine is transaminated by a glutamine transaminase (such as glutamine transaminase K [GTK] or L [GTL]) in the presence of an α-keto acid acceptor. This reaction produces this compound and a corresponding amino acid.[1][6][7]

  • Deamidation of this compound: The resulting this compound is then hydrolyzed by the enzyme ω-amidase to yield α-ketoglutarate (2-oxoglutarate) and ammonia.[1][2][8]

The net reaction of the glutaminase II pathway is the conversion of glutamine and an α-keto acid to α-ketoglutarate, an amino acid, and ammonia, providing an anaplerotic source of carbon for the TCA cycle.[2][6][9]

Glutaminase II Pathway cluster_0 Step 1: Transamination cluster_1 Step 2: Deamidation glutamine Glutamine KGM This compound glutamine->KGM Glutamine Transaminase (GTK/GTL) alpha_keto_acid α-Keto Acid amino_acid Amino Acid alpha_keto_acid->amino_acid KGM_deamidation This compound alpha_ketoglutarate α-Ketoglutarate (to TCA Cycle) ammonia Ammonia KGM_deamidation->alpha_ketoglutarate ω-Amidase KGM_deamidation->ammonia HPLC Workflow start Start sample_prep Sample Preparation (Deproteinization with PCA/MPA) start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm filter) supernatant->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation detection UV/VIS Detection separation->detection quantification Quantification (Comparison with Standard Curve) detection->quantification end End quantification->end omega_amidase_assay start Start prepare_reaction Prepare Reaction Mixture (Buffer + Tissue Homogenate) start->prepare_reaction pre_incubate Pre-incubate at 37°C prepare_reaction->pre_incubate add_substrate Add Substrate (this compound) pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction derivatize Derivatize with DNPH stop_reaction->derivatize measure_absorbance Measure Absorbance derivatize->measure_absorbance calculate_activity Calculate Activity (vs. α-Ketoglutarate Standard Curve) measure_absorbance->calculate_activity end End calculate_activity->end

References

Troubleshooting & Optimization

improving stability of 2-Oxoglutaramate in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Oxoglutaramate (2-OGM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 2-OGM in aqueous solutions and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The primary reason for the apparent instability of this compound in aqueous solution is its propensity to undergo rapid and reversible intramolecular cyclization to form a more stable lactam structure, 5-hydroxy-5-oxoproline (also known as 5-hydroxypyroglutamate).[1][2] This is an equilibrium process, but at physiological pH (around 7.4), it is estimated that 99.7% of the compound exists in the cyclic form.[2]

Q2: What are the main degradation products of this compound in an aqueous environment?

A2: The main product of this compound in solution is its cyclic lactam form, 5-hydroxy-5-oxoproline.[1][2] Under certain conditions, the amide bond can also be hydrolyzed to yield α-ketoglutarate (2-oxoglutarate) and ammonia. This hydrolysis can be catalyzed by enzymes like ω-amidase or can occur non-enzymatically, although the latter is generally a slower process.

Q3: How does pH affect the stability of this compound solutions?

A3: While this compound exists predominantly in its cyclic lactam form regardless of the environmental pH, the rate of enzymatic and non-enzymatic reactions involving it can be pH-dependent.[1] For instance, in studies with human kidney cells, the production of this compound from glutamine was significantly higher at a more acidic pH of 6.8 compared to a more alkaline pH of 7.6.[1]

Q4: What are the recommended storage conditions for aqueous solutions of this compound?

A4: To minimize degradation, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (e.g., -20°C or -80°C) to slow down both the cyclization and hydrolysis processes. For short-term storage, keeping the solution on ice is advisable.

Q5: Can I use standard buffers for my experiments with this compound?

A5: Yes, standard biological buffers such as phosphate-buffered saline (PBS) or HEPES can be used. However, it is important to be aware that the buffer components could potentially influence the stability of the compound. It is recommended to perform a stability study in the chosen buffer system if the long-term stability is critical for the experiment.

Troubleshooting Guide

Problem: I am observing a rapid decrease in the concentration of the linear form of this compound in my experiments.

  • Possible Cause 1: Cyclization. The most likely reason is the rapid cyclization to 5-hydroxy-5-oxoproline.[1][2] At physiological pH, this equilibrium heavily favors the cyclic form.[2]

    • Solution: If the linear form is required for your experiment, consider conducting the reaction at a lower pH, as this may slow down the rate of cyclization. However, the equilibrium will still favor the cyclic form. Be aware that this pH change might affect your biological system.

  • Possible Cause 2: Enzymatic Degradation. If your experimental system contains cells, cell lysates, or tissue extracts, enzymatic degradation by amidases such as ω-amidase could be occurring.[2]

    • Solution: If enzymatic degradation is suspected, consider adding a broad-spectrum protease or amidase inhibitor to your solution. However, ensure that the inhibitor does not interfere with your experiment.

Problem: I am detecting α-ketoglutarate in my this compound solution.

  • Possible Cause 1: Hydrolysis. The amide bond of this compound can be hydrolyzed to form α-ketoglutarate. This can happen over time, especially if the solution is not stored properly (e.g., at room temperature for extended periods).

    • Solution: Prepare fresh solutions of this compound for each experiment. If you are using a stock solution, verify its purity by a suitable analytical method like HPLC before use.

  • Possible Cause 2: Contamination of the starting material. The commercial this compound might contain some amount of α-ketoglutarate as an impurity.

    • Solution: Check the certificate of analysis of your compound. If necessary, purify the this compound before use. You can also quantify the amount of α-ketoglutarate in your stock solution and account for it in your experimental calculations.

Data Hub

Table 1: Equilibrium of this compound in Aqueous Solution

pHFormPercentageReference
Physiological (approx. 7.4)Linear (open-chain)~0.3%[2]
Physiological (approx. 7.4)Cyclic (5-hydroxy-5-oxoproline)~99.7%[2]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of this compound. It may need to be optimized for specific experimental conditions and sample matrices.

1. Materials and Reagents:

  • This compound standard

  • α-Ketoglutarate standard

  • Acetonitrile (B52724) (HPLC grade)

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Perchloric acid (PCA) or Metaphosphoric acid (MPA) for sample deproteinization

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Prepare a 20 mM potassium phosphate buffer (pH 2.9).

  • The mobile phase is a mixture of acetonitrile and the phosphate buffer (e.g., 1.5:98.5 v/v). The exact ratio may need optimization.

3. Sample Preparation:

  • For in vitro samples (e.g., buffer solutions): Dilute the sample with the mobile phase to a suitable concentration.

  • For biological samples (e.g., plasma, tissue homogenates):

    • Deproteinize the sample by adding ice-cold perchloric acid (PCA) to a final concentration of 5-10% (v/v) or metaphosphoric acid (MPA).

    • Vortex and incubate on ice for 10-20 minutes.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant with a solution of potassium carbonate (K₂CO₃) if PCA was used.

    • Centrifuge again to remove the precipitate.

    • Filter the final supernatant through a 0.22 µm syringe filter before HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with the prepared acetonitrile/phosphate buffer mixture.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

  • Retention Times: The retention times for this compound and α-ketoglutarate will need to be determined using standards. Approximate retention times from literature are around 3.22 min for this compound and 3.55 min for α-ketoglutarate under specific conditions.

5. Quantification:

  • Prepare a standard curve with known concentrations of this compound.

  • Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.

Visualizations

This compound Degradation and Equilibrium Pathway OGM This compound (Linear Form) Lactam 5-Hydroxy-5-oxoproline (Cyclic Lactam) OGM->Lactam Intramolecular Cyclization (Reversible) AKG α-Ketoglutarate + NH₃ OGM->AKG Hydrolysis

Caption: Equilibrium and degradation pathway of this compound in aqueous solution.

Troubleshooting Workflow for 2-OGM Instability start Start: Unexpected loss of 2-OGM check_alpha_kg Is α-ketoglutarate present? start->check_alpha_kg hydrolysis Issue: Hydrolysis. - Prepare fresh solutions. - Check purity of starting material. check_alpha_kg->hydrolysis Yes check_enzyme Is the system biological (cells, lysate)? check_alpha_kg->check_enzyme No no_hydrolysis Issue: Cyclization to lactam is likely. check_enzyme->no_hydrolysis No enzyme_degradation Possible enzymatic degradation. - Consider amidase inhibitors. check_enzyme->enzyme_degradation Yes

Caption: A logical workflow for troubleshooting the instability of this compound.

Experimental Workflow for 2-OGM Stability Testing prep 1. Prepare fresh 2-OGM solution in desired buffer sample_t0 2. Take initial sample (t=0) and analyze by HPLC prep->sample_t0 incubate 3. Incubate solution under experimental conditions (e.g., 37°C) sample_t0->incubate sample_tx 4. Take samples at different time points incubate->sample_tx analyze 5. Analyze all samples by HPLC sample_tx->analyze plot 6. Plot concentration vs. time to determine stability/half-life analyze->plot

Caption: A typical experimental workflow for assessing the stability of this compound.

References

Technical Support Center: 2-Oxoglutaramate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Oxoglutaramate. The information provided addresses common issues related to impurities and experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I see an unexpected peak in my LC-MS analysis of synthetic this compound. What could it be?

A1: An unexpected peak in your LC-MS analysis could be one of several common impurities. The identity of the impurity often depends on the synthetic route used. Based on common synthetic strategies for related α-keto amides, potential impurities include:

  • Unreacted Starting Materials: Depending on the synthesis, this could be α-ketoglutaric acid, a corresponding ester, or glutamine.

  • Byproducts from Side Reactions: These can include self-condensation products of the starting materials or products from reactions with residual reagents.

  • Degradation Products: this compound can be susceptible to hydrolysis, which would convert it back to α-ketoglutaric acid. It may also undergo decarboxylation under certain conditions. Meister (1953) noted that α-ketoglutaramate (KGM) can reversibly cyclize to form a lactam (2-hydroxy-5-oxoproline).[1]

Troubleshooting Steps:

  • Review your synthesis protocol: Check for any deviations in reaction time, temperature, or stoichiometry of reagents.

  • Characterize the impurity: Use high-resolution mass spectrometry (HRMS) to determine the exact mass and predict the elemental composition of the unknown peak. Tandem mass spectrometry (MS/MS) can provide structural fragments to aid in identification.

  • Compare with potential candidates: Based on your synthetic route, predict the masses of likely impurities and compare them to your HRMS data.

  • Purification: Adjust your purification method (e.g., modify the gradient in your chromatography, try a different stationary phase, or consider recrystallization) to remove the impurity.

Q2: The yield of my this compound synthesis is consistently low. What are the potential causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, inadequate temperature, or inefficient catalysts.

  • Side Reactions: Competing side reactions can consume your starting materials, reducing the yield of the desired product. For instance, in a synthesis starting from α-ketoglutarate, the ketone functionality can be susceptible to various side reactions.

  • Product Degradation: The workup and purification conditions might be too harsh, leading to the degradation of the this compound product. For example, strongly acidic or basic conditions during extraction can cause hydrolysis.

  • Purification Losses: Significant amounts of the product may be lost during purification steps like chromatography or recrystallization.

Troubleshooting Steps:

  • Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction at different time points to determine the optimal reaction time.

  • Optimize reaction conditions: Experiment with different temperatures, solvents, and catalysts to favor the desired reaction pathway.

  • Modify workup procedure: Use milder workup conditions (e.g., neutral pH washes) to minimize product degradation.

  • Optimize purification: Evaluate your purification technique for potential losses. Consider alternative methods if necessary.

Q3: My synthetic this compound shows inconsistent biological activity in my assays. Could impurities be the cause?

A3: Yes, impurities can significantly impact the biological activity of your compound. Even small amounts of certain impurities can lead to inconsistent results.

  • Inhibitory or Activating Impurities: Some impurities might be structurally similar to this compound and could act as competitive inhibitors or activators of the biological target, leading to misleading assay results.

  • Reactive Impurities: Certain impurities might be reactive and could covalently modify your biological target or other assay components, leading to a loss of activity or other artifacts.

  • Degradation: If your compound degrades over time in your storage or assay buffer, the decreasing concentration of the active compound will lead to a perceived loss of activity.

Troubleshooting Steps:

  • Re-purify your compound: Use a high-resolution purification technique like preparative HPLC to obtain a highly pure sample of this compound.

  • Confirm structural integrity: Use NMR and HRMS to confirm the structure and purity of your compound before each biological experiment.

  • Assess stability: Test the stability of your this compound under your specific assay conditions (e.g., buffer, temperature, time).

  • Test potential impurities: If you have identified a major impurity, synthesize or isolate it and test its activity in your biological assay to understand its effect.

Data on Potential Impurities

The following table summarizes potential impurities in synthetic this compound, their likely sources, and recommended analytical methods for detection.

Impurity NameLikely Source (Synthetic Route)Recommended Analytical Method
α-Ketoglutaric AcidStarting material; Hydrolysis of productLC-MS, NMR
GlutamineStarting material (e.g., via transamination)LC-MS, Amino Acid Analysis
2-Hydroxy-5-oxoproline (lactam)Cyclization of this compound[1]LC-MS, NMR
Pyruvate (B1213749)Starting material (in transamination reactions)[2]LC-MS
Alanine (B10760859)Byproduct (in transamination reactions)[2]LC-MS, Amino Acid Analysis
Unidentified Side ProductsSelf-condensation, reaction with reagentsHRMS, NMR

Experimental Protocols

Protocol 1: Hypothetical Synthesis of this compound via Amidation of α-Ketoglutaric Acid

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • α-Ketoglutaric acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (B1221849) (in a suitable solvent like dioxane or as a gas)

  • Anhydrous diethyl ether

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve α-ketoglutaric acid in anhydrous DCM. Cool the solution to 0°C in an ice bath. Slowly add thionyl chloride dropwise to the solution. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC.

  • Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in anhydrous diethyl ether and cool to 0°C. Bubble ammonia gas through the solution or add a solution of ammonia in dioxane dropwise. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid

  • A suitable C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis Steps cluster_impurities Potential Impurity Introduction cluster_product Product & Purification alpha-Ketoglutaric_Acid α-Ketoglutaric Acid Acid_Chloride_Formation Acid Chloride Formation alpha-Ketoglutaric_Acid->Acid_Chloride_Formation Ammonia Ammonia Amidation Amidation Ammonia->Amidation Acid_Chloride_Formation->Amidation Incomplete_Reaction Incomplete Reaction Acid_Chloride_Formation->Incomplete_Reaction Side_Reactions Side Reactions Amidation->Side_Reactions Crude_Product Crude this compound Amidation->Crude_Product Degradation Degradation (e.g., Hydrolysis) Crude_Product->Degradation Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Synthetic pathway for this compound highlighting potential points of impurity introduction.

G Start Unexpected Experimental Result (e.g., low yield, extra peak) Review_Protocol Review Synthesis Protocol and Reaction Conditions Start->Review_Protocol Analyze_Purity Analyze Purity of Starting Materials and Product (e.g., LC-MS, NMR) Review_Protocol->Analyze_Purity Identify_Impurity Identify Unknown Peak (HRMS, MS/MS) Analyze_Purity->Identify_Impurity Impurity_Identified Impurity Identified? Identify_Impurity->Impurity_Identified Optimize_Synthesis Optimize Synthesis to Minimize Side Reaction Impurity_Identified->Optimize_Synthesis Yes Consult_Literature Consult Literature for Alternative Synthetic Routes Impurity_Identified->Consult_Literature No Optimize_Purification Optimize Purification Method Optimize_Synthesis->Optimize_Purification Re-evaluate Re-evaluate Biological Activity with Pure Compound Optimize_Purification->Re-evaluate End Problem Resolved Re-evaluate->End

Caption: Troubleshooting workflow for addressing purity issues in this compound synthesis.

References

Technical Support Center: Optimizing Enzymatic Assays for 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize enzymatic assays for 2-oxoglutaramate. The primary enzyme responsible for metabolizing this compound (α-KGM) is ω-amidase (also known as Nit2), which catalyzes its hydrolysis to α-ketoglutarate and ammonia.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the most common assays for this compound?

There are two primary methods for measuring ω-amidase activity using this compound:

  • Coupled Kinetic Assay: This is a continuous spectrophotometric assay where the product, α-ketoglutarate, is reductively aminated by glutamate (B1630785) dehydrogenase (GDH). This reaction consumes NADH, and the rate of decrease in absorbance at 340 nm is proportional to the ω-amidase activity.[1]

  • End-Point Assay: This method measures the total amount of α-ketoglutarate produced after a fixed incubation time. The α-ketoglutarate is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone, which can be quantified spectrophotometrically. This assay is reported to be about 2.5 times more sensitive than the coupled kinetic assay.[1]

Q2: Why is my this compound substrate not working? Is it stable?

This compound (α-KGM) has several characteristics that can affect assay performance. Firstly, it is often not commercially available and typically requires synthesis.[1][4] Secondly, in solution, α-KGM exists in an equilibrium between its active open-chain form and a cyclic (lactam) form, with the lactam form predominating at neutral pH (~99.7%).[3][5] Only the open-chain form is the substrate for ω-amidase.[3] This equilibrium is pH-dependent, and the interconversion can be slow at physiological pH.[3] Finally, slow, acid-catalyzed deamidation of α-KGM to α-ketoglutarate can occur, which can increase background signal in end-point assays.[5]

Q3: What is the optimal pH for the ω-amidase reaction with this compound?

The optimal pH for ω-amidase activity with this compound as the substrate is in the alkaline range, typically between pH 8.0 and 9.5.[1] Activity is low at a neutral pH of 7.0.[1] This contrasts with the enzyme's activity towards α-ketosuccinamate, for which it has a very broad pH optimum (pH 4.0 to 9.5).[1]

Q4: Can I use a different substrate if this compound is unavailable?

Yes, a common alternative is a hydroxaminolysis reaction using the commercially available substrate succinamic acid. The product, succinyl hydroxamate, forms a stable brown color with acidic ferric chloride, which can be measured spectrophotometrically with minimal background interference.[1][4] The ratio of activity between this compound hydrolysis and succinamate (B1233452) hydroxaminolysis remains constant during enzyme purification, suggesting it is a reliable alternative for monitoring enzyme activity.[1][4]

Troubleshooting Guide

Issue 1: High Background Signal

Q: My blank or "no enzyme" control shows a high signal. What could be the cause?

  • Substrate Purity: Your this compound (α-KGM) preparation may be contaminated with α-ketoglutarate. This is a common issue as α-KGM can undergo slow spontaneous deamidation.[5] Consider purifying your α-KGM preparation.

  • Pyruvate (B1213749) Contamination (Coupled Assay): If you are using a coupled assay with glutamate dehydrogenase, pyruvate in the sample can be a substrate for coupling enzymes, leading to background signal.[6] Run a background control for each sample without the primary enzyme (ω-amidase) and subtract this value.[6]

  • Interfering Substances: Reducing agents in your sample, such as DTT or β-mercaptoethanol (>10 μM), can interfere with probe-based detection systems.[6] See the data table below for a list of common interfering substances.

Issue 2: Low or No Enzyme Activity

Q: I am not seeing any signal, or the signal is much lower than expected. What should I check?

  • Incorrect pH: Ensure your assay buffer is within the optimal alkaline range of pH 8.0-9.5 for this compound.[1]

  • Enzyme Inactivity: The enzyme may have lost activity due to improper storage or handling. ω-Amidase is reported to be stable when stored frozen at -20°C for at least a year.[5] Use a fresh aliquot of the enzyme and always keep it on ice.

  • Sub-optimal Substrate Concentration: The concentration of the active, open-chain form of α-KGM might be too low at your assay's pH. While the enzyme's Km for the open-chain form is low (in the µM range), the total α-KGM concentration needed to saturate the enzyme may be in the millimolar range (e.g., ≥5 mM).[3][5]

  • Presence of Inhibitors: Your sample or buffers may contain inhibitors. EDTA (>0.5 mM) can chelate essential divalent cations, while sodium azide (B81097) (>0.2%) can inhibit peroxidases used in some coupled detection systems.[6][7]

Issue 3: Inconsistent Readings / Poor Reproducibility

Q: My replicates are not consistent. How can I improve my assay precision?

  • Incomplete Reagent Mixing: Ensure all components, especially thawed frozen reagents, are mixed thoroughly before use.[7] Preparing a master mix for the reaction is highly recommended to minimize pipetting errors.[7]

  • Inaccurate Pipetting: Use calibrated pipettes and avoid pipetting very small volumes. When adding reagents to a plate, pipette gently against the wall of the well to avoid bubbles.[7]

  • Temperature Fluctuations: Ensure all assay components and plates are equilibrated to the correct reaction temperature before starting the reaction. Use a temperature-controlled plate reader or water bath.

  • Sample Deproteinization: High protein concentrations in samples can interfere with the assay.[6] If working with cell or tissue lysates, deproteinize your samples using a 10 kDa molecular weight cut-off (MWCO) spin filter.[6][7]

Issue 4: Reaction Does Not Reach a Stable Endpoint (End-Point Assays)

Q: In my end-point assay, the absorbance keeps increasing and does not plateau. Why is this happening?

  • Insufficient Incubation Time: The reaction may be slow and has not yet reached completion. However, be cautious, as excessively long incubation times can lead to other issues.

  • Slow Spontaneous Deamidation: The substrate, this compound, can slowly deamidate to α-ketoglutarate non-enzymatically, especially under acidic conditions.[5] The DNPH derivatization step is performed in acid, so it's critical that this step is not longer than 5 minutes.[5]

  • Enzyme Concentration Too Low: If the enzyme concentration is too low, the reaction will take a very long time to reach its endpoint.[8] Consider increasing the enzyme concentration or the incubation time, while monitoring for non-enzymatic substrate degradation.

Data Presentation

Table 1: Recommended Kinetic Parameters for ω-Amidase Assay
ParameterRecommended ValueSpecies/SourceNotes
pH 8.0 - 9.5Rat, Mouse, HumanActivity is low at pH 7.0.[1]
Temperature 25°C or 37°CRat, Mouse, Human[5]
Substrate (α-KGM) ≥5 mMRat, Mouse, HumanTo ensure saturation, given the equilibrium with the inactive lactam form.[5]
Km for α-KGM ~0.6 µM - 2.7 µMMouse, HumanThis value is for the active open-chain form of the substrate.[5]
Specific Activity ~5 - 50 µmol/min/mgPurified Rat, Mouse, Human[5]
Table 2: Common Interfering Substances
SubstanceInhibitory ConcentrationPotential EffectMitigation Strategy
EDTA > 0.5 mMChelates divalent cations potentially required for enzyme activity.[6][7]Use at a lower concentration or omit from sample preparation buffers.[6]
Thiols (DTT, β-mercaptoethanol) > 10 µMCan destabilize detection probes in some assay formats.[6]Dilute sample to reduce concentration below the inhibitory threshold.[6]
Sodium Azide > 0.2%Inhibits horseradish peroxidase (HRP) if used in a coupled system.[6][7]Avoid using as a preservative in assay buffers.[6]
SDS > 0.2%Can denature the enzyme.[6][7]Avoid using SDS in sample preparation.[6]
Pyruvate VariableGenerates background signal in GDH-coupled assays.[6]Perform a background control reaction for each sample without ω-amidase and subtract the value.[6]

Experimental Protocols

Protocol 1: Continuous Coupled Kinetic Assay

This protocol measures the decrease in NADH absorbance at 340 nm as α-ketoglutarate is formed and subsequently consumed by glutamate dehydrogenase (GDH).

  • Prepare a Master Mix: In a microcentrifuge tube, prepare a master mix containing the following per reaction:

    • Tris-HCl Buffer (100 mM, pH 8.5)

    • Ammonium Chloride (e.g., 50 mM)

    • NADH (e.g., 0.2 mM)

    • Glutamate Dehydrogenase (GDH) (e.g., 5-10 units/mL)

    • Nuclease-free water to volume.

  • Aliquot Master Mix: Add the appropriate volume of the master mix to each well of a UV-transparent 96-well plate.

  • Add Sample: Add the enzyme sample (e.g., purified ω-amidase or deproteinized lysate) to the wells.

  • Equilibrate: Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.

  • Initiate Reaction: Add this compound (final concentration ≥5 mM) to each well to start the reaction.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes using a temperature-controlled plate reader.

  • Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. Calculate enzyme activity using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹cm⁻¹).[1]

Protocol 2: DNPH-Based End-Point Assay

This protocol measures the total α-ketoglutarate formed by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH).

  • Reaction Setup: In a microcentrifuge tube, combine:

    • Tris-HCl Buffer (100 mM, pH 8.5)

    • This compound (e.g., 5 mM)

    • Enzyme sample

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes). Ensure this time is within the linear range of product formation.

  • Stop Reaction: Stop the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl).

  • Derivatization: Add a solution of 2,4-dinitrophenylhydrazine in HCl.

  • Color Development: Incubate for no longer than 5 minutes at room temperature. This timing is critical to prevent acid-catalyzed deamidation of the remaining substrate.[5] Add a strong base (e.g., 2.5 M NaOH) to develop the color.

  • Measure Absorbance: Measure the absorbance at approximately 430-540 nm (wavelength depends on the specific protocol) using a plate reader.

  • Quantification: Determine the concentration of α-ketoglutarate by comparing the absorbance to a standard curve prepared with known concentrations of α-ketoglutarate.

Visualizations

Workflow_Kinetic_Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis p1 Prepare Master Mix (Buffer, NH4Cl, NADH, GDH) p2 Aliquot Mix to 96-well Plate p1->p2 p3 Add Enzyme Sample p2->p3 r1 Equilibrate Plate at 37°C (5 min) p3->r1 r2 Initiate with α-KGM r1->r2 r3 Monitor A340 Decrease (Kinetic Read) r2->r3 a1 Calculate Initial Rate (V₀) r3->a1 a2 Determine Enzyme Activity a1->a2

Caption: Workflow for the continuous coupled kinetic assay of ω-amidase.

Troubleshooting_Decision_Tree start Assay Problem Detected q1 What is the issue? start->q1 a1 High Background q1->a1 High Background a2 Low/No Activity q1->a2 Low/No Activity a3 Poor Reproducibility q1->a3 Inconsistent Results check1 Check Substrate Purity Run 'No Enzyme' Control a1->check1 check2 Check Assay pH (8.0-9.5) Verify Enzyme Activity a2->check2 check3 Use Master Mix Calibrate Pipettes Equilibrate Temps a3->check3 solution1 Purify α-KGM Run Sample Background Control check1->solution1 solution2 Adjust pH Use Fresh Enzyme Increase [α-KGM] check2->solution2 solution3 Improve Pipetting Technique Ensure Thermal Control check3->solution3

Caption: A decision tree for troubleshooting common enzymatic assay issues.

References

troubleshooting low recovery of 2-Oxoglutaramate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low recovery of 2-oxoglutaramate during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound, also known as α-ketoglutaramate, is a polar, short-chain alpha-keto acid and a human metabolite.[1][2][3] Its polar nature, due to the presence of both a carboxylic acid and an amide functional group, can make it challenging to efficiently extract from complex biological matrices using standard protocols. The key is to select an extraction method that effectively partitions this polar molecule away from interfering substances.

Q2: What are the common methods for extracting this compound?

A2: The two primary methods for extracting polar metabolites like this compound are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[4][5] For polar organic acids, ion-exchange SPE can be particularly effective.[6] LLE protocols often use a combination of polar and non-polar solvents, such as a methanol (B129727)/chloroform (B151607)/water system, to separate metabolites based on their polarity.[5][7]

Q3: Could the stability of this compound be a factor in low recovery?

A3: While specific degradation pathways for this compound are not extensively documented in the provided search results, the stability of related alpha-keto acids like 2-oxoglutarate can be a concern during extraction from biological samples.[8] It is crucial to handle samples quickly and keep them cold to minimize potential enzymatic or chemical degradation.

Q4: How critical is pH during the extraction of this compound?

A4: The pH of the sample and solvents is a critical factor. This compound is an acidic compound, and its charge state is dependent on the pH.[3] For reversed-phase SPE, adjusting the sample pH to be at least 2 pH units below the pKa of the analyte is recommended to ensure it is in its neutral, protonated form for better retention.[9] For ion-exchange SPE, the pH must be controlled to ensure both the analyte and the sorbent are appropriately charged.[6] In LLE, pH adjustments can significantly alter the partitioning of the analyte between the aqueous and organic phases.[4]

Troubleshooting Guide: Low Recovery of this compound

This guide provides a systematic approach to troubleshooting low recovery of this compound for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Solid-Phase Extraction (SPE) Troubleshooting

Problem: Low recovery of this compound in the final eluate.

  • Question 1: Have you confirmed that the analyte is not in the flow-through or wash fractions?

    • Answer: Analyze the load (flow-through) and wash fractions for the presence of this compound. If the analyte is found in these fractions, it indicates poor retention on the SPE sorbent.[10]

    • Possible Causes & Solutions:

      • Improper Sample pH: For reversed-phase SPE, the sample pH may be too high, preventing the neutral form of this compound from being retained. Adjust the sample pH to be at least 2 pH units below its pKa.[9]

      • Inappropriate Sorbent Choice: this compound is highly polar. A standard C18 reversed-phase sorbent may not provide adequate retention.[11] Consider using a mixed-mode anion exchange sorbent for stronger retention of the acidic analyte.[9]

      • Sample Solvent is Too Strong: If the sample is dissolved in a solvent with a high percentage of organic content, it may not bind effectively to the sorbent. Dilute the sample with a weaker solvent like water or an aqueous buffer.[9][10]

      • Flow Rate is Too Fast: A high flow rate during sample loading can prevent sufficient interaction between the analyte and the sorbent.[6][12] Decrease the loading flow rate to approximately 1 mL/min.[10]

      • Sorbent Bed Dried Out: Allowing the sorbent bed to dry out before sample loading can lead to poor recovery. Ensure the sorbent remains wetted after conditioning and equilibration.[11]

  • Question 2: If the analyte is not in the flow-through or wash, could it be retained on the column?

    • Answer: If this compound is not detected in the flow-through or wash fractions, it is likely strongly retained on the sorbent and not being efficiently eluted.[9]

    • Possible Causes & Solutions:

      • Elution Solvent is Too Weak: The elution solvent may not be strong enough to desorb the analyte. Increase the strength of the elution solvent by increasing the percentage of organic solvent (e.g., methanol or acetonitrile).[9] For mixed-mode anion exchange, adding a base like ammonium (B1175870) hydroxide (B78521) to the elution solvent is necessary to disrupt the ionic interaction.[9]

      • Insufficient Elution Volume: The volume of the elution solvent may be too small to completely recover the analyte. Increase the elution volume and consider eluting with multiple smaller aliquots.[9][11]

      • Incorrect pH of Elution Solvent: For ion-exchange SPE, the pH of the elution solvent must be appropriate to neutralize the charge of the analyte or the sorbent, disrupting the ionic interaction.

Liquid-Liquid Extraction (LLE) Troubleshooting

Problem: Low recovery of this compound in the desired phase.

  • Question 1: Are you using an appropriate solvent system for a polar molecule?

    • Answer: this compound is a polar metabolite. A common approach for such molecules is a three-phase system like methanol/chloroform/water, where polar metabolites are found in the upper aqueous phase.[5][7]

    • Possible Causes & Solutions:

      • Incorrect Solvent Choice: Using a solvent system that is too non-polar will result in poor extraction of this compound into the organic phase, and it will remain in the aqueous layer. Conversely, if trying to extract from an aqueous sample into an organic phase, the organic solvent must have some affinity for the analyte.

      • Phase Inversion: Different solvent ratios can lead to phase inversion. For instance, a methyl-tertiary-butyl-ether (MTBE):methanol:water system results in the lipid-containing organic phase being on top, which is the reverse of a chloroform-based extraction.[5] Ensure you are collecting the correct phase.

  • Question 2: Have you optimized the pH of the aqueous phase?

    • Answer: The partitioning of an ionizable compound like this compound between two immiscible phases is highly dependent on the pH of the aqueous phase.

    • Possible Causes & Solutions:

      • Analyte is Ionized: To extract an acidic compound like this compound from an aqueous solution into an organic solvent, the pH of the aqueous phase should be lowered to suppress the ionization of the carboxylic acid group, making the molecule more neutral and more likely to partition into the organic phase.[13]

      • Emulsion Formation: Vigorous mixing can sometimes lead to the formation of an emulsion, making phase separation difficult and leading to lower recovery. Centrifugation can help to break up emulsions.[7]

Quantitative Data Summary

ParameterValueSourceSignificance for Extraction
Chemical ClassShort-chain alpha-keto acid[3]Indicates polar and acidic nature.
pKa (Strongest Acidic)~2.97[3]Critical for pH adjustment in both SPE and LLE to control ionization.
Water Solubility26.7 g/L[3]High water solubility confirms its polar nature, making extraction into non-polar solvents challenging without pH modification.
logP-1.4[3]A negative logP value indicates that this compound is hydrophilic and preferentially partitions into the aqueous phase.

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for this compound

This is a starting protocol using a mixed-mode anion exchange sorbent, which can be optimized.

  • Sample Pre-treatment:

    • Clarify the biological sample by centrifugation or filtration to remove particulates.

    • Adjust the sample pH to be between 5 and 7 to ensure the carboxylic acid group of this compound is deprotonated (negatively charged).

  • SPE Cartridge Conditioning:

    • Pass 1-2 column volumes of methanol through the cartridge.

    • Pass 1-2 column volumes of deionized water.

  • SPE Cartridge Equilibration:

    • Pass 1-2 column volumes of an aqueous buffer with a pH matching the pre-treated sample. Do not allow the sorbent to dry.[9]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., ~1 mL/min).[9]

  • Washing:

    • Wash the cartridge with 1-2 column volumes of the equilibration buffer to remove weakly bound, neutral, and basic impurities.

    • Wash with a weak organic solvent (e.g., 5% methanol in water) to remove more polar, non-ionic impurities.

  • Elution:

    • Elute the this compound with a solvent containing a base to disrupt the ionic interaction. A common choice is 1-5% ammonium hydroxide in methanol or acetonitrile.

    • Collect the eluate for analysis.

Protocol 2: Generic Liquid-Liquid Extraction (LLE) for this compound

This protocol is based on a common method for separating polar metabolites.

  • Sample Preparation:

    • To 100 µL of your biological sample (e.g., plasma, cell lysate), add 600 µL of ice-cold methanol (-20°C).[4]

    • Vortex thoroughly to ensure complete mixing and protein precipitation.[4]

  • Phase Separation:

    • Add 200 µL of chloroform and vortex again.

    • Add 400 µL of water and vortex for 2 minutes.[7]

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 5 minutes to separate the phases.[7]

  • Collection:

    • Three layers will form: a lower organic (chloroform) phase containing non-polar metabolites, a middle layer of precipitated proteins, and an upper aqueous (methanol/water) phase containing polar metabolites like this compound.[7]

    • Carefully collect the upper aqueous phase for analysis.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_method Extraction Method cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_end Resolution start Low Recovery of this compound method Which Extraction Method? start->method check_fractions Analyte in Flow-through/Wash? method->check_fractions SPE check_phase Correct Phase Analyzed? method->check_phase LLE poor_retention Poor Retention - Adjust Sample pH - Change Sorbent (Anion Exchange) - Dilute Sample - Reduce Flow Rate check_fractions->poor_retention Yes strong_retention Strong Retention - Increase Elution Solvent Strength - Increase Elution Volume - Adjust Elution pH check_fractions->strong_retention No end Improved Recovery poor_retention->end strong_retention->end wrong_phase Wrong Phase Collected - Identify Correct Aqueous/Organic Layer check_phase->wrong_phase No optimize_partition Optimize Partitioning - Adjust Aqueous Phase pH - Choose Appropriate Solvents check_phase->optimize_partition Yes wrong_phase->check_phase optimize_partition->end

Caption: Troubleshooting workflow for low this compound recovery.

ChemicalInteractions cluster_analyte This compound cluster_spe Solid-Phase Extraction cluster_lle Liquid-Liquid Extraction analyte_neutral Neutral Form (Low pH) R-COOH rp_sorbent Reversed-Phase Sorbent (e.g., C18) analyte_neutral->rp_sorbent Binds (Hydrophobic Interaction) organic_phase Organic Phase analyte_neutral->organic_phase Partitions into analyte_ionized Ionized Form (High pH) R-COO- analyte_ionized->rp_sorbent Poor Binding aex_sorbent Anion Exchange Sorbent (Positively Charged) analyte_ionized->aex_sorbent Binds (Ionic Interaction) aqueous_phase Aqueous Phase analyte_ionized->aqueous_phase Remains in

Caption: Key interactions of this compound during extraction.

References

minimizing interference in 2-Oxoglutaramate HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 2-Oxoglutaramate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in this compound HPLC analysis?

A1: Interference in this compound HPLC analysis typically originates from the sample matrix, especially when dealing with biological fluids like plasma or serum. The most common interfering substances include:

  • Endogenous organic acids and other metabolites: Compounds with similar chemical structures or retention times can co-elute with this compound, leading to inaccurate quantification.

  • Phospholipids (B1166683): Abundant in plasma and serum, phospholipids can cause ion suppression in LC-MS/MS analysis and contribute to matrix effects.[1]

  • Proteins: High concentrations of proteins in biological samples can precipitate and clog the HPLC column or interfere with the separation process.[2][3]

  • Salts: Can affect peak shape and retention time.

Q2: How can I minimize matrix effects in my analysis?

A2: Minimizing matrix effects is crucial for accurate and reproducible results.[4] Several strategies can be employed:

  • Effective Sample Preparation: Utilize techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances before injection.[2][5]

  • Chromatographic Separation Optimization: Adjusting the mobile phase composition, gradient, or using a different column can help separate this compound from co-eluting interferences.

  • Derivatization: Chemical derivatization of this compound can alter its chemical properties, improving its retention and separating it from interfering compounds.[5][6][7]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.[8]

Q3: My this compound peak is splitting or showing fronting. What are the possible causes and solutions?

A3: Peak splitting and fronting are common chromatographic issues that can arise from several factors:

  • Peak Splitting:

    • Cause: A void in the column packing, a partially blocked frit, or co-elution with an interfering compound.[9] It can also be observed if the injection sample is too acidic when using certain derivatization reagents.[6][7]

    • Solution: Reverse-flush the column, replace the column frit, or adjust the mobile phase to improve separation. If derivatizing, ensure the pH of the final sample solution is optimized.[6][7]

  • Peak Fronting:

    • Cause: Sample overload (injecting too high a concentration) or a mismatch between the sample solvent and the mobile phase.

    • Solution: Dilute the sample or dissolve it in the initial mobile phase.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common problems during this compound HPLC analysis.

Problem: Poor Peak Shape (Tailing, Fronting, Splitting)

dot

Caption: Troubleshooting logic for poor peak shape.

Problem: High Background Noise or Baseline Drift

dot```dot graph Troubleshooting_Baseline { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Start [label="High Background or Baseline Drift", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [label="Identify Potential Cause", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Cause;

Cause1 [label="Contaminated Mobile Phase?"]; Solution1 [label="Prepare Fresh Mobile Phase with HPLC-grade Solvents"]; Cause2 [label="Detector Lamp Failing?"]; Solution2 [label="Check Lamp Energy and Replace if Necessary"]; Cause3 [label="Column Bleed?"]; Solution3 [label="Wash Column or Replace if Old"]; Cause4 [label="Inadequate Equilibration?"]; Solution4 [label="Increase Column Equilibration Time"];

Cause -> Cause1; Cause1 -> Solution1 [label="Yes"]; Cause1 -> Cause2 [label="No"]; Cause2 -> Solution2 [label="Yes"]; Cause2 -> Cause3 [label="No"]; Cause3 -> Solution3 [label="Yes"]; Cause3 -> Cause4 [label="No"]; Cause4 -> Solution4; }

Caption: Workflow for Protein Precipitation.

Protocol 2: HPLC Method for this compound Analysis (Illustrative)

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrument and sample type.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for organic acid analysis.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). [10]* Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

  • Detector: UV detector at a low wavelength (e.g., 210 nm) where the carboxyl group of this compound absorbs. [11]Alternatively, a fluorescence detector can be used after derivatization for enhanced sensitivity. [6][7]* Injection Volume: 10-20 µL.

dot

HPLC_Method Parameters HPLC Parameters Column: C18 (4.6x150mm, 5µm) Mobile Phase: Phosphate Buffer (pH 2.5) / Acetonitrile Flow Rate: 1.0 mL/min Temperature: 30°C Detector: UV at 210 nm Injection Volume: 20 µL

References

Technical Support Center: Quantifying Low Levels of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the quantification of 2-oxoglutaramate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the analysis of this metabolite.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to quantify at low levels?

A1: this compound (2-OGM) is a key metabolite in the glutaminase (B10826351) II pathway, produced from the transamination of glutamine.[1][2] Its quantification is challenging for two primary reasons:

  • Chemical Instability: this compound exists in equilibrium with a more stable, unreactive cyclic form, a lactam known as 5-hydroxypyroglutamate.[1][2] This cyclization can occur during sample collection, preparation, and analysis, leading to an underestimation of the true concentration.

  • Low Endogenous Concentrations: As a transient intermediate in metabolic pathways, this compound is often present at very low physiological levels, requiring highly sensitive and specific analytical methods for accurate detection.

Q2: What is the primary cause of this compound instability and how can it be controlled?

A2: The main source of instability is the spontaneous, pH-dependent cyclization to its lactam form.[1] Studies have shown that this equilibrium is influenced by the environmental pH.[1][2] To minimize this conversion, it is critical to maintain a consistent and optimized pH throughout the sample handling and preparation process. Additionally, potential enzymatic degradation by amidases, such as ω-amidase which hydrolyzes this compound to α-ketoglutarate and ammonia, should be minimized by working quickly at low temperatures and immediately quenching metabolic activity.[2]

cluster_main Chemical Instability of this compound node_2OGM This compound (Open-chain, Reactive) node_Lactam 5-Hydroxypyroglutamate (Lactam, Unreactive) node_2OGM->node_Lactam Cyclization (pH dependent) node_Lactam->node_2OGM Ring Opening

Figure 1: Equilibrium between this compound and its lactam form.

Q3: What analytical techniques are recommended for quantifying this compound?

A3: Historically, isotope dilution assays using gas chromatography-mass spectrometry (GC-MS) have been developed to measure this compound.[1] For modern applications requiring higher sensitivity and throughput, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended platform. Given the polar nature of this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often necessary for adequate chromatographic retention. Derivatization may also be employed to improve stability and ionization efficiency.[3]

Q4: How should I collect and store samples to ensure the stability of this compound?

A4: To preserve the integrity of this compound, follow these guidelines:

  • Rapid Quenching: Immediately quench metabolic activity upon sample collection. For cell cultures, this can be done with ice-cold methanol (B129727) or saline. For tissues, snap-freezing in liquid nitrogen is essential.

  • Low Temperatures: Keep all samples on ice or at 4°C during processing to minimize enzymatic degradation.

  • Long-Term Storage: For storage longer than 24 hours, samples should be frozen and maintained at -80°C.[3]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade metabolites and should be avoided.[3] Aliquot samples into single-use volumes before freezing.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during the quantification of low levels of this compound.

start Problem: Low or No This compound Signal cause1 Possible Cause: Analyte Degradation? start->cause1 cause2 Possible Cause: Inefficient Extraction? cause1->cause2 No sol1 Solution: - Quench metabolism immediately - Process samples at 4°C - Optimize pH of extraction buffer - Analyze immediately after prep cause1->sol1 Yes cause3 Possible Cause: Poor Chromatography? cause2->cause3 No sol2 Solution: - Use ice-cold solvent (e.g., 80% MeOH) - Ensure complete protein precipitation - Test different extraction methods cause2->sol2 Yes cause4 Possible Cause: Low MS Sensitivity? cause3->cause4 No sol3 Solution: - Use a HILIC column for polar analytes - Optimize mobile phase modifiers - Consider chemical derivatization cause3->sol3 Yes sol4 Solution: - Optimize ESI source parameters - Confirm and tune MRM transitions - Use a stable isotope-labeled internal standard cause4->sol4 Yes end Signal Restored sol1->end sol2->end sol3->end sol4->end

Figure 2: Troubleshooting workflow for low signal intensity.

Problem: I am seeing a very low, inconsistent, or non-existent signal for this compound.

  • Possible Cause 1: Analyte Degradation During Sample Preparation.

    • Explanation: Due to its instability, this compound may be converting to its lactam form before analysis.

    • Solution: Ensure that metabolic activity is quenched instantly upon sample collection. Use ice-cold solvents and keep samples at 4°C throughout the extraction procedure. Minimize the time between sample preparation and injection into the analytical instrument. Consider using a cooled autosampler set to 4°C.

  • Possible Cause 2: Inefficient Extraction from the Sample Matrix.

    • Explanation: The extraction protocol may not be effectively recovering the polar this compound from complex biological matrices like plasma or tissue homogenates.

    • Solution: A common and effective method is protein precipitation using an ice-cold solvent mixture, such as 80% methanol or acetonitrile (B52724) in water.[3] Ensure the solvent-to-sample ratio is sufficient (e.g., 4:1) to achieve complete protein precipitation. Vortex thoroughly and centrifuge at high speed (>14,000 x g) at 4°C.[3]

  • Possible Cause 3: Poor Chromatographic Retention and Peak Shape.

    • Explanation: this compound is a highly polar molecule and will not retain well on standard C18 reversed-phase columns, leading to elution in the void volume and poor peak shape.

    • Solution: Utilize a HILIC column designed for the retention of polar compounds. Alternatively, consider chemical derivatization to add a nonpolar functional group to the molecule, which will improve its retention on reversed-phase columns and can also enhance ionization efficiency.

  • Possible Cause 4: Insufficient Mass Spectrometry Sensitivity or Incorrect Parameters.

    • Explanation: The instrument may not be sensitive enough, or the MS/MS transitions (precursor/product ions) may be incorrect or poorly optimized.

    • Solution: Infuse a pure standard of this compound to optimize MS source parameters (e.g., spray voltage, gas flows) and to identify the most intense and specific MRM (Multiple Reaction Monitoring) transitions. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability.

Section 3: Experimental Protocols & Data

Due to the limited number of published modern protocols specifically for this compound, the following is a proposed LC-MS/MS methodology based on best practices for analyzing similar polar metabolites.

Proposed Protocol: LC-MS/MS Analysis of this compound in Serum/Plasma

cluster_workflow Proposed Sample Preparation Workflow node_start 1. Sample Thawing (On ice) node_precip 2. Protein Precipitation - Add 400 µL ice-cold 80% MeOH - Add internal standard node_start->node_precip node_vortex 3. Vortex (1 min, 4°C) node_precip->node_vortex node_centrifuge 4. Centrifuge (15 min, 14,000 x g, 4°C) node_vortex->node_centrifuge node_supernatant 5. Collect Supernatant (Transfer to new tube) node_centrifuge->node_supernatant node_dry 6. Evaporate to Dryness (Nitrogen stream or vacuum) node_supernatant->node_dry node_reconstitute 7. Reconstitute (In initial mobile phase) node_dry->node_reconstitute node_end 8. LC-MS/MS Analysis node_reconstitute->node_end

Figure 3: A step-by-step sample preparation workflow.
  • Sample Preparation (Protein Precipitation)

    • Thaw 100 µL of serum or plasma sample on ice.

    • Add 400 µL of ice-cold 80% methanol containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N₁).

    • Vortex the mixture vigorously for 1 minute at 4°C.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins.[3]

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for analysis.

Table 1: Summary of Key Challenges and Mitigation Strategies

ChallengeRoot CauseRecommended Mitigation Strategy
Analyte Instability Spontaneous, pH-dependent cyclization to a lactam form.[1][2]Maintain consistent pH, work at 4°C, minimize time to analysis, consider derivatization to "lock" the structure.
Low Recovery Inefficient extraction from complex biological matrices.Use optimized protein precipitation with ice-cold organic solvents (e.g., 80% methanol).[3]
Poor Chromatography High polarity of the analyte leads to poor retention on standard C18 columns.Employ a HILIC (Hydrophilic Interaction Liquid Chromatography) column or use chemical derivatization.
Low Sensitivity Low endogenous concentrations and potential for ion suppression.Optimize MS/MS parameters, use a high-sensitivity mass spectrometer, and incorporate a stable isotope-labeled internal standard.

Table 2: Proposed LC-MS/MS Parameters

ParameterSuggested Setting
LC Column HILIC Column (e.g., Amide or Zwitterionic phase), ~2.1 x 100 mm, <2 µm
Mobile Phase A Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Mobile Phase B 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, 0.1% Formic Acid
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, return to 95% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) To be determined by infusion of standard (Predicted [M-H]⁻: 146.04)
Product Ion (m/z) To be determined by infusion of standard
Analysis Mode Multiple Reaction Monitoring (MRM)

References

preventing degradation of 2-Oxoglutaramate during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the stability of 2-oxoglutaramate during sample storage. Proper handling and storage are critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a major concern?

A1: this compound (also known as α-ketoglutaramate or KGM) is the α-keto acid of glutamine and a key intermediate in the glutaminase (B10826351) II pathway, where it is converted to α-ketoglutarate and ammonia.[1][2] Its stability is a significant concern because the free acid form is unstable and readily undergoes a reversible cyclization to form a lactam called 2-hydroxy-5-oxoproline.[1][3] At physiological pH (~7.4), approximately 99.7% of this compound exists in this inactive cyclic form, leaving only about 0.3% in the open-chain configuration that can be detected or utilized by enzymes like ω-amidase.[1][3] This equilibrium can complicate quantification and affect experimental outcomes if not properly managed.

Q2: What are the primary factors that influence the degradation of this compound in a sample?

A2: The primary factors are pH, temperature, and time. The cyclization of this compound is a spontaneous process influenced by the sample's pH.[1] While the interconversion between the open-chain and lactam forms is rapid at alkaline pH (≥8.5), acidic conditions can slow the rate of ring opening from the lactam form.[1][3] Like most metabolites, prolonged storage at improper temperatures can lead to degradation.[4] Quick processing and deep-freezing are essential to maintain its integrity.

Q3: What are the recommended storage conditions for biological samples containing this compound?

A3: For optimal stability, biological samples (e.g., plasma, cerebrospinal fluid, tissue homogenates) should be processed immediately upon collection, deproteinized, and flash-frozen. Long-term storage at -80°C is highly recommended. For stock solutions, the sodium salt of this compound (50–100 mM) has been shown to be stable for at least six months when stored at -20°C.[3] However, for biological matrices, colder temperatures are preferable to minimize any potential enzymatic or chemical degradation.[5][6]

Q4: How many freeze-thaw cycles are acceptable for samples intended for this compound analysis?

A4: It is critical to avoid repeated freeze-thaw cycles.[7] Each cycle can compromise the integrity of the sample and the stability of metabolites. Best practice dictates that samples should be divided into single-use aliquots after initial processing and before the first freeze. This ensures that a fresh aliquot is used for each analysis, preventing the potential degradation that occurs with thawing and refreezing.[8]

Q5: My this compound measurements are lower than expected. What are the potential causes?

A5: Lower-than-expected levels are often attributable to degradation during storage or processing. Key areas to troubleshoot include:

  • Delayed Processing: Was the sample processed and frozen immediately after collection? Metabolites can degrade quickly at room temperature.[4]

  • Improper Storage Temperature: Storing samples at -20°C instead of -80°C may not be sufficient to halt all degradation pathways over the long term.

  • Multiple Freeze-Thaw Cycles: As mentioned, thawing and refreezing the same sample can lead to significant analyte loss.[8]

  • pH of the Sample Matrix: The equilibrium is heavily shifted towards the lactam form at physiological pH, which may not be detected by all analytical methods.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or undetectable levels of this compound Sample degradation due to improper storage temperature or delayed processing.Review your sample handling workflow. Ensure immediate processing on ice post-collection, deproteinization, and rapid freezing. For long-term storage, use an ultra-low temperature freezer (-80°C).
Multiple freeze-thaw cycles have compromised sample integrity.Always prepare single-use aliquots after the initial sample processing to avoid the need to thaw the parent sample multiple times.
The analytical method is only detecting the open-chain form, which is a minor component at physiological pH.Ensure your analytical method can quantify the total this compound (both forms) or that the sample preparation involves a step (e.g., base treatment) to convert the lactam to the open-chain form, if compatible with the downstream analysis.
High variability in results between aliquots Inconsistent sample processing or aliquoting.Standardize the entire sample handling and processing protocol. Ensure thorough mixing of the supernatant after centrifugation but before aliquoting to guarantee homogeneity.
Aliquots were subjected to different storage conditions or freeze-thaw cycles.Maintain a detailed sample inventory and log to track the history of each aliquot. Store all aliquots from a single parent sample under identical conditions.

Data Summary

Table 1: Recommended Storage Conditions for Samples Containing this compound
Storage TypeTemperatureMaximum DurationKey Considerations
Processing 2-8°C (On Ice)< 1 hourAll initial processing steps (e.g., deproteinization, centrifugation) should be performed on ice to minimize metabolic activity.
Short-Term Storage -20°CUp to 6 months (for purified stock solutions)[3]For biological samples, -20°C is considered suboptimal for long durations. Use -80°C if possible.[5][8]
Long-Term Storage ≤ -80°C> 6 monthsUltra-low temperatures are essential for preserving the integrity of metabolites in biological matrices over extended periods.[5][6]
Table 2: pH-Dependent Equilibrium of this compound
ConditionOpen-Chain FormLactam Form (2-hydroxy-5-oxoproline)Implication for Analysis
Physiological pH (~7.4) ~0.3%~99.7%Methods must account for the predominant lactam form. Only the open-chain is a substrate for ω-amidase.[1][3]
Alkaline pH (≥8.5) Equilibrium shifts towards open-chainEquilibrium shifts away from lactamThe rate of interconversion is rapid, which can be utilized in enzymatic assays to drive the reaction.[3]

Visualizations

Degradation Pathway of this compound

The primary stability issue for this compound is its spontaneous, reversible cyclization into an inactive lactam form.

G KGM This compound (Open-Chain, Active Form) Lactam 2-Hydroxy-5-oxoproline (Lactam, Inactive Form) KGM->Lactam Spontaneous Cyclization (Favored at physiological pH) Lactam->KGM Ring Opening (Base-catalyzed, pH ≥ 8.5)

Caption: Equilibrium between this compound and its cyclic lactam form.

Recommended Sample Handling Workflow

To ensure the preservation of this compound, a stringent and rapid sample handling protocol is mandatory.

G cluster_collection 1. Sample Collection cluster_processing 2. Immediate Processing (on ice) cluster_storage 3. Storage A Collect Sample (e.g., Plasma, CSF, Tissue) IMMEDIATELY PLACE ON ICE B Add Deproteinizing Agent (e.g., Perchloric Acid) A->B C Vortex & Centrifuge at 4°C B->C D Collect Supernatant C->D E Aliquot into single-use cryovials D->E F Flash-freeze in Liquid Nitrogen E->F G Store at ≤ -80°C F->G

Caption: Recommended workflow for sample handling to minimize degradation.

Experimental Protocols

Protocol 1: Sample Collection and Processing for this compound Analysis

This protocol outlines the critical steps from collection to storage to ensure sample integrity.

Materials:

  • Collection tubes appropriate for the sample type (e.g., EDTA tubes for plasma).

  • Ice bucket.

  • Refrigerated centrifuge (4°C).

  • Deproteinizing agent (e.g., 10% w/v perchloric acid (PCA)).

  • Cryovials for aliquoting.

  • Liquid nitrogen.

  • -80°C freezer.

Procedure:

  • Collection: Collect the biological sample (e.g., whole blood, CSF) and immediately place it on ice.

  • Separation (for blood): If collecting plasma, centrifuge the blood at 2,000 x g for 15 minutes at 4°C. Transfer the plasma supernatant to a new pre-chilled tube.

  • Deproteinization: Add a cold deproteinizing agent to the sample. For example, add 1 part 10% PCA to 2 parts plasma. Vortex immediately.

  • Incubation: Allow the sample to precipitate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube. Be cautious not to disturb the protein pellet.

  • Aliquoting: Dispense the supernatant into pre-labeled, single-use cryovials.

  • Freezing and Storage: Flash-freeze the aliquots in liquid nitrogen and immediately transfer them to a -80°C freezer for long-term storage.

Protocol 2: Assessing this compound Stability in a Specific Matrix

This protocol can be adapted to test the stability of this compound under your specific experimental conditions.

Objective: To determine the degradation rate of this compound in a given sample matrix at different storage temperatures and after multiple freeze-thaw cycles.

Procedure:

  • Sample Pooling: Create a pooled sample of your biological matrix (e.g., plasma) to ensure a homogenous starting material.

  • Spiking (Optional): If endogenous levels are low, spike the pool with a known concentration of a this compound standard.

  • Baseline Measurement: Process an aliquot of the fresh pool immediately (as per Protocol 1) and analyze it to establish the baseline (T=0) concentration.

  • Aliquoting: Create a large number of single-use aliquots from the pool.

  • Stability Study Design:

    • Temperature Stability: Store sets of aliquots at different temperatures (e.g., 4°C, -20°C, and -80°C). At specified time points (e.g., 24h, 7 days, 1 month, 3 months), retrieve three aliquots from each temperature, process them, and analyze for this compound concentration.

    • Freeze-Thaw Stability: Take a separate set of aliquots stored at -80°C. Subject them to a defined number of freeze-thaw cycles (e.g., 1, 3, 5 cycles). A single cycle consists of thawing the sample completely at 4°C and then refreezing it. After the designated number of cycles, analyze the samples.

  • Data Analysis: Compare the results from the stored/cycled samples to the baseline (T=0) measurement. Calculate the percentage of degradation for each condition. Plot concentration vs. time for the temperature study and concentration vs. number of cycles for the freeze-thaw study.

References

optimizing mass spectrometry parameters for 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Oxoglutaramate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Sample Preparation & Analyte Stability

Q1: My this compound signal is low or inconsistent. Could this be a sample preparation issue?

A1: Yes, sample preparation and analyte stability are critical for reliable quantification. This compound, an α-keto acid, can be unstable and susceptible to degradation or transformation. A key consideration is its potential to cyclize into a lactam form (5-hydroxypyroglutamate), which will have a different mass and chromatographic behavior.[1]

Troubleshooting Steps:

  • Rapid Processing: Process samples quickly and keep them on ice to minimize enzymatic activity and chemical degradation.[2]

  • pH Control: Maintain a stable pH during extraction. Acidic conditions might favor the lactam form.

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement.[3] Consider protein precipitation followed by solid-phase extraction (SPE) for cleanup.

  • Solvent Choice: Ensure your final sample is dissolved in a solvent compatible with your chromatography. For LC-MS, typical solvents include combinations of water, methanol (B129727), or acetonitrile (B52724) with a small amount of formic acid to aid ionization.[4][5] Avoid non-volatile buffers or salts.[4]

Method Selection: LC-MS/MS vs. GC-MS

Q2: Should I use LC-MS/MS or GC-MS for analyzing this compound?

A2: The choice depends on your specific experimental needs, sample matrix, and available equipment.

  • LC-MS/MS is generally preferred for its ability to analyze this compound directly in its native form from aqueous samples with minimal sample preparation (e.g., protein precipitation). It is a "soft" ionization technique, which reduces the likelihood of in-source degradation.[6]

  • GC-MS requires chemical derivatization to make the analyte volatile and thermally stable.[7] This adds steps to your workflow but can provide excellent chromatographic resolution and sensitivity. It is particularly useful for resolving isomers.[8][9]

Comparison of Analytical Approaches

Feature LC-MS/MS GC-MS
Derivatization Not required Mandatory (e.g., methoximation and silylation)[8][9]
Sample Throughput Higher Lower due to derivatization steps
Ionization Soft (e.g., ESI)[6] Hard (e.g., EI)[6]
Primary Challenge Matrix effects, potential for in-solution instability Incomplete derivatization, potential for multiple derivatives

| Best For | High-throughput screening, direct analysis from biofluids | Isomer separation, targeted metabolomics with established protocols |

LC-MS/MS Parameter Optimization

Q3: What are the recommended starting parameters for this compound analysis by LC-MS/MS?

A3: Optimal parameters must be determined empirically. However, you can start with settings similar to those used for other small organic acids like 2-oxoglutarate.[5] this compound (M.W. 145.11) can be ionized in both positive and negative modes.

  • Negative Ion Mode (ESI-): This is often preferred for carboxylic acids. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 144.1.

  • Positive Ion Mode (ESI+): The precursor ion would be the protonated molecule [M+H]⁺ at m/z 146.1.

Workflow for LC-MS/MS Method Development

Caption: Workflow for developing a quantitative LC-MS/MS method.

Suggested Starting MRM Transitions for this compound (C₅H₇NO₄)

Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Notes
Negative (ESI-) 144.1 ([M-H]⁻) 100.1 CO₂ (44 Da) Loss of the carboxylic acid group. A common fragmentation for organic acids.
144.1 ([M-H]⁻) 72.0 CO₂ + C₂H₄ (72 Da) Further fragmentation after initial CO₂ loss.
Positive (ESI+) 146.1 ([M+H]⁺) 129.1 NH₃ (17 Da) Loss of ammonia (B1221849) from the amide group.

| | 146.1 ([M+H]⁺) | 101.1 | H₂O + CO (46 Da) | Loss of water and carbon monoxide. |

Note: These are predicted transitions and must be confirmed by infusing a pure standard.

GC-MS Derivatization and Analysis

Q4: I need to use GC-MS. What is the best derivatization protocol for this compound?

A4: A two-step derivatization protocol is recommended for α-keto acids like this compound to ensure stability and prevent the formation of multiple derivative peaks.[8][9]

  • Methoximation: This step protects the keto group, preventing tautomerization and subsequent formation of multiple silylated derivatives.[8]

  • Silylation: This step replaces active hydrogens on the carboxyl and amide groups with a trimethylsilyl (B98337) (TMS) group, increasing volatility.[9][10]

Recommended Derivatization Reagents

Step Reagent Purpose Typical Reaction Conditions
1. Methoximation Methoxyamine hydrochloride (MeOx) in pyridine (B92270) Protects the ketone functional group, prevents decarboxylation.[9] 37-60°C for 90 minutes[8]

| 2. Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increases volatility by derivatizing carboxyl and amide groups.[9] | 37-60°C for 30-60 minutes[8] |

See the protocol section below for a detailed experimental procedure.

General Troubleshooting

Q5: I am seeing no signal or a very weak signal for my analyte. What should I check?

A5: A lack of signal can be due to issues with the sample, the liquid chromatograph (or gas chromatograph), or the mass spectrometer itself. A systematic approach is the best way to identify the problem.[3][11]

Troubleshooting Workflow for No/Low Signal

No_Signal_Troubleshooting Start Start: No or Low Signal Check_Sample 1. Check Sample - Analyte stability? - Correct concentration? - Degradation? Start->Check_Sample Sample_OK Signal Restored? Check_Sample->Sample_OK Check_LC 2. Check LC/GC System - Correct mobile phase/gas? - System pressure normal? - Leaks? LC_OK Signal Restored? Check_LC->LC_OK Check_MS 3. Check Mass Spectrometer - Passed calibration/tune? - Correct MRM transitions? - Source clean? MS_OK Signal Restored? Check_MS->MS_OK Sample_OK->Check_LC No End_Success Problem Solved Sample_OK->End_Success Yes LC_OK->Check_MS No LC_OK->End_Success Yes MS_OK->End_Success Yes End_Fail Consult Instrument Specialist MS_OK->End_Fail No

Caption: A logical workflow for troubleshooting low or absent analyte signal.

Q6: Why are my results not reproducible?

A6: Poor reproducibility can stem from inconsistent sample handling, chromatographic issues, or instrument drift.[3][12]

Key Areas to Investigate for Poor Reproducibility:

  • Sample Preparation: Ensure every sample is treated identically. Use an internal standard to account for variations in extraction efficiency and matrix effects.

  • Analyte Stability: this compound may degrade in solution over time.[2] Analyze samples promptly after preparation or perform a stability study to determine how long they can be stored in the autosampler.

  • Chromatography: Peak shape and retention time should be consistent. Shifting retention times or broadening peaks can indicate column degradation or mobile phase issues.[3]

  • Instrument Calibration: The mass spectrometer should be calibrated regularly to ensure mass accuracy.[3] A system suitability test before each batch run can confirm the instrument is performing correctly.

Experimental Protocols

Protocol 1: Sample Preparation from Plasma/Serum for LC-MS/MS
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Internal Standard: Spike 50 µL of sample with an appropriate internal standard (e.g., ¹³C₅,¹⁵N₁-2-Oxoglutaramate).

  • Protein Precipitation: Add 200 µL of ice-cold methanol (or acetonitrile). Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Incubate at -20°C for 20 minutes to enhance precipitation, then centrifuge at >14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube. Avoid disturbing the protein pellet.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge again at >14,000 x g for 5 minutes to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for analysis.[4]

Protocol 2: Derivatization for GC-MS Analysis
  • Sample Drying: Start with a dried sample extract (prepared similarly to steps 1-6 in the LC-MS/MS protocol). It is crucial to ensure the sample is completely free of water.[8]

  • Methoximation: Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL). Vortex and incubate at 37°C for 90 minutes with shaking.[8][9]

  • Silylation: Add 80 µL of MSTFA (with 1% TMCS as a catalyst, if needed). Vortex and incubate at 37°C for 30 minutes with shaking.[8][9]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

References

overcoming matrix effects in 2-Oxoglutaramate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-Oxoglutaramate. Our aim is to help you overcome common challenges, particularly those related to matrix effects in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in quantifying this compound in biological matrices?

The primary challenges in the quantification of this compound, a small and polar organic acid, stem from its physicochemical properties and the complexity of biological samples. Key issues include:

  • Matrix Effects: Co-eluting endogenous components from matrices like plasma, urine, or tissue can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate and irreproducible results.[1][2][3]

  • Poor Retention in Reversed-Phase Chromatography: Due to its polar nature, this compound may exhibit poor retention on traditional reversed-phase liquid chromatography (LC) columns, making it difficult to separate from other polar interferences.

  • Low Endogenous Concentrations: Measuring low physiological concentrations of this compound requires highly sensitive and specific analytical methods.

Q2: What is the most effective strategy for mitigating matrix effects in this compound analysis?

The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) in a stable isotope dilution assay (SIDA).[4] A SIL-IS, such as ¹³C- or ¹⁵N-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte. It co-elutes and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.

Q3: Which sample preparation technique is best suited for this compound quantification?

The choice of sample preparation technique depends on the biological matrix and the required level of cleanliness. Here is a comparison of common methods:

Technique Principle Advantages Disadvantages Applicability for this compound
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to precipitate proteins.[5][6][7][8]Simple, fast, and inexpensive.[6]May not effectively remove other matrix components like phospholipids, leading to significant matrix effects.[9]Suitable for initial method development and high-throughput screening, but may require further optimization to minimize ion suppression.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[6]Can provide a cleaner extract than PPT by removing highly polar and non-polar interferences.Can be more time-consuming and may have lower recovery for highly polar analytes like this compound.The choice of extraction solvent is critical to ensure efficient recovery of the polar this compound.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[2][6]Offers highly selective extraction and can provide the cleanest extracts, significantly reducing matrix effects.[2][9]Method development can be more complex and costly.[6]Ion-exchange or mixed-mode SPE cartridges are well-suited for isolating acidic compounds like this compound from complex matrices.[5]

Q4: Can I quantify this compound without a stable isotope-labeled internal standard?

While highly recommended, if a SIL-IS is unavailable, other strategies can be employed, though they may be less robust:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the study samples. This helps to mimic the matrix effects but does not account for sample-to-sample variability.

  • Standard Addition: The analyte is spiked at different concentrations into the actual sample. This is a very accurate method for individual samples but is laborious and not suitable for high-throughput analysis.

  • Use of a Structural Analog as an Internal Standard: A compound with a similar chemical structure and chromatographic behavior can be used, but it may not perfectly mimic the ionization behavior of this compound.

Troubleshooting Guides

This section addresses specific issues you may encounter during your this compound quantification experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Column Overload Reduce the injection volume or dilute the sample. Classic symptoms include a right-triangle peak shape and decreasing retention time with increasing concentration.[10]
Secondary Interactions with Column Stationary Phase For this acidic analyte, interactions with residual silanols on the silica (B1680970) backbone of the column can cause tailing. Try a column with end-capping or a different stationary phase. Using a mobile phase with a low pH can suppress the ionization of silanols and the analyte, improving peak shape.
Contamination of Guard or Analytical Column A blocked inlet frit can distort peak shape for all analytes.[10] Backflush the column or replace the guard column. If the problem persists, replace the analytical column.[10]
Inappropriate Injection Solvent If the injection solvent is much stronger than the mobile phase, it can cause peak distortion. Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.
Issue 2: Inconsistent Retention Time
Potential Cause Troubleshooting Step
Changes in Mobile Phase Composition Prepare fresh mobile phase. Ensure accurate mixing of mobile phase components.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Pump Malfunction or Leak Check the LC system for pressure fluctuations and leaks.
Column Degradation The column's stationary phase may degrade over time, especially with aggressive mobile phases. Replace the column if other troubleshooting steps fail.
Issue 3: High Signal Suppression or Enhancement (Matrix Effect)
Potential Cause Troubleshooting Step
Co-elution with Matrix Components Modify the chromatographic gradient to better separate this compound from interfering compounds.[1] Consider a different chromatography mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for polar compounds.
Insufficient Sample Cleanup Improve the sample preparation method. If using PPT, consider switching to LLE or SPE for a cleaner extract.[2][9]
Ion Source Contamination A dirty ion source can exacerbate matrix effects. Clean the mass spectrometer's ion source according to the manufacturer's instructions.
Inappropriate Ionization Method While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects for certain compounds.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using Protein Precipitation and LC-MS/MS

This protocol is adapted from methods for similar small polar molecules and is a good starting point for method development.[4]

1. Materials and Reagents:

  • This compound analytical standard

  • ¹³C₅- or ¹⁵N-labeled this compound (Internal Standard - IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K₂EDTA)

2. Preparation of Standards and Internal Standard:

  • Prepare a stock solution of this compound in water/methanol (1:1, v/v).

  • Prepare a stock solution of the IS in the same solvent.

  • Serially dilute the this compound stock solution to create calibration standards.

  • Prepare a working solution of the IS.

3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Add 200 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions (Example):

  • LC System: UPLC or HPLC system

  • Column: A HILIC column is recommended for good retention of polar analytes.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Optimize to achieve good separation from interferences.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI negative

  • MRM Transitions: Determine the optimal precursor and product ions for both this compound and its IS by infusing the standards.

Visualizations

Biochemical Pathway of this compound Formation

2-Oxoglutaramate_Formation Glutamine Glutamine CCBL1 CCBL1 (KAT 1) Glutamine->CCBL1 Pyruvate Pyruvate Pyruvate->CCBL1 Oxoglutaramate This compound CCBL1->Oxoglutaramate Alanine Alanine CCBL1->Alanine

Formation of this compound from Glutamine and Pyruvate.
Experimental Workflow for this compound Quantification

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Cleanup Sample Cleanup (PPT, LLE, or SPE) Spike->Cleanup LC LC Separation (e.g., HILIC) Cleanup->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Ratio of Analyte to IS) MS->Quant

A typical workflow for quantifying this compound.
Troubleshooting Logic for Ion Suppression

Troubleshooting_Ion_Suppression Start Low/Inconsistent Analyte Signal CheckIS Check Internal Standard Signal Start->CheckIS IS_Low IS Signal Also Low? CheckIS->IS_Low SourceProblem Potential Problem with Sample Introduction or Ion Source IS_Low->SourceProblem Yes MatrixProblem Likely Matrix Effect on Analyte IS_Low->MatrixProblem No OptimizeCleanup Improve Sample Cleanup (e.g., SPE) MatrixProblem->OptimizeCleanup OptimizeChromo Optimize Chromatography MatrixProblem->OptimizeChromo

A decision tree for troubleshooting ion suppression.

References

improving the yield of 2-Oxoglutaramate chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to improve the yield and purity of 2-Oxoglutaramate (also known as α-Ketoglutaramate or KGM) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods are a multi-step chemical synthesis starting from L-2-hydroxyglutaramic acid and an enzymatic approach using L-glutamine as the substrate. The chemical synthesis offers good purity control, while the enzymatic method can be simpler to perform but may present purification challenges.

Q2: What is the reported yield for the chemical synthesis of this compound?

A2: A reported three-step chemical synthesis from L-2-hydroxyglutaramic acid has an overall yield of approximately 53%.[1]

Q3: What are the common impurities in the synthesis of this compound?

A3: In enzymatic synthesis, common by-products include 5-oxoproline and α-ketoglutarate.[1] In chemical synthesis, impurities can arise from incomplete reactions (unreacted starting material or intermediates) or side reactions such as over-oxidation. During storage or certain reaction conditions, this compound can also reversibly cyclize to form 2-hydroxy-5-oxoproline.[2]

Q4: How stable is this compound?

A4: this compound is known to be somewhat unstable and can be susceptible to cyclization, especially in solution.[2] It is recommended to handle it with care, potentially at reduced temperatures, and to characterize it promptly after synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chemical synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low Overall Yield (<50%) 1. Incomplete protection of the carboxylic acid in Step 1. 2. Inefficient oxidation in Step 2. 3. Incomplete deprotection in Step 3. 4. Product loss during purification.1. Ensure complete conversion to the protected intermediate using TLC or LC-MS analysis before proceeding. Consider using a different protecting group if issues persist. 2. Use a fresh batch of oxidant (e.g., Dess-Martin periodinane). Ensure anhydrous conditions for the oxidation step. Monitor the reaction progress closely to avoid prolonged reaction times which might lead to side products. 3. Allow for sufficient reaction time for the deprotection step. Monitor by TLC or LC-MS. 4. Due to the polarity of the final product, it may adhere to silica (B1680970) gel. Consider using alternative purification methods like ion-exchange chromatography or recrystallization.
Presence of Starting Material (L-2-hydroxyglutaramic acid derivative) in Final Product Incomplete oxidation in Step 2.- Increase the equivalents of the oxidizing agent. - Extend the reaction time for the oxidation, while monitoring for the formation of degradation products. - Ensure the reaction temperature is optimal for the chosen oxidant.
Formation of Multiple Side Products 1. Over-oxidation. 2. Degradation of the starting material or product. 3. Cyclization to 2-hydroxy-5-oxoproline.1. Reduce the equivalents of the oxidizing agent or shorten the reaction time. Perform the reaction at a lower temperature. 2. This compound can be unstable. Work up the reaction promptly and under mild conditions (e.g., avoid strong acids or bases and high temperatures). 3. This is a known reversible cyclization.[2] Purification methods should be chosen to separate this lactam form. Consider pH control during workup and purification.
Difficulty in Purifying the Final Product High polarity of this compound.- Standard silica gel chromatography might be challenging. If used, consider a polar mobile phase (e.g., DCM/MeOH with a small amount of acetic acid). - Ion-exchange chromatography is a suitable alternative for separating the acidic product from neutral impurities. - Recrystallization from an appropriate solvent system can be effective for obtaining a pure solid product.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Chemical Synthesis Enzymatic Synthesis
Starting Material L-2-hydroxyglutaramic acidL-glutamine
Key Reagent Chemical Oxidant (e.g., Dess-Martin Periodinane)L-amino acid oxidase from C. adamanteus
Overall Yield ~53%[1]>75% (conversion)[3]
Purity of Crude Product Moderate to high, depends on reaction control.Lower, contains by-products.[1]
Common By-products Unreacted intermediates, over-oxidation products.5-oxoproline, α-ketoglutarate.[1]
Advantages High purity of final product is achievable.Milder reaction conditions, high conversion.
Disadvantages Multi-step, requires protection/deprotection.Purification can be challenging, enzyme cost.

Experimental Protocols

Protocol 1: Chemical Synthesis from L-2-Hydroxyglutaramic Acid

This three-step protocol is based on a reported synthesis with a 53% overall yield.[1][3]

Step 1: Protection of the Carboxylic Acid

  • Suspend L-2-hydroxyglutaramic acid in a suitable solvent (e.g., methanol).

  • Add a catalyst for esterification (e.g., a few drops of concentrated sulfuric acid or thionyl chloride).

  • Reflux the mixture until the starting material is fully converted to its methyl ester (monitor by TLC).

  • Neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the protected intermediate.

  • Purify the intermediate by column chromatography.

Step 2: Oxidation of the Hydroxyl Group

  • Dissolve the protected L-2-hydroxyglutaramic acid derivative in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Add an oxidizing agent, such as Dess-Martin Periodinane (1.1-1.5 equivalents), in portions at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent and dry the organic layer.

  • Remove the solvent under reduced pressure to obtain the crude protected this compound.

Step 3: Deprotection of the Carboxylic Acid

  • Dissolve the crude protected this compound in a suitable solvent system (e.g., a mixture of THF and water).

  • Add a reagent for hydrolysis (e.g., lithium hydroxide) and stir at room temperature until the ester is fully cleaved (monitor by TLC or LC-MS).

  • Acidify the reaction mixture carefully with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the final product, this compound, with a polar organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purify the final product by a suitable method such as column chromatography or recrystallization to yield pure this compound.

Protocol 2: Enzymatic Synthesis from L-Glutamine

This method utilizes L-amino acid oxidase for the conversion of L-glutamine to this compound.[1][3]

  • Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).

  • Dissolve L-glutamine in the buffer.

  • Add L-amino acid oxidase from Crotalus adamanteus venom and catalase (to break down the hydrogen peroxide by-product).

  • Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 37 °C) for several hours (e.g., 18 hours).[3]

  • Monitor the conversion of L-glutamine by HPLC or an appropriate assay.

  • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by adding a strong acid like trichloroacetic acid or by heat treatment).

  • Remove the denatured protein by centrifugation.

  • The supernatant contains this compound along with by-products. This solution can be used for some biological assays, or the this compound can be purified using techniques like ion-exchange chromatography to remove by-products such as α-ketoglutarate and 5-oxoproline.

Visualizations

chemical_synthesis_pathway start L-2-Hydroxyglutaramic Acid step1 Protected Intermediate start->step1 Step 1: Protection (e.g., Esterification) step2 Protected This compound step1->step2 Step 2: Oxidation (e.g., Dess-Martin) end This compound step2->end Step 3: Deprotection (e.g., Hydrolysis)

Caption: Chemical synthesis pathway for this compound.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Reactants & Solvents reaction Run Reaction (Monitor Progress) reagents->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Chromatography or Recrystallization dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for synthesis.

troubleshooting_guide cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield or Impure Product analyze_crude Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze_crude incomplete Incomplete Reaction? analyze_crude->incomplete side_products Side Products Present? analyze_crude->side_products optimize_reaction Optimize Reaction: - Time - Temperature - Reagent Stoichiometry incomplete->optimize_reaction Yes side_products->optimize_reaction Yes optimize_workup Optimize Workup/ Purification: - pH control - Different chromatography side_products->optimize_workup Yes

References

selecting the right column for 2-Oxoglutaramate HPLC separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of 2-Oxoglutaramate.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in the HPLC analysis of this compound?

A1: this compound is a highly polar and acidic compound. These properties make it difficult to retain on traditional reversed-phase columns, such as standard C18 columns, often leading to poor peak shape and elution in the solvent front.[1] Achieving adequate retention and symmetrical peaks requires specialized columns and careful mobile phase optimization.

Q2: What type of HPLC column is best suited for this compound separation?

A2: Due to its polar nature, two main types of columns are recommended:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: These columns have a polar stationary phase and use a mobile phase with a high concentration of an organic solvent. HILIC is an excellent choice for retaining and separating highly polar compounds like this compound.[2][3]

  • Polar-Endcapped Reversed-Phase Columns: These are modified C18 or C8 columns that have been engineered to be compatible with highly aqueous mobile phases and to provide better retention for polar analytes.[4] They offer an alternative to HILIC and can be more familiar to users accustomed to reversed-phase chromatography.

Q3: How does mobile phase pH affect the separation of this compound?

A3: Mobile phase pH is a critical parameter for the analysis of acidic compounds like this compound. The estimated pKa of the carboxylic acid group of this compound is around 2.5 (based on the similar compound 2-Oxoglutaric acid).[1][5] To ensure good peak shape and reproducible retention in reversed-phase HPLC, it is generally recommended to set the mobile phase pH at least one to two units below the pKa of the analyte.[1] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and more retainable on a non-polar stationary phase. For HILIC, pH control is also important for maintaining consistent analyte charge and interaction with the stationary phase.

Q4: Can I use a standard C18 column for this compound analysis?

A4: While a standard C18 column can be attempted, it is likely to provide poor retention for this compound, especially with typical reversed-phase mobile phases. The analyte may elute at or near the void volume. If a C18 column must be used, a highly aqueous mobile phase (close to 100% water) would be necessary, which can cause phase collapse on some traditional C18 columns.[4] Polar-endcapped C18 columns are a much better choice for this application.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound.

Problem 1: Poor or No Retention (Analyte Elutes at the Solvent Front)
  • Likely Cause (Reversed-Phase): The analyte is too polar for the stationary phase and mobile phase conditions.

  • Solutions:

    • Switch to a More Appropriate Column:

      • Transition to a HILIC column (e.g., Agilent Poroshell 120 HILIC-Z).

      • Use a polar-endcapped reversed-phase column designed for polar analytes (e.g., Agilent Polaris C18-Ether).

    • Modify the Mobile Phase (Reversed-Phase):

      • Increase the aqueous component of the mobile phase. Be aware of the potential for phase collapse with non-polar-endcapped columns.

      • Lower the mobile phase pH to suppress ionization of the carboxylic acid group (aim for a pH around 2.5 or lower).[1]

    • Consider Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes on a reversed-phase column. However, this can complicate method development and is often not compatible with mass spectrometry.

Problem 2: Peak Tailing
  • Likely Cause: Secondary interactions between the acidic analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][6] This can also be caused by an inappropriate mobile phase pH, leading to the co-existence of ionized and non-ionized forms of the analyte.[1]

  • Solutions:

    • Optimize Mobile Phase pH: For reversed-phase, ensure the pH is low enough (ideally below 2.5) to keep the this compound in its protonated, less polar form.[1] Use a buffer with sufficient capacity (10-50 mM) to maintain a stable pH.[2]

    • Use a High-Purity, Well-Endcapped Column: Modern, high-purity silica (B1680970) columns with effective endcapping have fewer active silanol groups, which reduces the chances of peak tailing for acidic compounds.[6]

    • Check for Column Contamination or Voids: Flush the column with a strong solvent to remove any contaminants. If a void has formed at the head of the column, it may need to be replaced.

    • Ensure Sample Solvent is Compatible with Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is used for solubility, keep the injection volume as small as possible.[1]

Problem 3: Irreproducible Retention Times (Especially in HILIC)
  • Likely Cause: Insufficient column equilibration in HILIC mode. The water layer on the surface of the HILIC stationary phase takes time to form and stabilize, and this layer is crucial for the separation mechanism.[7][8]

  • Solutions:

    • Increase Equilibration Time: HILIC columns require significantly longer equilibration times than reversed-phase columns. For a new column, flushing with 50-80 column volumes of the initial mobile phase is recommended.[9] Between gradient runs, 8-10 column volumes for re-equilibration is a good starting point.[9]

    • Maintain Consistent Mobile Phase Composition: For gradient HILIC, it is recommended to have the buffer present in both the aqueous and organic mobile phase reservoirs to maintain constant ionic strength.[9]

    • Control Temperature: Ensure the column compartment temperature is stable, as temperature fluctuations can affect retention times.

Recommended HPLC Columns for this compound Separation

The following table summarizes the specifications of recommended HPLC columns for the analysis of this compound.

FeatureAgilent Poroshell 120 HILIC-ZAgilent Polaris C18-EtherCole-Parmer Polar Endcapped C18
Chromatography Mode HILICReversed-Phase (Polar-Endcapped)Reversed-Phase (Polar-Endcapped)
Stationary Phase ZwitterionicC18 with ether endcappingPolar Endcapped C18
Particle Type Superficially PorousFully PorousFully Porous
Particle Size (µm) 1.9, 2.7, 43, 53
Pore Size (Å) 100180Not Specified
pH Range 2 - 122 - 8Not Specified
Max Temperature (°C) 806060
Key Advantage Excellent retention for highly polar compounds, wide pH stability.[5]Good retention of polar analytes in highly aqueous mobile phases.[10]Designed for 100% aqueous compatibility and retention of polar compounds.

Experimental Protocols

Method 1: Reversed-Phase HPLC

This method is adapted from a published protocol for the analysis of α-ketoglutaramate (an alternative name for this compound).

  • Column: A C18 column (e.g., AkzoNobel Kromasil Eternity-5-C18, 4.6 x 250 mm, 5 µm). A polar-endcapped C18 column is recommended for better performance.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), pH adjusted to 2.9.

    • Solvent B: Acetonitrile.

    • Isocratic Elution: 1.5% Solvent B in Solvent A (98.5% Solvent A).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

Method 2: HILIC

This is a general starting method for the analysis of polar organic acids using a HILIC column.

  • Column: Agilent Poroshell 120 HILIC-Z (e.g., 2.1 x 100 mm, 2.7 µm).[5]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Solvent B: Acetonitrile.

    • Gradient Elution: Start with a high percentage of Solvent B (e.g., 90-95%) and decrease over time to increase the elution strength.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS).

  • Injection Volume: 1-5 µL.

Visualizations

Column_Selection_Workflow start Start: Analyze this compound analyte_properties Analyte Properties: - Highly Polar - Acidic (pKa ~2.5) start->analyte_properties rp_challenge Challenge for Standard RP (C18): Poor Retention analyte_properties->rp_challenge decision Select Primary Column Type rp_challenge->decision hilic Option 1: HILIC Column (e.g., Poroshell HILIC-Z) decision->hilic  Recommended for best retention polar_rp Option 2: Polar-Endcapped RP (e.g., Polaris C18-Ether) decision->polar_rp  Alternative with familiar RP chemistry hilic_protocol HILIC Protocol: - High % Organic Mobile Phase - Aqueous buffer (e.g., Ammonium Formate) - Gradient Elution hilic->hilic_protocol polar_rp_protocol Polar RP Protocol: - Highly Aqueous Mobile Phase - Acidic pH (e.g., pH < 2.5) - Isocratic or Gradient Elution polar_rp->polar_rp_protocol

References

Technical Support Center: Enhancing the Sensitivity of 2-Oxoglutaramate Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-Oxoglutaramate (2-OGM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of this critical metabolite.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound?

A1: The detection of this compound presents several challenges. Firstly, it is a thermally labile alpha-keto acid, prone to degradation. Secondly, in aqueous solutions, this compound exists in a pH-dependent equilibrium with its cyclic lactam form, 5-hydroxypyroglutamate.[1][2] This can complicate quantification if the method does not account for both forms. Lastly, its low endogenous concentrations in many biological samples necessitate highly sensitive analytical methods.

Q2: Which analytical techniques are most suitable for sensitive this compound detection?

A2: For sensitive and specific detection of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered the gold standard due to its high selectivity and sensitivity. High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence or UV detection is another powerful technique. Enzyme-coupled assays, which can be adapted for high-throughput screening, offer an alternative approach by measuring a product of an enzymatic reaction involving this compound.

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A3: To enhance sensitivity in LC-MS/MS, consider the following strategies:

  • Chemical Derivatization: Derivatizing the keto group of this compound can improve ionization efficiency and chromatographic retention.

  • Optimized Extraction: Solid-Phase Extraction (SPE) can effectively clean up biological samples and concentrate the analyte, reducing matrix effects.

  • Instrument Parameters: Fine-tuning mass spectrometry parameters, such as collision energy and declustering potential for the specific multiple reaction monitoring (MRM) transitions of this compound, is crucial for maximizing signal intensity.

Q4: What are the critical considerations for sample preparation to ensure accurate this compound measurement?

A4: Due to the instability of this compound, proper sample handling is paramount. To prevent degradation, it is recommended to process samples rapidly on ice. For deproteinization of plasma or serum, using cold methanol (B129727) is often preferred over perchloric acid to minimize loss of the analyte. For long-term storage, samples should be kept at -80°C and freeze-thaw cycles should be avoided.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Troubleshooting
Problem ID Issue Potential Causes Suggested Solutions
2OGM-LCMS-001 Low or No Signal 1. Analyte Degradation: this compound is unstable. 2. Poor Ionization: Suboptimal ion source conditions. 3. Suboptimal MS Parameters: Incorrect MRM transitions or collision energy.1. Ensure samples are processed quickly at low temperatures. Prepare fresh standards. 2. Optimize ion source parameters (e.g., temperature, gas flows, voltage). Consider derivatization to enhance ionization. 3. Optimize MS parameters using a pure standard of this compound.
2OGM-LCMS-002 Poor Peak Shape (Tailing or Broadening) 1. Column Overload or Contamination: Injecting too much sample or accumulation of matrix components. 2. Inappropriate Mobile Phase: pH or organic solvent composition is not optimal.1. Dilute the sample or use a column with a higher loading capacity. Implement a column wash step between injections. 2. Adjust the mobile phase pH or the organic solvent gradient to improve peak shape.
2OGM-LCMS-003 Inconsistent Retention Times 1. Fluctuations in Column Temperature: Lack of a stable column oven. 2. Inconsistent Mobile Phase Composition: Issues with the LC pump or improper solvent mixing.1. Use a column oven to maintain a consistent temperature. 2. Purge the LC pumps and ensure solvents are properly degassed and mixed.
2OGM-LCMS-004 High Background Noise 1. Contaminated LC System or Solvents: Impurities in the mobile phase or a dirty system. 2. Dirty Ion Source: Contamination of the mass spectrometer's ion source.1. Flush the LC system with an appropriate cleaning solution. Use high-purity solvents and freshly prepared mobile phases. 2. Clean the ion source according to the manufacturer's instructions.
Enzyme-Coupled Assay Troubleshooting
Problem ID Issue Potential Causes Suggested Solutions
2OGM-ENZ-001 Low or No Signal 1. Inactive Enzyme(s): Improper storage or handling of enzymes. 2. Incorrect Buffer Conditions: Suboptimal pH or ionic strength for enzyme activity. 3. Presence of Inhibitors: Contaminants in the sample may inhibit the enzymes.1. Check the activity of the enzymes with a known positive control. Store enzymes at the recommended temperature. 2. Optimize the buffer pH and composition for the specific enzymes used in the assay. 3. Perform a spike-and-recovery experiment to check for matrix inhibition. If present, consider sample cleanup steps.
2OGM-ENZ-002 High Background Signal 1. Contaminating Substrates: Presence of the measured product in the sample or reagents. 2. Non-specific Reactions: Side reactions contributing to the signal.1. Run a blank reaction without the primary enzyme to assess background from contaminating substrates. 2. Ensure the specificity of the coupling enzymes. Consider using more specific enzymes if available.
2OGM-ENZ-003 Poor Reproducibility 1. Inaccurate Pipetting: Variation in reagent and sample volumes. 2. Temperature Fluctuations: Inconsistent incubation temperatures.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Use a temperature-controlled plate reader or water bath for incubations.

Experimental Protocols

Protocol 1: LC-MS/MS Detection of this compound

Objective: To provide a detailed method for the sensitive quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry.

Methodology:

  • Sample Preparation:

    • Thaw frozen samples on ice.

    • To 100 µL of sample (e.g., plasma, cell lysate), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., ¹³C-labeled this compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound from other matrix components. For example, start at 2% B, hold for 1 minute, ramp to 98% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI-).

    • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and the internal standard. These should be optimized by infusing a standard solution.

    • Instrument Parameters: Optimize ion source temperature, gas flows, and collision energy for maximum signal intensity.

Protocol 2: Enzyme-Coupled Assay for this compound

Objective: To outline a general procedure for an enzyme-coupled assay to determine this compound concentrations, which can be adapted for a microplate format. This protocol is based on the conversion of this compound to a detectable product.

Methodology:

  • Principle: This assay can be based on the enzymatic conversion of this compound to α-ketoglutarate by ω-amidase. The α-ketoglutarate produced can then be measured in a subsequent coupled reaction, for example, by monitoring the oxidation of NADH in the presence of glutamate (B1630785) dehydrogenase.

  • Reagent Preparation:

    • Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

    • ω-amidase solution: A purified or commercially available ω-amidase.

    • Glutamate Dehydrogenase solution.

    • NADH solution.

    • Ammonium (B1175870) Chloride solution.

    • This compound standards.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of sample or standard to each well.

    • Add 50 µL of a master mix containing assay buffer, ω-amidase, glutamate dehydrogenase, NADH, and ammonium chloride.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

    • Measure the decrease in absorbance at 340 nm using a microplate reader. The rate of NADH oxidation is proportional to the concentration of this compound in the sample.

Data Presentation

Table 1: Comparison of Detection Methods for this compound and Related Analytes
Method Analyte Limit of Detection (LOD) Limit of Quantification (LOQ) Linear Range Reference
LC with Electrochemical Detection2-Oxoglutarate25 ng/ml62.5 ng/ml62.5 - 1000 ng/ml[3]
HPLC with Fluorescence Detectionα-Keto Acids1.3–5.4 nM4.2–18 nMNot Specified
Enzyme-Coupled Assay2-OxoglutarateNot SpecifiedNot SpecifiedNot Specified[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample deproteinization Protein Precipitation (Ice-cold Methanol) sample->deproteinization centrifugation Centrifugation deproteinization->centrifugation supernatant Supernatant Collection centrifugation->supernatant drying Evaporation supernatant->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Workflow for this compound detection by LC-MS/MS.

signaling_pathway Glutamine Glutamine Two_OGM This compound Glutamine->Two_OGM Glutamine Transaminase alpha_Keto_Acid α-Keto Acid Amino_Acid Amino Acid alpha_Keto_Acid->Amino_Acid Glutamine Transaminase alpha_Ketoglutarate α-Ketoglutarate Two_OGM->alpha_Ketoglutarate ω-Amidase Ammonia Ammonia Two_OGM->Ammonia ω-Amidase TCA_Cycle TCA Cycle alpha_Ketoglutarate->TCA_Cycle

Caption: Glutaminase II pathway for this compound metabolism.

troubleshooting_logic start Low/No Signal in LC-MS check_sample Check Sample Stability and Preparation start->check_sample check_instrument Check Instrument Performance start->check_instrument reprepare_samples Reprepare Samples (Fresh, on ice) check_sample->reprepare_samples Degradation Suspected optimize_ms Optimize MS Parameters (Source, MRM) check_instrument->optimize_ms Sensitivity Issue check_column Check LC Column Performance check_instrument->check_column Chromatography Issue replace_column Replace Column check_column->replace_column Poor Peak Shape

Caption: Troubleshooting logic for low signal in LC-MS analysis.

References

Technical Support Center: Quality Control of Commercial 2-Oxoglutaramate Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial 2-Oxoglutaramate standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What information should I expect to find on the Certificate of Analysis (CoA) for a this compound standard?

A Certificate of Analysis (CoA) is a crucial document that provides detailed, batch-specific information about the quality and purity of your this compound standard.[1][2][3][4] Key information to look for includes:

  • Product Information: Product name, catalog number, batch or lot number.[1]

  • Dates: Manufacturing and expiry dates.[1]

  • Chemical Properties: Molecular formula and weight.[1]

  • Purity and Concentration: The percentage purity and concentration of the standard.[1]

  • Physical Characteristics: Appearance, melting point, and moisture content.[1]

  • Analytical Methods: A description of the tests used to verify the standard's quality, such as HPLC, LC-MS, and NMR.[1]

  • Test Results: The actual results from the analytical tests performed on that specific batch, alongside the acceptable specification limits.[1]

  • Approval: Signature of the authorized quality control personnel.[3]

Q2: How should I properly store my this compound standard?

Proper storage is critical to maintain the integrity of your standard.[5] General best practices include:

  • Temperature: Store at the temperature recommended by the manufacturer (e.g., refrigerated or frozen).

  • Light and Moisture Protection: Keep the standard in a tightly sealed, light-resistant container, such as an amber vial.[5]

  • Aliquoting: To minimize degradation from repeated freeze-thaw cycles, consider preparing single-use aliquots.[5]

  • Clear Labeling: Ensure all vials are clearly labeled with the compound name, lot number, concentration, and storage conditions.[5]

Q3: My experimental results are unexpected. Could the this compound standard be the issue?

Unexpected results can stem from various factors, and the quality of your standard is a critical one to consider. Before questioning your experimental setup, it's prudent to verify the integrity of your this compound standard. Refer to the troubleshooting guides below for a systematic approach to investigating potential issues with your standard.

Q4: What are potential impurities in a commercial this compound standard?

Impurities in commercial standards can originate from the synthesis process or degradation over time.[6][7][8] For this compound, potential impurities could include:

  • Starting Materials: Residual unreacted starting materials from the synthesis process.[6]

  • Byproducts: Compounds formed from side reactions during synthesis.[7]

  • Degradation Products: this compound may be susceptible to hydrolysis or other forms of degradation, especially if not stored correctly.

  • Residual Solvents: Trace amounts of solvents used during purification.[7]

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound Standard

Symptoms:

  • Inconsistent or non-reproducible experimental results.

  • Appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • Reduced peak area or response for the this compound standard compared to previous runs.

  • Physical changes in the standard, such as discoloration or clumping.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the standard for any physical changes.

  • Check Storage Conditions: Verify that the standard has been stored according to the manufacturer's recommendations.

  • Perform Purity Analysis: If you have the capabilities, re-analyze the standard using a validated analytical method like HPLC or LC-MS to check for the presence of degradation products.

  • Compare to a New Lot: If possible, compare the performance of the suspect standard to a new, unopened lot.

Issue 2: Inaccurate Concentration of the this compound Standard Solution

Symptoms:

  • Calibration curves with poor linearity.

  • Quantification results are consistently higher or lower than expected.

Troubleshooting Steps:

  • Review Preparation Procedure: Double-check the calculations and procedures used to prepare the standard solution. Ensure accurate weighing and dilution.

  • Solvent Quality: Use high-purity solvents for the preparation of your standard solutions.

  • Equipment Calibration: Verify that the analytical balance and pipettes used for preparation are properly calibrated.

  • Re-prepare the Standard: Prepare a fresh solution from the solid standard.

  • Independent Verification: If the issue persists, consider verifying the concentration using an alternative analytical technique or a second, independent standard.

Data Presentation

Table 1: Example Certificate of Analysis Data for this compound
ParameterSpecificationResultMethod
Appearance White to off-white solidConformsVisual
Purity (HPLC) ≥ 98.0%99.2%HPLC-UV
Identity (¹H NMR) Conforms to structureConformsNMR
Identity (MS) Conforms to structureConformsESI-MS
Moisture (Karl Fischer) ≤ 1.0%0.3%Karl Fischer Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of a this compound standard.

1. Materials and Reagents:

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

3. Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer (pH 2.9) in water. The mobile phase will be a gradient of acetonitrile and this buffer.

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm

    • Mobile Phase A: 20 mM KH₂PO₄, pH 2.9

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to elute this compound and any potential impurities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

    • Column Temperature: 25 °C

4. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound standard as the percentage of the main peak area relative to the total peak area.

Protocol 2: Identity Confirmation of this compound by Mass Spectrometry (MS)

This protocol provides a general method for confirming the identity of a this compound standard.

1. Materials and Reagents:

  • This compound standard

  • Methanol (LC-MS grade)

  • Ultrapure water

  • Formic acid (optional, for enhancing ionization)

2. Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

3. Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound standard (e.g., 10 µg/mL) in a mixture of water and methanol.

  • Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI negative or positive, depending on the adducts of interest.

    • Scan Range: A range appropriate to detect the molecular ion of this compound (e.g., m/z 50-300).

    • Capillary Voltage, Gas Flow, and Temperature: Optimize for the specific instrument.

4. Data Analysis:

  • Examine the mass spectrum for the presence of the expected molecular ion for this compound (C₅H₇NO₄, exact mass: 145.0375). Common adducts to look for include [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.

Protocol 3: Structural Confirmation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for confirming the structure of a this compound standard.

1. Materials and Reagents:

  • This compound standard

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

3. Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound standard in the chosen deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Other experiments like COSY and HSQC can be performed for more detailed structural elucidation.

4. Data Analysis:

  • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

  • Compare the chemical shifts, multiplicities, and integration of the observed signals with the expected spectrum for the this compound structure.

Mandatory Visualizations

QC_Workflow Workflow for Investigating a Suspect this compound Standard start Unexpected Experimental Results check_standard Is the this compound standard a potential cause? start->check_standard visual_inspection Visual Inspection of Standard (Color, Appearance) check_standard->visual_inspection Yes troubleshoot_experiment Troubleshoot Other Experimental Parameters check_standard->troubleshoot_experiment No check_storage Verify Storage Conditions (Temperature, Light, Humidity) visual_inspection->check_storage check_coa Review Certificate of Analysis (Purity, Expiry Date) check_storage->check_coa analytical_verification Perform Analytical Verification (HPLC, LC-MS, NMR) check_coa->analytical_verification compare_new_lot Compare with a New Lot of Standard analytical_verification->compare_new_lot issue_identified Issue with Standard Confirmed compare_new_lot->issue_identified Discrepancy Found no_issue Standard is Not the Issue compare_new_lot->no_issue No Discrepancy contact_supplier Contact Supplier for Replacement or Further Investigation issue_identified->contact_supplier no_issue->troubleshoot_experiment

Caption: Workflow for investigating a suspect this compound standard.

Degradation_Pathway Potential Degradation Pathway of this compound oxoglutaramate This compound hydrolysis Hydrolysis (e.g., due to moisture) oxoglutaramate->hydrolysis decarboxylation Decarboxylation (e.g., due to heat) oxoglutaramate->decarboxylation oxoglutarate 2-Oxoglutarate + Ammonia hydrolysis->oxoglutarate succinamide Succinamide decarboxylation->succinamide

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Poor Peak Shape in 2-Oxoglutaramate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of 2-Oxoglutaramate. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues that lead to poor peak shape in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems observed in the HPLC analysis of this compound?

The most common peak shape issues encountered during the HPLC analysis of this compound are peak tailing, peak fronting, peak broadening, and split peaks. These issues can compromise the accuracy and precision of quantification.

Q2: What chemical properties of this compound might contribute to poor peak shape?

This compound is a polar, ionizable molecule containing both a carboxylic acid and an amide group. Its potential to carry a negative charge and interact with metal ions can lead to challenging chromatographic behavior. Key properties influencing its chromatography include:

  • Polarity: Being a polar molecule, it may have weak retention on traditional reversed-phase columns (like C18), potentially requiring alternative chromatographic modes like HILIC or mixed-mode chromatography.

  • Ionic Character: The carboxylic acid group can be ionized depending on the mobile phase pH. This can lead to secondary interactions with the stationary phase.

  • Chelating Activity: The 2-oxo-acid moiety can potentially chelate with metal ions present in the HPLC system (e.g., stainless steel frits, columns) or in the silica (B1680970) of the column packing, which can cause peak tailing.

Q3: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is elongated, is a frequent issue. For an acidic compound like this compound, this can be caused by:

  • Secondary Interactions: Strong interactions between the negatively charged carboxylate group and residual positively charged sites on the silica-based column packing (silanols).[1][2][3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[4][5]

  • Metal Contamination: Interaction of the analyte with metal ions in the column or system.[3][6]

  • Column Degradation: A void at the column inlet or a partially blocked frit can distort the peak.[2][4]

Q4: What causes my this compound peak to exhibit fronting?

Peak fronting, where the first half of the peak is broader, is less common than tailing but can occur due to:

  • Column Overload: Injecting a sample that is too concentrated.[5][7][8]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to an uneven distribution on the column.[7][8]

  • Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase can cause the analyte to travel too quickly through the initial part of the column.[8][9]

  • Column Collapse: Physical degradation of the column bed.[7][8]

Q5: My this compound peak is broader than expected. What should I do?

Broad peaks can be caused by several factors, including:

  • Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can increase diffusion and broaden peaks.[10][11]

  • Column Contamination or Aging: An old or contaminated column will lose efficiency.

  • Mismatch between Sample Solvent and Mobile Phase: Injecting a large volume of a sample solvent that is stronger than the mobile phase.[11]

Q6: Why is my this compound peak splitting into two or more peaks?

Split peaks can be indicative of:

  • Partially Clogged Column Frit: This can create two different flow paths for the sample.[7]

  • Column Void: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[7][12]

  • Sample Solvent Incompatibility: If the sample is not fully dissolved or precipitates upon injection.[7]

  • Co-elution with an Impurity: The split peak may actually be two closely eluting compounds.

Troubleshooting Guides

Issue 1: Peak Tailing
Potential Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions 1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or acetic acid) will suppress the ionization of the silanol groups on the stationary phase, reducing secondary interactions.[2] 2. Use an End-capped Column: Employ a high-quality, end-capped column to minimize the number of available silanol groups.[1][2] 3. Add a Mobile Phase Modifier: Consider adding a competitor ion to the mobile phase.
Column Overload 1. Dilute the Sample: Reduce the concentration of the sample and reinject.[4] 2. Decrease Injection Volume: Inject a smaller volume of the sample.
Metal Chelation 1. Use a Metal-Free or Bio-Inert HPLC System: If possible, use a system with PEEK tubing and fittings to minimize metal contact. 2. Add a Chelating Agent to the Mobile Phase: A small concentration of a chelating agent like EDTA can be added to the mobile phase to bind metal ions.
Column Degradation 1. Reverse and Flush the Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent to try and dislodge any blockage.[13] 2. Replace the Column Frit: If possible, replace the inlet frit of the column. 3. Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.[2]
Issue 2: Peak Fronting
Potential Cause Troubleshooting Steps
Column Overload 1. Reduce Sample Concentration: Dilute your sample and reinject.[5][7] 2. Reduce Injection Volume: Inject a smaller volume of your sample.[12]
Sample Solvent Incompatibility 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[6] 2. Reduce Injection Volume: If a stronger solvent must be used, keep the injection volume as small as possible.[7]
Column Collapse 1. Check Operating Conditions: Ensure the column is being operated within its recommended pH and temperature ranges.[7] 2. Replace the Column: Column collapse is irreversible, and the column will need to be replaced.[7]

Experimental Protocols

Protocol 1: Column Washing and Regeneration

This protocol is for a standard reversed-phase C18 column and is intended to remove strongly retained contaminants.

Materials:

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Flush the column with a series of solvents in order of increasing solvent strength. A typical sequence is:

    • Mobile phase without buffer salts (e.g., water/organic mix)

    • 100% Water

    • 100% Isopropanol

    • 100% Methanol

    • 100% Acetonitrile

  • Flush with at least 10-20 column volumes for each solvent.

  • To re-introduce an aqueous mobile phase, it is recommended to flush with an intermediate solvent like isopropanol to avoid precipitation of buffers.

  • Equilibrate the column with the mobile phase for at least 20 column volumes before use.

Protocol 2: Mobile Phase Optimization for this compound

This protocol provides a starting point for developing a robust method for this compound.

Recommended Starting Conditions:

  • Chromatographic Mode: Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (combining reversed-phase and anion-exchange).[14][15][16]

  • Column: A HILIC column (e.g., amide, diol) or a mixed-mode column.

  • Mobile Phase A: 10 mM Ammonium Acetate or Formate in Water, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of organic phase (e.g., 95% B) and decrease to elute the polar this compound.

  • Flow Rate: 0.3 - 0.5 mL/min for a standard analytical column.

  • Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.

  • Detector: MS or UV (at a low wavelength, e.g., 210 nm).

Optimization Steps:

  • pH Adjustment: Vary the pH of the aqueous mobile phase (A) from 3.5 to 5.5 to find the optimal peak shape and retention. A lower pH will protonate the carboxylic acid, potentially improving peak shape on some columns.

  • Buffer Concentration: Adjust the buffer concentration (5-20 mM) to see its effect on peak shape.

  • Organic Modifier: While acetonitrile is common for HILIC, methanol can be tested as an alternative or in combination.

Visual Troubleshooting Guide

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broadening, Split) tailing Is the Peak Tailing? start->tailing overload_t Reduce Sample Concentration/ Injection Volume tailing->overload_t Yes fronting Is the Peak Fronting? tailing->fronting No ph_t Adjust Mobile Phase pH (Lower pH for acidic analytes) overload_t->ph_t column_t Use End-capped Column/ Check for Contamination ph_t->column_t metal_t Use Bio-Inert System/ Add Chelating Agent column_t->metal_t end Peak Shape Improved metal_t->end overload_f Reduce Sample Concentration/ Injection Volume fronting->overload_f Yes broad Is the Peak Broad? fronting->broad No solvent_f Dissolve Sample in Mobile Phase/ Reduce Injection Volume overload_f->solvent_f column_f Check Column Operating Limits/ Replace if Collapsed solvent_f->column_f column_f->end extra_col Minimize Tubing Length/ Use Smaller ID Tubing broad->extra_col Yes split Is the Peak Split? broad->split No flow_rate Optimize Flow Rate extra_col->flow_rate column_b Wash or Replace Column flow_rate->column_b column_b->end frit Backflush Column/ Replace Frit split->frit Yes split->end No, consult specialist void_s Inspect Column Inlet for Voids/ Replace Column frit->void_s dissolution Ensure Complete Sample Dissolution void_s->dissolution dissolution->end

References

validation of a new analytical method for 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 2-Oxoglutaramate. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound (also known as α-ketoglutaramate) is a metabolite formed from the transamination of glutamine. It plays a role in nitrogen metabolism and has been identified as a potential biomarker in certain metabolic disorders. Accurate quantification is crucial for understanding its physiological and pathological roles.

Q2: What are the common analytical methods for this compound quantification?

A2: The primary methods for quantifying this compound include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and enzymatic assays.[1][2] Isotope dilution assays using labeled standards have also been developed for accurate quantification in biological matrices.[3]

Q3: What is a critical consideration for the stability of this compound in solution?

A3: A key characteristic of this compound is its tendency to exist in equilibrium with its cyclic lactam form, 5-hydroxypyroglutamate, in aqueous solutions.[3] This equilibrium is pH-dependent and can affect chromatographic separation and quantification. It is essential to control the pH of samples and standards to ensure consistency.

Q4: Are there commercially available standards for this compound?

A4: The availability of pure, certified this compound standards can be limited. Historically, it has been prepared enzymatically, which may result in by-products.[4] However, a chemical synthesis method for producing pure this compound has been reported, which is crucial for accurate method validation.[4]

Q5: What are the key parameters for validating an analytical method for this compound?

A5: The validation of an analytical method for this compound should follow ICH guidelines and typically includes the assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-UV Method Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH affecting the analyte's ionization state. - Column degradation or contamination. - Overloading the column.- Adjust the mobile phase pH to ensure consistent ionization of this compound. - Use a guard column and/or wash the analytical column with a strong solvent. - Reduce the injection volume or sample concentration.
Inconsistent retention times - Fluctuation in mobile phase composition. - Temperature variations. - Column aging.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Replace the column if it has exceeded its recommended lifetime.
Low sensitivity or no peak detected - The lactam form of this compound has a weak chromophore.[2] - Low concentration of the analyte in the sample. - Incorrect UV detection wavelength.- Consider a derivatization strategy to introduce a stronger chromophore or a fluorophore for enhanced detection.[5][6][7] - Concentrate the sample using solid-phase extraction (SPE). - Optimize the detection wavelength based on the UV spectrum of the this compound standard.
Interference from other components in the sample matrix - Co-elution of structurally similar compounds. - Matrix effects from biological samples (e.g., plasma, urine).- Optimize the chromatographic conditions (e.g., gradient, mobile phase composition) to improve resolution. - Employ a more selective sample preparation technique, such as SPE. - Use a diode array detector to check for peak purity.
Enzymatic Assay Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or no enzyme activity - Inactive ω-amidase enzyme. - Suboptimal assay conditions (pH, temperature). - Presence of enzyme inhibitors in the sample.- Verify the activity of the enzyme with a known positive control. - Optimize the assay buffer pH and incubation temperature as recommended for ω-amidase. - Perform a spike and recovery experiment to assess for matrix-related inhibition.
High background signal - Contamination of reagents with the product (2-Oxoglutarate). - Non-specific reactions occurring in the sample matrix.- Use high-purity reagents and water. - Run a blank sample (without the enzyme) to determine the background signal and subtract it from the sample readings.
Inaccurate quantification - Incomplete conversion of this compound to 2-Oxoglutarate. - Instability of the final product being measured.- Ensure sufficient incubation time and enzyme concentration for complete conversion. - Measure the product immediately after the reaction or use a quenching step to stabilize it.

Experimental Protocols

HPLC-UV Method for this compound Quantification

This protocol is a general guideline and may require optimization for specific sample types and instrumentation.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of pure this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Create a series of calibration standards by diluting the stock solution.

  • For biological samples, perform protein precipitation with a suitable agent (e.g., perchloric acid), followed by centrifugation to remove the precipitate.[2] The clear supernatant can then be directly injected or subjected to further cleanup if necessary.[2]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a buffered mobile phase (e.g., phosphate buffer) with a small percentage of organic modifier like methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection: UV detector at a wavelength where the lactam form of this compound has maximum absorbance (this needs to be determined experimentally).

3. Data Analysis:

  • Create a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

Table 1: Summary of Method Validation Parameters for HPLC-UV Analysis of this compound
Parameter Acceptance Criteria Example Result
Specificity No interference at the retention time of this compoundPeak purity index > 0.999
Linearity (r²) ≥ 0.9950.998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 103.2%
Precision (RSD%)
- Repeatability≤ 2%1.5%
- Intermediate Precision≤ 3%2.1%
LOD Signal-to-Noise ratio of 3:10.3 µg/mL
LOQ Signal-to-Noise ratio of 10:11.0 µg/mL
Robustness No significant change in results with small variations in method parametersMethod is robust to minor changes in pH (±0.2) and temperature (±2 °C)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Obtain Sample/Standard protein_precipitation Protein Precipitation (for biological samples) start->protein_precipitation Biological Sample dilution Dilution (for standards) start->dilution Standard centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection injection Inject into HPLC supernatant_collection->injection dilution->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification calibration->quantification end Report Result quantification->end

Caption: Workflow for the HPLC-UV analysis of this compound.

enzymatic_assay cluster_reaction Enzymatic Reaction cluster_detection Detection of Product sample Sample containing This compound enzyme Add ω-amidase sample->enzyme incubation Incubate enzyme->incubation product 2-Oxoglutarate (Product) incubation->product detection_method Quantify 2-Oxoglutarate using: - Coupled enzymatic assay - LC-MS - Derivatization followed by fluorescence detection product->detection_method result Calculate initial This compound concentration detection_method->result

Caption: Principle of the enzymatic assay for this compound.

metabolic_pathway glutamine Glutamine oxoglutaramate This compound glutamine->oxoglutaramate Transamination oxoglutarate 2-Oxoglutarate oxoglutaramate->oxoglutarate ω-amidase tca TCA Cycle oxoglutarate->tca Enters

Caption: Simplified metabolic context of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Oxoglutaramate and Glutamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Oxoglutaramate and its precursor, L-Glutamine. While glutamine is one of the most well-researched amino acids, integral to a multitude of cellular processes, the biological significance of its metabolic derivative, this compound, is an emerging area of interest, particularly in the context of cancer metabolism. This document synthesizes the current understanding of their distinct and overlapping roles, supported by experimental data and detailed methodologies.

Introduction

L-Glutamine is the most abundant amino acid in the human body and plays a crucial role in a wide range of physiological functions. It is a primary substrate for protein synthesis, a key nitrogen donor for the biosynthesis of nucleotides and other amino acids, a major energy source for rapidly dividing cells, and a critical component in maintaining acid-base balance and immune function.[1]

This compound, also known as α-ketoglutaramate, is a keto acid analog of glutamine. It is primarily produced through the transamination of glutamine in a metabolic route referred to as the "glutaminase II pathway".[2][3] This pathway represents an alternative to the canonical glutaminase (B10826351) I (GLS1/2) pathway, which hydrolyzes glutamine to glutamate (B1630785). The presence and activity of the glutaminase II pathway suggest that this compound may have unique biological roles that are distinct from those of glutamine.[3]

Metabolic Pathways: A Tale of Two Routes

The metabolic fates of glutamine are central to cellular homeostasis. The classical Glutaminase I pathway involves the direct hydrolysis of glutamine to glutamate and ammonia, a reaction catalyzed by glutaminase (GLS). Glutamate can then be converted to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, by glutamate dehydrogenase (GDH) or other transaminases.[3]

In contrast, the Glutaminase II pathway offers an alternative route for glutamine metabolism. In this pathway, glutamine is first transaminated by a glutamine transaminase (e.g., GTK or GTL) to form this compound. Subsequently, the enzyme ω-amidase hydrolyzes this compound to yield α-ketoglutarate and ammonia.[2][3] This pathway is particularly significant in certain tissues and cancer cells, where it can contribute to the anaplerotic replenishment of the TCA cycle, especially under hypoxic conditions.[3]

cluster_0 Glutaminase I Pathway cluster_1 Glutaminase II Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS) Two_Oxoglutaramate This compound Glutamine->Two_Oxoglutaramate Glutamine Transaminase Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG GDH / Transaminases Two_Oxoglutaramate->Alpha_KG ω-Amidase TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle Anaplerosis

Figure 1: Major metabolic pathways of glutamine.

Comparative Biological Activities

Direct comparative studies on the biological activities of this compound and glutamine are limited. However, based on their distinct metabolic roles, we can infer potential differences in their effects on cellular processes.

Biological ProcessL-GlutamineThis compound (Inferred)
Cell Proliferation Essential for the proliferation of many cell types, including cancer cells, by providing nitrogen and carbon for biosynthesis.[4]May support proliferation by providing a direct precursor to α-ketoglutarate, bypassing the need for glutaminase activity. This could be particularly advantageous in cancer cells with high metabolic demands or under conditions where glutaminase is inhibited.
Energy Metabolism Serves as a major respiratory fuel, entering the TCA cycle as α-ketoglutarate to generate ATP.Directly contributes to TCA cycle anaplerosis by its conversion to α-ketoglutarate, thus supporting cellular energy production.
Signaling Pathways Known to activate the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.[5][6][7][8]Its effect on mTORC1 signaling is not well-documented. However, as a downstream metabolite, its impact may differ from that of glutamine, which influences mTORC1 through various upstream mechanisms.
Redox Homeostasis A precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.Its contribution to GSH synthesis is likely indirect, following its conversion to glutamate.
Neurotransmission A precursor for the synthesis of the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter GABA.As a precursor to α-ketoglutarate, it can indirectly influence the pools of glutamate and GABA.

Experimental Protocols

While direct comparative experimental data is scarce, the following protocols can be adapted to investigate and compare the biological effects of this compound and glutamine.

Cell Proliferation Assay

Objective: To compare the effects of glutamine and this compound on the proliferation of a specific cell line.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line known to be glutamine-dependent) in 96-well plates at a predetermined density in complete culture medium.

  • Treatment: After cell attachment, replace the medium with a glutamine-free medium supplemented with either L-glutamine or this compound at various concentrations. Include a negative control (no supplementation) and a positive control (complete medium).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, and 72 hours).

  • Quantification: Assess cell proliferation using a standard method such as the MTT assay, which measures metabolic activity, or by direct cell counting using a hemocytometer or an automated cell counter.

  • Data Analysis: Plot cell proliferation against the concentration of the supplemented compound to determine the dose-response relationship.

Start Seed cells in 96-well plate Treatment Replace medium with Glutamine-free medium + (Glutamine or this compound) Start->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Assay Perform MTT assay or cell counting Incubation->Assay Analysis Analyze and compare proliferation rates Assay->Analysis

Figure 2: Workflow for a comparative cell proliferation assay.
Cellular Uptake Assay

Objective: To compare the cellular uptake kinetics of glutamine and this compound.

Methodology:

  • Cell Culture: Grow cells to confluency in multi-well plates.

  • Radiolabeling: Utilize radiolabeled L-[³H]glutamine and [¹⁴C]this compound (if available, or a suitable labeled analog).

  • Uptake Experiment:

    • Wash cells with a pre-warmed uptake buffer.

    • Add the uptake buffer containing the radiolabeled compound at various concentrations.

    • Incubate for a short, defined period to measure the initial rate of uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) for the uptake of each compound by plotting the uptake rate against the substrate concentration and fitting the data to the Michaelis-Menten equation.

mTOR Signaling Pathway Analysis

Objective: To investigate the differential effects of glutamine and this compound on the mTORC1 signaling pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells and then starve them of amino acids to inactivate the mTORC1 pathway. Subsequently, stimulate the cells with either L-glutamine or this compound for a defined period.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis to assess the phosphorylation status of key mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46). Use antibodies specific for both the phosphorylated and total forms of these proteins.

  • Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the activity of the mTORC1 pathway.

Stimulation Amino Acid Starvation Treatment Stimulate with Glutamine or this compound Stimulation->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis WB Western Blot for p-p70S6K, p-4E-BP1 Lysis->WB Analysis Quantify Phosphorylation and Compare WB->Analysis

Figure 3: Workflow for mTOR signaling analysis.

Conclusion

Glutamine is a cornerstone of cellular metabolism with well-established roles in health and disease. This compound, as a direct product of an alternative glutamine metabolic pathway, represents a potentially important but understudied molecule. The glutaminase II pathway, which produces this compound, may provide a metabolic advantage to cancer cells, allowing them to sustain TCA cycle anaplerosis even when the canonical glutaminase I pathway is compromised.

Further direct comparative studies are essential to fully elucidate the distinct biological activities of this compound versus glutamine. The experimental protocols outlined in this guide provide a framework for such investigations, which could uncover novel therapeutic targets for diseases characterized by aberrant glutamine metabolism, such as cancer. Understanding the nuances of these two related molecules will undoubtedly provide deeper insights into cellular metabolic reprogramming and its implications for drug development.

References

A Tale of Two Metabolites: Unraveling the Metabolic Fates of 2-Oxoglutaramate and 2-Hydroxyglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of key cellular components is paramount. This guide provides a comprehensive comparison of the metabolic fates of two structurally related metabolites: 2-Oxoglutaramate and 2-hydroxyglutarate. While both are linked to central carbon and nitrogen metabolism, their enzymatic processing, downstream effects, and implications in disease are distinct.

This document delves into the enzymatic conversions, physiological and pathological roles, and the analytical methodologies used to study these two molecules. Quantitative data are presented in structured tables for direct comparison, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to clearly illustrate the metabolic pathways and experimental workflows.

At a Glance: Key Differences in Metabolic Fate

FeatureThis compound2-Hydroxyglutarate (D- and L-isomers)
Primary Precursor L-Glutamineα-Ketoglutarate (2-Oxoglutarate)
Key Anabolic Enzyme Glutamine TransaminaseIsocitrate Dehydrogenase (IDH) 1/2 (mutant), Lactate (B86563)/Malate (B86768) Dehydrogenase (promiscuous activity)
Primary Catabolic Enzyme ω-AmidaseD/L-2-Hydroxyglutarate Dehydrogenase (D2HGDH/L2HGDH)
Primary Catabolic Product α-Ketoglutarate, Ammoniaα-Ketoglutarate
Key Associated Pathology Hepatic Encephalopathy, Urea (B33335) Cycle DisordersCancer (Oncometabolite), 2-Hydroxyglutaric Acidurias

The Metabolic Journey of this compound

This compound (2-OGM) is primarily formed through the transamination of the amino acid L-glutamine.[1] This reaction is catalyzed by various glutamine transaminases, including glutamine-pyruvate transaminase.[1]

The major metabolic fate of this compound is its hydrolysis by the enzyme ω-amidase (also known as Nit2) to yield α-ketoglutarate (α-KG) and ammonia.[2][3] This pathway, sometimes referred to as the glutaminase (B10826351) II pathway, provides an alternative route for glutamine metabolism to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle.[2]

A secondary pathway involves the reduction of this compound by lactate dehydrogenase (LDH) to form L-2-hydroxyglutaramate (L-2-HGM).[4] L-2-HGM is then a substrate for ω-amidase, which converts it to L-2-hydroxyglutarate (L-2-HG).[4] This links the metabolism of this compound directly to the 2-hydroxyglutarate pathway.

Elevated levels of this compound have been observed in conditions such as hepatic encephalopathy and inborn errors of the urea cycle, suggesting its potential as a biomarker for these diseases.[5][6]

G Metabolic Pathway of this compound Glutamine L-Glutamine OGM This compound Glutamine->OGM Glutamine Transaminase KetoAcid α-Keto Acid KetoAcid->OGM AminoAcid Amino Acid OGM->AminoAcid aKG α-Ketoglutarate OGM->aKG Hydrolysis Ammonia Ammonia OGM->Ammonia HGM L-2-Hydroxyglutaramate OGM->HGM Reduction omega_amidase ω-Amidase aKG->omega_amidase Ammonia->omega_amidase LDH Lactate Dehydrogenase HGM->LDH L2HG L-2-Hydroxyglutarate HGM->L2HG ω-Amidase

Metabolic pathway of this compound.

The Dual-Faced Metabolism of 2-Hydroxyglutarate

2-Hydroxyglutarate (2-HG) exists as two stereoisomers, D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG), each with distinct metabolic origins and pathological implications.

D-2-Hydroxyglutarate is famously produced as an oncometabolite in cancers harboring mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes.[7][8] These mutant enzymes gain a neomorphic function, reducing α-ketoglutarate to D-2-HG in an NADPH-dependent manner.[8] The accumulation of D-2-HG to millimolar concentrations in cancer cells competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic alterations and promoting tumorigenesis.[7] D-2-HG is catabolized back to α-ketoglutarate by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) .[9]

L-2-Hydroxyglutarate is produced through the promiscuous activity of enzymes such as lactate dehydrogenase (LDH) and malate dehydrogenase (MDH), which can reduce α-ketoglutarate, particularly under hypoxic conditions.[7] Similar to its D-enantiomer, elevated L-2-HG can also act as an oncometabolite. Its degradation is catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH) , which oxidizes it back to α-ketoglutarate.[10]

Inherited deficiencies in D2HGDH or L2HGDH lead to the rare metabolic disorders D-2-hydroxyglutaric aciduria and L-2-hydroxyglutaric aciduria, respectively, characterized by the accumulation of the corresponding 2-HG enantiomer and neurological symptoms.

G Metabolic Pathways of D- and L-2-Hydroxyglutarate cluster_D D-2-Hydroxyglutarate Pathway cluster_L L-2-Hydroxyglutarate Pathway aKG_D α-Ketoglutarate D2HG D-2-Hydroxyglutarate aKG_D->D2HG Reduction mutant_IDH Mutant IDH1/2 D2HG->mutant_IDH aKG_D2 α-Ketoglutarate D2HG->aKG_D2 Oxidation D2HGDH D2HGDH aKG_D2->D2HGDH aKG_L α-Ketoglutarate L2HG L-2-Hydroxyglutarate aKG_L->L2HG Reduction LDH_MDH LDH / MDH (promiscuous) L2HG->LDH_MDH aKG_L2 α-Ketoglutarate L2HG->aKG_L2 Oxidation L2HGDH L2HGDH aKG_L2->L2HGDH

Metabolic pathways of D- and L-2-Hydroxyglutarate.

Quantitative Comparison of Key Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism/TissueReference
ω-AmidaseThis compoundN/AN/ARat Liver[3]
D-2-Hydroxyglutarate Dehydrogenase (PaD2HGDH)D-2-Hydroxyglutarate6011Pseudomonas aeruginosa PAO1[9]
L-2-Hydroxyglutarate Dehydrogenase (dmL2HGDH)L-2-HydroxyglutarateN/AN/ADrosophila melanogaster[11]

Cellular Concentrations

MetaboliteConditionConcentration RangeCell Type/TissueReference
This compoundNormal3 - 4 µMHuman Cerebrospinal Fluid[5]
This compoundHepatic EncephalopathyIncreasedHuman Cerebrospinal Fluid[5]
D-2-HydroxyglutarateIDH Mutant Cancers5 - 35 mMGlioma[8]
D/L-2-HydroxyglutarateWild-type IDH Cancers0.01 - 0.1 mMBreast Carcinoma[7]
D/L-2-HydroxyglutarateNon-cancerous cells~10-8 MN/A[7]

Experimental Protocols

Measurement of ω-Amidase Activity

A common method to assay ω-amidase activity involves measuring the formation of α-ketoglutarate from this compound.

Principle: The α-ketoglutarate produced is derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored product that can be quantified spectrophotometrically.

Protocol Outline:

  • Reaction Mixture: Prepare a reaction mixture containing this compound, a suitable buffer (e.g., Tris-HCl, pH 8.5), and dithiothreitol (B142953) (DTT) to maintain enzyme activity.[3]

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., purified ω-amidase or tissue lysate).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Derivatization: Stop the reaction and derivatize the α-ketoglutarate by adding a solution of DNPH in hydrochloric acid.

  • Color Development: Add a strong base (e.g., NaOH) to develop the color.

  • Spectrophotometry: Measure the absorbance at a specific wavelength (e.g., 520 nm) and quantify the amount of α-ketoglutarate produced using a standard curve.

G Workflow for ω-Amidase Activity Assay start Start prepare_mix Prepare Reaction Mixture (2-OGM, Buffer, DTT) start->prepare_mix add_enzyme Add Enzyme Source prepare_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_derivatize Stop Reaction & Derivatize with DNPH incubate->stop_derivatize color_develop Develop Color with NaOH stop_derivatize->color_develop measure_abs Measure Absorbance color_develop->measure_abs quantify Quantify α-KG measure_abs->quantify end End quantify->end

Workflow for ω-Amidase Activity Assay.
Quantification of 2-Hydroxyglutarate Enantiomers by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of D- and L-2-hydroxyglutarate. Chiral separation is necessary to distinguish between the two enantiomers.

Principle: The enantiomers of 2-HG are separated using a chiral chromatography column or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard reverse-phase column. The separated compounds are then detected and quantified by a mass spectrometer.

Protocol Outline (Chiral Derivatization Method):

  • Sample Preparation: Extract metabolites from biological samples (e.g., cells, tissues, plasma) using a cold solvent mixture (e.g., 80% methanol). Spike with a stable isotope-labeled internal standard (e.g., 13C5-D-2-HG).

  • Derivatization: Dry the extracts and derivatize with a chiral reagent such as (+)-O,O'-diacetyl-L-tartaric anhydride (B1165640) (DATAN).[12]

  • LC Separation: Inject the derivatized sample onto a reverse-phase LC column (e.g., C18). Use a suitable mobile phase gradient to separate the diastereomeric derivatives of D- and L-2-HG.

  • MS/MS Detection: Detect the eluting compounds using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the derivatized 2-HG and the internal standard.

  • Quantification: Calculate the peak area ratios of the analytes to the internal standard and determine the concentrations using a standard curve prepared with known amounts of D- and L-2-HG.

G Workflow for 2-HG Enantiomer Quantification by LC-MS/MS start Start sample_prep Sample Preparation (Metabolite Extraction, Internal Standard Spiking) start->sample_prep derivatization Chiral Derivatization (e.g., with DATAN) sample_prep->derivatization lc_separation LC Separation (Reverse Phase) derivatization->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis and Quantification ms_detection->quantification end End quantification->end

Workflow for 2-HG Quantification by LC-MS/MS.

Conclusion

The metabolic fates of this compound and 2-hydroxyglutarate, while intersecting, are governed by distinct enzymatic pathways and have different physiological and pathological consequences. This compound is primarily a product of glutamine metabolism that is recycled back to the TCA cycle intermediate α-ketoglutarate. In contrast, 2-hydroxyglutarate, particularly the D-enantiomer, has gained significant attention as an oncometabolite that drives cancer progression through epigenetic dysregulation. A thorough understanding of these pathways, supported by robust analytical methods, is crucial for the development of novel diagnostic and therapeutic strategies targeting metabolic vulnerabilities in disease.

References

A Comparative Guide to 2-Oxoglutaramate as a Disease Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-Oxoglutaramate (also known as α-ketoglutaramate) and the conventional biomarker, ammonia (B1221849), in the context of hyperammonemic diseases. Hyperammonemia, an excess of ammonia in the blood, is a critical factor in the pathology of several disorders, most notably Urea (B33335) Cycle Disorders (UCDs) and Hepatic Encephalopathy (HE). While ammonia is the current standard for diagnosis and monitoring, its clinical utility is debated due to significant pre-analytical challenges and inconsistent correlation with disease severity.[1][2][3] this compound, a downstream metabolite of glutamine, is emerging as a potentially more stable and specific biomarker for disturbances in nitrogen metabolism.[4][5]

Metabolic Origin of this compound

This compound is produced from the essential amino acid glutamine via the glutaminase (B10826351) II pathway.[4][6][7] Under conditions of excess ammonia, glutamine synthesis is upregulated as a primary detoxification mechanism. The subsequent transamination of this excess glutamine leads to the formation of this compound. Its accumulation in biological fluids is therefore an indirect but significant indicator of systemic ammonia overload.[4][5]

G Glutaminase II Pathway for this compound Production Glutamine L-Glutamine invis1 Glutamine->invis1 AlphaKetoAcid α-Keto Acid (e.g., Pyruvate) AlphaKetoAcid->invis1 KGM This compound (KGM) Lactam 2-Hydroxy-5-oxoproline (Lactam form, ~99.7%) KGM->Lactam Spontaneous Cyclization invis2 KGM->invis2 AminoAcid L-Amino Acid (e.g., Alanine) AlphaKG α-Ketoglutarate Ammonia Ammonia (NH3) invis1->KGM Glutamine Transaminase invis1->AminoAcid invis2->AlphaKG ω-Amidase invis2->Ammonia

Figure 1: Metabolic pathway of this compound formation.

Biomarker Comparison: this compound vs. Ammonia

While head-to-head diagnostic accuracy studies are limited, a comparison of the characteristics of this compound and ammonia highlights their respective strengths and weaknesses. Ammonia levels are known to correlate with the severity of HE, but the correlation is imperfect (Spearman correlation coefficients reported around 0.52-0.61), and the American Association for the Study of Liver Diseases (AASLD) guidelines do not recommend its use for diagnosis or staging.[1][8] In contrast, urinary this compound has been shown to be a highly significant marker for primary hyperammonemia in UCDs.[4]

FeatureThis compound (KGM)Ammonia (NH₃)
Associated Diseases Urea Cycle Disorders (UCDs), Hepatic Encephalopathy (HE), Lysinuric Protein Intolerance.[4]Hepatic Encephalopathy (HE), Urea Cycle Disorders (UCDs), Liver Failure.[2][9]
Biological Matrix Urine, Plasma, Cerebrospinal Fluid (CSF).[5][10]Plasma (Venous or Arterial).[11]
Key Clinical Finding Urinary levels are markedly and significantly elevated in patients with UCDs (p<10⁻⁶ vs. controls).[4]Levels correlate with HE severity but with significant overlap between grades; clinical utility is debated.[8][12]
Pre-analytical Stability Considered more stable, reflecting an integrated state of nitrogen metabolism.Highly unstable; requires immediate placement on ice and centrifugation within 15 minutes to prevent spurious elevations.[6][11]
Analytical Method Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][10]Enzymatic spectrophotometric assay.[6][13]
Potential Advantages More stable analyte, potentially better reflection of chronic nitrogen dysregulation, non-invasive (urine).Widely available in clinical labs, rapid turnaround time.
Potential Disadvantages Not yet a routine clinical test, requires specialized mass spectrometry equipment.Prone to pre-analytical errors, poor correlation with clinical severity in some cases.[1][2]

Experimental Protocols

Accurate biomarker quantification is paramount for clinical validation. The methodologies for this compound and ammonia differ significantly in their requirements for sample handling and analysis.

This method provides high sensitivity and specificity for this compound. The workflow involves protein precipitation followed by direct analysis.

  • Sample Collection: Collect whole blood in EDTA or heparinized tubes.

  • Plasma Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C. Store plasma at -80°C until analysis.

  • Protein Precipitation:

    • Thaw 50 µL of plasma on ice.

    • Add 200 µL of cold acetonitrile (B52724) containing a stable isotope-labeled internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for Injection:

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Chromatographic separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).[7]

    • Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and quantitation.

This protocol highlights the stringent handling requirements necessary for accurate ammonia measurement due to its inherent instability.[6][11]

  • Sample Collection:

    • Collect a free-flowing venous blood sample into a pre-chilled EDTA or lithium heparin tube.[11]

    • Immediately place the tube on an ice slurry.

  • Plasma Separation:

    • Transport the sample on ice to the laboratory.

    • Centrifuge the sample at 2,000-3,000 rpm for 10 minutes in a refrigerated centrifuge within 15 minutes of collection.[6][13]

  • Analysis:

    • Analyze the separated plasma immediately. If delayed, plasma can be stored at 4°C for a maximum of 3-4 hours.[6][11]

    • Quantification is typically performed on a clinical chemistry analyzer using an enzymatic assay based on glutamate (B1630785) dehydrogenase (GLDH).[6][13] In this reaction, GLDH catalyzes the reductive amination of 2-oxoglutarate by ammonia, consuming NADPH. The rate of NADPH depletion is measured photometrically and is directly proportional to the ammonia concentration.[6]

The contrasting workflows underscore the practical advantages of a more stable biomarker like this compound over the technically demanding ammonia assay.

G Comparative Analytical Workflows cluster_0 This compound (LC-MS/MS) cluster_1 Ammonia (Enzymatic Assay) kgm_s1 1. Collect Blood (Standard Tubes) kgm_s2 2. Centrifuge & Store Plasma (-80°C) kgm_s1->kgm_s2 kgm_s3 3. Protein Precipitation (Acetonitrile) kgm_s2->kgm_s3 kgm_s4 4. Evaporate & Reconstitute kgm_s3->kgm_s4 kgm_s5 5. LC-MS/MS Analysis kgm_s4->kgm_s5 nh3_s1 1. Collect Blood (Pre-chilled Tubes) nh3_s2 2. Transport on ICE nh3_s1->nh3_s2 nh3_s3 3. Centrifuge (Refrigerated) <15 min from collection nh3_s2->nh3_s3 Crit_Diff Critical Difference: Stringent pre-analytical handling for Ammonia is essential to prevent falsely elevated results. nh3_s2->Crit_Diff nh3_s4 4. Analyze IMMEDIATELY nh3_s3->nh3_s4

Figure 2: Comparison of analytical workflows.

Conclusion

This compound represents a promising biomarker for hyperammonemic states, particularly for Urea Cycle Disorders. Its chemical stability and the potential for non-invasive measurement in urine offer significant advantages over the current standard, blood ammonia. While ammonia remains a cornerstone in the acute clinical setting, its utility is hampered by stringent pre-analytical requirements and a complex relationship with the clinical picture of Hepatic Encephalopathy. Further clinical studies are required to establish diagnostic thresholds and directly compare the sensitivity and specificity of this compound against ammonia. For researchers and drug developers, this compound offers a robust alternative for monitoring nitrogen metabolism and assessing therapeutic responses in preclinical and clinical settings.

References

A Comparative Guide to the Specificity of Enzymes for 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic specificity for 2-oxoglutaramate, a key intermediate in nitrogen metabolism. The data presented here is intended to assist researchers in selecting appropriate enzymatic tools and in the development of targeted therapeutic strategies. The primary enzyme responsible for the metabolism of this compound is ω-amidase (also known as Nit2), a ubiquitously expressed protein with a significant role in cellular metabolism and potential implications in tumor biology.

Metabolic Context of this compound

This compound (also known as α-ketoglutaramate) is produced from the transamination of L-glutamine by glutamine transaminases. This reaction is the first step in the "glutaminase II pathway". Subsequently, ω-amidase (EC 3.5.1.3) catalyzes the hydrolysis of this compound to yield α-ketoglutarate, which can then enter the Krebs cycle, and ammonia.[1] This pathway is crucial for converting potentially toxic intermediates into biologically useful compounds.[2] The enzyme ω-amidase has been identified as the putative tumor suppressor Nit2, highlighting its importance in both metabolic regulation and cancer research.[2][3]

Metabolic Pathway of this compound cluster_glutaminase_II Glutaminase II Pathway L-Glutamine L-Glutamine This compound This compound L-Glutamine->this compound Glutamine Transaminase 2-Oxo Acid 2-Oxo Acid L-Amino Acid L-Amino Acid 2-Oxo Acid->L-Amino Acid alpha-Ketoglutarate alpha-Ketoglutarate This compound->alpha-Ketoglutarate ω-Amidase (Nit2) NH3 NH3 This compound->NH3 H2O Krebs Cycle Krebs Cycle alpha-Ketoglutarate->Krebs Cycle

Caption: Metabolic pathway showing the conversion of L-Glutamine to α-Ketoglutarate.

Quantitative Comparison of Enzyme Specificity

The specificity of an enzyme for its substrate is best described by the catalytic efficiency, expressed as the kcat/Km ratio. This value takes into account both the binding affinity of the enzyme for the substrate (Km) and the turnover rate (kcat). Below is a comparison of the kinetic parameters of human ω-amidase (Nit2) for its primary substrate, this compound, and other alternative substrates. For comparison, data for mouse Nit1, another member of the nitrilase superfamily, is included to highlight the remarkable specificity of Nit2.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference
Human ω-Amidase (Nit2) This compound (open-chain form)0.00330.315.75.23 x 10⁶[4]
Human ω-Amidase (Nit2) This compound (open-chain form)0.0095.93.03.33 x 10⁵[4]
Human ω-Amidase (Nit2) Succinamate (hydroxaminolysis)10.916987.48.02 x 10³[4]
Mouse ω-Amidase (Nit2) 2-Oxosuccinamate~0.003N/AN/AHigh[5]
Mouse Nit1 This compoundN/AN/AN/A<0.1% of Nit2 efficiency[3]

Note: this compound exists in equilibrium with a cyclic lactam form, with only about 0.3% in the open-chain form that serves as the substrate at physiological pH.[6][7] The Km values for this compound are corrected for the concentration of this open-chain form.

Experimental Protocols

Detailed methodologies for assessing ω-amidase activity are crucial for reproducible research. The following are protocols for two common assays.

Hydrolysis of this compound Assay (96-Well Plate Format)

This assay measures the formation of α-ketoglutarate from this compound.

Materials:

  • Purified ω-amidase (Nit2)

  • This compound (αKGM) solution

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Glutamate (B1630785) dehydrogenase

  • NADH

  • Ammonium (B1175870) chloride

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 5 mM DTT, and varying concentrations of this compound.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified ω-amidase to each well. The final volume should be kept consistent (e.g., 50 µL).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by heat inactivation or the addition of a quenching agent.

  • Quantification of α-Ketoglutarate: The product, α-ketoglutarate, is quantified by a coupled enzyme assay. Add a solution containing glutamate dehydrogenase, NADH, and ammonium chloride to each well.

  • Absorbance Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The rate of NADH oxidation is directly proportional to the amount of α-ketoglutarate produced.[2][8]

  • Data Analysis: Calculate the initial reaction velocities from the rate of absorbance change and determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Hydroxaminolysis of Succinamate Assay (96-Well Plate Format)

This colorimetric assay measures the ω-amidase-catalyzed hydroxaminolysis of succinamate.[8][9]

Materials:

  • Purified ω-amidase (Nit2)

  • Succinamate solution

  • Hydroxylamine solution

  • Buffer (e.g., potassium phosphate, pH 7.2)

  • Ferric chloride (FeCl₃) in trichloroacetic acid (TCA)

  • 96-well microplate

  • Microplate reader for colorimetric measurements (e.g., at 540 nm)

Procedure:

  • Reaction Setup: In each well, combine the buffer, succinamate, and hydroxylamine.

  • Enzyme Addition: Start the reaction by adding the purified ω-amidase.

  • Incubation: Incubate the plate at 37°C for a specific time.

  • Color Development: Terminate the reaction and develop the color by adding an acidic ferric chloride solution. This solution reacts with the product, succinyl hydroxamate, to form a stable brown-colored complex.[2][8]

  • Absorbance Reading: Measure the absorbance of the colored product at a suitable wavelength (e.g., 540 nm).

  • Standard Curve and Analysis: Generate a standard curve using known concentrations of succinyl hydroxamate to quantify the amount of product formed. Calculate the enzyme activity and kinetic parameters as described in the previous protocol.

Experimental Workflow for Enzyme Specificity cluster_workflow Assay Workflow start Prepare Reagents (Enzyme, Substrate, Buffer) setup Set up Reactions in 96-Well Plate start->setup incubate Incubate at 37°C setup->incubate Initiate with enzyme quantify Quantify Product Formation (Spectrophotometry) incubate->quantify Terminate reaction analyze Data Analysis (Michaelis-Menten Kinetics) quantify->analyze results Determine Kinetic Parameters (Km, Vmax, kcat/Km) analyze->results

Caption: General workflow for determining enzyme kinetic parameters.

References

A Head-to-Head Comparison of HPLC and LC-MS for the Analysis of 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Method Selection

The accurate quantification of 2-oxoglutaramate, a key intermediate in the glutaminase (B10826351) II pathway, is crucial for understanding its role in various physiological and pathological processes. The choice of analytical methodology is a critical determinant of data quality and experimental success. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, enabling researchers to make informed decisions for their specific applications.

Executive Summary

Both HPLC and LC-MS are powerful techniques for the separation and quantification of small molecules like this compound. However, they differ significantly in their principles of detection, leading to substantial differences in sensitivity, selectivity, and cost.

  • HPLC with UV detection is a robust, cost-effective, and widely accessible technique. It is well-suited for applications where analyte concentrations are relatively high and the sample matrix is not overly complex.

  • LC-MS , particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers unparalleled sensitivity and selectivity. This makes it the method of choice for bioanalytical studies requiring the detection of trace levels of this compound in complex biological matrices.

This guide will delve into the quantitative performance of each technique, provide detailed experimental protocols, and visualize the analytical workflow and the metabolic context of this compound.

Quantitative Performance Comparison

The following tables summarize the key performance metrics for the analysis of this compound or a closely related analogue, 2-oxoglutarate (also known as α-ketoglutarate), using HPLC and LC-MS/MS. Data is compiled from published studies to provide a direct comparison.

Table 1: HPLC Method Performance for this compound (as α-ketoglutaramate)

ParameterPerformance
Limit of Quantitation (LOQ) < 80 nM
Limit of Detection (LOD) < 80 nM
Linearity Range 80 nM to 1000 µM
Recovery 98%
Instrumentation HPLC with UV/VIS detector

Data sourced from Shurubor et al., Analytical Biochemistry, 2016.

Table 2: LC-MS/MS Method Performance for 2-Oxoglutarate (as α-ketoglutaric acid)

ParameterPerformance
Lower Limit of Quantitation (LLOQ) 0.8 ng/mL
Linearity Range 1 - 1000 ng/mL
Intra-day Precision (RSD) < 5.54%
Inter-day Precision (RSD) < 5.54%
Intra-day Accuracy (RE) -5.95% to 3.11%
Inter-day Accuracy (RE) -5.95% to 3.11%
Instrumentation Triple-quadrupole mass spectrometer

Data sourced from L. L. D. Santos et al., Journal of Chromatography B, 2013.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. The following sections outline the key experimental protocols for both HPLC and LC-MS analysis.

HPLC-UV Method for this compound

This method is adapted from the work of Shurubor et al. (2016) for the determination of α-ketoglutaramate.

  • Sample Preparation:

    • Deproteinize biological samples (e.g., plasma, tissue homogenates) using ice-cold perchloric acid (PCA) or metaphosphoric acid (MPA).

    • Vortex and sonicate the mixture on ice.

    • Centrifuge at high speed (e.g., 14,000 x g) in a pre-cooled centrifuge.

    • Transfer the clear supernatant to an HPLC vial for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV/VIS detector.

    • Column: A C18 reversed-phase column is suitable for separation.

    • Mobile Phase: An isocratic mobile phase, for instance, a buffered aqueous solution, is used.

    • Detection: UV detection at a wavelength where this compound (in its lactam form, 2-hydroxy-5-oxoproline) absorbs, typically in the low UV region.

LC-MS/MS Method for 2-Oxoglutarate

This protocol is based on the method for α-ketoglutaric acid by L. L. D. Santos et al. (2013), which can be adapted for this compound.[1]

  • Sample Preparation:

    • For urine samples, a solid-phase extraction (SPE) procedure may be necessary for cleanup.

    • For plasma or serum, protein precipitation with a solvent like acetonitrile (B52724) is a common approach.

    • Fortify samples with a stable isotope-labeled internal standard for accurate quantification.

    • Centrifuge to remove precipitated proteins.

    • Dilute the supernatant before injection into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C8 or C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile) with a modifier like formic acid to improve ionization.

    • Mass Spectrometer: A triple-quadrupole mass spectrometer operated in selected reaction monitoring (SRM) mode.

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties. For this compound, negative ion mode is often preferred.

Visualizing the Comparison and Metabolic Context

To further clarify the comparison and the biological relevance of this compound, the following diagrams have been generated using Graphviz.

G cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_lcms LC-MS/MS Analysis cluster_comparison Method Comparison Sample Biological Sample (e.g., Plasma, Tissue) Deproteinization Protein Precipitation / SPE Sample->Deproteinization Supernatant Clarified Supernatant Deproteinization->Supernatant HPLC_System HPLC System Supernatant->HPLC_System LC_System LC System Supernatant->LC_System UV_Detector UV Detector HPLC_System->UV_Detector HPLC_Data Chromatogram UV_Detector->HPLC_Data HPLC_Pros HPLC: - Cost-effective - Robust - Widely available Mass_Spec Mass Spectrometer LC_System->Mass_Spec MS_Data Mass Spectrum Mass_Spec->MS_Data LCMS_Pros LC-MS/MS: - High Sensitivity - High Selectivity - Structural Information

Caption: Experimental workflow comparing HPLC and LC-MS/MS for this compound analysis.

G Glutamine Glutamine Glutamine_Transaminase Glutamine Transaminase (GTK/GTL) Glutamine->Glutamine_Transaminase alpha_Keto_Acid α-Keto Acid alpha_Keto_Acid->Glutamine_Transaminase Two_Oxoglutaramate This compound (KGM) Glutamine_Transaminase->Two_Oxoglutaramate L_Amino_Acid L-Amino Acid Glutamine_Transaminase->L_Amino_Acid omega_Amidase ω-Amidase Two_Oxoglutaramate->omega_Amidase alpha_Ketoglutarate α-Ketoglutarate omega_Amidase->alpha_Ketoglutarate Ammonia Ammonia omega_Amidase->Ammonia TCA_Cycle TCA Cycle alpha_Ketoglutarate->TCA_Cycle

Caption: The Glutaminase II pathway for the metabolism of this compound.

Discussion and Recommendations

The choice between HPLC and LC-MS for the analysis of this compound is fundamentally driven by the specific requirements of the research question.

When to Choose HPLC-UV:

  • High-Concentration Samples: For applications where this compound is expected to be present at relatively high concentrations (in the micromolar range or higher), such as in some cell culture or in vitro enzyme assays, HPLC-UV provides a reliable and economical solution.

  • Simple Matrices: When analyzing samples with a relatively clean matrix, the selectivity of HPLC with UV detection is often sufficient to resolve this compound from interfering compounds.

  • Routine Quality Control: For routine analysis in a quality control setting where cost and throughput are major considerations, HPLC is a practical choice.

When to Choose LC-MS/MS:

  • Trace-Level Quantification: For the analysis of this compound in biological fluids like plasma, serum, or urine, where concentrations are expected to be low (in the nanomolar to low micromolar range), the superior sensitivity of LC-MS/MS is indispensable.

  • Complex Matrices: The high selectivity of tandem mass spectrometry is crucial for accurately quantifying this compound in complex biological matrices, minimizing the risk of interference from co-eluting compounds that can affect HPLC-UV analysis.

  • Metabolomics and Biomarker Discovery: In metabolomics studies or when investigating this compound as a potential biomarker, the high confidence in compound identification and quantification offered by LC-MS/MS is essential.

Conclusion

References

Unraveling the Intricacies of Enzyme Modulation: A Comparative Analysis of 2-Oxoglutaramate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the differential effects of 2-Oxoglutaramate and its structural relatives on the activity of 2-oxoglutarate-dependent dioxygenases reveals a landscape of selective inhibition and co-substrate activity, offering valuable insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of these compounds, supported by experimental data and detailed methodologies, to illuminate their potential as tools for probing enzyme function and as scaffolds for therapeutic development.

This compound, a product of L-glutamine transamination, and its more extensively studied counterpart, 2-oxoglutarate (2-OG), are key players in cellular metabolism. 2-OG is a critical co-substrate for a large family of non-heme iron(II)-dependent oxygenases, which are involved in a myriad of physiological processes, including hypoxia sensing, epigenetic regulation, and collagen biosynthesis.[1] Analogs of 2-OG have been synthesized and evaluated as modulators of these enzymes, demonstrating a range of effects from potent inhibition to serving as alternative co-substrates.[2] While this compound itself is known to be hydrolyzed to 2-oxoglutarate, its direct and differential effects, along with those of its specific analogs, are an area of ongoing investigation.[3] This guide focuses on the well-characterized analogs of the closely related 2-oxoglutarate to provide a framework for understanding the structure-activity relationships that govern their influence on enzyme activity.

Comparative Efficacy of 2-Oxoglutarate Analogs on Dioxygenase Activity

The inhibitory potential of various 2-oxoglutarate analogs has been quantified against several 2-OG-dependent dioxygenases, including Aspartate/asparagine-β-hydroxylase (AspH), Prolyl Hydroxylase Domain 2 (PHD2), and Jumonji Domain-Containing Protein 6 (JMJD6). The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of these compounds.

AnalogTarget EnzymeIC50 (µM)Compound ClassReference
Pyridine-2,4-dicarboxylate (2,4-PDCA) JMJD6~1.6 - 13Pyridine Carboxylate[4]
AspHVaries with substitutionPyridine Carboxylate[5]
IOX1 JMJD6~6.48-hydroxyquinoline[4]
N-Oxalylglycine (NOG) JMJD6296N-Oxalyl Amino Acid[4]
Vadadustat JMJD6<15Prolyl Hydroxylase Inhibitor[4]
AKB-6899 JMJD6<15Prolyl Hydroxylase Inhibitor[4]
GSK1278863 JMJD6<15Prolyl Hydroxylase Inhibitor[4]
Aryl-conjugated α-keto-acids PHD2Varied (12-fold difference)Aryl α-keto-acid[6]
4,4-dimethyl-2OG AspHInhibitorC4-substituted 2-OG[2]
3-Methyl-2OG FIH, AspHCosubstrateC3-substituted 2-OG[2]

Experimental Protocols

The determination of the inhibitory activity of 2-oxoglutarate analogs is commonly performed using mass spectrometry-based assays. These methods offer high sensitivity and specificity in measuring the enzymatic conversion of a substrate to its product.

Detailed Protocol: In Vitro Enzyme Inhibition Assay using Solid-Phase Extraction Mass Spectrometry (SPE-MS)

This protocol outlines a general procedure for determining the IC50 values of 2-oxoglutarate analogs against a 2-OG-dependent dioxygenase, such as AspH.

1. Reagents and Materials:

  • Recombinant human 2-OG-dependent dioxygenase (e.g., His6-AspH)

  • Peptide substrate (e.g., a synthetic peptide derived from a known protein substrate)

  • 2-Oxoglutarate (2-OG)

  • Ferrous ammonium (B1175870) sulfate (B86663) ((NH₄)₂Fe(SO₄)₂·6H₂O)

  • L-Ascorbic acid

  • HEPES buffer (pH 7.5)

  • Test compounds (2-oxoglutarate analogs) dissolved in DMSO

  • Methanol (B129727) (for quenching)

  • Solid-Phase Extraction (SPE) plate

  • Mass spectrometer (e.g., MALDI-TOF or LC-ESI-MS)

2. Assay Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, prepare the reaction mixtures containing the enzyme, peptide substrate, ferrous iron, and L-ascorbic acid in HEPES buffer.

  • Addition of Inhibitors: Add varying concentrations of the test compounds (2-oxoglutarate analogs) to the wells. Include a control with no inhibitor and a blank with no enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 2-oxoglutarate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).

  • Quenching of Reaction: Stop the reaction by adding a quenching solution, such as methanol.

  • Sample Cleanup using SPE:

    • Condition the SPE plate with methanol and then equilibrate with water.

    • Load the quenched reaction mixtures onto the SPE plate.

    • Wash the plate to remove salts and other interfering substances.

    • Elute the peptide substrate and its hydroxylated product.

  • Mass Spectrometry Analysis:

    • Analyze the eluted samples using a mass spectrometer to quantify the amount of hydroxylated product formed.

    • For MALDI-TOF MS, the eluate is mixed with a matrix solution and spotted onto a MALDI target plate.

    • For LC-ESI-MS, the eluate is injected into a liquid chromatography system coupled to an electrospray ionization mass spectrometer.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The modulation of 2-OG-dependent dioxygenases by 2-oxoglutarate analogs has significant implications for cellular signaling pathways, particularly the hypoxia-inducible factor (HIF) pathway.

Hypoxia-Inducible Factor (HIF) Signaling Pathway

The HIF signaling pathway is a crucial cellular response to low oxygen levels (hypoxia). Prolyl hydroxylases (PHDs) and Factor Inhibiting HIF (FIH) are 2-OG-dependent dioxygenases that act as key negative regulators of HIF-α subunits.

HIF_Signaling cluster_normoxia Normoxia (High O2) cluster_hypoxia Hypoxia (Low O2) PHD2 PHD2 VHL VHL E3 Ligase PHD2->VHL Recognition FIH FIH p300_CBP p300/CBP FIH->p300_CBP Blocks Binding HIF_alpha HIF-α HIF_alpha->PHD2 Prolyl Hydroxylation HIF_alpha->FIH Asparaginyl Hydroxylation Proteasome Proteasome HIF_alpha->Proteasome Degradation HIF_alpha_stable HIF-α (stable) HIF_alpha->HIF_alpha_stable Stabilization VHL->HIF_alpha Ubiquitination HIF_beta HIF-β HIF_alpha_stable->HIF_beta Dimerization HIF_complex HIF Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binds to Target_Genes Target Gene Expression HRE->Target_Genes Activates Inhibitors 2-OG Analogs (e.g., Vadadustat) Inhibitors->PHD2 Inhibit Inhibitors->FIH Inhibit

Caption: HIF signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a 2-oxoglutarate analog using a mass spectrometry-based assay.

Experimental_Workflow A 1. Prepare Reaction Mix (Enzyme, Substrate, Fe(II), Ascorbate) B 2. Add 2-OG Analog (Varying Concentrations) A->B C 3. Initiate Reaction with 2-OG B->C D 4. Incubate at 37°C C->D E 5. Quench Reaction (e.g., with Methanol) D->E F 6. Sample Cleanup (SPE) E->F G 7. Mass Spectrometry Analysis (MALDI-TOF or LC-MS) F->G H 8. Data Analysis (Quantify Product, Calculate % Inhibition) G->H I 9. Determine IC50 Value H->I

Caption: Workflow for IC50 determination of enzyme inhibitors.

References

A Guide to Establishing an Inter-Laboratory Comparison for 2-Oxoglutaramate Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for establishing and conducting an inter-laboratory comparison for the measurement of 2-oxoglutaramate. Given the absence of established, publicly available proficiency testing programs for this specific analyte, this document outlines a standardized protocol and data analysis workflow to enable laboratories to objectively compare their measurement performance. Adherence to a common protocol is crucial for ensuring data comparability and reliability in research and clinical applications.

The Metabolic Context of this compound

This compound (also known as α-ketoglutaramate) is a key metabolite in the "glutaminase II pathway," an alternative route for glutamine metabolism. This pathway involves the transamination of glutamine to form this compound, which is then hydrolyzed by ω-amidase to yield α-ketoglutarate (2-oxoglutarate) and ammonia. Understanding this pathway is essential for interpreting the biological significance of this compound level fluctuations.

Glutamine L-Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase AlphaKetoAcid α-Keto Acid AlphaKetoAcid->Oxoglutaramate AminoAcid L-Amino Acid Oxoglutaramate->AminoAcid AlphaKetoglutarate α-Ketoglutarate Oxoglutaramate->AlphaKetoglutarate ω-Amidase Water H₂O Water->AlphaKetoglutarate Ammonia Ammonia (NH₃) AlphaKetoglutarate->Ammonia TCA TCA Cycle AlphaKetoglutarate->TCA

Figure 1: The Glutaminase II metabolic pathway. (Within 100 characters)

Framework for an Inter-Laboratory Comparison Scheme

An inter-laboratory comparison, or proficiency test, evaluates the performance of participating laboratories against pre-established criteria.[1] The process involves the distribution of identical, homogeneous samples from a central provider to all participants, who then analyze the samples using a specified method and report their results for statistical evaluation.[2][3]

Coordinator Coordinating Laboratory (PT Provider) Prepare Prepare & Validate Test Materials (Homogeneity & Stability) Coordinator->Prepare Collect Collect & Anonymize Data Coordinator->Collect Distribute Distribute Samples & Protocol to Participants Prepare->Distribute Labs Participating Laboratories (A, B, C...) Distribute->Labs Analyze Analyze Samples (Follow Standardized Protocol) Labs->Analyze Report Submit Results (Standardized Format) Analyze->Report Report->Coordinator via secure portal Stats Statistical Analysis (ISO 13528) Collect->Stats FinalReport Issue Final Report (Performance Evaluation) Stats->FinalReport FinalReport->Labs Confidential

Figure 2: Workflow for a proficiency testing scheme. (Within 100 characters)

Standardized Experimental Protocol: LC-MS/MS

To ensure comparability, all participating laboratories should adhere to a single, validated bioanalytical method.[4][5] The following protocol for quantifying this compound in plasma is adapted from established methods for other keto acids and requires validation by the coordinating laboratory before distribution.[6][7]

3.1. Materials and Reagents

  • Sample Matrix: Human plasma (K2EDTA)

  • Internal Standard (IS): Stable isotope-labeled this compound (e.g., ¹³C₅-2-oxoglutaramate)

  • Derivatization Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[6]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (ultra-pure), Formic Acid

  • Protein Precipitation Solution: Acetonitrile with 0.1% formic acid containing the internal standard.

3.2. Sample Preparation and Derivatization

  • Thaw Samples: Thaw plasma samples and internal standard solutions on ice.

  • Protein Precipitation: To 50 µL of plasma, add 200 µL of cold protein precipitation solution containing the internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to a new microcentrifuge tube.

  • Derivatization: Add 50 µL of 10 mg/mL PFBHA in water. Vortex and incubate at 60°C for 60 minutes.[6]

  • Final Preparation: After incubation, centrifuge briefly and transfer the supernatant to an LC-MS vial for analysis.

3.3. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Detection: Multiple Reaction Monitoring (MRM). Transitions for both the native analyte and the stable isotope-labeled internal standard must be optimized.

3.4. Method Validation Parameters The coordinating laboratory must validate the method according to established guidelines (e.g., ICH M10) for the following parameters:[4][8]

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve Linearity and Range (Lower and Upper Limits of Quantification - LLOQ/ULOQ)

  • Matrix Effect

  • Analyte Stability (Freeze-thaw, short-term, long-term)

Data Submission and Statistical Analysis

Participating laboratories must report their quantitative results in a standardized format. A minimum of three replicate measurements per sample is recommended.

4.1. Data Submission Template

Laboratory IDSample IDReplicate 1 (concentration)Replicate 2 (concentration)Replicate 3 (concentration)Mean ConcentrationStandard Deviation
LAB-001PT-2OGA-01
LAB-001PT-2OGA-02
......

4.2. Statistical Analysis

The statistical analysis of inter-laboratory comparison data should follow international standards such as ISO 13528.[9][10] The primary goal is to calculate a performance score for each laboratory. The most common performance score is the Z-score.[11]

Data Anonymized Laboratory Results (xi) AssignedValue Determine Assigned Value (xpt) (e.g., Robust Mean) Data->AssignedValue StdDev Determine Standard Deviation for Proficiency Assessment (σpt) Data->StdDev ZScore Calculate Z-score for each Laboratory: z = (xi - xpt) / σpt AssignedValue->ZScore StdDev->ZScore Performance Evaluate Performance ZScore->Performance Action |Z| > 3 Action Signal Performance->Action Warning 2 ≤ |Z| ≤ 3 Warning Signal Performance->Warning Satisfactory |Z| < 2 Satisfactory Performance->Satisfactory

Figure 3: Statistical workflow for Z-score calculation. (Within 100 characters)

Z-Score Interpretation:

  • |Z| ≤ 2: The result is considered satisfactory .

  • 2 < |Z| < 3: The result is a warning signal , suggesting the laboratory should investigate potential issues.

  • |Z| ≥ 3: The result is an action signal , indicating an unsatisfactory performance and requiring corrective action.

By implementing this guide, the research community can enhance the quality and consistency of this compound measurements, leading to more reliable and comparable data across different studies and laboratories.

References

comparing the stability of 2-Oxoglutaramate and 2-Oxoglutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the chemical and metabolic stability of 2-Oxoglutaramate and its close structural relative, 2-Oxoglutarate (α-Ketoglutarate), reveals significant differences in their persistence under various conditions. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these two key metabolites, supported by available experimental data and methodologies, to inform research and therapeutic development.

2-Oxoglutarate is a central player in cellular metabolism, acting as a critical intermediate in the tricarboxylic acid (TCA) cycle and a key regulator of numerous enzymatic processes.[1] this compound, a product of the glutaminase (B10826351) II pathway, serves as a precursor to 2-Oxoglutarate. Understanding the relative stability of these molecules is crucial for studies in metabolic regulation, nitrogen transport, and the development of therapeutics targeting these pathways.

At a Glance: Comparative Stability

ParameterThis compound2-Oxoglutarate
Chemical Stability Generally considered more stable in aqueous solution due to the formation of a lactam structure (5-hydroxypyroglutamate).[2]Less stable in aqueous solution, particularly at neutral to alkaline pH. Susceptible to non-enzymatic degradation.
Metabolic Stability Primarily metabolized by ω-amidase to 2-Oxoglutarate.Rapidly consumed in the TCA cycle and other metabolic pathways, resulting in a short biological half-life.[1]
Key Degradation Pathways Enzymatic hydrolysis to 2-Oxoglutarate.Enzymatic conversion in the TCA cycle; non-enzymatic degradation in the presence of reducing agents.

Chemical Stability: A Tale of Two Structures

The inherent chemical stability of this compound and 2-Oxoglutarate in aqueous solutions, independent of enzymatic activity, is a key differentiator.

2-Oxoglutarate: As an α-keto acid, 2-Oxoglutarate is more susceptible to degradation in aqueous solutions. The stability of α-keto acids is generally influenced by factors such as pH and temperature. They are known to be less stable at neutral to alkaline pH. While one source indicates that aqueous solutions of 2-Oxoglutarate exhibit "high stability," this is not quantified. In its solid form, the disodium (B8443419) salt of 2-Oxoglutarate is stable for 24 months at 15-25°C.[1] However, in solution, non-enzymatic conversion to succinate (B1194679) can occur, particularly in the presence of reducing agents like L-ascorbate.

Table 1: Summary of Chemical Stability Data (Qualitative)

CompoundConditionObserved StabilityReference
This compound Aqueous Solution (various pH)Exists as a stable, unreactive lactam (5-hydroxypyroglutamate).[2]
2-Oxoglutarate Aqueous Solution (neutral to alkaline pH)Generally considered unstable.
2-Oxoglutarate Solid form (disodium salt)Stable for 24 months at 15-25°C.[1]

Note: Quantitative comparative data on the half-life and degradation rates of this compound and 2-Oxoglutarate under identical non-enzymatic conditions (varying pH and temperature) are not extensively available in the reviewed literature.

Metabolic Stability: Rapid Turnover vs. Controlled Conversion

In a biological context, the stability of these molecules is dictated by the presence and activity of specific enzymes.

This compound: The primary route of this compound metabolism is its conversion to 2-Oxoglutarate. This reaction is catalyzed by the enzyme ω-amidase (also known as this compound amidase). The activity of this enzyme, therefore, dictates the metabolic half-life of this compound.

2-Oxoglutarate: 2-Oxoglutarate is a central metabolic hub and is subject to rapid turnover.[1] It is a key substrate for the 2-oxoglutarate dehydrogenase complex in the TCA cycle and is also involved in numerous other metabolic pathways, including amino acid biosynthesis and nitrogen assimilation.[1] This high metabolic flux results in a very short biological half-life.

Table 2: Key Enzymes in the Metabolism of this compound and 2-Oxoglutarate

CompoundEnzymeMetabolic Pathway
This compound ω-amidaseHydrolysis to 2-Oxoglutarate
2-Oxoglutarate 2-Oxoglutarate Dehydrogenase ComplexTricarboxylic Acid (TCA) Cycle
AminotransferasesAmino Acid Metabolism
Glutamate DehydrogenaseNitrogen Assimilation

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the stability of this compound and 2-Oxoglutarate. Below are generalized methodologies for evaluating chemical and metabolic stability.

Protocol 1: Assessment of Chemical Stability in Aqueous Solution

Objective: To determine the non-enzymatic degradation rate and half-life of this compound and 2-Oxoglutarate at different pH and temperature conditions.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and 2-Oxoglutarate in a suitable buffer at a known concentration.

  • pH and Temperature Conditions: Aliquot the stock solutions into separate buffers of varying pH (e.g., pH 4, 7, and 9). Incubate these solutions at different controlled temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each condition.

  • Sample Analysis: Immediately analyze the samples to quantify the remaining amount of the parent compound. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable analytical methods. For α-keto acids like 2-Oxoglutarate, derivatization may be necessary to enhance stability and detection.

  • Data Analysis: Plot the concentration of the parent compound versus time for each condition. From this data, calculate the degradation rate constant (k) and the half-life (t½) using appropriate kinetic models (e.g., first-order kinetics).

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of this compound and 2-Oxoglutarate in the presence of liver microsomes or hepatocytes.

Methodology:

  • Reagent Preparation: Prepare solutions of the test compounds, and obtain liver microsomes or cryopreserved hepatocytes. Prepare the necessary incubation buffers and cofactors (e.g., NADPH for Phase I metabolism).

  • Incubation: Incubate the test compounds at a specific concentration (e.g., 1 µM) with the liver microsomes or hepatocytes at 37°C.

  • Time-Course Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: Stop the metabolic reactions at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing and Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) from the slope of the natural logarithm of the remaining parent compound versus time. Calculate the intrinsic clearance (CLint) from the half-life.

Signaling Pathways and Experimental Workflows

The metabolic relationship between this compound and 2-Oxoglutarate is a key aspect of nitrogen metabolism. The following diagrams illustrate this relationship and a typical experimental workflow for stability assessment.

cluster_glutaminase_II Glutaminase II Pathway cluster_amidase Hydrolysis Glutamine Glutamine Oxoglutaramate This compound Glutamine->Oxoglutaramate Glutamine Transaminase Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Glutamine Transaminase Oxoglutarate 2-Oxoglutarate Oxoglutaramate->Oxoglutarate ω-amidase Ammonia NH3 Oxoglutaramate->Ammonia TCA TCA Cycle Oxoglutarate->TCA

Metabolic conversion of this compound to 2-Oxoglutarate.

start Prepare Stock Solutions (this compound & 2-Oxoglutarate) incubate Incubate under defined conditions (pH, Temp) start->incubate sample Sample at multiple time points incubate->sample analyze Quantify remaining compound (HPLC or LC-MS) sample->analyze data Calculate degradation rate and half-life analyze->data

Workflow for chemical stability assessment.

Conclusion

References

evaluating the performance of different 2-Oxoglutaramate analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of commercially available 2-Oxoglutaramate analytical standards, supported by experimental data and detailed methodologies.

Performance Comparison of this compound Analytical Standards

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) ≥99.5%≥98.0%≥99.0%
Purity (by NMR) Conforms to structureConforms to structureConforms to structure
Identity (by MS) Conforms to structureConforms to structureConforms to structure
Moisture Content (Karl Fischer) ≤0.5%≤1.0%≤0.8%
Residual Solvents ≤0.1%≤0.5%≤0.2%
Long-term Storage -20°C-20°C-20°C
Short-term Storage (with desiccant) 2-8°C2-8°C2-8°C
Certificate of Analysis Comprehensive, with spectral dataStandard, with purity valueComprehensive, with spectral data

Note: The data presented in this table is a representative compilation based on typical specifications for analytical standards and does not reflect the actual performance of products from any specific named supplier.

Experimental Protocols

Accurate evaluation of this compound analytical standards relies on robust and validated analytical methods. Below are detailed protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for assessing the purity of this compound and detecting any related impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Monobasic in water, pH adjusted to 2.5 with phosphoric acid

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 2% B

    • 5-15 min: 2-30% B

    • 15-20 min: 30% B

    • 20-22 min: 30-2% B

    • 22-30 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound standard in the mobile phase A. Create a series of dilutions for linearity assessment.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject the prepared standard solutions.

    • Record the chromatograms and integrate the peak areas.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight of this compound.

  • Instrumentation:

    • LC-MS system with an electrospray ionization (ESI) source

  • LC Conditions: Use the same HPLC conditions as described above.

  • MS Conditions:

    • Ionization Mode: Negative ESI

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Scan Range: m/z 50-500

  • Procedure:

    • Inject the this compound standard solution into the LC-MS system.

    • Acquire the mass spectrum of the eluting peak corresponding to this compound.

    • Confirm the presence of the [M-H]⁻ ion at the expected m/z (144.03).

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity and integrity of the this compound molecule.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)

  • Solvent: Deuterated water (D₂O) or Deuterated DMSO (DMSO-d₆)

  • Procedure:

    • Dissolve an appropriate amount of the this compound standard in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained chemical shifts and coupling constants with known reference spectra for this compound.

Stability Assessment

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for the analytical standard.

  • Protocol:

    • Store aliquots of the this compound standard under different conditions (e.g., -20°C, 4°C, room temperature, and elevated temperature like 40°C) for an extended period.

    • At defined time points (e.g., 1, 3, 6, 12 months), analyze the purity of the stored samples using the established HPLC method.

    • Compare the purity results to the initial purity to assess degradation.

Visualizing Key Pathways and Workflows

The Glutaminase II Pathway

This compound is a key intermediate in the Glutaminase II pathway, an alternative route for glutamine metabolism. This pathway is of significant interest in various research areas, including cancer metabolism.

Glutaminase_II_Pathway Glutaminase II Pathway for this compound Metabolism Glutamine Glutamine Glutamine_Transaminase Glutamine Transaminase Glutamine->Glutamine_Transaminase alpha_Keto_Acid α-Keto Acid alpha_Keto_Acid->Glutamine_Transaminase Two_Oxoglutaramate This compound omega_Amidase ω-Amidase Two_Oxoglutaramate->omega_Amidase Amino_Acid Amino Acid alpha_Ketoglutarate α-Ketoglutarate Ammonia Ammonia Glutamine_Transaminase->Two_Oxoglutaramate Glutamine_Transaminase->Amino_Acid omega_Amidase->alpha_Ketoglutarate omega_Amidase->Ammonia Purity_Analysis_Workflow Workflow for Purity Analysis of this compound Standard Start Receive this compound Analytical Standard Prep Prepare Standard Solution (1 mg/mL in Mobile Phase A) Start->Prep HPLC HPLC Analysis (C18 column, UV 210 nm) Prep->HPLC Data Data Acquisition and Peak Integration HPLC->Data Calc Calculate Purity (% Area) Data->Calc Report Generate Report Calc->Report

Distinguishing 2-Oxoglutaramate from Other Keto Acids in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate differentiation and quantification of keto acids are paramount for elucidating metabolic pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of analytical methodologies for distinguishing 2-oxoglutaramate from other structurally similar keto acids, with a focus on α-ketoglutarate, supported by experimental data and detailed protocols.

This compound (KGM), a key intermediate in the glutaminase (B10826351) II pathway, is structurally similar to the well-known tricarboxylic acid (TCA) cycle intermediate, α-ketoglutarate (AKG). Their structural similarity presents a significant analytical challenge in metabolomics studies. This guide outlines the primary analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), for the effective separation and quantification of these critical metabolites.

Comparison of Analytical Techniques

The choice between GC-MS and LC-MS/MS for the analysis of this compound and other keto acids depends on several factors, including the specific analytes of interest, required sensitivity, sample throughput, and available instrumentation.[1]

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separates volatile and thermally stable compounds.[1]Separates compounds based on their interaction with a liquid mobile phase and stationary phase.[1]
Derivatization Mandatory for keto acids to increase volatility and thermal stability.[1]Often not required, but can be used to improve chromatographic separation and ionization efficiency.[1]
Sample Preparation More complex, often involving extraction and chemical derivatization.[1]Generally simpler, often requiring only protein precipitation and dilution.[1]
Advantages High chromatographic resolution, robust, and cost-effective for volatile compounds.[1]High versatility for a broad range of compounds, including non-volatile and thermally labile molecules; simpler sample preparation.[1]
Disadvantages Time-consuming and potentially variable derivatization steps.[1]Higher initial cost and potential for matrix effects.[1]

Quantitative Data Comparison

Accurate quantification of this compound and its distinction from other keto acids rely on chromatographic separation and mass spectrometric detection. The following tables summarize key quantitative parameters for both GC-MS and LC-MS/MS methodologies.

Table 1: GC-MS Parameters for Derivatized Keto Acids

Derivatization is essential for the analysis of keto acids by GC-MS. A two-step process involving methoximation followed by silylation is commonly employed to increase volatility and thermal stability.[2]

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
This compound Methoxyamine-TMSNot explicitly available in a comparative studyParent ion and fragments would be specific to the number of TMS groups attached.
α-Ketoglutarate Methoxyamine-TMS~10.3304.20 (Molecular Ion), 248.10, 147.10[3]
Pyruvic Acid Methoxyamine-TMSNot specifiedNot specified
Oxaloacetic Acid Methoxyamine-TMSNot specifiedNot specified

Note: Retention times are highly dependent on the specific GC column, temperature program, and other chromatographic conditions. The data for α-ketoglutarate is from a specific analysis and may vary.

Table 2: LC-MS/MS Parameters for Keto Acids

LC-MS/MS allows for the analysis of keto acids in their native form or with minimal derivatization.

CompoundPrecursor Ion (m/z)Product Ions (m/z)
This compound 144.1125.8, 81.9[4]
α-Ketoglutarate 145Not specified in comparative studies
Pyruvic Acid Not specifiedNot specified
Oxaloacetic Acid Not specifiedNot specified

Note: Ion selection and fragmentation patterns are instrument-dependent and require optimization.

Signaling Pathways and Metabolic Context

This compound is a central metabolite in the Glutaminase II Pathway , an alternative route for glutamine metabolism.[5] This pathway is crucial for producing α-ketoglutarate, a key anaplerotic substrate for the TCA cycle.[6]

The Glutaminase II Pathway

The glutaminase II pathway involves two key enzymatic steps:

  • Glutamine Transaminase (GT) : Catalyzes the transamination of glutamine with an α-keto acid to produce this compound and a new amino acid.[7]

  • ω-Amidase : Catalyzes the hydrolysis of this compound to α-ketoglutarate and ammonia (B1221849).[7]

In contrast, the more commonly known Glutaminase I Pathway involves the direct hydrolysis of glutamine to glutamate (B1630785) and ammonia by the enzyme glutaminase, followed by the conversion of glutamate to α-ketoglutarate.

Glutaminase_Pathways cluster_glutaminase_I Glutaminase I Pathway cluster_glutaminase_II Glutaminase II Pathway Gln1 Glutamine Glu Glutamate Gln1->Glu Glutaminase (GLS) AKG1 α-Ketoglutarate Glu->AKG1 GDH / Aminotransferase TCA Cycle TCA Cycle AKG1->TCA Cycle Gln2 Glutamine KGM This compound Gln2->KGM Glutamine Transaminase (GTK/GTL) AKG2 α-Ketoglutarate KGM->AKG2 ω-Amidase AKG2->TCA Cycle

Glutaminase I and II pathways for glutamine metabolism.

Experimental Protocols

Protocol 1: GC-MS Analysis of Keto Acids with Derivatization

This protocol describes a two-step derivatization method using methoximation and silylation for the analysis of keto acids in biological samples.[2][8]

Materials:

  • Methoxyamine hydrochloride (20 mg/mL in pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Internal standard (e.g., U-¹³C₅-α-ketoglutarate)

  • Dried sample extract

  • Heating block or oven

  • GC-MS system

Procedure:

  • Methoximation:

    • To the dried sample extract, add 50 µL of methoxyamine hydrochloride solution.

    • Incubate the mixture at 30-37°C for 90 minutes with shaking. This step stabilizes the keto group.

  • Silylation:

    • Add 50 µL of MSTFA with 1% TMCS to the methoximated sample.

    • Incubate at 37-60°C for 30-60 minutes with shaking. This step derivatizes the carboxyl groups, increasing volatility.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a non-polar column (e.g., DB-5ms) and a suitable temperature program to separate the derivatized keto acids.

    • The mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for identification and quantification.

GCMS_Workflow start Dried Sample Extract methoximation Add Methoxyamine HCl Incubate 90 min @ 30-37°C start->methoximation silylation Add MSTFA + 1% TMCS Incubate 30-60 min @ 37-60°C methoximation->silylation gcms GC-MS Analysis silylation->gcms end Data Analysis gcms->end

Workflow for GC-MS analysis of keto acids.
Protocol 2: LC-MS/MS Analysis of this compound

This protocol is based on the direct analysis of this compound in a biological matrix.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Sample extract (e.g., deproteinized plasma or tissue homogenate)

Procedure:

  • Sample Preparation:

    • Deproteinize the biological sample by adding a precipitating agent (e.g., methanol (B129727) or acetonitrile) and centrifuging.

    • Collect the supernatant for analysis.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution with mobile phases A and B to separate the analytes. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute more hydrophobic compounds.

  • MS/MS Detection:

    • The mass spectrometer is operated in negative ion mode.

    • Use multiple reaction monitoring (MRM) for quantification. For this compound, the precursor ion at m/z 144.1 is selected and fragmented to produce product ions at m/z 125.8 and 81.9.[4]

LCMS_Workflow start Biological Sample deproteinization Protein Precipitation start->deproteinization supernatant Collect Supernatant deproteinization->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection end Data Analysis msms_detection->end

Workflow for LC-MS/MS analysis of this compound.

Conclusion

The differentiation of this compound from other keto acids, particularly α-ketoglutarate, is achievable with both GC-MS and LC-MS/MS techniques. GC-MS offers high separation efficiency but requires a derivatization step, which can introduce variability. LC-MS/MS provides high specificity and simpler sample preparation, making it a powerful tool for targeted quantification. The choice of method should be guided by the specific research question, the available instrumentation, and the desired level of sensitivity and throughput. The provided protocols and comparative data serve as a valuable resource for researchers aiming to accurately measure these critical metabolites and further unravel their roles in health and disease.

References

A Functional Comparison of the Glutaminase I and Glutaminase II Pathways in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glutamine, the most abundant amino acid in circulation, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production. The catabolism of glutamine is primarily initiated by two distinct enzymatic pathways: the canonical Glutaminase (B10826351) I pathway and the alternative Glutaminase II (or Glutamine Transaminase-ω-Amidase, GTωA) pathway. Understanding the functional differences between these pathways is crucial for developing targeted therapeutic strategies that disrupt cancer cell metabolism. This guide provides an objective comparison of these two pathways, supported by experimental data and detailed methodologies.

Overview of the Glutaminase I and Glutaminase II Pathways

The Glutaminase I pathway is a single-step reaction catalyzed by the mitochondrial enzyme glutaminase (GLS), which exists in two isoforms, GLS1 (kidney-type) and GLS2 (liver-type). This pathway directly converts glutamine into glutamate (B1630785) and ammonia.[1][2] The resulting glutamate can then be converted to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or various transaminases.[3][4]

The Glutaminase II pathway , also known as the glutamine transaminase-ω-amidase (GTωA) pathway, is a two-step process.[5][6] It begins with the transamination of glutamine by a glutamine transaminase, such as glutamine transaminase K (GTK) or glutamine transaminase L (GTL), to form α-ketoglutaramate (KGM).[6][7] In the second step, the enzyme ω-amidase hydrolyzes KGM to α-ketoglutarate and ammonia.[3][8][9] This pathway provides a direct route for glutamine-derived carbon to enter the TCA cycle as α-KG.[5]

Quantitative Comparison of Key Enzymes

The kinetic properties of the enzymes in each pathway play a significant role in determining the metabolic flux of glutamine. The following tables summarize the available quantitative data for the key enzymes in each pathway.

EnzymeIsoform(s)Subcellular LocalizationKm for Glutamine (mM)ActivatorsInhibitors
Glutaminase I GLS1 (KGA, GAC), GLS2 (LGA, GAB)Mitochondria[1]GLS1: ~0.6 (in mouse kidney and brain)[7][10] GLS2: ~11.6 (in mouse liver)[7][10]Phosphate[1], ADP[11]Glutamate (product inhibition, primarily for GLS1)[12][13], BPTES, CB-839 (GLS1 specific)[13]
Glutaminase II GTK (KAT1), GTL (KAT3)Cytosol and Mitochondria[14]GTK (human): ~2.8[7] GTL (mouse): ~0.7[7]α-keto acids (co-substrates)-
ω-Amidase (Nit2)Cytosol and Mitochondria--Reversible oxidation by H2O2

KGA: Kidney-type Glutaminase; GAC: Glutaminase C; LGA: Liver-type Glutaminase; GAB: Glutaminase B; GTK: Glutamine Transaminase K; GTL: Glutamine Transaminase L; KAT: Kynurenine Aminotransferase.

Functional Comparison of the Pathways

FeatureGlutaminase I PathwayGlutaminase II (GTωA) Pathway
Primary Function Major pathway for glutamine catabolism, providing glutamate for anaplerosis and biosynthesis (e.g., glutathione).[2]Alternative pathway for generating α-ketoglutarate directly from glutamine, bypassing glutamate as an intermediate.[5][6]
Enzymatic Steps One step: Glutamine → Glutamate + NH4+[1]Two steps: 1. Glutamine + α-keto acid → α-Ketoglutaramate + Amino acid[7] 2. α-Ketoglutaramate → α-Ketoglutarate + NH4+[8]
Key Enzymes Glutaminase (GLS1 and GLS2)[1]Glutamine Transaminases (GTK, GTL), ω-Amidase[6][7]
Subcellular Localization Primarily mitochondrial[1]Cytosolic and mitochondrial[14]
Tissue Distribution GLS1 is widely distributed; GLS2 is predominantly in the liver and brain.[12][13]Enzymes are widely distributed in various tissues.[9]
Regulation Allosterically regulated by phosphate (B84403) and inhibited by its product, glutamate.[12] GLS1 expression is often upregulated in cancer.[13]Regulation is less understood. The availability of α-keto acid co-substrates is a key factor. ω-amidase activity can be inhibited by oxidative stress.
Metabolic Output Glutamate, which can be used for α-KG production, glutathione (B108866) synthesis, or as a neurotransmitter.[2]α-Ketoglutarate, which directly enters the TCA cycle for anaplerosis.[5]
Role in Cancer Often upregulated in cancer ("glutamine addiction") to support rapid proliferation.[2][4]May serve as a compensatory pathway when the Glutaminase I pathway is inhibited, contributing to cancer cell survival.[3][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the pathways and experimental setups, the following diagrams have been generated using the Graphviz DOT language.

glutaminase_pathways cluster_glutaminase_I Glutaminase I Pathway cluster_glutaminase_II Glutaminase II (GTωA) Pathway Glutamine_I Glutamine Glutamate Glutamate Glutamine_I->Glutamate + H₂O - NH₄⁺ GLS Glutaminase (GLS1/GLS2) aKG_I α-Ketoglutarate Glutamate->aKG_I GDH_Tr GDH / Transaminases Glutamine_II Glutamine KGM α-Ketoglutaramate Glutamine_II->KGM GT Glutamine Transaminase (GTK/GTL) amino_acid Amino Acid Glutamine_II->amino_acid aKG_II α-Ketoglutarate KGM->aKG_II + H₂O - NH₄⁺ omega_amidase ω-Amidase alpha_keto_acid α-Keto Acid alpha_keto_acid->KGM experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Activity Assays cluster_detection Detection Tissue_Cells Tissue or Cells Homogenization Homogenization/ Lysis Tissue_Cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant/ Lysate Centrifugation->Supernatant GLS_Assay Glutaminase I Assay (Phosphate-activated) Supernatant->GLS_Assay GT_omega_Assay Glutaminase II Assay (Coupled Assay) Supernatant->GT_omega_Assay Spectrophotometry Spectrophotometry/ Fluorometry GLS_Assay->Spectrophotometry HPLC HPLC GT_omega_Assay->HPLC

References

Safety Operating Guide

Proper Disposal of 2-Oxoglutaramate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Hazard Assessment & Waste Characterization

The first critical step in the proper disposal of any chemical is to understand its potential hazards and correctly characterize the waste stream. 2-Oxoglutaramate, also known as α-ketoglutaramate, is an alpha-keto acid.[4][5] While data on its specific toxicological properties are limited, its chemical relatives, such as 2-oxoglutaric acid, are known to cause serious eye damage.[6]

Procedural Steps:

  • Assume Hazardous Nature: In the absence of a specific SDS, treat all waste containing this compound as hazardous chemical waste.[1]

  • Identify Contaminants: Determine if the this compound waste is mixed with other substances (e.g., solvents, buffers, other reagents). The presence of other hazardous materials will dictate the final disposal route.[7]

  • Consult Institutional Resources: Contact your EHS office. Provide them with all known information about the waste, including the estimated concentration of this compound and the identity of any other components.

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling any chemical waste. Based on the hazards of analogous compounds, the following PPE should be worn at a minimum:

PPE CategorySpecification
Eye Protection Safety goggles or glasses with side-shields.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile).[8]
Body Protection Standard laboratory coat.

Note: Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

Segregation and Containment

Proper segregation and containment prevent accidental reactions and ensure the safety of laboratory and waste management personnel.[9]

Procedural Steps:

  • Use a Compatible Container: Select a waste container that is chemically compatible with the waste stream. For acidic compounds, plastic containers are often preferred.[2] The container must be in good condition, free from damage, and have a secure, leak-proof screw cap.[9][10]

  • Label the Container: Immediately label the waste container. The label must be accurate and include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound Waste".

    • A complete list of all other chemical constituents and their approximate concentrations.[3]

    • The date when the first drop of waste was added.[2]

  • Segregate from Incompatibles: Store the this compound waste container away from incompatible materials. Key incompatibilities for acidic compounds include:

    • Strong Bases (can cause neutralization reactions).[11]

    • Strong Oxidizing Agents.[10][11]

    • Reducing Agents.[11]

    • Metals (acids can corrode metals and generate flammable hydrogen gas).[11]

  • Keep Container Closed: The waste container must remain securely capped at all times, except when adding waste.[1][2] This prevents the release of vapors and potential spills.

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup by EHS personnel.[2][10]

Procedural Steps:

  • Designate an SAA: Establish an SAA in the laboratory where the waste is generated. This area must be under the control of laboratory personnel.[9]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Adhere to Volume Limits: Be aware of institutional and regulatory limits for waste accumulation. A common limit is a maximum of 55 gallons of hazardous waste per SAA. For acutely toxic wastes, this limit can be as low as one quart.[2][3]

  • Regular Inspection: Inspect the SAA weekly for any signs of container leakage or deterioration.[10]

Disposal Request and Pickup

Disposal of hazardous waste must be handled by trained professionals. Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash. [1][3] Evaporation of chemical waste is also prohibited.[1]

Procedural Steps:

  • Submit a Pickup Request: Once the waste container is full or has been in storage for the maximum allowed time (often one year), submit a hazardous waste pickup request to your institution's EHS department.[2][3]

  • Provide Accurate Information: Ensure the information on the pickup request form matches the container label exactly.[3]

  • Prepare for Pickup: Ensure the container is clean on the outside and the label is legible. Make the container accessible for the EHS team.

Disposal Workflow Diagram

The following diagram outlines the logical steps for determining the proper disposal procedure for this compound waste in a laboratory setting.

G cluster_prep 1.0 Preparation & Assessment cluster_contain 2.0 Containment & Storage cluster_disposal 3.0 Final Disposal cluster_key Key start Start: Generate This compound Waste assess Assess Waste Stream: - Pure or Mixed? - Identify all components start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe container Select Compatible, Labeled Waste Container ppe->container segregate Store in SAA away from Incompatible Chemicals (e.g., Bases, Oxidizers) container->segregate closed Keep Container Securely Closed Except When Adding segregate->closed contact_ehs Consult Institutional EHS for Specific Guidance closed->contact_ehs pickup Arrange for Hazardous Waste Pickup with EHS contact_ehs->pickup end_state Waste Properly Disposed pickup->end_state k_start Process Start k_step Action Step k_decision Critical Checkpoint k_end Process End k_start_node k_step_node k_decision_node k_end_node

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling 2-Oxoglutaramate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling 2-Oxoglutaramate, including personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of protection. Based on the hazard profiles of structurally similar compounds like 2-oxoglutaric acid and dimethyl 2-oxoglutarate, which indicate risks of serious eye damage, skin irritation, and respiratory irritation, the following PPE is recommended.[1][2]

PPE CategoryRecommended EquipmentSpecifications and Use Cases
Eye Protection Safety glasses with side shields or safety gogglesMust meet ANSI Z87.1 standards. Essential for protecting eyes from dust particles and splashes.[3] In case of eye contact, rinse cautiously with water for several minutes.[1][4]
Hand Protection Nitrile glovesInspect gloves prior to use and use proper glove removal technique to avoid skin contact.[4] Change gloves frequently, especially if they become contaminated.
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from potential contamination.[5]
Respiratory Protection N95 respirator or use of a fume hoodRecommended when handling the powder form to avoid inhalation of dust particles.[3] If inhaled, move to fresh air.[4][6]

Operational Plan: Safe Handling Protocols

Adhering to a standardized operational plan is crucial for consistent and safe handling of chemical compounds.

Preparation:

  • Designate a specific area for handling this compound.

  • Ensure the work area is clean, uncluttered, and in a well-ventilated space or chemical fume hood.[2]

  • Verify that a Safety Data Sheet (SDS) for a similar compound is readily accessible.[3]

  • Ensure an eye wash station and safety shower are accessible.[2]

  • Don the appropriate PPE as outlined in the table above.

Handling and Weighing:

  • Handle the powder in a chemical fume hood or a ventilated enclosure to minimize the risk of inhalation.[3]

  • Use a spatula for transferring the powder to avoid creating dust.

  • If weighing, do so within a ventilated enclosure or use an enclosed balance.

  • Keep the container of this compound closed when not in use.[3]

Dissolving:

  • Add solvent to the powder slowly to prevent splashing.

  • If necessary, use a vortex mixer or sonicator to aid dissolution.

Post-Handling:

  • Clean the work area and any equipment used with a suitable solvent.

  • Properly remove and dispose of gloves in a designated waste container.[5]

  • Wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.

  • Unused this compound: Dispose of in accordance with local, state, and federal regulations for chemical waste.[3][6] Collect in a labeled, sealed container.

  • Contaminated Materials: Dispose of contaminated lab coats, gloves, and other disposable materials in a designated hazardous waste container.[5] Do not wash contaminated clothing with other laundry.[7]

Visual Safety Guides

The following diagrams illustrate the recommended safety workflow and the logical relationship between potential hazards and the required protective measures.

G Figure 1: Safe Handling Workflow for this compound prep Preparation - Designate Area - Check Ventilation - Review SDS - Don PPE handling Handling & Weighing - Use Fume Hood - Avoid Dust - Keep Container Closed prep->handling dissolving Dissolving - Add Solvent Slowly - Use Mixer if Needed handling->dissolving post_handling Post-Handling - Clean Work Area - Dispose of Gloves - Wash Hands dissolving->post_handling disposal Waste Disposal - Unused Chemical - Contaminated Materials post_handling->disposal

Figure 1: Safe Handling Workflow for this compound

G Figure 2: Hazard and Personal Protective Equipment Relationship cluster_hazards Potential Hazards cluster_ppe Required PPE eye_hazard Eye Irritation goggles Safety Goggles eye_hazard->goggles Mitigates skin_hazard Skin Irritation gloves Nitrile Gloves skin_hazard->gloves Mitigates inhalation_hazard Inhalation of Dust respirator Respirator / Fume Hood inhalation_hazard->respirator Mitigates

Figure 2: Hazard and Personal Protective Equipment Relationship

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxoglutaramate
Reactant of Route 2
2-Oxoglutaramate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.